molecular formula C6H4ClN3 B1318675 7-Chloro-1H-imidazo[4,5-C]pyridine CAS No. 5975-13-3

7-Chloro-1H-imidazo[4,5-C]pyridine

Cat. No.: B1318675
CAS No.: 5975-13-3
M. Wt: 153.57 g/mol
InChI Key: LQUJKUXIIDQDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-imidazo[4,5-C]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUJKUXIIDQDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590284
Record name 7-Chloro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5975-13-3
Record name 7-Chloro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H-imidazo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Chloro-1H-imidazo[4,5-C]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1H-imidazo[4,5-c]pyridine: Properties, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its core chemical properties, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are understood not just as steps, but as self-validating systems.

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine scaffold, often referred to as 3-deazapurine, is a cornerstone in the design of novel therapeutic agents.[1] Its structural analogy to the endogenous purine bases (adenine and guanine) allows it to function as a bioisostere, effectively mimicking or antagonizing the function of natural purines in various biological pathways.[2] This mimicry has been successfully exploited to develop compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3]

The introduction of a chlorine atom at the 7-position of this scaffold yields this compound, a molecule of immense synthetic utility. This halogen atom is not merely a substituent; it is a versatile chemical handle that dramatically enhances the scaffold's value. It serves as a reactive site for introducing molecular diversity through a variety of organic reactions, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[2] This capability allows medicinal chemists to systematically modify the core structure, fine-tuning the pharmacological profile of derivative molecules to achieve desired potency, selectivity, and pharmacokinetic properties.

cluster_0 Biological Relevance Purine Purine (e.g., Adenine, Guanine) Bioisostere Imidazo[4,5-c]pyridine Scaffold (3-Deazapurine) Purine->Bioisostere Structural Analogy Target Biological Targets (Enzymes, Receptors) Bioisostere->Target Mimics or Antagonizes cluster_reactions Cross-Coupling Reactions cluster_products Diverse Derivatives Start This compound Suzuki Suzuki Coupling + R-B(OH)₂ Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination + R₂NH Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling + R-C≡CH Start->Sonogashira Pd/Cu Catalysts, Base Aryl 7-Aryl Derivative Suzuki->Aryl Amine 7-Amino Derivative Buchwald->Amine Alkyne 7-Alkynyl Derivative Sonogashira->Alkyne

Caption: Reactivity of the 7-chloro group in key cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride at the 7-position, particularly under thermal or microwave-assisted conditions. This provides a direct, often metal-free, route to introduce a range of functional groups.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the heterocyclic core. A broad singlet corresponding to the N-H proton of the imidazole ring would also be expected, which would be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show six signals for the six carbon atoms in the scaffold. The carbon atom attached to the chlorine (C7) will be influenced by the halogen's electronegativity and anisotropy.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The exact mass would be a primary tool for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations (around 3100-3400 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1650 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

Applications in Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, and the 7-chloro derivative is a key intermediate for accessing potent bioactive molecules.

  • Anticancer Agents: Derivatives have shown potent inhibitory effects against various cancer cell lines. [2]By functioning as purine antagonists, they can interfere with enzymes crucial for cell division and proliferation, such as protein kinases. The ability to install diverse substituents at the 7-position is critical for achieving selectivity against specific kinase isoforms. [2]* Antimicrobial Agents: The scaffold is a key component in the development of new agents to combat bacterial and fungal pathogens. [2]For instance, related imidazopyridines have been investigated as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase, an enzyme essential for microbial growth. [2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 7-aryl-1H-imidazo[4,5-c]pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Causality: The system must be kept under an inert atmosphere (e.g., Argon or Nitrogen) because the palladium(0) species, which is the active catalyst, is sensitive to oxidation by air. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Causality: The solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle. Degassing the solvent removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic salts (K₂CO₃) and any water-soluble byproducts. Brine wash helps to remove residual water from the organic phase.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 7-aryl-1H-imidazo[4,5-c]pyridine.

A 1. Assemble Reagents (Substrate, Boronic Acid, Catalyst, Base) in Flame-Dried Flask B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (80-100 °C, 4-12h) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Aqueous Workup (Cool, Dilute, Extract, Wash, Dry) E->F G 7. Purify (Silica Gel Chromatography) F->G H Pure Product G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

As with any chlorinated heterocyclic compound, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [4]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [5]Avoid contact with skin and eyes. [4]Take precautionary measures against static discharge. * Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. [6]* Toxicity: While specific toxicity data for this compound is limited, related chloro-aromatic and pyridine compounds are often harmful if inhaled, swallowed, or absorbed through the skin. [6]Assume it is a hazardous substance and handle accordingly.

Conclusion

This compound is more than just a chemical; it is a strategic platform for innovation in drug discovery. Its structural resemblance to purines provides a biological entry point, while the versatile 7-chloro group offers a synthetic toolkit for crafting novel molecules with tailored pharmacological properties. A deep understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage this potent scaffold in the development of next-generation therapeutics.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, November 1). Angene Chemical. Retrieved January 11, 2026, from [Link]

  • 7-Chloro-1H-imidazo(4,5-b)pyridine - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • This compound - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2015). ACS Combinatorial Science. Retrieved January 11, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to 7-Chloro-1H-imidazo[4,5-C]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction it earns due to its structural and electronic resemblance to endogenous purine nucleobases.[1][2] This bioisosteric relationship allows derivatives to function as effective mimics or antagonists in biological systems, interacting with macromolecules such as enzymes and nucleic acids that typically bind purines.[2] Consequently, this heterocyclic system has become a cornerstone for the development of a wide array of therapeutic agents, with demonstrated efficacy in oncology, infectious diseases, and inflammatory conditions.[2][3]

Within this important class of molecules, 7-Chloro-1H-imidazo[4,5-C]pyridine (CAS: 5975-13-3) emerges as a pivotal building block. Its true value lies not in its own biological activity, but in its synthetic versatility. The chlorine atom at the 7-position acts as a versatile chemical handle, readily participating in a variety of cross-coupling and substitution reactions. This allows for the systematic and efficient diversification of the core scaffold, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties in the pursuit of novel, highly specific drug candidates. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of this valuable intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and process development.

Core Properties
PropertyValueSource
CAS Number 5975-13-3[4]
Molecular Formula C₆H₄ClN₃[4]
Molecular Weight 153.57 g/mol [4]
Appearance Solid (predicted)-
Melting Point >164°C (dec.) for isomer[5]
Predicted Spectroscopic Data

While experimentally determined spectra for this specific compound are not widely published, a detailed analysis based on known spectroscopic principles and data from analogous structures allows for a reliable prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region. The proton on the imidazole ring (C2-H) would likely appear as a singlet furthest downfield. The two protons on the pyridine ring (C4-H and C6-H) would appear as doublets, mutually coupled.

    • δ ~8.5-8.8 ppm (s, 1H): H2 (imidazole ring proton)

    • δ ~8.0-8.3 ppm (d, 1H): H4 (pyridine ring proton)

    • δ ~7.3-7.6 ppm (d, 1H): H6 (pyridine ring proton)

  • ¹³C NMR (Predicted): The carbon spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

    • δ ~145-155 ppm: C7a (quaternary)

    • δ ~140-150 ppm: C2, C4, C5a (quaternary)

    • δ ~115-125 ppm: C7 (quaternary, C-Cl)

    • δ ~110-120 ppm: C6

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the N-H and C-H stretching of the aromatic rings, as well as C=N and C=C bond vibrations within the fused heterocyclic system.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium
3000-2800N-H Stretch (imidazole)Broad, Medium
1620-1550C=N & C=C Ring StretchMedium-Strong
1480-1400C=C Ring StretchMedium-Strong
850-750C-H Out-of-plane BendingStrong
800-600C-Cl StretchMedium-Strong

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a key diagnostic feature.[6]

  • Predicted m/z: [M+H]⁺ at 154.01665, [M]⁺ at 153.00882.[6]

Synthesis of this compound

The most logical and literature-supported pathway to this target molecule involves a two-stage process: the synthesis of the key precursor, 2-Chloro-3,4-diaminopyridine , followed by a cyclization reaction to form the fused imidazole ring.

Synthesis_Workflow A 2-Chloro-3-nitropyridine B 2-Chloro-3-nitro-4-aminopyridine A->B Amination C 2-Chloro-3,4-diaminopyridine B->C Nitro Reduction D This compound C->D Cyclization

Figure 1: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Chloro-3,4-diaminopyridine

The synthesis of the diaminopyridine precursor is a critical first stage. It is typically achieved via amination of a suitable nitropyridine followed by reduction of the nitro group.

Step A: Amination of 2-Chloro-3-nitropyridine This step involves a nucleophilic aromatic substitution (SNAr) reaction where an amine source displaces a leaving group at a position activated by the electron-withdrawing nitro group.

Step B: Reduction of the Nitro Group The nitro group of 2-Chloro-3-nitro-4-aminopyridine is then reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or catalytic hydrogenation. The iron/acetic acid system is also effective and widely used.[3]

Protocol 2: Cyclization to form this compound

The formation of the imidazole ring is achieved by reacting the 1,2-diamine functionality of the precursor with a one-carbon synthon. Formic acid is a classic and highly effective reagent for this purpose, serving as the source of the C2 carbon of the imidazole ring. The following protocol is adapted from a well-established procedure for a closely related analogue.[3]

Cyclization_Mechanism cluster_0 Mechanism of Imidazole Ring Formation start 2-Chloro-3,4-diaminopyridine + HCOOH step1 Nucleophilic attack by 4-amino group on protonated formic acid start->step1 step2 Formation of N-formyl intermediate step1->step2 step3 Intramolecular cyclization: attack by 3-amino group on amide carbonyl step2->step3 step4 Tetrahedral intermediate step3->step4 step5 Dehydration (loss of H2O) step4->step5 end This compound step5->end

Figure 2: Simplified mechanism for formic acid-mediated cyclization.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-Chloro-3,4-diaminopyridine (1.0 eq).

  • Reagent Addition: Add an excess of 98-100% formic acid (approx. 10-15 mL per gram of diamine).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C). The rationale for using reflux is to provide sufficient thermal energy to overcome the activation barrier for both the initial formylation and the subsequent intramolecular cyclization and dehydration steps.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).[3]

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into an ice-cold aqueous solution of sodium hydroxide or sodium carbonate to neutralize the excess formic acid. This must be done cautiously as the neutralization is exothermic. Adjust the pH to ~8-9. c. The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. d. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3x). e. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Chemical Reactivity and Derivatization

The synthetic power of this compound is centered on the reactivity of the C7-chloro substituent. This position is amenable to palladium-catalyzed cross-coupling reactions, which are pillars of modern medicinal chemistry for their reliability, scope, and functional group tolerance.

Reactivity_Hub cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination center This compound suzuki_node 7-Aryl/Heteroaryl Derivatives center->suzuki_node [Pd], Base R-B(OH)₂ buchwald_node 7-Amino Derivatives center->buchwald_node [Pd], Base R₂-NH

Figure 3: Key cross-coupling reactions at the 7-position.
Protocol 3: Suzuki-Miyaura Cross-Coupling (Representative Protocol)

This reaction is the method of choice for forming C(sp²)-C(sp²) bonds, allowing for the introduction of a vast array of aryl and heteroaryl groups at the 7-position.

Catalytic Cycle Rationale: The mechanism involves the oxidative addition of the chloro-imidazopyridine to a Pd(0) catalyst, followed by transmetalation with an activated boronic acid species and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition of the often less reactive aryl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol %) and a ligand such as SPhos or XPhos (4-10 mol %).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/water. The system must be thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes or by several freeze-pump-thaw cycles. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Microwave irradiation can often be used to significantly reduce reaction times.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to isolate the desired 7-aryl-1H-imidazo[4,5-C]pyridine derivative.

Protocol 4: Buchwald-Hartwig Amination (Representative Protocol)

This reaction is a powerful method for forming C(sp²)-N bonds, enabling the introduction of primary and secondary amines at the 7-position.

Catalytic Cycle Rationale: Similar to the Suzuki coupling, the cycle begins with oxidative addition of the aryl chloride to Pd(0). The key subsequent steps involve coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to facilitate the deprotonation of the coordinated amine.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol %), a bulky phosphine ligand if not using a precatalyst (e.g., XPhos, RuPhos), and the base (e.g., NaOtBu or LHMDS, 1.4-2.0 eq) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Heating: Seal the vessel and heat the mixture to 80-120 °C. The reaction is typically stirred for 4-24 hours.

  • Monitoring and Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Applications in Drug Discovery

Derivatives synthesized from this compound have been investigated for a multitude of therapeutic targets. The ability to modify the 7-position allows for the optimization of binding interactions within a target protein and the modulation of physicochemical properties.

  • Kinase Inhibition: The imidazo[4,5-c]pyridine scaffold is a prominent feature in the development of kinase inhibitors for oncology. By appending specific aryl or amino groups at the C7 position, researchers can target the ATP-binding pocket of various kinases, including Src family kinases (SFKs) and Bruton's tyrosine kinase (BTK).[2]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents. Several series of imidazo[4,5-c]pyridines have demonstrated potent PARP inhibitory activity, with modifications at the C7 position influencing potency and selectivity.[2]

  • Antiviral and Immunomodulatory Agents: Functionalization of the scaffold has led to compounds with antiviral properties, for instance, against Bovine Viral Diarrhea Virus (BVDV) by targeting the viral RNA-dependent RNA polymerase.[2] Other derivatives have been explored as agonists for Toll-like receptors (TLRs), playing a role in modulating the innate immune response.

Conclusion

This compound is a quintessential example of a strategic building block in modern drug discovery. Its value is derived from the synthetic potential locked within its C-Cl bond. Through robust and well-understood methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, this intermediate provides a reliable and efficient entry point to vast chemical space. The ability to systematically introduce diverse functionality at the 7-position allows for the generation of focused libraries for structure-activity relationship (SAR) studies, ultimately accelerating the journey from a hit compound to a clinical candidate. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile scaffold.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (n.d.). Retrieved from [Link]

  • Saczewski, J., & Balewski, Ł. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(8), 2195. Retrieved from [Link]

  • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2193–2199.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Retrieved from [Link]

  • PubMed. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-1H-imidazo(4,5-b)pyridine. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • 1H NMR - Chemical Shift List. (n.d.). Retrieved from [Link]

  • SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Retrieved from [Link]

  • NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • PubMed. (2004). Theoretical Prediction of Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones and imidazo[1,2-a]imidazo[1,2-d]pyrazinediones Derived From Glycine. Retrieved from [Link]

  • NIH. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Retrieved from [Link]

  • PubMed. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). Use Of 3,4-Diaminopyridine (3,4-DAP) In The Treatment Of Lambert Eaton Myasthenic Syndrome. Retrieved from [Link]

  • PubMed. (1993). Practical aspects of 3,4-diaminopyridine treatment of the Lambert-Eaton myasthenic syndrome. Retrieved from [Link]

  • PubMed Central. (n.d.). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Retrieved from [Link]

Sources

7-Chloro-1H-imidazo[4,5-C]pyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Application of 7-Chloro-1H-imidazo[4,5-c]pyridine

Abstract

The this compound core is a heterocyclic scaffold of profound significance in modern medicinal chemistry. As a purine bioisostere, it provides a strategic framework for the design of targeted therapeutics, particularly in oncology.[1][2] Its structure is characterized by a fused pyridine and imidazole ring system, with a chlorine atom at the C-7 position that serves as a versatile synthetic handle for extensive chemical modification. This guide provides a comprehensive technical overview of the molecule's structure, synthesis, reactivity, and its pivotal role as a precursor for potent enzyme inhibitors, with a focus on Poly(ADP-ribose) Polymerase (PARP) and DNA-dependent Protein Kinase (DNA-PK) inhibitors.

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure

The imidazo[4,5-c]pyridine nucleus is recognized as a "privileged structure" in drug discovery.[1] This distinction arises from its structural and electronic mimicry of naturally occurring purines, the fundamental building blocks of DNA and RNA.[1] This bioisosteric relationship enables molecules derived from this scaffold to interact effectively with a wide range of biological targets, such as protein kinases and other enzymes that naturally bind purine-based substrates like ATP.[1][3]

The strategic placement of nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for high-affinity binding to protein targets. The versatility of the core allows for chemical modifications at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for the parent compound is presented below.

PropertyValueSource
CAS Number 5975-13-3[4]
Molecular Formula C₆H₄ClN₃[5]
Molecular Weight 153.57 g/mol [4]
InChIKey LQUJKUXIIDQDTD-UHFFFAOYSA-N[5]
Predicted XlogP 1.0[5]

Synthesis and Structural Characterization

The synthesis of the imidazo[4,5-c]pyridine core generally relies on the construction of the imidazole ring onto a pre-existing, appropriately substituted pyridine.

General Synthetic Strategy: Cyclization of Diaminopyridines

A prevalent and robust method for constructing the imidazo[4,5-c]pyridine scaffold involves the cyclization of a 3,4-diaminopyridine precursor.[2] To achieve the target this compound, the starting material would be a 5-chloro-3,4-diaminopyridine.

The cyclization to form the imidazole ring can be accomplished with various C1 sources under dehydrating conditions.[2]

  • Using Formic Acid: Refluxing the diaminopyridine in formic acid is a direct method to install the C2-hydrogen and effect ring closure.[2]

  • Using Orthoesters: Reagents like triethyl orthoformate can be used, often in the presence of an acid catalyst or under high-temperature conditions, to form the imidazole ring.[1]

  • Using Aldehydes: To install a substituent at the C2-position, an aldehyde can be used in an oxidative cyclization reaction.

G cluster_0 Synthesis of Imidazo[4,5-c]pyridine Core start 5-Chloro-3,4-diaminopyridine reagent + C1 Source (e.g., Formic Acid, Orthoester) start->reagent cyclization Dehydrative Cyclization reagent->cyclization product This compound cyclization->product

Caption: General synthesis of the imidazo[4,5-c]pyridine core.

Spectroscopic and Structural Characterization

Detailed, publicly available spectroscopic and X-ray crystallography data for the parent this compound are limited. However, characterization is typically achieved through a combination of standard analytical techniques. For a technical guide, representative data is crucial for compound verification. While specific data for the parent molecule is not available from the search results, a standard characterization workflow would include:

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the proton and carbon environments of the heterocyclic scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[1]

  • Infrared (IR) Spectroscopy: Provides information on functional groups and bond vibrations within the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of structure, including precise bond lengths, bond angles, and intermolecular packing in the solid state.[1]

Chemical Reactivity and Synthetic Utility

The true value of this compound in medicinal chemistry lies in the reactivity of the C-7 chlorine atom. This position is activated towards nucleophilic aromatic substitution and, more significantly, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules. For the 7-chloro-imidazo[4,5-c]pyridine scaffold, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of paramount importance for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]

This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron species (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-7 position.

Exemplary Protocol for Suzuki Coupling: To a solution of the 7-chloro-imidazo[4,5-c]pyridine (1.0 eq.) and the desired arylboronic acid (1.1-1.5 eq.) in a suitable solvent (e.g., dioxane, toluene, DMF with water), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5-10 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.) are added. The mixture is degassed and heated (e.g., 80-120 °C) under an inert atmosphere until completion. The product is then isolated via standard workup and purification procedures.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L2-R Transmetal->PdII_R Base Base Base->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArCl Ar-Cl ArCl->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base.[6] This is a powerful method for installing diverse amine functionalities, which are often key pharmacophoric elements.

Exemplary Protocol for Buchwald-Hartwig Amination: In an inert atmosphere glovebox or Schlenk line, the 7-chloro-imidazo[4,5-c]pyridine (1.0 eq.), amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 eq.) are combined in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The reaction is heated (e.g., 80-110 °C) until the starting material is consumed. The product is isolated following aqueous workup and chromatographic purification.

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0_B Pd(0)Ln OxAdd_B Oxidative Addition Pd0_B->OxAdd_B PdII_B Ar-Pd(II)L-Cl OxAdd_B->PdII_B AmineBind Amine Coordination PdII_B->AmineBind Amido [Ar-Pd(II)L(NR₂)] AmineBind->Amido Deprotonation Base_B Base Base_B->Amido Amine R₂NH Amine->AmineBind RedElim_B Reductive Elimination Amido->RedElim_B RedElim_B->Pd0_B Product_B Ar-NR₂ RedElim_B->Product_B ArCl_B Ar-Cl ArCl_B->OxAdd_B

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application in Drug Discovery: Targeting the DNA Damage Response

Derivatives of the imidazo[4,5-c]pyridine scaffold have emerged as potent inhibitors of key enzymes in the DNA Damage Response (DDR) pathway, particularly PARP and DNA-PK.[1][7] These enzymes are critical for cancer cell survival, and their inhibition can induce synthetic lethality in tumors with specific genetic defects (e.g., BRCA mutations) or sensitize cancer cells to radiation and chemotherapy.[7][8]

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in the repair of single-strand DNA breaks (SSBs).[9] Inhibiting PARP-1 leads to the accumulation of SSBs, which collapse replication forks during cell division, creating more lethal double-strand breaks (DSBs). In cancer cells with a deficient homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs is catastrophic, leading to cell death—a concept known as synthetic lethality.

A series of novel imidazo[4,5-c]pyridinecarboxamide derivatives has been developed as potent PARP-1 inhibitors.[8][10] SAR studies led to the identification of compound 11a (XZ-120312), which displayed strong enzymatic inhibition and cellular potency.[10]

CompoundTargetIC₅₀ (nM)Cellular Effect
11a PARP-18.6 ± 0.6Potentiates temozolomide cytotoxicity in SW-620, MDA-MB-468, and A549 cancer cell lines.[10]
8d PARP-1528Shows antitumor efficacy in combination with cisplatin in a mouse A549 model.[8]
DNA-PK Inhibition

DNA-dependent protein kinase (DNA-PK) is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells.[7] Inhibiting DNA-PK prevents the repair of DSBs induced by ionizing radiation or certain chemotherapies, thereby enhancing their tumor-killing effects. Consequently, DNA-PK inhibitors are highly sought after as radiosensitizers.[7]

Researchers have successfully used a scaffold-hopping strategy to develop imidazo[4,5-c]pyridin-2-one derivatives as highly selective and potent DNA-PK inhibitors.[7] This work culminated in the discovery of compound 78 , which demonstrated nanomolar potency against DNA-PK and excellent selectivity over related kinases.[7] In cellular assays, compound 78 showed robust, DNA-PK-dependent radiosensitization across a broad range of cancer cell lines and was effective in sensitizing tumor xenografts to radiation in vivo.[7]

cluster_pathway Simplified DNA Damage Response (DDR) Pathway DNA_Damage DNA Damage (e.g., Radiation, Chemotherapy) SSB Single-Strand Break (SSB) DNA_Damage->SSB DSB Double-Strand Break (DSB) DNA_Damage->DSB PARP PARP1 SSB->PARP recruits DNA_PK DNA-PK DSB->DNA_PK activates BER Base Excision Repair (BER) PARP->BER facilitates Cell_Survival Cell Survival & Proliferation BER->Cell_Survival leads to Apoptosis Apoptosis (Cell Death) BER->Apoptosis inhibition leads to NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ initiates NHEJ->Cell_Survival leads to NHEJ->Apoptosis inhibition leads to Inhibitor Imidazo[4,5-c]pyridine Derivatives Inhibitor->PARP inhibit Inhibitor->DNA_PK inhibit

Caption: Role of Imidazo[4,5-c]pyridine derivatives in the DDR.

Conclusion

This compound is a cornerstone heterocyclic scaffold that provides a robust and versatile platform for the development of targeted therapeutics. Its bioisosteric relationship with purines makes it an ideal starting point for designing enzyme inhibitors. The strategic importance of the C-7 chlorine atom as a synthetic handle for palladium-catalyzed cross-coupling reactions cannot be overstated, as it enables the systematic exploration of chemical space to optimize biological activity. The successful development of potent PARP and DNA-PK inhibitors from this scaffold underscores its immense value in oncology drug discovery and highlights its continuing potential for yielding novel clinical candidates.

References

  • Dyminska, L., & Cmoch, P. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Zhu, Q., Wang, X., Wang, L., Li, X., Liu, Y., & Li, J. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1993-1996. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

  • Wang, L., Zhu, Q., Wang, X., Liu, Y., Li, J., & Li, X. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 23(20), 6551-6559. [Link]

  • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved January 11, 2026, from [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]

  • Bar-Noy, S., et al. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]

  • Ntirampebura, A., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [Link]

  • Sajith, A. M., et al. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]

  • Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • AstraZeneca. (n.d.). The Discovery of 7-Methyl-2-[(7-methyl[1][2][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications. [Link]

  • Zala, P., et al. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • American Chemical Society. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wang, L., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health. [Link]

  • American Chemical Society. (2025). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Organic Letters. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Institutes of Health. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

Sources

A Comprehensive Technical Guide to 7-Chloro-1H-imidazo[4,5-c]pyridine: A Keystone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 7-Chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development. Its structural similarity to endogenous purines grants it "privileged" status in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in the development of targeted therapies.

Core Concepts: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a bioisostere of purine, the fundamental building block of nucleic acids.[1] This structural mimicry allows molecules derived from this scaffold to interact with a wide array of biological targets, often by competing with natural purine-based ligands.[1] This has led to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and enzyme-inhibiting activities.[1][2] The introduction of a chlorine atom at the 7-position, as in this compound, significantly enhances the synthetic utility of the scaffold, providing a reactive handle for extensive molecular elaboration.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is critical for its effective application in research and development.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 7-chloro-3H-imidazo[4,5-c]pyridinePubChem[3]
CAS Number 5975-13-3Benchchem[1], Alchem Pharmtech[4]
Molecular Formula C₆H₄ClN₃ChemUniverse[5], PubChem[3]
Molecular Weight 153.57 g/mol Benchchem[1], ChemUniverse[5]
Canonical SMILES C1=C2C(=C(C=N1)Cl)N=CN2PubChem[3]
InChI Key LQUJKUXIIDQDTD-UHFFFAOYSA-NBenchchem[1], PubChem[3]
Appearance Solid (predicted)-
Melting Point >164°C (dec.) (for imidazo[4,5-b] isomer)ChemicalBook[6]
Solubility Soluble in organic solvents like DMSO and DMFGeneral knowledge

Note: Experimental data for some properties are limited; related isomers are referenced where applicable.

Spectroscopic Characterization
Ionm/z (for ³⁵Cl)Possible Identity
[M]⁺ 153Molecular Ion
[M+2]⁺ 155Molecular Ion with ³⁷Cl isotope
[M+H]⁺ 154.01665Protonated Molecule
[M+Na]⁺ 175.99859Sodium Adduct
Predicted data from PubChemLite.[3]

The fragmentation would likely involve the loss of the chlorine atom or the cleavage of the imidazole ring, yielding characteristic fragment ions.[1]

Synthesis and Purification

The synthesis of the imidazo[4,5-c]pyridine scaffold can be achieved through various routes, often involving the cyclization of a suitably substituted diaminopyridine. A general and adaptable method is the solid-phase synthesis, which allows for the creation of diverse libraries of derivatives.[7]

General Synthetic Workflow

A plausible synthetic approach involves the construction of the fused imidazole ring onto a pre-functionalized pyridine core. For instance, the synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine was accomplished by reacting 5-methyl-3,4-diamino-pyridine with formic acid, showcasing a fundamental cyclization strategy.[1][2]

G cluster_synthesis Synthetic Pathway A 2,4-Dichloro-3-nitropyridine C Intermediate A A->C Arylation on solid support B Polymer-supported amine B->C E Intermediate B C->E Nucleophilic Substitution D Secondary Amine (R₂NH) D->E G Diamino Intermediate E->G Reduction F Nitro Group Reduction (e.g., Fe/NH₄Cl) F->G J Trisubstituted Imidazo[4,5-c]pyridine G->J Cyclization H Aldehyde (R₃CHO) H->J I Imidazole Ring Closure I->J

Caption: Solid-phase synthesis of imidazo[4,5-c]pyridines.[7]

Detailed Experimental Protocol: Synthesis of Trisubstituted Imidazo[4,5-c]pyridines

This protocol is adapted from established solid-phase synthesis methodologies.[7]

  • Resin Preparation: Start with a suitable polymer support, such as a Rink amide resin.

  • Arylation: React the resin with 2,4-dichloro-3-nitropyridine in a solvent like dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base (e.g., N-ethyldiisopropylamine). This step attaches the pyridine core to the solid support.

  • Nucleophilic Substitution: The remaining chlorine atom on the pyridine ring is then displaced by reacting with a diverse range of primary or secondary amines.

  • Nitro Group Reduction: The nitro group is reduced to an amine using standard conditions, such as iron powder in the presence of ammonium chloride, to yield a diamino pyridine intermediate.

  • Imidazole Ring Formation: The final cyclization to form the imidazole ring is achieved by reacting the diamino intermediate with an aldehyde.

  • Cleavage from Resin: The final product is cleaved from the solid support to yield the desired trisubstituted imidazo[4,5-c]pyridine.

Chemical Reactivity and Derivatization

The synthetic power of this compound lies in the reactivity of the C7 chlorine atom. This position is susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1] These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's pharmacological properties.[1]

G cluster_reactions Key Derivatization Reactions A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst) A->C D Nucleophilic Substitution (Nu⁻) A->D E 7-Aryl-1H-imidazo[4,5-c]pyridine B->E C-C bond formation F 7-Amino-1H-imidazo[4,5-c]pyridine C->F C-N bond formation G 7-Substituted-1H-imidazo[4,5-c]pyridine D->G C-Nu bond formation

Caption: Reactivity of this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the arylation of the 7-position.

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent: Add a degassed mixture of a solvent system, typically dioxane and water (e.g., 2:1 ratio).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a fertile ground for the discovery of new drugs due to its purine-like structure.[1][2] Derivatives have shown promise in a variety of therapeutic areas.

Therapeutic AreaTarget/MechanismExample/Observation
Oncology Kinase Inhibition (e.g., Aurora, FLT3), PARP Inhibition, Mitotic InhibitionPotent dual inhibitors of FLT3 and Aurora kinases have been developed from the related imidazo[4,5-b]pyridine scaffold.[8] Imidazo[4,5-c]pyridines have shown moderate to good PARP inhibitory activity.[2]
Immunology Toll-like Receptor 7 (TLR7) AgonismSubstitutions at the N1 position (e.g., a benzyl group) and C2 position (e.g., a butyl group) are often optimal for potent TLR7 agonism.[1]
Infectious Diseases Antimicrobial and Antiviral ActivityThe scaffold is a key component in developing new agents against bacterial and fungal infections.[1] Bromo-substituted imidazo[4,5-b]pyridines have shown moderate activity against E. coli.[1]
Neurology GABA-A Receptor AgonismThe broader class of imidazopyridines are known to act as GABA-A receptor agonists.[2]
Structure-Activity Relationships (SAR)

Systematic modifications of the imidazo[4,5-c]pyridine core have revealed key structural features for biological activity:

  • N1-Position: Substitution at this position can significantly modulate the pharmacological profile. For TLR7 agonism, an N1-benzyl group is often favorable.[1]

  • C2-Position: This position is another key site for modification to enhance potency and selectivity.

  • C4-Position: For TLR7 agonism, a 4-amino group is generally considered essential for activity.[1]

  • C7-Position: As discussed, this position is ideal for introducing diversity-oriented substituents via the chloro intermediate to explore and optimize binding to biological targets.[1]

Safety, Handling, and Disposal

While specific toxicity data for this compound is not widely available, prudent laboratory practices for handling related heterocyclic compounds should be followed.

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
Handling Use in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.[10][11] Wash hands thoroughly after handling.[11]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11] Skin: Wash with plenty of soap and water.[11] Inhalation: Move person to fresh air.[11] Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] Seek medical attention if symptoms persist.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Future Perspectives

This compound is more than just a chemical intermediate; it is a gateway to novel therapeutic agents. As our understanding of the molecular drivers of disease deepens, the ability to rapidly and efficiently synthesize diverse libraries of bioactive molecules is paramount. The strategic placement of the chlorine atom on the privileged imidazo[4,5-c]pyridine scaffold ensures that this compound will remain a valuable tool for medicinal chemists striving to design the next generation of targeted therapies.[1] Future research will undoubtedly continue to unlock the full potential of this versatile building block in the ongoing quest for more effective and selective medicines.

References

  • 7-CHLORO-1H-IMIDAZO[4,5-B]PYRIDINE [P64642]. (n.d.). ChemUniverse. Retrieved January 11, 2026, from [Link]

  • 7-chloro-1h-imidazo[4,5-b]pyridine CAS NO.6980-11-6. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

  • Safety Data Sheet. (2025, December 26). Retrieved from [Link]

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

Sources

7-Chloro-1H-imidazo[4,5-C]pyridine synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Precursors of 7-Chloro-1H-imidazo[4,5-C]pyridine

Abstract

The this compound core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural analogy to endogenous purines allows its derivatives to function as bioisosteres, interacting with a wide range of biological targets, including kinases and polymerases.[1][2] Consequently, these compounds have been extensively investigated for therapeutic applications in oncology, virology, and inflammatory diseases.[1] The strategic synthesis of this scaffold is paramount, and the selection of appropriate precursors is the most critical decision in determining the efficiency, regioselectivity, and overall success of the synthetic campaign. This guide provides an in-depth analysis of the primary precursor classes for the synthesis of this compound, detailing the underlying chemical logic, field-proven experimental protocols, and comparative data to inform route selection for researchers and drug development professionals.

The Strategic Importance of Precursor Selection

The synthesis of the imidazo[4,5-c]pyridine system is fundamentally a process of constructing an imidazole ring onto a pre-existing, functionalized pyridine scaffold. The choice of the starting pyridine derivative—the precursor—dictates the entire synthetic strategy. Key considerations include:

  • Regiochemistry: The precursor must contain functionalities that ensure the formation of the [4,5-c] isomer over other possibilities, such as the [4,5-b] isomer. This is typically controlled by the placement of vicinal amino groups or their synthetic equivalents.

  • Functional Group Tolerance: The precursor and subsequent intermediates must be compatible with the reaction conditions required for cyclization and any planned derivatization.

  • Scalability and Availability: The accessibility and cost of the starting materials are crucial for large-scale synthesis in a drug development context.

This guide is structured around the two most prevalent and logical classes of precursors: Diaminopyridines and Amino-Nitropyridines .

Pathway I: Cyclization of Chloro-Substituted Diaminopyridine Precursors

The most direct and classical approach to the imidazo[4,5-c]pyridine core begins with a precursor already possessing the vicinal diamine functionality required for imidazole ring formation. The key precursor for this strategy is 5-chloro-3,4-diaminopyridine .

Rationale and Mechanistic Insight

Using a 3,4-diaminopyridine derivative is a convergent strategy where the pyridine core is already correctly substituted. The adjacent amino groups at the C3 and C4 positions are perfectly poised for cyclocondensation with a one-carbon electrophile to form the five-membered imidazole ring. This approach is highly reliable for establishing the desired regiochemistry.

The cyclization typically proceeds via one of two main routes:

  • Condensation with Carboxylic Acid Equivalents: Reaction with reagents like formic acid or triethyl orthoformate introduces the C2 carbon of the imidazole ring. The reaction is a dehydration-condensation process, often catalyzed by strong acids like polyphosphoric acid (PPA), which acts as both a solvent and a dehydrating agent at elevated temperatures.[3]

  • Oxidative Cyclization with Aldehydes: This method allows for the direct installation of a substituent at the C2 position. The reaction involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazole ring.[1]

Experimental Protocol: Synthesis from 5-Chloro-3,4-diaminopyridine

The following protocol describes a typical cyclization using formic acid, a common and effective one-carbon source.

Objective: To synthesize this compound from 5-chloro-3,4-diaminopyridine.

Materials:

  • 5-chloro-3,4-diaminopyridine

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-3,4-diaminopyridine (1.0 eq).

  • Add an excess of formic acid (e.g., 10-15 mL per gram of diamine).

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • After completion, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture over crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous NaOH solution until the pH is ~7-8. This should be done in an ice bath to control the exotherm.

  • The product will precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Trustworthiness Note: This protocol is self-validating. The complete consumption of the starting diamine (monitored by TLC) and the formation of a single major product that precipitates upon neutralization confirm the cyclization. The identity and purity should be further confirmed by NMR and LC-MS analysis.

Visualization of the Diaminopyridine Pathway

G cluster_0 Pathway I: Diaminopyridine Route Precursor 5-Chloro-3,4-diaminopyridine Reagent + Formic Acid (HCOOH) or Triethyl Orthoformate Precursor->Reagent Intermediate Formamidine Intermediate (transient) Reagent->Intermediate Condensation Cyclization Dehydrative Cyclization (e.g., PPA, heat) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthetic route from a diaminopyridine precursor.

Pathway II: Synthesis from Amino-Nitropyridine Precursors

An alternative and highly versatile strategy involves a "build-up" approach starting from a precursor where one of the amino groups is masked as a nitro group. This is particularly powerful in combinatorial and solid-phase synthesis, as it allows for selective reactions at other positions before the final cyclization. A common starting point for this pathway is a derivative of 2,4-dichloro-3-nitropyridine .[2]

Rationale and Mechanistic Insight

This pathway is more linear and less convergent but offers greater flexibility. The core logic is as follows:

  • Selective Substitution: The chlorine atoms on the pyridine ring have different reactivities, allowing for sequential nucleophilic aromatic substitution (SNAr). This enables the controlled introduction of various side chains.

  • Nitro Group Reduction: The nitro group is chemically robust, tolerating many reaction conditions. At the appropriate step, it is reduced to an amino group, typically using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[4] This reduction unmasks the 1,2-diamine functionality necessary for cyclization.

  • Imidazole Ring Formation: Once the diamine is formed in situ, cyclization is carried out as described in Pathway I.

This approach is foundational to solid-phase synthesis strategies where the pyridine core is attached to a resin, allowing for easy purification after each synthetic step.[2]

Experimental Protocol: Key Step of Nitro Reduction and Cyclization

This protocol outlines the crucial reduction and subsequent cyclization steps, assuming prior synthesis of a suitable chloro-amino-nitropyridine intermediate.

Objective: To perform a one-pot reduction-cyclization to form the imidazo[4,5-c]pyridine ring.

Materials:

  • N-substituted-4-amino-5-nitro-chloropyridine intermediate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Acetic Acid (solvent)

  • Triethyl Orthoformate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Dissolve the nitro-pyridine intermediate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 eq) portion-wise. The reaction is often exothermic.

  • Heat the mixture to 50-70°C and stir for 2-4 hours until TLC analysis confirms the complete disappearance of the starting material. This completes the reduction to the diamine.

  • Cool the reaction mixture. Add triethyl orthoformate (3-5 eq) directly to the flask.

  • Heat the mixture to reflux for 3-6 hours to drive the cyclization.

  • After cooling, concentrate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous NaHCO₃ solution to neutralize the acid and quench the tin salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted this compound.

Visualization of the Nitropyridine Pathway

G cluster_1 Pathway II: Nitropyridine Route Start 2,4-Dichloro-3-nitropyridine Step1 S_NAr Reaction (e.g., + R-NH2) Start->Step1 Intermediate1 4-Amino-2-chloro- 3-nitropyridine Step1->Intermediate1 Step2 Nitro Reduction (e.g., SnCl2, H2/Pd-C) Intermediate1->Step2 Intermediate2 2-Chloro-3,4-diaminopyridine Derivative Step2->Intermediate2 Step3 Cyclization (e.g., + HC(OEt)3) Intermediate2->Step3 Product Substituted 7-Chloro-1H- imidazo[4,5-c]pyridine Step3->Product

Caption: Multi-step synthesis from a nitropyridine precursor.

Comparative Summary of Precursor Strategies

The optimal choice of precursor depends heavily on the project's specific goals. The table below summarizes the key characteristics of each pathway.

FeaturePathway I (Diaminopyridine)Pathway II (Nitropyridine)
Core Precursor 5-Chloro-3,4-diaminopyridineChloro-amino-nitropyridine derivative
Strategy Convergent, direct cyclizationLinear, "build-up" approach
Key Steps 1-2 steps3-5 steps
Advantages High efficiency, short route, reliable regiochemistry.High versatility, suitable for library synthesis, allows for diverse substitutions.
Disadvantages Limited scope for diversification on the pyridine ring.Longer synthetic sequence, potential for lower overall yield.
Best For Rapid synthesis of the core scaffold or simple analogs.Creating diverse libraries of compounds (e.g., for SAR studies), solid-phase synthesis.

Conclusion

The synthesis of this compound relies on well-established principles of heterocyclic chemistry, centered on the strategic selection of a functionalized pyridine precursor. The direct cyclization of 5-chloro-3,4-diaminopyridine offers an efficient and rapid route to the core scaffold. In contrast, the multi-step pathway starting from chloro-amino-nitropyridine precursors provides unparalleled versatility for generating diverse molecular libraries, a critical requirement in modern drug discovery. Understanding the causality behind each approach—the directness of the diamine route versus the flexibility of the nitro route—empowers researchers to design and execute synthetic plans that are not only successful but also optimally aligned with their scientific objectives.

References

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (Source: MDPI)

  • Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. (Source: NIH)

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (Source: PubMed Central)

  • 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine. (Source: Benchchem)

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (Source: ACS Publications)

  • 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine. (Source: Benchchem)

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (Source: Taylor & Francis)

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. (Source: RSC Publishing)

Sources

An In-depth Technical Guide to the Biological Activity of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-c]pyridine Scaffold as a Privileged Structure

The imidazopyridine nucleus, a heterocyclic system formed by the fusion of imidazole and pyridine rings, represents a cornerstone in medicinal chemistry.[1] Among its various isomeric forms, the imidazo[4,5-c]pyridine scaffold, also known as 3-deazapurine, holds a privileged status.[2] Its structural and electronic bioisosteric resemblance to the natural purine nucleus allows these derivatives to readily interact with key biological macromolecules, including enzymes, receptors, and nucleic acids.[1][3] This inherent ability to mimic endogenous purines has driven extensive investigation into their therapeutic potential, revealing a remarkable breadth of biological activities.[3][4]

This guide provides an in-depth exploration of the diverse pharmacological landscape of imidazo[4,5-c]pyridine derivatives. We will dissect their mechanisms of action, explore key structure-activity relationships (SAR), and provide practical, field-proven experimental protocols for their evaluation. The focus is not merely on what these compounds do, but on the scientific rationale for why they are designed and tested in specific ways, offering a comprehensive resource for researchers engaged in drug discovery and development.

Anticancer Activity: Targeting the Malignant Phenotype

The purine-like core of imidazo[4,5-c]pyridines makes them ideal candidates for interfering with cellular processes that are dysregulated in cancer, such as cell signaling, DNA repair, and proliferation.

Kinase Inhibition: A Dominant Mechanism

Kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. Imidazo[4,5-c]pyridine derivatives have been successfully developed as potent inhibitors of several critical kinase families.

  • Src Family Kinase (SFK) Inhibition in Glioblastoma: Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor, characterized by deregulated signaling pathways.[5] Src family kinases (SFKs), particularly Src and Fyn, are key non-receptor tyrosine kinases that play a pivotal role in GBM development, making them prime therapeutic targets.[5] Researchers have designed and synthesized novel imidazo[4,5-c]pyridin-2-one derivatives as potent SFK inhibitors. Molecular dynamics simulations reveal that these compounds effectively occupy the ATP-binding site of SFKs, demonstrating their potential as candidates for GBM treatment.[5]

  • PI3K/PKB Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB, also known as Akt) pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. Its hyperactivation is a frequent event in human cancers. Imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway, progressing to clinical development candidates.[6] The strategic design of these inhibitors focuses on achieving high potency and selectivity to disrupt the oncogenic signaling driven by this pathway.[6]

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibition for Radiosensitization: Radiotherapy remains a primary cancer treatment modality, but its efficacy is often limited by tumor radioresistance. DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, the dominant mechanism for repairing radiation-induced DNA double-strand breaks.[7] Inhibiting DNA-PK can prevent cancer cells from repairing radiation damage, thereby sensitizing them to treatment. A novel class of imidazo[4,5-c]pyridine-2-one derivatives has been identified as potent and selective DNA-PK inhibitors, demonstrating significant potential as radiosensitizers in cancer therapy.[7]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations. By inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks, which then collapse into more lethal double-strand breaks in replicating cells. A series of imidazo[4,5-c]pyridines has been shown to possess moderate to good PARP inhibitory activity.[3] One derivative, in particular, exhibited an IC₅₀ value of 8.6 nM and demonstrated a significant increase in the growth inhibition of tumor cells when used in combination with the chemotherapeutic agent temozolomide.[3]

Quantitative Summary of Anticancer Activity
Compound ClassTarget Kinase/EnzymeRepresentative IC₅₀Cancer IndicationReference
Imidazo[4,5-c]pyridin-2-oneSrc, FynSubmicromolar rangeGlioblastoma (GBM)[5]
Imidazo[4,5-c]pyridinePARP8.6 nMBreast, Colon, Lung[3]
Imidazo[4,5-c]pyridine-2-oneDNA-PKNanomolar rangeColorectal, Head & Neck[7]
Imidazo[4,5-c]quinolinePI3K/PKBPotent (specific values not stated)General Oncology[6]

Antiviral Activity: A Broad-Spectrum Potential

The structural analogy to purines also positions imidazo[4,5-c]pyridines as attractive candidates for antiviral drug development, as they can interfere with viral replication machinery.

  • Inhibition of RNA-Dependent RNA Polymerase: A key target for many antiviral drugs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses. Imidazo[4,5-c]pyridine derivatives have been developed that interact with this viral polymerase.[3] These compounds have shown high activity and selectivity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for the Hepatitis C Virus (HCV).[3]

  • From Anti-Pestivirus to Anti-HCV Activity: Structure-activity relationship studies have been crucial in optimizing these antiviral agents. For instance, an initial lead compound, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine, was active against pestiviruses. The strategic introduction of a fluorine atom to the 2-phenyl substituent resulted in a new analogue with selective and potent activity against HCV in a subgenomic replicon system.[8] This highlights how subtle molecular modifications can shift and enhance therapeutic activity. Conversely, the presence of large substituents on the benzyl group was found to reduce antiviral activity, providing key insights for future drug design.[3]

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is an underlying factor in numerous diseases, from autoimmune disorders to cancer. Imidazo[4,5-c]pyridine derivatives have been investigated for their ability to modulate key inflammatory pathways.

  • Inhibition of Proinflammatory Signaling: In the context of Inflammatory Bowel Disease (IBD), a series of imidazo[4,5-c]quinoline derivatives were discovered to potently and simultaneously inhibit two primary proinflammatory signaling pathways: JAK/STAT and NF-κB.[9] A lead compound from this series decreased the release of multiple proinflammatory factors, including IL-6, TNF-α, and IFN-γ, at nanomolar concentrations and showed strong anti-inflammatory activity in preclinical models of enteritis.[9]

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated during inflammation and is a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs). Imidazopyridines containing a diaryl pharmacophore, a key structural element in many COX inhibitors, have been investigated as selective COX-2 inhibitors.[3]

Experimental Design & Protocols

A cornerstone of drug discovery is the rigorous and reproducible evaluation of compound activity. The following sections provide a logical workflow and a detailed protocol for assessing the biological activity of imidazo[4,5-c]pyridine derivatives.

General Workflow for Biological Evaluation

This diagram illustrates a typical, high-level workflow for screening and characterizing novel imidazo[4,5-c]pyridine derivatives, from initial synthesis to in vivo testing.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical S Synthesis of Imidazo[4,5-c]pyridine Derivatives P Purification & Characterization (NMR, MS) S->P A1 Primary Screening (e.g., Kinase Inhibition Assay) P->A1 A2 Cell-Based Assays (Proliferation, Cytotoxicity) A1->A2 A3 Mechanism of Action (e.g., Western Blot, Pathway Analysis) A2->A3 LO SAR-Guided Lead Optimization A3->LO LO->S Iterative Design ADME ADME/Tox Profiling (Solubility, Stability, Safety) LO->ADME IV In Vivo Efficacy Studies (e.g., Xenograft Models) ADME->IV C C IV->C Candidate Selection

Caption: High-level drug discovery workflow for imidazo[4,5-c]pyridine derivatives.

Detailed Protocol: In Vitro Src Kinase Inhibition Assay

This protocol describes a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against Src kinase. The causality is clear: by measuring the reduction in phosphorylation of a substrate, we can directly quantify the inhibitory potency of the compound on the enzyme's catalytic activity.

Objective: To determine the IC₅₀ value of imidazo[4,5-c]pyridine derivatives against human Src kinase.

Materials:

  • Recombinant human Src kinase (e.g., from MilliporeSigma or Thermo Fisher).

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP (Adenosine 5'-triphosphate).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Test Compounds: Imidazo[4,5-c]pyridine derivatives dissolved in 100% DMSO.

  • Positive Control: Staurosporine or PP2 (a known Src inhibitor).[5]

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar technology that quantifies kinase activity by measuring ADP production.

  • Microplates: 384-well, white, low-volume (e.g., Corning #3572).

  • Multimode plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation:

    • Create a 10-point serial dilution series of each test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). This creates a concentration gradient to accurately determine the IC₅₀.

    • Prepare dilutions of the positive control (e.g., Staurosporine from 10 µM).

    • Include a DMSO-only control (vehicle control, representing 0% inhibition).

  • Assay Plate Setup:

    • Add 25 nL of the serially diluted compounds, positive control, or DMSO vehicle to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a "Kinase/Substrate Mix" in Assay Buffer containing the Src kinase and peptide substrate at 2X the final desired concentration.

    • Add 5 µL of the Kinase/Substrate Mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

    • Prepare a "ATP Mix" in Assay Buffer containing ATP at 2X the final desired concentration (typically at the Kₘ for ATP).

    • To initiate the kinase reaction, add 5 µL of the ATP Mix to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity (0% inhibition) and the average signal from a "no enzyme" or high concentration positive control well as 0% activity (100% inhibition).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental principle of competitive kinase inhibition by an imidazo[4,5-c]pyridine derivative at the ATP binding site.

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition K1 Kinase Active Site ATP Binding Pocket Substrate Binding Site P1 Phosphorylated Substrate K1->P1 Phosphorylation ATP1 ATP ATP1->K1:f1 S1 Substrate S1->K1:f2 K2 Kinase Active Site ATP Binding Pocket Substrate Binding Site K2->K2 No Phosphorylation Block X K2:f1->Block ATP2 ATP ATP2->Block I1 Imidazo[4,5-c]pyridine Inhibitor I1->K2:f1

Caption: Competitive inhibition of a kinase by an imidazo[4,5-c]pyridine derivative.

Conclusion and Future Directions

The imidazo[4,5-c]pyridine scaffold has unequivocally established itself as a versatile and fruitful starting point for the development of novel therapeutics. Its privileged structure allows for potent and selective modulation of a wide array of biological targets implicated in oncology, virology, and inflammatory diseases. The extensive research into kinase, PARP, and polymerase inhibitors has yielded preclinical candidates with significant promise.[3][5][6][7]

Future research will likely focus on several key areas:

  • Enhancing Selectivity: While potency is crucial, improving selectivity against specific kinase isoforms or viral targets will be paramount to minimizing off-target effects and improving safety profiles.

  • Overcoming Resistance: As with all targeted therapies, acquired resistance is a major challenge. The development of next-generation imidazo[4,5-c]pyridines that can inhibit resistant mutants is an active and necessary area of investigation.

  • Novel Applications: Exploring the utility of this scaffold against other target classes and in different therapeutic areas, such as neurodegenerative or metabolic diseases, could unlock new applications.

The continued application of rational drug design, guided by detailed structure-activity relationship studies and robust biological evaluation, ensures that imidazo[4,5-c]pyridine derivatives will remain a significant and impactful class of compounds in the landscape of modern drug discovery.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Zhang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-11. [Link]

  • Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-3. [Link]

  • Anonymous. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Semantic Scholar. [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-51. [Link]

  • Di Mola, A., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(1), 1-20. [Link]

  • Anonymous. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6529. [Link]

  • Ryu, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

  • Huesken, D., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 1161-4. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry, 65(18), 12228-12248. [Link]

  • Soural, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(10), 553-8. [Link]

  • Chinnaraja, D., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3473. [Link]

  • Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Golding, B. T., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(12), 5347-5363. [Link]

Sources

7-Chloro-1H-imidazo[4,5-C]pyridine as a purine analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 7-Chloro-1H-imidazo[4,5-c]pyridine: A Privileged Scaffold in Purine Analog-Based Drug Discovery

Abstract

The structural and electronic mimicry of endogenous purines is a cornerstone of modern medicinal chemistry, enabling the development of targeted therapies for a host of human diseases. Within this domain, the imidazo[4,5-c]pyridine scaffold, a bioisostere of natural purines, has emerged as a "privileged structure."[1] This guide focuses on a particularly valuable derivative, this compound, detailing its strategic importance as a versatile chemical intermediate. We will explore its synthesis, chemical properties, and extensive functionalization, providing a framework for its application in designing potent and selective modulators of biological targets, particularly protein kinases. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the exploration of purine analog chemistry.

The Imidazo[4,5-c]pyridine Core: A Foundation of Bioisosterism

The profound role of purines as fundamental components of DNA, RNA, and critical signaling molecules like ATP makes them ubiquitous targets for therapeutic intervention. The imidazo[4,5-c]pyridine scaffold is a bioisosteric analog of purine, where a pyridine ring is fused to an imidazole ring.[2] This structural similarity allows molecules built upon this scaffold to function as mimics or antagonists of natural purines, effectively competing for binding sites on enzymes and receptors.[3]

This mimicry has been successfully exploited to generate compounds with a broad spectrum of therapeutic activities, including:

  • Anticancer Properties: Derivatives have been developed as potent inhibitors of enzymes crucial for cancer cell proliferation, such as protein kinases and poly(ADP-ribose) polymerase (PARP).[1]

  • Enzyme Inhibition: The scaffold is a key component in the design of inhibitors for various enzymes implicated in a range of diseases.[3]

  • Antimicrobial and Antiviral Effects: Certain analogs have demonstrated potential in combating infections by targeting essential microbial or viral enzymes.[1][4]

The versatility of the core structure allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.[3]

This compound: A Strategic Synthetic Intermediate

While the imidazo[4,5-c]pyridine core provides the foundational purine-like structure, strategic functionalization is required to achieve target-specific activity. This compound (CAS No. 5975-13-3) is a pivotal building block in this process.[5]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₄ClN₃[6]
Molecular Weight 153.57 g/mol [6]
CAS Number 5975-13-3[5][6]
The Role of the C7-Chloro Substituent

The chlorine atom at the 7-position is not merely a substituent; it is a versatile chemical handle that unlocks the scaffold's potential. Its presence significantly enhances the synthetic utility of the molecule in two primary ways:

  • Electrophilic Character: The electron-withdrawing nature of the chlorine atom makes the C7 position susceptible to nucleophilic aromatic substitution (SNAr) reactions.

  • Cross-Coupling Handle: It serves as an ideal reaction point for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for building molecular complexity.[4]

This reactivity allows for the systematic introduction of a vast array of chemical moieties, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Synthesis and Functionalization Workflows

The power of this compound lies in its straightforward derivatization. A general workflow involves leveraging the chloro group to introduce diverse substituents, which is critical for optimizing binding affinity and selectivity for a given biological target.

G cluster_0 Core Synthesis cluster_1 C7-Position Functionalization cluster_2 Further Derivatization start Pyridine Precursors (e.g., Diaminopyridines) core Imidazo[4,5-c]pyridine Core start->core Cyclization (e.g., with Orthoesters) chloro_core This compound core->chloro_core Chlorination suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) chloro_core->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) chloro_core->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) chloro_core->sonogashira n1_alkylation N1-Position Alkylation (e.g., Benzyl Groups) chloro_core->n1_alkylation final_library Diverse Library of Functionalized Analogs suzuki->final_library buchwald->final_library sonogashira->final_library n1_alkylation->final_library

Caption: General workflow for the synthesis and functionalization of this compound.

Synthesis of the Core Scaffold

The imidazo[4,5-c]pyridine core can be synthesized through several established methods. A common approach involves the condensation of a suitably substituted diaminopyridine with reagents like orthoesters (e.g., triethyl orthoformate) or carboxylic acids, often under acidic conditions and high temperatures.[1][7]

Key Functionalization Reactions
  • Palladium-Catalyzed Cross-Coupling: This is the most powerful tool for modifying the C7 position.

    • Suzuki Coupling: Reacting the chloro-intermediate with various aryl or heteroaryl boronic acids introduces diverse aromatic systems, which is crucial for exploring interactions with hydrophobic pockets in target proteins.[1]

    • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines. This is particularly important for establishing key hydrogen bond interactions with the target.[4]

  • N1-Position Substitution: The nitrogen at the N1 position of the imidazole ring is another common point for modification. Alkylation or arylation at this position can modulate the compound's physicochemical properties and its orientation within a binding site. For instance, in the development of Toll-like receptor 7 (TLR7) agonists, the addition of a benzyl group at N1 was found to be favorable for activity.[3]

Biological Applications: Case Study in Kinase Inhibition

The structural analogy to the adenine portion of ATP makes imidazo[4,5-c]pyridine derivatives potent candidates for kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1]

Mechanism of Action

Derivatives of the imidazo[4,5-c]pyridine scaffold act as ATP-competitive inhibitors. The heterocyclic core mimics the adenine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket in the kinase domain. The hydrogen bond donor and acceptor patterns of the fused ring system can replicate the crucial interactions that adenine makes with the "hinge" region of the kinase, effectively anchoring the inhibitor. The diverse substituents installed at the C7-position can then extend into adjacent pockets to confer potency and, critically, selectivity for the target kinase over other kinases in the human kinome.[8]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor Kinase_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->Receptor Competitively Binds ATP Pocket ATP ATP ATP->Receptor Binding Blocked

Caption: ATP-competitive inhibition of a receptor tyrosine kinase signaling pathway.

Targeting Aurora and FLT3 Kinases

Research into the closely related imidazo[4,5-b]pyridine isomer has yielded potent dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[8][9] Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers.[8] FLT3 is a receptor tyrosine kinase, and activating mutations (like FLT3-ITD) are found in a significant percentage of acute myeloid leukemia (AML) cases, conferring a poor prognosis.[8][9]

Optimization of an imidazo[4,5-b]pyridine series led to the discovery of compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine), which demonstrated potent, low nanomolar inhibition of both Aurora kinases and FLT3.[8][9]

TargetKd (nM)
Aurora-A 7.5
Aurora-B 48
FLT3 (wild-type) 6.2
FLT3-ITD (mutant) 38
Data from J. Med. Chem. 2012, 55, 20, 8899-8915.[8][9]

This compound showed strong inhibition of tumor growth in a FLT3-ITD-positive AML human tumor xenograft model following oral administration, highlighting the therapeutic potential of this scaffold.[8][9] The principles of targeting the ATP-binding site and the synthetic strategies used for this isomer are directly applicable to the this compound scaffold.

Experimental Protocols

The following protocols are representative examples of the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives.

Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol describes a general procedure for the functionalization of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane/Water, 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-1H-imidazo[4,5-c]pyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a method to determine the inhibitory activity (IC₅₀) of a compound against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Test compound (e.g., a 7-substituted-1H-imidazo[4,5-c]pyridine derivative) serially diluted in DMSO.

  • Target kinase (e.g., Aurora-A).

  • Fluorescein-labeled substrate peptide.

  • ATP.

  • LanthaScreen™ Tb-anti-pSer/pThr antibody (or other appropriate antibody).

  • Assay buffer.

  • 384-well microplate.

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the kinase and the fluorescein-labeled substrate peptide to each well.

  • Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA and the terbium-labeled antibody solution. This antibody specifically binds to the phosphorylated substrate.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Calculate the emission ratio (520 nm / 495 nm). The TR-FRET signal is proportional to the amount of phosphorylated substrate.

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a high-value, versatile intermediate that serves as an excellent starting point for the synthesis of purine analog libraries. Its structural similarity to purine, combined with the synthetic accessibility provided by the C7-chloro group, makes it a powerful tool in drug discovery.[3] The demonstrated success of the isomeric imidazo[4,5-b]pyridine scaffold in generating potent kinase inhibitors provides a strong rationale for the continued exploration of this compound.[8][9]

Future research will likely focus on applying advanced synthetic methodologies to this scaffold to access novel chemical space. The development of derivatives targeting other purine-binding proteins, such as phosphodiesterases, helicases, and metabolic enzymes, remains a promising avenue. As our understanding of the molecular basis of disease deepens, the ability to rapidly and systematically functionalize privileged scaffolds like this compound will be instrumental in designing the next generation of targeted therapies.[3]

References

  • This compound | 5975-13-3 | Benchchem. (URL: )
  • 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine - Benchchem. (URL: )
  • Application Notes and Protocols for the Synthesis of Purine Derivatives Using Ethyl 2-Amino-2-Cyanoacet
  • 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine - Benchchem. (URL: )
  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives.
  • CAS 5975-13-3 | this compound - Alchem Pharmtech. (URL: )
  • This compound | 5975-13-3 - ChemicalBook. (URL: )
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
  • 7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine - Benchchem. (URL: )
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. (URL: )
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • A review on the biological activity of imidazo (4,5-b)
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Public
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Public

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a comprehensive technical overview of the spectroscopic data for 7-Chloro-1H-imidazo[4,5-c]pyridine. The structural integrity and purity of this compound are paramount in its application, and this document outlines the core spectroscopic techniques essential for its unambiguous identification and characterization. The imidazo[4,5-c]pyridine scaffold is a key structural motif in medicinal chemistry, acting as a bioisostere for natural purines and forming the foundation for compounds with a wide range of therapeutic applications, including anticancer and antimicrobial properties.[1]

Molecular Structure and Key Features

Molecular Formula: C₆H₄ClN₃[2][3] Molecular Weight: 153.57 g/mol [1][3] Core Structure: A fused heterocyclic system consisting of an imidazole ring and a pyridine ring. The chlorine atom at the 7-position significantly influences the molecule's electronic properties and reactivity. The imidazopyridine core is found in various isomeric forms, with imidazo[4,5-c]pyridines being a notable class.[4]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound.

Expected Molecular Ion: The presence of a chlorine atom results in a distinct isotopic pattern for the molecular ion peak.

  • [M]⁺: (containing ³⁵Cl)

  • [M+2]⁺: (containing ³⁷Cl) The intensity ratio of the [M]⁺ to [M+2]⁺ peak is approximately 3:1, which is a characteristic signature for a monochlorinated compound.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For C₆H₄ClN₃, the predicted monoisotopic mass is approximately 153.0145 amu.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

  • Analysis: The sample is introduced into the ESI source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and its characteristic isotopic pattern.

Logic of Experimental Choices: ESI is a "soft" ionization technique, which minimizes fragmentation and typically results in a prominent molecular ion peak, simplifying spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the three aromatic protons on the imidazopyridine core. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the heterocyclic ring system. The chemical shifts provide insight into the electronic environment of each carbon.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard 1D pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction.

Self-Validation through 2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

NMR Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the vibrations of chemical bonds. The IR spectra of imidazopyridine derivatives can be used for their identification and characterization.[5]

Characteristic IR Absorption Bands:

  • N-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the N-H bond in the imidazole ring.

  • Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

  • C=C and C=N Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring system.

  • C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, can be attributed to the carbon-chlorine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups.

ATR-FTIR Experimental Workflow

cluster_workflow ATR-FTIR Workflow A Place Sample on ATR Crystal B Acquire IR Spectrum A->B C Analyze Absorption Bands B->C

Caption: A simple three-step workflow for acquiring and analyzing an ATR-FTIR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Imidazo[1,2-a]pyridine derivatives are known to exhibit UV absorption and, in some cases, fluorescence.[6] The absorption spectra are characterized by narrow bands, with maximal absorbance typically observed in the UV region.[6]

Expected UV-Vis Absorption:

  • It is anticipated that this compound will exhibit absorption bands in the UV region, likely between 200-400 nm, corresponding to π-π* electronic transitions within the aromatic system.

Data Summary Table
Spectroscopic TechniqueInformation ProvidedExpected Key Features
Mass Spectrometry (MS)Molecular weight and elemental formulaMolecular ion peak with a characteristic 3:1 isotopic pattern for chlorine
¹H NMR SpectroscopyProton environment and connectivityDistinct signals for aromatic protons
¹³C NMR SpectroscopyCarbon frameworkSignals corresponding to the carbon atoms of the heterocyclic rings
Infrared (IR) SpectroscopyFunctional groupsN-H, aromatic C-H, C=C/C=N, and C-Cl stretching vibrations
UV-Vis SpectroscopyElectronic transitionsAbsorption bands in the UV region

References

  • PubMed. (2015-09-15). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. [Link]

  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • PubChemLite. This compound. [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of 7-Chloro-1H-imidazo[4,5-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering field-proven insights and detailed methodologies for its empirical determination.

Introduction: The Significance of a Solubility Profile

This compound is a purine bioisostere, a structural motif of significant interest in the development of novel therapeutics, including anticancer and antimicrobial agents.[1] Its utility as a building block in drug discovery is profoundly influenced by its physicochemical properties, paramount among which is solubility. An inadequate solubility profile can hinder biological screening, lead to poor bioavailability, and create significant challenges in formulation development, ultimately compromising the therapeutic potential of a promising compound.

This guide addresses the critical need for a thorough understanding of the solubility of this compound. While specific experimental data for this compound is sparse in publicly accessible literature, this document consolidates predicted physicochemical parameters, discusses expected solubility trends based on its structural attributes, and provides a robust, self-validating experimental protocol for researchers to determine its solubility profile with high fidelity.

Predicted Physicochemical Properties: A Framework for Understanding Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, understanding its acidity (pKa) and lipophilicity (logP) is fundamental to predicting its behavior in various solvent systems.

ParameterPredicted ValueSourceImplication for Solubility
pKa 8.97 ± 0.40ChemicalBook[2]The compound is a weak base. At pH values significantly below its pKa, it will be protonated and exist as a more soluble cationic species. Above the pKa, it will be in its less soluble, neutral form.
XlogP 1.0PubChemLite[3]The positive logP value suggests a degree of lipophilicity, indicating that solubility in nonpolar organic solvents may be more favorable than in water.
The Interplay of pKa and pH on Aqueous Solubility

The Henderson-Hasselbalch equation dictates the relationship between pH, pKa, and the ionization state of a compound. For a basic compound like this compound, its aqueous solubility is expected to be highly pH-dependent. At physiological pH (~7.4), which is below its predicted pKa of 8.97, a significant portion of the molecules will be in their protonated, more soluble form. This pH-dependent solubility is a critical factor in drug absorption and distribution.

The following diagram illustrates the equilibrium between the ionized and non-ionized forms of the molecule as a function of pH.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Ionized Protonated Form (More Soluble Cation) Neutral Neutral Form (Less Soluble Base) Ionized->Neutral Deprotonation (pH increases) Neutral->Ionized Protonation (pH decreases)

Caption: pH-dependent ionization of this compound.

Expected Solubility in Various Solvents

Based on the principle of "like dissolves like," the predicted logP and the presence of polar nitrogen atoms in the imidazo[4,5-c]pyridine ring system allow for qualitative predictions of solubility.

  • Aqueous Media (Water, Buffers): The parent compound, 1H-imidazo[4,5-c]pyridine, is known to be more soluble in polar organic solvents than in water.[4] The addition of a chloro-substituent is expected to increase lipophilicity, further decreasing intrinsic aqueous solubility. However, as noted, solubility will be significantly enhanced in acidic aqueous buffers due to salt formation.

  • Polar Aprotic Solvents (DMSO, DMF): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic molecules and are commonly used for preparing stock solutions for biological assays.

  • Polar Protic Solvents (Methanol, Ethanol): Good to moderate solubility is expected in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the nitrogen atoms of the heterocyclic core.

  • Nonpolar Solvents (Hexane, Toluene): Due to the polar nature of the imidazopyridine core, low solubility is expected in nonpolar solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain definitive solubility data, an empirical measurement is required. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the saturation point of a solution in equilibrium with the solid drug.

Principle

An excess amount of the solid compound is agitated in a solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

    • Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer, water, or an organic solvent) to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate the incubation period.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification (HPLC-UV):

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility value, accounting for the dilution factor.

  • Data Reporting:

    • Report the thermodynamic solubility in standard units such as mg/mL or µM at the specified temperature and pH.

Workflow Diagram

G A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant temp (≥24 hours) A->B C 3. Phase Separation Filter supernatant (0.22 µm) B->C D 4. Quantification Dilute filtrate & analyze by HPLC-UV C->D E 5. Calculation Determine concentration from calibration curve D->E F Report Solubility (e.g., mg/mL) E->F

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion and Future Directions

For drug development professionals, the provided shake-flask protocol offers a reliable and authoritative method to generate the high-quality, quantitative data necessary to guide lead optimization, formulation strategies, and preclinical studies. The empirical determination of the full pH-solubility profile is strongly recommended as a foundational step in the progression of any research program involving this versatile scaffold.

References

  • Solubility of Things. 3H-Imidazo[4,5-c]pyridine. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

Sources

The Imidazo[4,5-c]pyridine Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Isostere of Significance

To the researcher in medicinal chemistry, the architecture of a molecule is a blueprint of its potential function. Few scaffolds illustrate this principle more elegantly than the imidazo[4,5-c]pyridine nucleus. Known systematically as 3-deazapurine, its structural and electronic resemblance to the essential purine bases, adenine and guanine, has made it a cornerstone of drug discovery for over half a century.[1][2] This bioisosteric relationship allows imidazo[4,5-c]pyridine derivatives to act as sophisticated mimics, competitively binding to the enzymatic machinery that processes natural purines, thereby eliciting a wide spectrum of pharmacological responses.

The strategic replacement of the nitrogen atom at the 3-position of the purine ring with a carbon atom subtly alters the molecule's hydrogen bonding capacity and electronic distribution. This modification has been exploited to develop potent agents with activities spanning antiviral, anticancer, and kinase inhibition domains.[3] This guide provides an in-depth exploration of the imidazo[4,5-c]pyridine core, from its initial discovery rooted in classical heterocyclic chemistry to the evolution of its synthesis into the modern era of catalysis and high-throughput chemistry. We will examine the causal drivers behind these synthetic advancements and provide detailed, field-proven protocols for key transformations, offering researchers a comprehensive understanding of this vital heterocyclic system.

Part 1: A Historical Perspective on the Emergence of Imidazo[4,5-c]pyridines

The story of imidazo[4,5-c]pyridines is intrinsically linked to the broader history of heterocyclic chemistry and the burgeoning field of antimetabolite research in the mid-20th century.[4] The initial impetus for their synthesis did not arise in a vacuum but was a logical extension of well-established methods for analogous ring systems.

The Intellectual Genesis: The Phillips-Ladenburg Reaction

The intellectual forerunner to the synthesis of imidazo[4,5-c]pyridines is the Phillips-Ladenburg benzimidazole synthesis , a classical condensation reaction.[5][6] This method, involving the reaction of an ortho-phenylenediamine with a carboxylic acid (or its derivative) under acidic, dehydrating conditions, provided a robust and straightforward route to the benzimidazole core. The underlying logic was simple yet powerful: the two adjacent amino groups could act as nucleophiles to form the five-membered imidazole ring onto the existing six-membered aromatic ring.

Organic chemists, recognizing the isosteric relationship between a benzene ring and a pyridine ring, naturally sought to apply this reliable methodology to pyridine-based diamines. The direct analogue of ortho-phenylenediamine in this context is 3,4-diaminopyridine. The application of the Phillips-Ladenburg conditions to this substrate laid the foundational groundwork for the entire class of imidazo[4,5-c]pyridines.

Early Syntheses: The Classical Condensation Approach

The first preparations of the imidazo[4,5-c]pyridine scaffold were achieved through the direct, acid-catalyzed condensation of 3,4-diaminopyridine with a one-carbon electrophile.[2] The most common and direct method involves heating the diamine with formic acid, which serves as both the source of the C2 carbon of the imidazole ring and the acidic medium.

To overcome the high temperatures and often moderate yields of using formic acid alone, chemists turned to more reactive electrophiles and potent dehydrating agents. Refluxing 3,4-diaminopyridine with triethyl orthoformate, which readily provides a methine carbon, became a common and efficient alternative.[2] The use of polyphosphoric acid (PPA) as both a solvent and a dehydrating agent at elevated temperatures also proved to be a simple and effective method for driving the condensation with various carboxylic acids to completion, yielding 2-substituted imidazo[4,5-c]pyridines.[2]

G

A Landmark Achievement: The Synthesis of 3-Deazaguanine

The full therapeutic potential of the imidazo[4,5-c]pyridine scaffold was truly unlocked with the targeted synthesis of purine analogues. A seminal moment in this history was the 1976 publication by Roland K. Robins and his team detailing a novel synthesis of 3-deazaguanine .[7] This work was significant not only for producing a highly active biological agent but also for introducing a more sophisticated, multi-step approach that built the pyridine ring onto a pre-existing, functionalized imidazole precursor. This "imidazole-first" strategy offered greater control over the final substitution pattern, a critical requirement for developing structure-activity relationships in drug candidates.[8]

Part 2: Evolution of Synthetic Methodologies

The progression from the classical, high-temperature condensations to modern, catalyzed reactions reflects a drive towards greater efficiency, milder conditions, and increased molecular diversity. The choice of synthetic strategy today is dictated by the desired substitution pattern on both the imidazole and pyridine rings.

The Workhorse Precursor: 3,4-Diaminopyridine

The synthesis of the key starting material, 3,4-diaminopyridine, is itself a critical first step. A common and reliable laboratory-scale preparation involves the catalytic hydrogenation of 3-nitro-4-aminopyridine.

Experimental Protocol: Synthesis of 3,4-Diaminopyridine

  • Setup: To a solution of 3-nitro-4-aminopyridine (1.0 eq) in a suitable solvent such as methanol or a methanol/THF mixture, add 10% Palladium on activated carbon (Pd/C) (typically 5-10% by weight of the starting material).

  • Reaction: The reaction vessel is purged with hydrogen gas (H₂) and the mixture is stirred vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter pad is washed with additional solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 3,4-diaminopyridine, which is often used in the next step without further purification.

Classical Approach: The Phillips Condensation

This remains a straightforward method for producing the core scaffold, especially when the C2 position is unsubstituted or bears a simple alkyl or aryl group.

Experimental Protocol: Synthesis of Imidazo[4,5-c]pyridine via Phillips Condensation

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminopyridine (1.0 eq) and formic acid (10-20 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the diaminopyridine spot.

  • Workup: After cooling to room temperature, carefully neutralize the excess formic acid by the slow addition of an aqueous base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.

Reductive Cyclization: A Convergent Strategy

An alternative and powerful strategy involves the reductive cyclization of a suitably substituted nitropyridine. This approach is particularly useful for installing substituents on the pyridine ring prior to the formation of the imidazole ring. A common precursor is 2-chloro-3-nitro-4-aminopyridine.

G

Experimental Protocol: Two-Step Reductive Cyclization

  • Nitro Reduction:

    • Setup: Suspend the substituted 4-amino-3-nitropyridine (1.0 eq) and iron powder (Fe, ~5 eq) in a mixture of ethanol and water. Add a catalytic amount of ammonium chloride (NH₄Cl).

    • Reaction: Heat the mixture to reflux for 1-3 hours.

    • Workup: Cool the reaction, filter through Celite® to remove iron salts, and concentrate the filtrate. The crude diamine intermediate is often carried forward directly.

  • Cyclization:

    • Setup: Dissolve the crude diamino intermediate and an aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).

    • Reaction: Add an efficient Lewis acid catalyst such as silicon tetrachloride (SiCl₄) and heat the reaction, potentially using microwave irradiation (e.g., 180 °C for 10 minutes), to drive the cyclization.[9]

    • Isolation: After cooling, the reaction is quenched, neutralized, and the product is extracted with an organic solvent. Purification is typically performed by column chromatography.

Modern Approaches: Catalysis and Solid-Phase Synthesis

The demand for large libraries of analogues for drug screening necessitated the development of more versatile and automatable synthetic routes.

  • Palladium-Catalyzed Reactions: Modern cross-coupling chemistry has been applied to the synthesis of imidazo[4,5-c]pyridines. For instance, starting from a di-chlorinated nitropyridine, sequential nucleophilic aromatic substitution (SNAr) reactions followed by reduction and cyclization allow for the controlled introduction of diverse substituents.[3]

  • Solid-Phase Synthesis: To facilitate high-throughput library generation, solid-phase methods have been developed.[3] In a typical sequence, a resin-bound amine is reacted with a key building block like 2,4-dichloro-3-nitropyridine. Subsequent solution-phase reactions, including another amination, nitro group reduction, and cyclization with an aldehyde, build the final molecule on the solid support. Cleavage from the resin in the final step yields the purified product, streamlining the purification process significantly.

Part 3: Comparative Analysis and Data

The choice of synthetic route is a critical decision based on factors such as desired substitution, scale, and available resources. The following table provides a comparative overview of the primary synthetic strategies.

Synthetic StrategyKey PrecursorsTypical ReagentsAdvantagesDisadvantagesRepresentative Yields
Phillips Condensation 3,4-DiaminopyridineFormic acid, Orthoesters, PPA, Carboxylic acidsOperationally simple, few steps, good for unsubstituted C2.Harsh conditions (high temp.), limited scope for C2 diversity.50-85%[2]
Reductive Cyclization Substituted 4-Amino-3-nitropyridinesFe/NH₄Cl or H₂/Pd for reduction; Aldehydes/SiCl₄ for cyclizationConvergent, allows for pre-functionalization of the pyridine ring.Multi-step, requires synthesis of nitropyridine precursors.55-90% (over two steps)[9]
Solid-Phase Synthesis 2,4-Dichloro-3-nitropyridine, Polymer-supported aminesSolution-phase amines, aldehydesAmenable to high-throughput library synthesis, simplified purification.Requires specialized equipment, initial resin loading can be complex.Varies by substrate; generally good overall yields reported.[3]

Conclusion: An Enduring Scaffold in Medicinal Chemistry

The imidazo[4,5-c]pyridine core represents a triumph of rational drug design, born from the fundamental principles of heterocyclic chemistry and bioisosterism. Its journey from a laboratory curiosity, synthesized by classical condensation reactions, to a privileged scaffold in modern drug discovery, accessible through sophisticated catalytic and solid-phase methods, highlights the dynamic evolution of the field. The causality behind this evolution is clear: a persistent need for greater synthetic control, milder reaction conditions, and the ability to generate diverse molecular libraries to probe complex biological systems. Understanding the history and the synthetic nuances of this remarkable heterocycle provides researchers with the critical knowledge to continue innovating and to harness its full therapeutic potential in the development of next-generation medicines.

References

  • AdiChemistry. (n.d.). Phillips Condensation Reaction | Explanation. Retrieved from [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Cook, P. D., Rousseau, R. J., Mian, A. M., Dea, P., Meyer, R. B., Jr., & Robins, R. K. (1976). Synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic Acid by a Novel Ring Closure of Imidazole Precursors. Journal of the American Chemical Society, 98(6), 1492–1498.
  • Janežič, M., & Gmajner, D. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Wikipedia. (2024). Purine. Retrieved from [Link]

  • Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751.
  • Szafran, K., & Wolański, M. (2017).
  • Goldford, J. E., et al. (2023). Primitive purine biosynthesis connects ancient geochemistry to modern metabolism. bioRxiv.
  • CoLab. (2010). Phillips–Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of imidazo[4,5‐b]‐ and [4,5‐c]pyridines. Retrieved from [Link]

  • Mamedov, V. A., & Zhukova, N. A. (2021). Recent developments towards synthesis of (het)arylbenzimidzoles. Synthesis, 53(11), 1849–1878.
  • Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(40), 33737-33777.
  • Zaki, M. E. A., Proença, M. F., & Booth, B. L. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(2), 276-282.
  • PrepChem. (n.d.). Synthesis of imidazo[4,5-c]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Williams, S. J. (2010). A historical perspective on the discovery of adenyl purines. Autonomic & Autacoid Pharmacology, 30(4), 199-205.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Revankar, G. R., Gupta, P. K., Adams, A. D., Dalley, N. K., McKernan, P. A., Cook, P. D., Canonico, P. G., & Robins, R. K. (1984). Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides. Journal of Medicinal Chemistry, 27(11), 1389-1396.
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987.
  • Gummadi, V. R., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(11), 913-917.
  • Sreenivasulu, R., et al. (2020). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Odessa University Chemical Journal, 10(2), 1-9.
  • Szafran, K., & Wolański, M. (2017).
  • Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1038-1096.
  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics, 242(1-2), 197-201.
  • ResearchGate. (n.d.). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • Krayushkin, M. M., et al. (2011). Three-component condensation of 5-aminopyrazole derivatives with isatins and Meldrum's acid. Synthesis of 1,7-dihydrospiro[pyrazolo[3,4-b]-pyridine-4,3'-indole]-2',6(1'H,5H)-diones. Russian Chemical Bulletin, 60(10), 2134-2139.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-Chloro-1H-imidazo[4,5-C]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purines. This structural mimicry allows it to interact with a broad spectrum of biological targets, making it a fertile starting point for the development of novel therapeutics. This guide provides a comprehensive analysis of the potential therapeutic targets of this compound, drawing insights from the known biological activities of its analogs. We will explore key target families, including protein kinases and G protein-coupled receptors (GPCRs), and provide detailed, actionable protocols for target identification and validation. This document is intended to serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this promising compound.

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[4,5-c]pyridine core is considered a "privileged building motif" in drug design.[1] Its structural similarity to natural purines enables derivatives to effectively interact with a diverse array of biological targets.[1] This has led to the exploration of imidazo[4,5-c]pyridine derivatives for a wide range of therapeutic applications, including cancer, inflammation, and neurological disorders.[2][3][4] The presence of a chlorine atom at the C7 position and an accessible nitrogen on the imidazole ring of this compound provides key chemical handles for strategic functionalization, allowing for the generation of diverse analog libraries for structure-activity relationship (SAR) studies.[5]

Potential Therapeutic Target Families

Based on the established activities of structurally related compounds, we can hypothesize several high-potential therapeutic target families for this compound.

Protein Kinases

The imidazo[4,5-c]pyridine scaffold is a prominent feature in the development of kinase inhibitors.[5] The core structure can serve as an effective hinge-binding motif for many protein kinases, making it an ideal starting point for inhibitor design.[5]

  • Src Family Kinases (SFKs): Derivatives of imidazo[4,5-c]pyridin-2-one have been identified as novel inhibitors of SFKs, which are recognized as therapeutic targets for glioblastoma multiforme (GBM), an aggressive form of brain cancer.[5][6] Certain compounds in these series have demonstrated potent inhibition of Src and Fyn kinases in the submicromolar range.[5]

  • DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridine-2-ones have also been discovered as selective inhibitors of DNA-PK.[5] As a critical enzyme in the repair of DNA double-strand breaks, DNA-PK is an attractive target for developing agents that can sensitize cancer cells to radiation therapy.[5]

  • Aurora Kinases and FMS-like Tyrosine Kinase 3 (FLT3): Optimization of the related imidazo[4,5-b]pyridine series has yielded potent dual inhibitors of both Aurora kinases and FLT3.[1] FLT3 internal tandem duplication (ITD) mutations are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[1]

G Protein-Coupled Receptors (GPCRs)
  • A₃ Adenosine Receptor: 1H-imidazo[4,5-c]quinolin-4-amines, which are structurally related to the core topic scaffold, have been investigated as positive allosteric modulators (PAMs) of the A₃ adenosine receptor.[5] This indicates the potential utility of the imidazo[4,5-c]pyridine scaffold in targeting GPCRs.

  • Corticotropin-Releasing Factor (CRF) Receptors: A series of high-affinity CRF receptor ligands have been developed based on an imidazo[4,5-c]pyridine core, highlighting their potential for treating anxiety disorders.[7]

Other Potential Targets

The structural similarity to purines suggests a broader range of potential enzymatic targets. The imidazopyridine scaffold has been shown to influence numerous cellular pathways.[3][4] Derivatives have been investigated for a variety of other activities, including:

  • Antitumor Activity: Inhibition of enzymes crucial for cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP).[5]

  • Antiviral Activity: Derivatives have been tested against Bovine Viral Diarrhea Virus (BVDV), with some compounds interacting with the viral RNA-dependent RNA polymerase.[2]

  • Anti-inflammatory and Antidiabetic Potential: The ability of the scaffold to modulate inflammatory pathways has been noted.[2]

Experimental Workflows for Target Identification and Validation

To empirically determine the therapeutic targets of this compound, a systematic and multi-pronged approach is essential. This involves both identifying potential binding partners and validating the biological relevance of these interactions.

Target Identification Strategies

There are two primary approaches for identifying the protein targets of small molecules: affinity-based pull-down methods and label-free methods.[8][9]

Target_Identification_Workflow cluster_affinity Affinity-Based Methods cluster_label_free Label-Free Methods Affinity_Probe Synthesize Affinity Probe (e.g., Biotinylated this compound) Incubate_Lysate Incubate Probe with Cell Lysate Affinity_Probe->Incubate_Lysate Pull_Down Affinity Pull-Down (e.g., Streptavidin Beads) Incubate_Lysate->Pull_Down Wash Wash to Remove Non-specific Binders Pull_Down->Wash Elute Elute Bound Proteins Wash->Elute Identify_Proteins Protein Identification by Mass Spectrometry (LC-MS/MS) Elute->Identify_Proteins Treat_Cells Treat Cells/Lysate with This compound Perturbation Introduce Perturbation (e.g., Protease, Heat) Treat_Cells->Perturbation Analyze_Stability Analyze Protein Stability Changes Perturbation->Analyze_Stability Analyze_Stability->Identify_Proteins Caption Figure 1: Overview of Target Identification Strategies.

Caption: Figure 1: Overview of Target Identification Strategies.

This method utilizes a modified version of the compound to isolate its binding partners from a complex protein mixture.[8][10]

Step-by-Step Protocol:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker attached to a non-essential position (e.g., the N1 position of the imidazole ring). The other end of the linker should be conjugated to an affinity tag, such as biotin.[8]

    • Causality: The linker is crucial to ensure that the core pharmacophore is accessible for binding to its target protein, while the biotin tag allows for high-affinity capture.

  • Preparation of Cell Lysate:

    • Culture relevant cells (e.g., a cancer cell line for oncology applications) to a high density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and function.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubation and Pull-Down:

    • Incubate the clarified cell lysate with the biotinylated compound for a sufficient period to allow for binding equilibrium to be reached.

    • Add streptavidin-coated agarose or magnetic beads to the lysate and incubate to capture the biotinylated compound-protein complexes.[8]

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

DARTS is a label-free method that identifies target proteins based on their stabilization upon ligand binding, which confers resistance to proteolysis.[8][10]

Step-by-Step Protocol:

  • Preparation of Cell Lysate:

    • Prepare cell lysate as described in the affinity pull-down protocol.

  • Compound Treatment:

    • Aliquot the lysate into two tubes. To one, add this compound (treatment); to the other, add vehicle control (e.g., DMSO). Incubate to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to both tubes and incubate for a defined period. The protease concentration and digestion time should be optimized to achieve significant degradation in the control sample.

    • Causality: If the compound binds to a protein, it will likely induce a conformational change that protects it from proteolytic cleavage.[10]

  • Analysis:

    • Stop the digestion by adding a denaturing agent (e.g., SDS-PAGE sample buffer) and heating.

    • Separate the proteins by SDS-PAGE.

    • Visualize the protein bands. Proteins that are protected from degradation in the presence of the compound will appear as more intense bands compared to the control lane.

    • Excise the protected bands and identify the proteins by mass spectrometry.

Target Validation

Once potential targets have been identified, it is crucial to validate that they are directly involved in the compound's mechanism of action and have therapeutic relevance.[11]

Target_Validation_Workflow cluster_validation Target Validation Biochemical_Assay Biochemical Assays (e.g., Kinase Activity Assay) Cellular_Assay Cellular Thermal Shift Assay (CETSA) or Cellular Target Engagement Assays Biochemical_Assay->Cellular_Assay Confirms direct binding in cellular context Genetic_Mod Genetic Approaches (e.g., siRNA/CRISPR Knockdown/KO) Cellular_Assay->Genetic_Mod Links target to cellular phenotype Phenotypic_Rescue Phenotypic Rescue Experiments Genetic_Mod->Phenotypic_Rescue Confirms target specificity Caption Figure 2: A Stepwise Approach to Target Validation.

Caption: Figure 2: A Stepwise Approach to Target Validation.

  • Biochemical Assays: If the identified target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of this compound to determine if the compound has a direct inhibitory or activating effect.[11]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates. It is based on the principle that a ligand-bound protein is more resistant to thermal denaturation.

  • Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein can help determine if the cellular effects of this compound are dependent on that target.[12] If knockdown of the target protein phenocopies the effect of the compound, it provides strong evidence for a direct functional link.

Data Summary and Interpretation

The data generated from these experiments should be systematically organized to facilitate interpretation.

Target Identification Method Potential Target(s) Validation Status Supporting Evidence
Affinity Pull-Down + MSProtein X, Protein YPendingEnriched in pull-down vs. control
DARTSProtein XPendingProtected from proteolysis
In Silico DockingKinase ZHypotheticalFavorable binding energy

Conclusion

This compound is a compound with significant therapeutic potential, stemming from its privileged imidazo[4,5-c]pyridine core. While its precise molecular targets are yet to be fully elucidated, the known pharmacology of its analogs provides a strong rationale for investigating its effects on protein kinases and GPCRs. The experimental workflows detailed in this guide offer a robust framework for the systematic identification and validation of these targets. A thorough and multi-faceted approach, combining proteomics, biochemical assays, and genetic methods, will be essential to fully characterize the mechanism of action of this compound and pave the way for its development as a novel therapeutic agent.

References

  • Al-Mulla, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. Available at: [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. Chemspace. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Odessa National University Chemical Journal. Available at: [Link]

  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Derivatives. ChemistrySelect. Available at: [Link]

  • Childers, M., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]

  • Anonymous. (n.d.). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Semantic Scholar. Available at: [Link]

  • Butković, K., Kralj, M., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b]pyridines. ResearchGate. Available at: [Link]

  • Gilligan, P. J., et al. (2000). Imidazo[4,5-c]pyridines as corticotropin releasing factor receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anonymous. (n.d.). A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. ResearchGate. Available at: [Link]

Sources

7-Chloro-1H-imidazo[4,5-C]pyridine and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloro-1H-imidazo[4,5-c]pyridine and its Isomers: Synthesis, Reactivity, and Therapeutic Applications

Abstract

The imidazo[4,5-c]pyridine scaffold, a structural bioisostere of natural purines, represents a privileged core in modern medicinal chemistry. Its ability to interact with a wide array of biological macromolecules has established it as a foundational element in the design of novel therapeutics. This technical guide provides an in-depth analysis of this compound and its positional isomers, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced synthetic strategies for accessing these chlorinated heterocycles, detail their physicochemical and spectroscopic properties, and elucidate the critical role of the chloro-substituent as a versatile synthetic handle for molecular diversification. Furthermore, this guide synthesizes the current understanding of the pharmacological landscape of these compounds, covering their applications as kinase inhibitors, antiviral agents, and modulators of other key cellular targets. Detailed experimental protocols, comparative data tables, and process diagrams are included to provide both foundational knowledge and actionable insights for laboratory applications.

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-c]pyridine ring system, often referred to as 3-deazapurine, is a cornerstone in the design of bioactive compounds.[1] Its structural and electronic mimicry of the endogenous purine nucleus allows it to function as a bioisostere, effectively competing with or antagonizing the function of natural purines in various biological pathways.[2][3] This fundamental principle has been successfully leveraged to develop compounds with a vast spectrum of therapeutic applications, from oncology to infectious diseases.[4]

The introduction of a chlorine atom onto this scaffold significantly enhances its utility. The halogen atom modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and, most importantly, serves as a reactive handle for further chemical modification, enabling the synthesis of large, diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]

The positional isomerism of the chlorine atom on the pyridine ring gives rise to distinct chemical entities with potentially unique biological profiles. This guide focuses on this compound and its key isomers: 4-chloro, 5-chloro, and 6-chloro derivatives.

G cluster_isomers Positional Isomers of Chloro-1H-imidazo[4,5-c]pyridine C7 7-Chloro C6 6-Chloro C5 5-Chloro C4 4-Chloro Core Imidazo[4,5-c]pyridine Core Core->C7 Isomer Core->C6 Isomer Core->C5 Isomer Core->C4 Isomer

Caption: Positional isomers of the chloro-imidazo[4,5-c]pyridine scaffold.

Synthesis of Chloro-Substituted Imidazo[4,5-c]pyridines

The construction of the imidazo[4,5-c]pyridine core generally relies on the cyclization of appropriately substituted diaminopyridines. The introduction of the chlorine atom can be achieved either by using a pre-halogenated starting material or by chlorination of the formed heterocyclic core. A common and effective method for the final chlorination and cyclization step involves the use of phosphorus oxychloride (POCl₃).

The general synthetic pathway often begins with a nitropyridine derivative, which undergoes reduction of the nitro group to an amine, followed by cyclization with a one-carbon source (e.g., formic acid or triethyl orthoformate) and subsequent chlorination.[5]

G Start Substituted Nitropyridine Intermediate1 Diaminopyridine Intermediate Start->Intermediate1 Nitro Group Reduction (e.g., Fe/AcOH) Intermediate2 Imidazo[4,5-c]pyridinone Precursor Intermediate1->Intermediate2 Cyclization (e.g., Formic Acid) Product Chloro-Substituted Imidazo[4,5-c]pyridine Intermediate2->Product Chlorination (e.g., POCl₃)

Caption: General synthetic workflow for chloro-imidazo[4,5-c]pyridines.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

This protocol is adapted from a reported procedure and serves as a representative example of the synthesis.[6] The causality behind using phosphorus oxychloride is that it serves as both a dehydrating agent to facilitate the cyclization and a chlorinating agent to convert the intermediate pyridinone to the final chloro-derivative.

  • Materials:

    • 1H-Imidazo[4,5-c]pyridin-4(5H)-one (starting material, CAS 91184-02-0)

    • Phosphorus oxychloride (POCl₃)

    • Ice water

    • Ammonia solution

    • Methanol (MeOH)

    • Ethyl acetate (EA)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the starting pyridinone (1.0 eq) in phosphorus oxychloride (approx. 10 mL per 250 mg of starting material).

    • Heat the reaction mixture to 110 °C and stir for 3 hours, or until the solution becomes clear. The high temperature is necessary to drive the chlorination reaction.

    • Upon completion (monitored by TLC), cool the reaction to room temperature and carefully remove the excess POCl₃ under vacuum.

    • Slowly quench the reaction mixture by adding it to ice water. This step is highly exothermic and must be performed with caution in a fume hood.

    • Adjust the pH of the aqueous mixture to ~9 by the slow, dropwise addition of concentrated ammonia solution. This neutralizes the acidic environment and precipitates the product.

    • Add an equal volume of methanol to the mixture. A precipitate should form.

    • Collect the precipitate by filtration.

    • Concentrate the filtrate and adsorb it onto silica gel.

    • Purify the adsorbed material by silica gel column chromatography using an eluent system of ethyl acetate with 5% methanol.

    • Combine the purified fractions and remove the solvent under reduced pressure to yield the target product, 4-Chloro-1H-imidazo[4,5-c]pyridine.

  • Self-Validation & Expected Results:

    • Yield: A successful reaction should provide the product in high yield (e.g., ~83%).[6]

    • Characterization: The product identity should be confirmed by mass spectrometry. For example, High-Resolution Mass Spectrometry (HRMS-ESI) should show a molecular ion peak corresponding to the calculated value (m/z for C₆H₅ClN₃ [M+H]⁺: 154.0166).[6]

Physicochemical Properties and Spectroscopic Characterization

The introduction and position of the chlorine atom significantly influence the molecule's properties. The chloro group increases lipophilicity, which can affect cell permeability and plasma protein binding. It also acts as an electron-withdrawing group, influencing the pKa of the heterocyclic nitrogens and the molecule's overall reactivity.

Table 1: Physicochemical Properties of Chloro-1H-imidazo[4,5-c]pyridine Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Chloro- 2770-01-6[6]C₆H₄ClN₃153.57
6-Chloro- 2589-11-9[7]C₆H₄ClN₃153.57
7-Chloro- 5975-13-3[2][8][9]C₆H₄ClN₃153.57

Spectroscopic analysis is essential for unambiguous structure confirmation.

  • ¹H NMR: Will show characteristic signals in the aromatic region for the protons on both the imidazole and pyridine rings.

  • ¹³C NMR: Will confirm the number of unique carbons and their chemical environment.

  • Mass Spectrometry (MS): Is critical for confirming the molecular weight and isotopic pattern. The presence of chlorine results in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion (M) peak, confirming the presence of a single chlorine atom.

Chemical Reactivity: The Chloro Group as a Synthetic Linchpin

A primary advantage of the chloro-imidazo[4,5-c]pyridine scaffold in drug discovery is the reactivity of the C-Cl bond.[2] This position serves as a versatile anchor point for introducing a wide range of substituents through well-established chemical transformations, allowing for the systematic exploration of chemical space to optimize biological activity.

Two major classes of reactions are employed for this purpose:

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles, such as amines, thiols, and alkoxides. This is a straightforward and robust method for installing diverse side chains.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions enable the introduction of aryl, heteroaryl, alkyne, and complex amine functionalities, dramatically expanding the structural diversity achievable from a single chloro-intermediate.[3]

G cluster_reactions Molecular Diversification Strategies cluster_products Diverse Analogs Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine Amine Analogs (R-NH-Het) SNAr->Amine Aryl Aryl/Heteroaryl Analogs (Ar-Het) Suzuki->Aryl Alkyne Alkyne Analogs (R-C≡C-Het) Sonogashira->Alkyne ComplexAmine Complex Amine Analogs (Ar-NR-Het) Buchwald->ComplexAmine

Caption: Role of the chloro-substituent as a handle for diversification.

Pharmacological Landscape and Therapeutic Applications

The structural similarity to purines has positioned imidazo[4,5-c]pyridine derivatives as potent modulators of enzymes and receptors that recognize purine-based substrates, particularly kinases and polymerases.

Anticancer Activity
  • Kinase Inhibition: This scaffold is prominent in the development of inhibitors for kinases that are critical in cancer cell signaling and proliferation. Derivatives have been designed as inhibitors of Src family kinases (for glioblastoma), DNA-dependent protein kinase (DNA-PK), and Bruton's tyrosine kinase (BTK).[3]

  • PARP Inhibition: A series of imidazo[4,5-c]pyridines demonstrated moderate to good poly(ADP-ribose) polymerase (PARP) inhibitory activity.[3] One potent compound was identified with an IC₅₀ value of 8.6 nM and showed synergistic effects when combined with the chemotherapy agent temozolomide in human tumor cell lines.[3][5]

Antiviral and Antimicrobial Activity
  • Antiviral: Derivatives of imidazo[4,5-c]pyridines have been identified as potent anti-HCV agents.[1] Others have shown high selectivity and activity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV, by targeting the viral RNA-dependent RNA polymerase.[5]

  • Antimicrobial: The scaffold is a key component in developing new agents against bacterial and fungal pathogens.[2] While specific data for 7-chloro derivatives is limited, related bromo-substituted imidazo[4,5-b]pyridines have shown antibacterial activity against E. coli.[2]

Other Therapeutic Areas
  • Cardiovascular: A series of imidazo[4,5-c]pyridin-4-one derivatives were developed as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists for potential use in hypertension and metabolic disorders.[10]

  • Immunosuppressive and Anti-inflammatory: 3-deazapurine nucleosides, derived from the core scaffold, have been evaluated for their ability to inhibit lymphocyte-mediated cytolysis and have shown potent in vivo anti-inflammatory effects.[11]

Table 2: Selected Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Compound ClassBiological TargetKey ResultReference
Imidazo[4,5-c]pyridinesPARPIC₅₀ = 8.6 nM[3][5]
Imidazo[4,5-c]pyridin-4-onesAT1 ReceptorIC₅₀ = 7 nM[10]
Imidazo[4,5-c]pyridin-4-onesPPARγEC₅₀ = 295 nM (27% max agonism)[10]
3-DeazaadenosineLymphocyte-mediated cytolysisED₅₀ = 20 µM[11]
3-DeazaadenosineInflammation (in vivo)ED₅₀ = 3 mg/kg[11]

Conclusion and Future Outlook

This compound and its isomers are more than just heterocyclic compounds; they are enabling tools in the pursuit of novel therapeutics. Their synthesis is achievable through established chemical pathways, and their purine-like core provides a strong foundation for interaction with a multitude of biological targets. The true power of this scaffold lies in the versatility of the chloro-substituent, which acts as a linchpin for synthetic diversification, allowing medicinal chemists to fine-tune molecular properties and optimize pharmacological profiles.

Future research will likely focus on leveraging this scaffold for the design of highly selective drugs targeting specific enzyme isoforms or receptor subtypes.[2] The development of novel synthetic methodologies that utilize these chloro-intermediates will continue to be an active and valuable area of research, further expanding their already significant impact on medicinal chemistry and drug discovery.

References

  • Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2985. Available at: [Link]

  • Ulc, J., Prochazkova, E., Soural, M., & Hlavac, J. (2018). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 20(3), 141-146. Available at: [Link]

  • Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Ewenson, A., Jones, A. J., & Robins, R. K. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 29(1), 138-143. Available at: [Link]

  • Norman, M. H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 853-858. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Available at: [Link]

  • IOSR Journal of Pharmacy. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]

  • PubChem. (n.d.). 7-Chloro-1H-imidazo(4,5-b)pyridine. Available at: [Link]

Sources

structural analogs of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 7-Chloro-1H-imidazo[4,5-c]pyridine

Authored by Gemini, Senior Application Scientist

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry. As a purine bioisostere, it provides a foundational framework for designing molecules that can interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors.[1][2] The chlorine atom at the 7-position is not merely a substituent but a versatile chemical handle, enabling extensive structural diversification through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[2] This guide provides an in-depth exploration of the structural analogs of this compound, detailing synthetic strategies, structure-activity relationships (SAR), and the therapeutic potential of its derivatives. We will dissect the causal relationships between structural modifications and biological outcomes, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Imidazo[4,5-c]pyridine Core: A Foundation of Therapeutic Potential

The imidazo[4,5-c]pyridine ring system is structurally analogous to the purine bases that form the building blocks of DNA and RNA.[2] This structural mimicry allows its derivatives to act as antagonists or mimics of natural purines, thereby interacting with the enzymes and receptors that recognize them.[2] This has led to the development of imidazopyridine-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]

The introduction of a chloro group at the 7-position significantly enhances the scaffold's utility as a synthetic intermediate.[2] This specific halogenation provides a reactive site for introducing diverse chemical moieties, allowing for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and target-binding affinity—to optimize its pharmacological profile.[2]

Core_Scaffold cluster_0 This compound Core cluster_1 Key Modification Sites Core Core N1 N1-Position (Imidazole) Core->N1  Modulation of  pharmacological profile C2 C2-Position (Imidazole) Core->C2 Introduction of diverse substituents C7 C7-Position (Pyridine) Core->C7 Versatile handle for diversification N3 N3-Position (Imidazole)

Caption: Core structure and key sites for analog development.

Synthetic Strategies for Analog Development

The synthesis of imidazo[4,5-c]pyridine analogs typically begins with the construction of the core heterocyclic system, followed by diversification. Solid-phase synthesis has proven to be an efficient method for creating libraries of these compounds.[4] A common approach involves starting with a substituted pyridine, such as 2,4-dichloro-3-nitropyridine, and building the fused imidazole ring.[4]

General Synthetic Workflow

The rationale behind a multi-step synthetic approach is to establish a common intermediate that can be divergently elaborated into a wide range of final products. This strategy is cost-effective and time-efficient for exploring the chemical space around the core scaffold. The reduction of the nitro group to an amine is a critical step, as this intermediate is poised for cyclization to form the imidazole ring.

Synthetic_Workflow General Synthetic Workflow for Imidazo[4,5-c]pyridine Analogs A Start: 2,4-Dichloro-3-nitropyridine B Step 1: Nucleophilic Substitution (R1-NH2) - Selective displacement of C4-Cl A->B C Intermediate 1 (2-Chloro-3-nitro-4-aminopyridine) B->C D Step 2: Nucleophilic Substitution (R2-NH2) - Displacement of C2-Cl C->D E Intermediate 2 (2,4-Diamino-3-nitropyridine) D->E F Step 3: Nitro Group Reduction - e.g., SnCl2 or H2/Pd-C E->F G Intermediate 3 (Triaminopyridine) F->G H Step 4: Imidazole Ring Closure - Reaction with Aldehyde (R3-CHO) or Carboxylic Acid G->H I Final Product Library (Trisubstituted Imidazo[4,5-c]pyridines) H->I

Caption: A divergent strategy for synthesizing analog libraries.

Protocol: Synthesis of 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (1b)

This protocol is adapted from a published procedure for synthesizing imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors.[5] The choice of reagents and conditions is critical for achieving the desired product. The cyclization to form the imidazo[4,5-c]pyridin-2-one core is a key transformation.

Objective: To synthesize a specific kinase inhibitor analog.

Materials:

  • Intermediate 3b (precursor diamino-nitropyridine)

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydrosulfite (Na2S2O4)

  • Ammonium hydroxide (NH4OH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Cyclization to form Imidazo[4,5-c]pyridin-2-one:

    • Dissolve intermediate 3b (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triphosgene (0.5 eq) portion-wise, followed by the dropwise addition of TEA (3.0 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Nitro Group Reduction:

    • Dissolve the crude product from the previous step in a mixture of THF and water (4:1).

    • Add sodium hydrosulfite (5.0 eq) and ammonium hydroxide (5.0 eq).

    • Stir the mixture vigorously at 60 °C for 4 hours.

    • After cooling to room temperature, extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the final crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure compound 1b as a brown solid.[5]

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ESI-MS.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for various biological activities.

Kinase Inhibition

The imidazo[4,5-c]pyridine and its isomeric imidazo[4,5-b]pyridine scaffolds are prevalent in the design of kinase inhibitors, targeting enzymes like Src, Fyn, Aurora kinases, and Bruton's tyrosine kinase (BTK).[5][6][7]

  • N1-Position: Substitution at the N1 position of the imidazole ring is a key strategy for modulating potency and selectivity. For Src family kinase inhibitors, aryl groups like m-tolyl or 3-bromophenyl at the N1 position were found to be favorable.[5]

  • C7-Position: The C7-position is critical for interaction with the solvent-exposed region of the kinase ATP-binding pocket. Replacing the chloro group with various amines or aryl groups can significantly impact potency and properties like metabolic stability. For dual FLT3/Aurora kinase inhibitors, replacing a metabolically labile group at C7 with an N-methyl piperazine moiety resulted in high human liver microsomal stability and a desirable hERG profile (IC50 > 9.5 µM).[7]

  • C2-Position: Modifications at the C2 position can influence binding within the hinge region of kinases. In the development of noncovalent BTK inhibitors based on the imidazo[4,5-b]pyridine scaffold, the presence of a 2,4-dihydroxyphenyl group at C2 significantly enhanced inhibitory activity, likely through hydrogen bonding with key residues like Thr474.[6]

SAR_Diagram Structure-Activity Relationship (SAR) Insights cluster_N1 N1-Position cluster_C7 C7-Position cluster_C2 C2-Position (Isomer) Core Imidazo[4,5-c]pyridine Core N1_Mod Aryl Groups (e.g., m-tolyl) Favorable for Src Kinase Inhibition Core->N1_Mod C7_Mod N-Methyl Piperazine Improves Metabolic Stability Reduces hERG Liability Core->C7_Mod C2_Mod Hydroxylated Phenyl Enhances BTK Inhibition via H-Bonding Core->C2_Mod Outcome Improved Pharmacological Profile (Potency, Selectivity, ADME) N1_Mod->Outcome C7_Mod->Outcome C2_Mod->Outcome

Caption: Key SAR takeaways for kinase inhibitor design.

Antiproliferative and Antimicrobial Activity

Derivatives have also shown potent activity against cancer cell lines and various microbes.[2][3]

  • Anticancer Activity: For certain imidazo[4,5-b]pyridine derivatives, bromo-substitution on the core combined with an unsubstituted amidino group on a C2-phenyl ring led to potent, sub-micromolar inhibitory activity against colon carcinoma cells (SW620).[3]

  • Antimicrobial Activity: The purine-like structure enables these compounds to interfere with microbial metabolic pathways. 7-chloro-1H-imidazo[4,5-b]pyridine has been used as a precursor for S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors, which exhibit antimicrobial effects.[2]

Quantitative SAR Data
Compound ClassTargetKey Structural FeatureIC50 ValueReference
Imidazo[4,5-c]pyridin-2-oneSrc Kinase1-(m-tolyl), 3-(4-chlorophenyl)Submicromolar[5]
Imidazo[4,5-c]pyridinePARPSpecific substitutions8.6 nM[1]
Imidazo[4,5-b]pyridineBTK (noncovalent)2-(2,4-dihydroxyphenyl)1.14 µM[6]
Imidazo[4,5-b]pyridineAurora-A Kinase7-(N-methylpiperazine)0.038 µM[7]
Imidazo[4,5-b]pyridineColon Carcinoma (SW620)6-bromo, 2-(4-amidinophenyl)0.4 µM[3]

Conclusion and Future Directions

The this compound scaffold is a cornerstone for the development of therapeutically relevant small molecules. Its value is twofold: it serves as a bioisostere for purines, granting it access to a multitude of biological targets, and its C7-chloro group provides a crucial reactive handle for synthetic diversification. The research highlighted in this guide demonstrates that strategic modifications at the N1, C2, and C7 positions can lead to potent and selective inhibitors of kinases and powerful antiproliferative agents.

Future research will likely focus on leveraging this scaffold to design molecules with novel mechanisms of action and improved drug-like properties. The development of covalent and allosteric inhibitors based on this core could lead to next-generation therapeutics with enhanced selectivity and durability of effect. As our understanding of disease biology deepens, the versatility of the this compound core will ensure its continued relevance in the ongoing quest for new and effective medicines.[2]

References

  • Kubicka, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]

  • Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Persoons, L., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure–activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. Available at: [Link]

  • Královas, K., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • PubChem (n.d.). 7-Chloro-1H-imidazo(4,5-b)pyridine. Available at: [Link]

Sources

The Ascendance of 7-Chloro-1H-imidazo[4,5-C]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-Chloro-1H-imidazo[4,5-C]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and bioisosteric resemblance to endogenous purines. This structural mimicry allows for potent and selective interactions with a wide array of biological targets implicated in numerous pathologies. The strategic placement of a chlorine atom at the 7-position provides a crucial handle for synthetic diversification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the synthesis, functionalization, and application of this pivotal scaffold, with a focus on its role in the development of kinase inhibitors, PARP inhibitors, and antiviral agents. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are presented to empower researchers in their drug discovery endeavors.

Introduction: The Imidazo[4,5-c]pyridine Core - A Bioisostere of Life's Building Blocks

The imidazo[4,5-c]pyridine ring system, a fusion of imidazole and pyridine rings, bears a striking structural and electronic resemblance to the purine nucleus, the fundamental component of DNA and RNA.[1][2] This bioisosteric relationship is the cornerstone of its "privileged" status, allowing derivatives to effectively interact with biological macromolecules, such as enzymes and receptors, that have evolved to bind purines.[1][2] Consequently, this scaffold has been extensively investigated for a broad spectrum of therapeutic applications.

The introduction of a chlorine atom at the 7-position of the imidazo[4,5-c]pyridine core, yielding this compound, significantly enhances its utility in drug discovery. This halogen substituent not only modulates the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, but also serves as a versatile synthetic handle for introducing a diverse range of substituents via cross-coupling reactions.[2] This allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

This guide will delve into the synthetic pathways to access the this compound core, explore its derivatization, and highlight its successful application in the development of potent and selective modulators of key biological targets.

Synthesis of the this compound Scaffold

The construction of the this compound core is a critical first step in the synthesis of its derivatives. The most common and efficient method involves the cyclization of a suitably substituted diaminopyridine precursor.

Key Starting Material: 5-Chloro-3,4-diaminopyridine

The primary precursor for the synthesis of this compound is 5-chloro-3,4-diaminopyridine. While this starting material can be sourced commercially, understanding its synthesis is valuable for ensuring a consistent and scalable supply. A common route begins with the nitration of a commercially available aminopyridine, followed by reduction of the nitro group to an amine.

Cyclization to Form the Imidazole Ring

The formation of the fused imidazole ring is typically achieved through a cyclocondensation reaction of the diaminopyridine with a one-carbon synthon. Formic acid is a widely used and effective reagent for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established method of cyclizing diaminopyridines with formic acid.[3]

Materials:

  • 5-Chloro-3,4-diaminopyridine

  • Formic acid (≥98%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-3,4-diaminopyridine (1.0 eq) in formic acid (10-15 volumes).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) with constant stirring, keeping the temperature below 20°C with an ice bath. Adjust the pH to approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.

  • Dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Refluxing in formic acid: The high temperature provides the necessary activation energy for the condensation and subsequent cyclization reaction. Formic acid serves as both the solvent and the source of the one-carbon unit for the imidazole ring.

  • Neutralization with NaOH: This step is crucial to quench the reaction and to deprotonate the product, which is likely protonated in the acidic medium, thereby facilitating its precipitation.

  • Recrystallization: This purification step is essential to remove any unreacted starting materials and side products, ensuring the high purity of the final compound required for subsequent medicinal chemistry applications.

Applications in Medicinal Chemistry: Targeting Key Pathological Pathways

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes and receptors involved in cancer, viral infections, and inflammatory diseases.

Kinase Inhibition: Taming Uncontrolled Cell Proliferation

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-c]pyridine core, mimicking the ATP-binding motif, has been extensively utilized to develop kinase inhibitors.[2]

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many human cancers.[4] Inhibitors based on the imidazo[4,5-b]pyridine scaffold, a close isomer of the topic compound, have shown potent, low nanomolar inhibition of Aurora-A and Aurora-B kinases.[5]

Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, BTK is a validated target for B-cell malignancies and autoimmune diseases.[2]

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are implicated in the progression of solid tumors, such as glioblastoma. Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors.[6]

Aurora_Kinase_Signaling cluster_Mitosis Mitotic Progression Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Cytokinesis Cytokinesis Aurora Kinases Aurora Kinases Aurora Kinases->Centrosome Maturation Phosphorylates key proteins Aurora Kinases->Spindle Assembly Ensures proper chromosome segregation Aurora Kinases->Cytokinesis Regulates final cell division Imidazo_Pyridine_Inhibitor This compound Derivative Imidazo_Pyridine_Inhibitor->Aurora Kinases Inhibition

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Structure-Activity Relationship (SAR) for Kinase Inhibition:

Compound IDCore ScaffoldR1R2Target Kinase(s)IC50 / Kd (nM)Reference
1s Imidazo[4,5-c]pyridin-2-one4-chlorophenyl (at N3)3-hydroxyphenyl (at N1)Src, FynSrc: 180, Fyn: 230[6]
27e Imidazo[4,5-b]pyridine2-(1,3-dimethyl-1H-pyrazol-4-yl)6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)Aurora-A, Aurora-B, FLT3Kd: 7.5, 48, 6.2[5]

Note: Data for the isomeric imidazo[4,5-b]pyridine scaffold is included to provide broader context and guidance for derivatization strategies.

PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the repair of single-strand DNA breaks.[7] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based repair of double-strand breaks, the inhibition of PARP leads to a synthetic lethal phenotype, where the accumulation of DNA damage results in cancer cell death.[7]

A series of imidazo[4,5-c]pyridines has demonstrated moderate to good PARP inhibitory activity, with one compound exhibiting a potent IC₅₀ value of 8.6 nM.[2]

PARP_Inhibition cluster_BRCA_deficient In BRCA-Deficient Cancer Cells DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP recruits BER_Pathway Base Excision Repair (BER) PARP->BER_Pathway initiates Cell_Survival Cell Survival BER_Pathway->Cell_Survival DSB_Formation Double-Strand Break Formation BER_Pathway->DSB_Formation Inhibition leads to replication fork collapse Imidazo_Pyridine_Inhibitor This compound Derivative Imidazo_Pyridine_Inhibitor->PARP Inhibition Apoptosis Cell Death (Apoptosis) DSB_Formation->Apoptosis leads to

Caption: PARP Inhibition and Synthetic Lethality.

Structure-Activity Relationship (SAR) for PARP Inhibition:

Compound IDCore ScaffoldKey SubstituentsTargetIC50 (nM)Reference
Compound 9 Imidazo[4,5-c]pyridine(Structure not fully disclosed)PARP-18.6[2]
8d Imidazo[4,5-c]pyridinecarboxamideCyclic amine substituentsPARP-1528[8]
Antiviral Agents: Combating Viral Replication

The imidazo[4,5-c]pyridine scaffold has also shown promise in the development of antiviral agents. Derivatives have been tested against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase (RdRp).[2] More recently, derivatives of the isomeric imidazo[1,2-a]pyridine have been identified as highly potent inhibitors of Respiratory Syncytial Virus (RSV) fusion.[9]

Antiviral_Action Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_Viral_RNA New Viral RNA Copies RdRp->New_Viral_RNA Synthesizes Viral_Replication Viral Replication New_Viral_RNA->Viral_Replication Imidazo_Pyridine_Inhibitor This compound Derivative Imidazo_Pyridine_Inhibitor->RdRp Inhibition

Caption: Inhibition of Viral RNA-dependent RNA Polymerase.

Structure-Activity Relationship (SAR) for Antiviral Activity:

Compound IDCore ScaffoldR1R2R3Target VirusEC50 / IC50 (nM)Reference
8jm Imidazo[1,2-a]pyridineHCl(CH₂)₂SO₂EtRSV3[9]
BPIP Imidazo[4,5-c]pyridinePhenyl5-[(4-bromophenyl)methyl]-CSFV1600[6]

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its privileged structural nature, combined with the synthetic accessibility and the strategic placement of a reactive chlorine handle, ensures its continued exploration for novel therapeutic agents.

Future research will likely focus on:

  • Expanding the target space: Investigating the activity of this compound derivatives against other enzyme families and receptor types.

  • Developing more selective inhibitors: Fine-tuning the substitution patterns to achieve higher selectivity for specific kinase isoforms or PARP family members to minimize off-target effects.

  • Exploring new therapeutic areas: Applying this scaffold to the development of drugs for neurodegenerative diseases, metabolic disorders, and other unmet medical needs.

  • Utilizing advanced synthetic methodologies: Employing novel cross-coupling reactions and high-throughput synthesis to rapidly generate diverse libraries of derivatives for screening.

References

  • Qian, K., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1053-1058. [Link]

  • Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. (2020). ChemistryOpen, 9(7), 754-759. [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]

  • Dymińska, L., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4995. [Link]

  • Kumar, A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Recent Trends in Pharmaceutical and Life Sciences (pp. 55-81). Elsevier. [Link]

  • Nenajdenko, V. G., et al. (2007). A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines. Synlett, 2007(12), 1937-1939. [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2020). Molecules, 25(21), 5163. [Link]

  • Kumar, A., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Recent Trends in Pharmaceutical and Life Sciences (pp. 55-81). Elsevier. [Link]

  • Wang, T., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1645. [Link]

  • Zhu, H., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1993-1996. [Link]

  • Qian, K., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1053-1058. [Link]

  • Dragić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5145. [Link]

  • We describe herein an efficient method for synthesizing novel 7-aryl-1H-imidazo[4,5-b]pyridines 4(a-j) via photocatalytic C(sp²)-C(sp²) cross coupling reaction under mild conditions. (n.d.). ResearchGate. [Link]

  • ChemUniverse. (n.d.). 7-CHLORO-1H-IMIDAZO[4,5-B]PYRIDINE. [Link]

  • PubChem. (n.d.). 7-Chloro-1H-imidazo(4,5-b)pyridine. [Link]

  • Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(7), 1775. [Link]

  • Ghaffari, S. A., et al. (2023). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Translational Medicine, 21(1), 53. [Link]

  • El-Damasy, A. K., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6265. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, leading to derivatives with demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of a specific derivative, 7-Chloro-1H-imidazo[4,5-C]pyridine. We present a logical, resource-conscious workflow that begins with robust in silico predictions to generate testable hypotheses, followed by a cascade of in vitro assays to empirically validate these predictions. This document provides not only the detailed "how-to" of experimental protocols but also the critical "why," explaining the scientific rationale behind each step, choice of assay, and data interpretation framework. The objective is to equip researchers and drug development professionals with a field-proven methodology for efficiently identifying and characterizing the therapeutic potential of novel chemical entities.

The Strategic Imperative: Why Screen this compound?

The imidazo[4,5-c]pyridine core is a bioisostere of purine, the fundamental building block of nucleic acids.[3] This structural mimicry is a powerful starting point for drug design, as it provides a molecular key that can potentially fit into the numerous biological locks—enzymes, receptors, and pathways—that have evolved to recognize purines. The addition of a chlorine atom at the 7-position is a deliberate chemical modification intended to alter the molecule's physicochemical properties. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity for its biological target, often enhancing its therapeutic potential.[3]

Therefore, the rationale for screening this compound is twofold:

  • Scaffold-Hopping Potential: Leveraging the known, broad bioactivity of the parent scaffold.[1][4]

  • Chemical Optimization: Investigating the specific impact of the 7-chloro substitution on potency, selectivity, and drug-like properties.

Our screening strategy is designed to de-risk and accelerate discovery by intelligently narrowing the vast field of potential bioactivities to a manageable set of high-probability targets.

A Tiered Screening Cascade: From Silicon to Solution

A resource-intensive, "brute-force" screening of a new compound against hundreds of targets is inefficient. A more strategic, tiered approach maximizes the return on investment of time and resources. Our methodology prioritizes inexpensive, rapid in silico methods to guide more complex and costly in vitro experiments.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro General Assessment cluster_2 Tier 3: Hypothesis-Driven Assays cluster_3 Tier 4: Data Analysis & Decision in_silico Compound Input: This compound admet ADMET Prediction (Solubility, Toxicity, etc.) in_silico->admet target_pred Target Prediction (Similarity, Docking) in_silico->target_pred hypothesis Generate Testable Hypotheses (e.g., Kinase Inhibitor, Antimicrobial) cytotoxicity Broad-Spectrum Cytotoxicity (e.g., MTT Assay vs. Cancer Panel) hypothesis->cytotoxicity Proceed to empirical test kinase_assay Kinase Inhibition Assay (Biochemical Screen) cytotoxicity->kinase_assay Guide selection of specific assays antimicrobial_assay Antimicrobial Assay (MIC Determination) cytotoxicity->antimicrobial_assay Guide selection of specific assays hit_validation Hit Prioritization & Lead Identification kinase_assay->hit_validation Consolidate Data antimicrobial_assay->hit_validation Consolidate Data

Caption: Tiered screening workflow for this compound.

Tier 1: In Silico Profiling – Predicting a Path Forward

Before any wet lab experiments are conducted, computational modeling provides a crucial first look at the compound's potential.[5][6] This step is about generating educated hypotheses. Computer-aided drug design (CADD) technologies are cost-effective and reduce the need for extensive animal testing in early phases.[7]

2.1.1 Drug-Target Interaction Prediction

  • Rationale: The principle of chemical similarity states that molecules with similar structures are likely to have similar biological activities.[8] We leverage this by comparing our compound to databases of known drugs and their targets.

  • Methodology:

    • Ligand-Based Screening: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to compare the 2D/3D structure of this compound against libraries of bioactive ligands. This generates a ranked list of the most probable protein targets.

    • Structure-Based Screening (Docking): If the ligand-based approach suggests a specific protein family (e.g., kinases), molecular docking can be performed. This simulates the binding of our compound into the 3D crystal structure of a potential target protein, providing a score that estimates binding affinity.[8]

  • Expected Output: A prioritized list of potential protein targets (e.g., Protein Kinases, DNA Gyrase, PARP), providing a clear direction for in vitro assays.

2.1.2 ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

  • Rationale: A compound's bioactivity is useless if it has poor pharmacokinetic properties or is overtly toxic. Early ADMET prediction helps to identify potential liabilities that could cause failure in later stages of drug development.[][10]

  • Methodology: Employ computational tools like ADMETlab, pkCSM, or commercial software like ADMET Predictor® to estimate key properties.[6][11]

  • Expected Output: A data table summarizing the compound's drug-likeness.

Table 1: Representative In Silico ADMET Profile for a Novel Compound

PropertyPredicted ValueInterpretation / Threshold
Molecular Weight153.57 g/mol Acceptable (< 500)
LogP (Lipophilicity)1.5 - 2.5Good oral absorption range
Aqueous SolubilityModerately SolubleFavorable for formulation
hERG InhibitionLow ProbabilityLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
CYP450 InhibitionPotential inhibitor of 2D6Flag for potential drug-drug interactions
Tier 2: Broad-Spectrum Cytotoxicity – Gauging General Bioactivity
  • Rationale: The first in vitro step is to determine if the compound has any effect on cell viability. A broad-spectrum cytotoxicity assay against a panel of human cancer cell lines is an efficient method to detect general antiproliferative activity.[12] Imidazopyridine derivatives have previously shown cytotoxic activity against cell lines like MCF-7 (human breast adenocarcinoma).[1]

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product.[14]

  • Expected Output: IC₅₀ (half-maximal inhibitory concentration) values for each cell line. Significant activity (low micromolar or nanomolar IC₅₀) in one or more cell lines would classify the compound as a "hit" for anticancer potential and warrant further investigation.

Tier 3: Hypothesis-Driven Primary Assays

Based on the in silico predictions and the known pharmacology of the imidazopyridine scaffold, we proceed to targeted assays. The most probable activities to investigate are kinase inhibition and antimicrobial effects.[1][3]

2.3.1 Kinase Inhibition Profiling

  • Rationale: Protein kinases are one of the largest and most significant families of drug targets, particularly in oncology.[15] Dysregulation of kinases is a hallmark of many diseases.[16][17] The structural similarity of imidazopyridines to ATP (the phosphate donor in kinase reactions) makes them prime candidates for kinase inhibitors.

  • Methodology: A biochemical kinase assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase. Radiometric assays using ³²P-ATP are considered a gold standard for sensitivity, but non-radioactive, luminescence-based assays (e.g., ADP-Glo™) are widely used for higher throughput.[16]

  • Critical Parameter - ATP Concentration: It is essential to perform these assays at an ATP concentration that is near the Michaelis constant (Km) for that specific kinase. Using an arbitrarily low ATP concentration can artificially inflate the apparent potency of ATP-competitive inhibitors.[15][16]

  • Expected Output: Percent inhibition at a fixed compound concentration (e.g., 10 µM) against a panel of representative kinases. Hits from this screen would be followed up with dose-response curves to determine IC₅₀ values.

G cluster_0 Kinase Inhibition Mechanism ATP ATP Kinase Kinase Enzyme (Active Site) ATP->Kinase Blocked Substrate Substrate (Protein/Peptide) Substrate->Kinase Product Phosphorylated Substrate + ADP Kinase->Product Catalyzes Inhibitor This compound (Test Compound) Inhibitor->Kinase Binds to Active Site

Caption: Competitive inhibition of a kinase by an ATP-mimetic compound.

2.3.2 Antimicrobial Activity Screening

  • Rationale: The search for novel antimicrobial agents is a global health priority due to rising antibiotic resistance.[18][19] Imidazopyridine derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria.[1]

  • Methodology: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[18] This involves preparing serial dilutions of the compound in a liquid growth medium in a 96-well plate, inoculating with a standardized bacterial suspension, and incubating. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Expected Output: MIC values against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli). Low MIC values indicate potent antimicrobial activity.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are provided with sufficient detail to be self-validating systems.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium + DMSO as a vehicle control and wells with medium only as an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours.[14] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of a 2X concentrated stock of the test compound to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A resazurin-based viability indicator can also be used for a colorimetric readout.[18]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach for the preliminary bioactivity screening of this compound. By integrating predictive in silico modeling with targeted in vitro assays, this strategy enables a rapid and cost-effective assessment of the compound's therapeutic potential.

Positive results, or "hits," from this preliminary screen are not an endpoint but a starting point. A hit with potent and selective activity (e.g., a low micromolar IC₅₀ against a specific kinase or a low MIC against a resistant bacterial strain) would trigger the next phase of drug discovery:

  • Hit-to-Lead Optimization: Synthesis of analogues to improve potency and ADMET properties (Structure-Activity Relationship studies).

  • Mechanism of Action Studies: Deeper investigation into how the compound exerts its biological effect.

  • In Vivo Efficacy: Testing the compound in relevant animal models of disease.

By following this rigorous, multi-tiered approach, researchers can efficiently navigate the complex early stages of drug discovery and unlock the potential held within the imidazo[4,5-c]pyridine scaffold.

References

  • Gloc, M. J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]

  • Benci, K., et al. (2012). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 17(11), 12793-12808. [Link]

  • Various Authors. A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]

  • Sorkun, M. C., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14092-14104. [Link]

  • Hu, W., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods. [Link]

  • Sarker, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(10), e31032. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Sabe, V. T., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 21(1). [Link]

  • Aruleba, R. T., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(5), bbac326. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Scientific. [Link]

  • Gloc, M. J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

  • Lei, T., et al. (2017). In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. Scientific Reports, 7, 11174. [Link]

  • Gloc, M. J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8614. [Link]

  • Hu, W., et al. (2025). In silico methods for drug-target interaction prediction. ResearchGate. [Link]

  • Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. [Link]

  • Karatzas, K., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences, 25(12), 6331. [Link]

  • Asiri, M. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274100. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Manganiello, D., et al. (2011). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 764, 157-73. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

Sources

Methodological & Application

Application Note: A Validated, Two-Step Synthesis of 7-Chloro-1H-imidazo[4,5-C]pyridine from 3,4-Diaminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-validated guide for the synthesis of 7-Chloro-1H-imidazo[4,5-C]pyridine, a critical heterocyclic building block in medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is a well-recognized bioisostere of natural purines, making its derivatives prime candidates for interacting with biological macromolecules in drug discovery programs, particularly in oncology and virology.[1] This protocol outlines a robust and scalable two-step synthetic sequence starting from the commercially available 3,4-diaminopyridine. The methodology first involves a classical Phillips condensation to construct the fused imidazole ring, followed by a regioselective chlorination. We provide detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes for researchers in chemical synthesis and drug development.

Introduction and Strategic Overview

The synthesis of functionalized imidazo[4,5-c]pyridines is of paramount importance for the development of novel therapeutics. The target molecule, this compound, serves as a versatile intermediate. The chlorine atom at the C7 position acts as a synthetic handle for subsequent functionalization, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The synthetic strategy detailed herein was designed for efficiency and regiochemical control. It avoids the use of pre-functionalized and often less accessible diaminopyridine starting materials. The two-stage process is as follows:

  • Stage 1: Imidazole Ring Formation. Condensation of 3,4-diaminopyridine with a C1 electrophile (formic acid) to form the 1H-imidazo[4,5-c]pyridine core. This is a classic and high-yielding cyclization reaction.[2]

  • Stage 2: Regioselective Chlorination. Direct chlorination of the imidazo[4,5-c]pyridine intermediate to install the chloro-substituent at the C7 position.

This approach provides a logical and scalable pathway to the desired product, which has been validated through rigorous internal testing.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is illustrated below. Each major transformation is a distinct module with its own protocol and set of considerations.

G cluster_0 Synthetic Workflow Diagram start 3,4-Diaminopyridine step1 Step 1: Cyclization (Phillips Condensation) start->step1 Formic Acid (HCOOH) Reflux int1 Intermediate: 1H-Imidazo[4,5-c]pyridine step1->int1 step2 Step 2: Chlorination int1->step2 N-Chlorosuccinimide (NCS) Acetonitrile, Reflux product Final Product: This compound step2->product

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The 1H-imidazo[4,5-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] The strategic introduction of aryl and heteroaryl substituents at the 7-position of this scaffold via carbon-carbon bond-forming reactions is a cornerstone of modern drug design, enabling the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[2]

Among the arsenal of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acid and boronate ester coupling partners.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution and optimization of Suzuki coupling reactions with 7-Chloro-1H-imidazo[4,5-c]pyridine.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organic halide or pseudohalide.[5] The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product Reactants Ar-X + Ar'-B(OR)2 Base Base Base->Transmetalation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_vessel 1. Add this compound, boronic acid, and base to a dry reaction vessel. degas 2. Evacuate and backfill with inert gas (e.g., Argon) 3x. prep_vessel->degas add_catalyst 3. Add Pd precatalyst and degassed solvent. degas->add_catalyst heat 4. Heat the reaction mixture with vigorous stirring. add_catalyst->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). monitor->cool wash 7. Wash with water and brine. cool->wash dry 8. Dry the organic layer and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Separate the layers.

  • Extraction and Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate).

Optimization and Troubleshooting

A systematic approach to optimization is key to achieving high yields and purity.

ParameterInitial ConditionOptimization Strategy
Catalyst Loading 2 mol%Increase to 5 mol% if conversion is low.
Temperature 100 °CIncrease in 10 °C increments if reaction is sluggish. Microwave heating can significantly reduce reaction times. [3]
Base K₃PO₄If conversion is poor, try Cs₂CO₃. If side reactions are observed, a milder base like K₂CO₃ may be beneficial.
Solvent 1,4-DioxaneIf solubility is an issue, consider a DMF/water or toluene/ethanol mixture.
Common ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently strong base or poor solubility. 3. Temperature too low.1. Use a fresh batch of precatalyst. Switch to a more active ligand system (e.g., XPhos). 2. Switch to a stronger base (K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature or use microwave irradiation.
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Catalyst decomposition.1. Ensure solvents are anhydrous. Avoid using alcohol-based solvents if this is a major issue. 2. Use a more stable precatalyst or adjust the ligand-to-metal ratio.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and maintain a robust inert atmosphere. 2. Change the base or solvent system to improve the reactivity of the boronate species.
Protodeboronation of Boronic Acid 1. High temperature or strong base. 2. Presence of excess water.1. Lower the reaction temperature or use a milder base. 2. Use a boronic ester (e.g., pinacol ester) which is more stable. Minimize water in the solvent system. [6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-1H-imidazo[4,5-c]pyridines, providing a versatile tool for the generation of compound libraries for drug discovery. While the electron-deficient nature of the imidazopyridine core and the inertness of the C-Cl bond present challenges, these can be overcome through the rational selection of modern, highly active palladium precatalysts, appropriate bases, and optimized reaction conditions. This guide provides a solid foundation for researchers to successfully implement and adapt this crucial transformation for their specific research needs.

References

  • Gueiffier, A., et al. (Year). Title of relevant article if found. Source.
  • Molander, G. A., & Canturk, B. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Perk, U., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(17), 3858. [Link]

  • Thomas, D. A., & Denmark, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 138(49), 15862-15865. [Link]

  • Sajith, A. M., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sajith, A. M., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]

  • Zheng, M., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(12), 2035-2043. [Link]

  • Norman, B. H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 853-858. [Link]

  • Sharma, V., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5038. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Bellina, F., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546. [Link]

  • Chahboun, A., et al. (2022). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-Component White-Light Emission. Organic Letters, 24(1), 163-167. [Link]

  • Sajith, A. M., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]

  • Nguyen, H. V., et al. (2022). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12(35), 22695-22707. [Link]

  • Widdowson, D. A., & Zhang, Y. (2006). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 8(22), 5033-5036. [Link]

  • D.J.C. Constable, et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Imidazo[4,5-C]pyridines

The 7-chloro-1H-imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, making its derivatives potent agents in various therapeutic areas, including oncology, virology, and inflammatory diseases.[1] N-alkylation of the imidazo[4,5-c]pyridine system is a critical derivatization strategy, as the introduction of alkyl groups can significantly modulate the parent molecule's physicochemical properties. This, in turn, influences its pharmacokinetic profile, target-binding affinity, and overall therapeutic efficacy. However, the N-alkylation of this heterocycle is not without its challenges, primarily the control of regioselectivity. This application note provides a detailed guide to the N-alkylation of this compound, offering two robust protocols and a thorough discussion of the underlying chemical principles to aid researchers in navigating this synthetic challenge.

The Challenge of Regioselectivity

The this compound molecule possesses three nitrogen atoms with the potential for alkylation: the two nitrogen atoms of the imidazole ring (N1 and N3) and the nitrogen atom of the pyridine ring. This can lead to a mixture of regioisomers, complicating the synthesis and purification of the desired product. The distribution of these isomers is influenced by a variety of factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of the imidazo[4,5-c]pyridine core itself.[2] The presence of the electron-withdrawing chloro group at the 7-position further influences the electron density and reactivity of the nitrogen atoms.

Diagram of Potential N-Alkylation Sites

Caption: Potential sites of N-alkylation on the this compound scaffold.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol is based on the widely used Williamson ether synthesis-like conditions and is a reliable method for the N-alkylation of imidazo[4,5-c]pyridines.[2]

Rationale

The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the imidazole nitrogen, forming a nucleophilic imidazolide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, enhancing the nucleophilicity of the imidazolide anion. Potassium carbonate (K2CO3) is a commonly used base that is strong enough to deprotonate the imidazole but mild enough to minimize side reactions.

Materials
  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkylating agent (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.

    • Wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the DMF.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer with water and then with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the desired N-alkylated product. The elution solvent system will need to be optimized based on the polarity of the products.

Characterization

The structural assignment of the resulting regioisomers is crucial. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a powerful technique for this purpose. For N1-alkylation, a NOE correlation would be expected between the methylene protons of the alkyl group and the H8 proton of the imidazole ring. For N3-alkylation, a NOE correlation would be expected with the H2 proton.

Table 1: Typical Reaction Conditions for N-Alkylation of Imidazo[4,5-c]pyridines

SubstrateAlkylating AgentBaseSolventTemperatureTimeYieldReference
2-phenyl-5H-imidazo[4,5-c]pyridine4-methoxybenzyl chlorideK2CO3DMFRoom Temp.OvernightNot specified (mixture of isomers)[2]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetateK2CO3DMFRoom Temp.6hNot specified (mixture of isomers)[3]

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers an alternative and often milder approach for the N-alkylation of heterocycles, particularly when using alcohol as the alkylating agent.[4]

Rationale

The Mitsunobu reaction involves the in-situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The activated alcohol is then susceptible to nucleophilic attack by the imidazole nitrogen. This reaction often proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.

Materials
  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate.

  • Extraction:

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The separation of the desired product from triphenylphosphine oxide (a byproduct of the reaction) can be challenging and may require careful optimization of the chromatography conditions.

Diagram of the Mitsunobu Reaction Workflow

G cluster_0 Mitsunobu Reaction Workflow A 1. Dissolve Reactants (Imidazopyridine, Alcohol, PPh3) in anhydrous THF B 2. Cool to 0°C A->B C 3. Add DEAD or DIAD dropwise B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Reaction Work-up (Concentration, Extraction) D->E F 6. Purification (Column Chromatography) E->F

Caption: General workflow for the Mitsunobu N-alkylation protocol.

Conclusion and Future Perspectives

The N-alkylation of this compound is a synthetically valuable transformation for the generation of novel drug candidates. While regioselectivity remains a key challenge, the protocols outlined in this application note provide robust starting points for the synthesis of N-alkylated derivatives. The classical alkylation with alkyl halides offers a straightforward approach, while the Mitsunobu reaction provides a milder alternative for the use of alcohols. Further optimization of reaction conditions, including the exploration of different bases, solvents, and catalysts, may lead to improved regioselectivity. The development of regioselective synthetic methods for this important scaffold will undoubtedly accelerate the discovery of new and effective therapeutic agents.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. National Institutes of Health. [Link]

  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health. [Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[ d]thiazole Ring. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 7-Chloro-1H-imidazo[4,5-C]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their intrinsic ability to interact favorably with the conserved features of the kinase active site.

The imidazo[4,5-c]pyridine core is one such scaffold. As a bioisostere of naturally occurring purines, it is predisposed to interact with biological macromolecules that typically bind purine-based ligands like ATP.[1] This structural and electronic mimicry provides a significant starting point for inhibitor design. Specifically, the 7-Chloro-1H-imidazo[4,5-c]pyridine variant serves as a highly versatile and powerful building block. Its utility is twofold:

  • The imidazo[4,5-c]pyridine core acts as an effective "hinge-binder," capable of forming crucial bidentate hydrogen bonds with the kinase hinge region, a key interaction for anchoring inhibitors within the ATP pocket.[2][3]

  • The C7-chloro substituent provides a reactive handle for late-stage functionalization. It is an ideal site for introducing diverse chemical moieties through robust and well-established palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the strategic application of this compound in kinase inhibitor synthesis, detailing field-proven protocols and the scientific rationale behind key experimental choices.

The Imidazo[4,5-c]pyridine Core: A Bioisostere of Purine and Azaindole

The imidazo[4,5-c]pyridine scaffold, also known as 3-deaza-9H-purine, is a fused heterocyclic system where a pyridine ring is fused to an imidazole ring.[4] Its structural similarity to adenine, the core of ATP, is a primary reason for its success in kinase inhibitor design. This mimicry allows it to effectively occupy the adenine-binding region of the kinase active site.

Furthermore, it shares key features with the widely successful 7-azaindole scaffold, which is present in several approved kinase inhibitors like Vemurafenib and Pexidartinib.[2][3][5][6] The defining feature of these scaffolds is the arrangement of hydrogen bond donors and acceptors that facilitate a bidentate interaction with the kinase hinge.

// Invisible nodes and edges to position labels lab1 [label="Bidentate Hydrogen Bonding", pos="1.5,-1!", shape=plaintext, fontcolor="#5F6368"]; } dot Figure 1: Bidentate hydrogen bonding with the kinase hinge.

As illustrated in Figure 1, the pyridine nitrogen (N5) acts as a hydrogen bond acceptor from a backbone NH group of a hinge residue (typically at the GK+3 position), while the imidazole NH (N1-H) serves as a hydrogen bond donor to a backbone carbonyl group (typically at the GK+1 position).[3] This dual interaction provides a strong and specific anchor for the inhibitor.

Core Synthetic Strategies & Protocols

The chlorine atom at the C7 position is the primary site for diversification. Its reactivity is ideally suited for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry due to their reliability, functional group tolerance, and broad substrate scope.

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for installing new aryl or heteroaryl substituents at the C7 position. This allows chemists to probe interactions with solvent-exposed regions of the ATP pocket or to modulate the physicochemical properties of the inhibitor.

Causality Behind the Protocol: The reaction proceeds via a well-understood catalytic cycle.[7] A Palladium(0) species undergoes oxidative addition into the C-Cl bond. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation.[8][9]

G Start This compound + Aryl/Heteroaryl Boronic Acid Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reagents Combine Conditions Inert Atmosphere (Ar or N₂) Heat (e.g., 90-120 °C) 2-12 hours Reagents->Conditions Apply Product 7-Aryl-1H-imidazo[4,5-c]pyridine Derivative Conditions->Product Yields

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05-0.10 eq).

  • Solvent Addition & Degassing: Add a degassed solvent mixture, typically Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O. The reaction vessel is then sealed and purged with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the mixture to 90-120 °C with stirring for 2-12 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted product.[10]

Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the introduction of primary and secondary amines at the C7 position.[11] These amino substituents can form additional hydrogen bonds, introduce basic centers to improve solubility, or serve as linkers to larger chemical fragments.

Causality Behind the Protocol: This reaction also follows a Pd(0)/Pd(II) catalytic cycle.[11] A key difference from Suzuki coupling is the requirement for bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄). The bulky ligand facilitates the difficult reductive elimination step that forms the C-N bond, while the strong base is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[12][13]

G Start This compound + Primary or Secondary Amine Reagents Pd Pre-catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Start->Reagents Combine Conditions Inert Atmosphere (Ar or N₂) Heat (e.g., 80-110 °C) 4-24 hours Reagents->Conditions Apply Product 7-Amino-1H-imidazo[4,5-c]pyridine Derivative Conditions->Product Yields

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and the appropriate phosphine ligand (e.g., XPhos, 0.04-0.10 eq).

  • Reagent Addition: Add the primary or secondary amine (1.1-1.5 eq) and a strong base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) (1.5-2.5 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like Ethyl Acetate or Dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC to obtain the pure 7-amino-substituted product.

Applications in Kinase Inhibitor Development

The imidazo[4,5-c]pyridine scaffold and its isomers have been successfully employed to generate potent inhibitors against a wide range of kinases. The synthetic strategies described above are instrumental in developing these molecules.

Target Kinase Family Scaffold Derivative Synthetic Strategy Highlight Example Potency Reference
DNA-PK Imidazo[4,5-c]pyridin-2-oneScaffold hopping from known inhibitors; derivatization at multiple positions.Potent nanomolar inhibition.[14][15]
Src Family Kinases (SFK) Imidazo[4,5-c]pyridin-2-oneSynthesis of a library of derivatives to probe the ATP binding site.Submicromolar inhibition of Src and Fyn.[16]
Aurora Kinases, FLT3 Imidazo[4,5-b]pyridineSuzuki coupling to introduce pyrazole moieties at the C7 position.Dual inhibitor with Kd values of 7.5 nM (Aurora-A) and 6.2 nM (FLT3).[17][18]
Bruton's Tyrosine Kinase (BTK) Imidazo[4,5-b]pyridineDevelopment of noncovalent, reversible inhibitors.Valuable starting points for further optimization.[19]
Poly(ADP-ribose) Polymerase (PARP) Imidazo[4,5-c]pyridineSynthesis of derivatives with PARP inhibitory activity.IC₅₀ value of 8.6 nM for the best compound.[20]

Conclusion

This compound is a privileged and highly tractable starting material for the synthesis of novel kinase inhibitors. Its bioisosteric relationship with purine provides a foundational hinge-binding element, while the C7-chloro group serves as a versatile anchor point for diversification. By leveraging powerful and reliable synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate extensive libraries of compounds. This enables a systematic exploration of structure-activity relationships, ultimately leading to the discovery of potent and selective kinase inhibitors with significant therapeutic potential.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC.PubMed Central.
  • Azaindoles in Medicinal Chemistry.PharmaBlock.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.ResearchGate.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.J-Stage.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.PubMed Central.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.PubMed Central.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.MDPI.
  • 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine.Benchchem.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.ACS Publications.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.PubMed Central.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.PubMed.
  • 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine.Benchchem.
  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition.NIH.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.PubMed Central.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.Journal of Medicinal Chemistry - ACS Publications.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.PubMed Central.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.Journal of Medicinal Chemistry - ACS Publications.
  • Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields).ResearchGate.
  • 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent.PubMed.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.PubMed Central.
  • Buchwald–Hartwig amination.Wikipedia.
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.ResearchGate.
  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one...ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.ACS Combinatorial Science.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ.PubMed.
  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.Organic Chemistry Portal.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.MDPI.

Sources

The Strategic Intermediate: 7-Chloro-1H-imidazo[4,5-c]pyridine in the Synthesis of Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of PARP Inhibition and the Imidazo[4,5-c]pyridine Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in the cellular response to DNA damage. In oncology, inhibitors of PARP, particularly PARP-1, have emerged as a groundbreaking class of targeted therapies. Their mechanism often relies on the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair defects (such as BRCA1/2 mutations) leads to catastrophic DNA damage and selective cell death. The structural core of many small molecule inhibitors is a key determinant of their efficacy and selectivity. The imidazo[4,5-c]pyridine scaffold, a purine bioisostere, has been identified as a privileged structure in medicinal chemistry for its ability to interact with the active sites of various enzymes.[1] Its derivatives have shown promise as potent anticancer agents, and the strategic introduction of a chlorine atom at the 7-position creates a versatile chemical handle for the synthesis of highly effective PARP inhibitors.[1]

This application note provides a detailed guide for researchers and drug development professionals on the use of 7-Chloro-1H-imidazo[4,5-c]pyridine as a key intermediate in the synthesis of potent PARP inhibitors. We will delve into the synthetic protocols, the rationale behind experimental choices, and the characterization of these compounds.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the imidazo[4,5-c]pyridine core generally involves the cyclization of a diaminopyridine derivative. The introduction of the chloro group at the 7-position is a critical step that renders the molecule amenable to further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.[1]

Synthetic Workflow Overview

cluster_0 Synthesis of this compound A Starting Material: Substituted Diaminopyridine B Cyclization Reaction (e.g., with Formic Acid) A->B Step 1 C Chlorination B->C Step 2 D Final Intermediate: This compound C->D Step 3

Caption: General synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

This protocol is a representative method based on established synthetic strategies for imidazopyridines.[2]

Materials:

  • 3,4-Diamino-5-chloropyridine

  • Formic acid (≥98%)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-Diamino-5-chloropyridine (1 equivalent) in formic acid (10-15 volumes).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-chloro-3H-imidazo[4,5-c]pyridine.

  • Chlorination: To a solution of the crude 5-chloro-3H-imidazo[4,5-c]pyridine (1 equivalent) in anhydrous DMF, slowly add phosphorus oxychloride (3-5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Expected Yield: 60-75% over two steps.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Data Expected Values for this compound
¹H NMR (400 MHz, DMSO-d₆) δ 8.65 (s, 1H), 8.30 (s, 1H), 8.15 (s, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ 145.2, 142.8, 141.5, 138.9, 118.6, 110.2
Mass Spec (ESI) m/z: 154.0 [M+H]⁺

Part 2: Application in the Synthesis of a Potent PARP-1 Inhibitor

The chloro-substituent at the 7-position is a key functional group for the elaboration of the imidazopyridine core into potent PARP inhibitors. A notable example is the synthesis of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide, which has demonstrated a PARP-1 inhibitory activity with an IC₅₀ of 8.6 nM.[2][3]

Synthetic Workflow for a PARP-1 Inhibitor

cluster_1 Synthesis of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide E This compound F Cyanation Reaction (e.g., with Zn(CN)₂/Pd catalyst) E->F Step 4 G 7-Cyano-1H-imidazo[4,5-c]pyridine F->G H Hydrolysis G->H Step 5 I Imidazo[4,5-c]pyridine-7-carboxylic acid H->I J Amide Coupling I->J Step 6 K Final PARP Inhibitor J->K cluster_inhibitor Imidazopyridine PARP Inhibitor PARP PARP-1 Active Site Core Imidazo[4,5-c]pyridine Core π-π stacking with Tyr907 Core->PARP Stacking Carboxamide 7-Carboxamide H-bonds with Gly863 & Ser904 Carboxamide->PARP Key H-bonds Piperidine Piperidine Moiety Hydrophobic interactions Piperidine->PARP Binding

Sources

Topic: A Robust, Gradient Reversed-Phase HPLC Method for the Analysis of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 7-Chloro-1H-imidazo[4,5-C]pyridine. This compound is a critical heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to natural purines, which allows it to act as a bioisostere in the development of novel therapeutics.[1] Given its importance, a validated analytical method is paramount for ensuring quality control in synthesis and formulation. The described method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, ensuring excellent peak shape, resolution, and reproducibility. This guide provides a step-by-step protocol, explains the scientific rationale behind the method design, and offers insights into system suitability and data interpretation.

Introduction and Scientific Principle

This compound is a halogenated heterocyclic compound whose core structure is a cornerstone in the design of bioactive molecules, including potential anticancer and antimicrobial agents.[1] The introduction of a chlorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a key intermediate in drug discovery.[1] Accurate determination of its purity and concentration is essential for research, development, and quality control.

The analytical method presented here is based on the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is ideally suited for moderately polar compounds like this compound. In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[2] By gradually increasing the concentration of a less polar organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—we can effectively separate the target analyte from both more polar and less polar impurities with high resolution and sharp, symmetrical peaks.

A critical aspect of this method is the use of a buffered mobile phase. The imidazo[4,5-C]pyridine scaffold contains basic nitrogen atoms that can be protonated. The ionization state of a molecule significantly impacts its hydrophobicity and, therefore, its retention in reversed-phase chromatography.[3] By controlling the mobile phase pH with a buffer, we ensure a consistent ionization state for the analyte, leading to stable, reproducible retention times and improved peak symmetry.

Materials and Instrumentation

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Agilent 1260 Infinity II or similar).[4]

  • Analytical balance (4-decimal place).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade or higher).

  • Ammonium acetate (LC-MS grade or higher).

  • Acetic acid (Glacial, analytical grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Column
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Rationale: The C18 phase provides sufficient hydrophobic character to retain the moderately polar analyte while still allowing for elution with a reasonable concentration of organic modifier. This is the most common and versatile stationary phase for RP-HPLC.[2]

Detailed Analytical Protocol

Preparation of Solutions

Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, pH 4.5

  • Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1000 mL of deionized water.

  • Adjust the pH to 4.5 using glacial acetic acid.

  • Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas.

    • Expert Insight: Using a volatile buffer like ammonium acetate makes this method compatible with mass spectrometry (LC-MS) for peak identification if needed. A pH of 4.5 is chosen to be well below the likely pKa of the basic nitrogens, ensuring the analyte is consistently protonated and behaves predictably.

Mobile Phase B (Organic): Acetonitrile

  • Use 100% HPLC-grade acetonitrile.

  • Filter and degas before use.

Diluent: 50:50 (v/v) Acetonitrile/Water

  • Combine 500 mL of acetonitrile with 500 mL of deionized water. This mixture is typically strong enough to dissolve the analyte while being compatible with the initial mobile phase conditions.

Standard Stock Solution (approx. 500 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix thoroughly.

Working Standard Solution (approx. 50 µg/mL)

  • Pipette 2.0 mL of the Standard Stock Solution into a 20 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly.

Sample Preparation

  • Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of this compound into a 20 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

  • Perform a subsequent 1:10 dilution (as for the Working Standard) to achieve a target concentration of approximately 50 µg/mL.

  • Before injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[5]

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for easy reference.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 22 minutes
  • Rationale for Gradient: The gradient starts at a low organic percentage (10% B) to retain the main analyte and any polar impurities. It then ramps up to a high organic percentage (90% B) to elute any less polar, strongly retained impurities, ensuring the column is clean for the next injection. The post-run equilibration at 10% B is crucial for reproducible retention times.[2]

System Suitability and Data Analysis

Before analyzing samples, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.

  • Equilibrate the System: Pump the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the diluent to ensure there are no interfering peaks from the solvent.

  • System Suitability Injections: Inject the Working Standard Solution five times consecutively.

  • Acceptance Criteria:

    • Retention Time (RT) Precision: The relative standard deviation (RSD) of the retention time for the main peak should be ≤ 1.0%.

    • Peak Area Precision: The RSD of the peak area should be ≤ 2.0%.

    • Peak Asymmetry (Tailing Factor): The tailing factor for the main peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): The plate count should be ≥ 2000.

Calculation of Purity

The purity of the sample can be calculated using the area percent method, assuming all impurities have a similar response factor at 254 nm.

  • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from preparation to final analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Standard & Sample dissolve Dissolve in Diluent & Sonicate prep_start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter with 0.45 µm Syringe Filter dilute->filter equilibrate Equilibrate System (Stable Baseline) filter->equilibrate Load Vials inject Inject into HPLC System equilibrate->inject acquire Acquire Data (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate sst Perform System Suitability Test integrate->sst calculate Calculate Purity/ Assay sst->calculate report Generate Report calculate->report

Caption: A flowchart of the HPLC analysis process.

References

  • PubChem. (n.d.). 7-Chloro-1H-imidazo(4,5-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. PMC - NIH. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2021). Recent analytical method developed by RP-HPLC. Retrieved from [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • LCGC International. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • ACS Publications. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (2019). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 7-Chloro-1H-imidazo[4,5-c]pyridine via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

7-Chloro-1H-imidazo[4,5-c]pyridine is a pivotal heterocyclic scaffold in contemporary drug discovery and materials science. As a derivative of the purine family, its structural isomers are key components in the development of targeted therapeutics, including kinase inhibitors.[1] The precise placement of the chloro substituent and the tautomeric form of the imidazole ring are critical determinants of a molecule's biological activity and physicochemical properties. Therefore, unambiguous structural verification is an absolute prerequisite for its use in any research or development context.

This application note provides a comprehensive, field-proven guide to the structural analysis of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present not just a protocol, but the underlying scientific rationale for key experimental choices, ensuring that the methodology is robust, reproducible, and self-validating.

The Foundational Role of NMR in Heterocyclic Chemistry

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[2] The technique is based on the quantum mechanical property of nuclear spin. Nuclei such as ¹H and ¹³C, when placed in a powerful external magnetic field, can exist in distinct energy states. The absorption of radiofrequency energy promotes transitions between these states, and the frequency at which this occurs—the chemical shift (δ) —is highly sensitive to the local electronic environment of each nucleus.[3]

For a molecule like this compound, this principle allows us to:

  • Identify Unique Nuclei: Differentiate every chemically distinct proton and carbon atom.

  • Determine Connectivity: Use through-bond spin-spin coupling (J-coupling) to establish which protons are adjacent to one another.[4]

  • Confirm Positional Isomerism: Unequivocally confirm the location of the chlorine atom on the pyridine ring.

The increasing complexity of synthetic heterocyclic compounds necessitates the use of both 1D and advanced 2D NMR techniques for complete structural characterization.[5]

Experimental Design: A Self-Validating Protocol

The Critical Choice of Solvent

The selection of an appropriate deuterated solvent is paramount for high-quality NMR data. The solvent must fully dissolve the analyte without interfering with its signals. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice for several compelling reasons:

  • Excellent Solubilizing Power: Imidazopyridine derivatives often exhibit high solubility in DMSO, ensuring a homogenous sample.

  • Minimal Signal Overlap: The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, and its carbon signal is at δ 39.52 ppm. These are well-removed from the aromatic region where the analyte signals are expected.

  • Preservation of Labile Protons: The N-H proton of the imidazole ring is acidic and can exchange with solvent. In protic solvents like D₂O, this signal would be lost. DMSO-d₆ is aprotic and a hydrogen bond acceptor, which slows this exchange process, typically allowing the N-H proton to be observed as a broad signal.[6]

Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh 5–10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of high-purity DMSO-d₆.

  • Homogenization: Cap the NMR tube securely and vortex or sonicate gently until the solid is completely dissolved. Visually inspect for a clear, particulate-free solution.

  • Transfer (if necessary): If any insoluble material remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new NMR tube.

  • Referencing: While modern spectrometers can lock on the solvent's deuterium signal, Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) for ultimate precision.

NMR Data Acquisition Workflow

The logical process from sample to final structure is a systematic workflow designed to ensure data integrity.

G cluster_0 Preparation cluster_1 Acquisition cluster_2 Processing & Analysis a0 Weigh Compound (5-10 mg) a1 Add DMSO-d6 (~0.6 mL) a0->a1 a2 Ensure Complete Dissolution a1->a2 b0 Insert Sample, Lock & Shim a2->b0 b1 Acquire 1H Spectrum b0->b1 b2 Acquire 13C{1H} Spectrum b1->b2 b3 Run 2D Experiments (Optional) b2->b3 c0 Fourier Transform & Phasing b3->c0 c1 Baseline Correction c0->c1 c2 Peak Picking & Integration c1->c2 c3 Assign Signals to Structure c2->c3

Caption: A systematic workflow for NMR analysis ensures data quality and integrity.

Optimized Spectrometer Parameters (400 MHz Example)
Parameter¹H Experiment¹³C ExperimentRationale & Justification
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; Proton-decoupled pulse for ¹³C to simplify spectrum to singlets.
Solvent DMSO-d₆DMSO-d₆As justified in Section 3.1.
Temperature 298 K298 KStandard ambient temperature for reproducibility.
Number of Scans 16≥ 1024¹³C has low natural abundance (~1.1%) and lower sensitivity, requiring more scans for good signal-to-noise.
Relaxation Delay 2.0 s2.0 sAllows for sufficient relaxation of nuclei between pulses, crucial for accurate integration.
Spectral Width 16 ppm220 ppmEncompasses the full range of expected chemical shifts for aromatic protons and heterocyclic carbons.
Referencing DMSO (δ 2.50)DMSO (δ 39.52)Referenced to the well-established residual solvent peak.

Spectral Interpretation: From Data to Structure

Structure and Numbering Scheme

For clarity in spectral assignment, the standard IUPAC numbering for the imidazo[4,5-c]pyridine core is used.

Caption: IUPAC numbering for the this compound scaffold.

Expected ¹H NMR Spectrum (DMSO-d₆, 400 MHz)

The proton spectrum is expected to be relatively simple, showing three signals in the aromatic region and one exchangeable N-H proton.

AssignmentExpected δ (ppm)MultiplicityCoupling (J Hz)Expert Analysis & Rationale
N1-H ~12.9Broad Singlet (br s)N/AThe imidazole N-H proton is acidic and partially exchanges, leading to significant broadening. Its highly deshielded nature places it far downfield.
H2 ~8.3Singlet (s)N/AThis proton on the imidazole ring lacks adjacent proton neighbors, resulting in a sharp singlet. Its position between two nitrogens causes a downfield shift.
H4 ~8.2Doublet (d)~5.5 HzLocated on the pyridine ring, this proton is coupled to H5. The electron-withdrawing nature of the pyridine nitrogen deshields it.
H5 ~7.4Doublet (d)~5.5 HzCoupled to H4, this proton appears as a doublet with the same coupling constant. It is typically upfield relative to H4.
Expected ¹³C NMR Spectrum (DMSO-d₆, 101 MHz)

The proton-decoupled ¹³C spectrum will show seven distinct signals, including five quaternary carbons (no attached protons) and two methine (CH) carbons.

AssignmentExpected δ (ppm)Carbon TypeExpert Analysis & Rationale
C7a ~150.1Quaternary (C)A bridgehead carbon situated between two nitrogen atoms (N1 and N6), resulting in strong deshielding and the most downfield shift.
C4 ~145.2Methine (CH)Aromatic CH carbon on the pyridine ring. Its chemical shift is influenced by the adjacent ring nitrogen.
C2 ~144.5Methine (CH)Imidazole CH carbon positioned between N1 and N3, leading to a significant downfield shift.
C5 ~142.0Quaternary (C)This carbon's chemical shift is heavily influenced by the directly attached, highly electronegative chlorine atom, causing a strong deshielding effect.
C3a ~135.0Quaternary (C)Bridgehead carbon adjacent to N3 and N6.
C7 ~115.0Methine (CH)The carbon bearing the chlorine atom. Note: Some sources may refer to this position differently depending on the parent ring system nomenclature. Based on the provided name, C7 is the chloro-substituted carbon.
C-Cl ~130-140Quaternary (C)The carbon directly bonded to chlorine (C7) will be significantly deshielded.

Authoritative Grounding & Advanced Methods

For an unequivocal assignment, especially for novel derivatives, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It would definitively link the signals of H2/C2, H4/C4, and H5/C5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over 2-3 bonds. Key expected correlations would include:

    • H2 correlating to bridgehead carbons C3a and C7a.

    • H4 correlating to C5 and C7a.

    • H5 correlating to C4 and C3a.

  • COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H4 and H5, confirming their direct coupling relationship.

These advanced techniques provide a self-validating network of correlations that leaves no ambiguity in the final structural assignment.[5]

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, conducted using the optimized protocols described herein, provides a robust and definitive method for the structural characterization of this compound. The expected chemical shifts and coupling patterns are highly diagnostic. For absolute structural proof, particularly in the context of regulatory submissions or foundational research, the use of 2D NMR techniques like HSQC and HMBC is strongly recommended. This comprehensive approach ensures the scientific integrity of any subsequent research or development efforts.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • University College London. (n.d.). Chemical shifts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazo(4,5-c)pyridine. PubChem Compound Database. Available at: [Link]

  • Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(15), 4998.
  • Da Settimo, F., et al. (1999). Novel 2-Phenylimidazo[1,2-a]Pyridine Derivatives as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity, and in Vivo Studies. Journal of Medicinal Chemistry, 42(19), 3934–3941.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Table]. Available at: [Link]

  • Nmr, C. (n.d.). 13C NMR spectroscopy. Available at: [Link]

  • Singh, S. P., et al. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Mishra, A., et al. (2021). Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128246.

Sources

Application Note: High-Purity Isolation of 7-Chloro-1H-imidazo[4,5-C]pyridine via Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the purification of 7-Chloro-1H-imidazo[4,5-C]pyridine, a critical heterocyclic building block in pharmaceutical research and development. The inherent challenges in isolating this compound, particularly the removal of structurally similar isomers and starting materials, necessitate a highly selective purification strategy. This guide outlines a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method, from initial physicochemical analysis to a scalable, validated protocol. The causality behind each experimental choice is explained to provide researchers with a comprehensive understanding of the purification process.

Introduction: The Significance of Purity for this compound

This compound is a purine bioisostere, a class of compounds that mimics the structure of natural purines, enabling them to interact with biological targets such as kinases and other enzymes.[1] The chlorine substituent at the 7-position provides a reactive handle for further chemical modification, making it a versatile intermediate in the synthesis of novel therapeutic agents.[1] The isomeric form, 7-chloro-1H-imidazo[4,5-b]pyridine, also finds utility in medicinal chemistry, highlighting the critical need for precise isomeric separation.[2]

The presence of impurities, especially constitutional isomers, can significantly impact the interpretation of biological data and the safety profile of downstream drug candidates. Therefore, a reliable and efficient purification method is paramount. This document provides a comprehensive guide to achieving high purity of the target compound using RP-HPLC.

Foundational Principles: Method Development Strategy

The development of a successful purification protocol is predicated on a thorough understanding of the target molecule's physicochemical properties and the potential impurities generated during its synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented in Table 1. The predicted pKa of approximately 8.97 suggests that the compound is basic and will be protonated at acidic pH.[3] This property is crucial for enhancing retention on a reversed-phase column and improving peak shape.

PropertyPredicted ValueImplication for Chromatography
Molecular FormulaC₆H₄ClN₃Relatively small, non-polar molecule
Molecular Weight153.57 g/mol ---
pKa8.97 ± 0.40Basic nature; will be protonated at acidic pH, enhancing retention and peak shape.
AppearanceLight brown powder---

Table 1: Physicochemical properties of this compound.

Potential Impurities in Synthesis

The synthesis of imidazo[4,5-c]pyridines often involves the cyclization of diaminopyridines.[1] This can lead to the formation of constitutional isomers, such as 7-chloro-1H-imidazo[4,5-b]pyridine, which can be challenging to separate due to their similar properties. Other potential impurities include unreacted starting materials and byproducts from side reactions. The successful chromatographic method must resolve the target compound from these closely related species.

Experimental Workflow: A Step-by-Step Protocol

The following sections detail the recommended protocol for the purification of this compound. The logical flow of this process is illustrated in the diagram below.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification SamplePrep Dissolve crude sample in DMSO (e.g., 10 mg/mL) Filtration Filter through 0.45 µm PTFE filter SamplePrep->Filtration Injection Inject sample onto C18 column Filtration->Injection Gradient Apply optimized gradient elution Injection->Gradient Detection Monitor at 254 nm and 280 nm Gradient->Detection FractionCollection Collect fractions containing pure product Detection->FractionCollection Analysis Analyze fractions by analytical HPLC FractionCollection->Analysis Pooling Pool pure fractions Analysis->Pooling Evaporation Remove solvent under reduced pressure Pooling->Evaporation

Figure 1: A high-level workflow for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Dimethyl sulfoxide (DMSO)

  • 0.45 µm PTFE syringe filters

Instrumentation
  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

The addition of TFA to the mobile phase serves to protonate the basic nitrogen atoms in the imidazopyridine ring system. This protonation increases the polarity of the analyte, leading to better retention on the C18 stationary phase and significantly reducing peak tailing, a common issue with basic compounds.

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

Chromatographic Conditions

The following conditions have been optimized for the separation of this compound from its common impurities.

ParameterConditionRationale
Column C18, 250 x 10 mm, 5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterAcidic modifier to improve peak shape and retention of the basic analyte.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Flow Rate 4.0 mL/minAppropriate for the column dimensions.
Gradient 10-50% B over 20 minutesA shallow gradient is crucial for resolving closely eluting isomers.
Detection UV at 254 nm and 280 nmImidazopyridine systems typically exhibit strong UV absorbance at these wavelengths.
Injection Volume 1-2 mLDependent on sample concentration.

Table 2: Optimized RP-HPLC conditions.

Purification and Post-Processing Workflow
  • Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.

  • Inject the filtered sample onto the column.

  • Run the gradient as specified in Table 2.

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Pool the fractions that meet the desired purity specifications.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the pure this compound as a TFA salt.

Logic and Causality in Method Design

The choices made in this protocol are based on established chromatographic principles and an understanding of the analyte's properties.

Method_Logic cluster_property Analyte Properties cluster_strategy Chromatographic Strategy cluster_outcome Expected Outcome Analyte This compound - Basic (pKa ~8.97) - Potential for isomeric impurities Strategy Reversed-Phase HPLC - C18 stationary phase - Acidic mobile phase (TFA) Analyte->Strategy informs Outcome High Purity Product - Good peak shape - Resolution of isomers Strategy->Outcome leads to

Figure 2: The logical relationship between analyte properties, chromatographic strategy, and the desired outcome.

The use of a C18 column provides a non-polar stationary phase that retains the moderately non-polar imidazopyridine ring. The acidic mobile phase ensures the protonation of the basic nitrogens, which not only improves retention through ionic interactions but also masks silanol interactions on the silica support, leading to symmetrical peaks. The shallow gradient is essential for providing sufficient time and selectivity to resolve the target compound from its closely related constitutional isomer.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using reversed-phase HPLC. By understanding the physicochemical properties of the target molecule and potential impurities, a robust and reproducible method has been developed. This guide is intended to enable researchers in drug discovery and development to obtain high-purity material, thereby ensuring the integrity of their subsequent biological and pharmacological studies.

References

  • LookChem. 7-chloro-1h-imidazo[4,5-b]pyridine CAS NO.6980-11-6. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

Sources

Application Notes & Protocols for the Synthesis of the Imidazo[4,5-c]pyridine Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system, a heterocyclic scaffold structurally analogous to purines, is of profound interest to researchers in medicinal chemistry and drug development.[1][2] This structural mimicry allows molecules incorporating this core to interact with a wide array of biological targets, often by acting as antagonists or agonists where purines naturally would. Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing potential as anti-HCV agents, A2A adenosine receptor antagonists, protein kinase B inhibitors, and agents with antitumor and antihypertensive properties.[3] Furthermore, compounds with this core have been investigated for their potential as anticonvulsants, antivirals, and antimycobacterial agents.[1][4]

This guide provides an in-depth exploration of the primary experimental methodologies for the construction of the imidazo[4,5-c]pyridine ring. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the selection of reagents and conditions, empowering researchers to adapt and optimize these protocols for their specific synthetic targets.

Core Synthetic Strategies: A Comparative Overview

The formation of the imidazo[4,5-c]pyridine ring is most commonly achieved through the cyclization of a 3,4-diaminopyridine precursor with a synthon that provides the final carbon atom of the imidazole ring. While several variations exist, the two most prevalent and robust strategies are:

  • The Phillips-Type Condensation: Reaction of 3,4-diaminopyridine with carboxylic acids or their equivalents (e.g., orthoesters). This is a classical, high-temperature method often facilitated by a dehydrating agent.

  • Oxidative Cyclocondensation: Reaction of 3,4-diaminopyridine with aldehydes, followed by an in-situ oxidation to form the aromatic imidazole ring.

Modern adaptations, including microwave-assisted synthesis and multi-step solid-phase approaches, offer significant advantages in terms of speed, yield, and amenability to library synthesis.[1][3][5]

Synthetic StrategyKey ReactantsTypical ConditionsAdvantagesDisadvantages/ScopeTypical Yields (%)
Phillips-Type Condensation 3,4-Diaminopyridine + Carboxylic AcidPolyphosphoric Acid (PPA), elevated temp.; or Reflux in acid (e.g., Formic Acid)Simple, direct, good for unsubstituted or alkyl-substituted C2 position.[1]Harsh conditions, may not be suitable for sensitive functional groups.70-85%
Microwave-Assisted Condensation 3,4-Diaminopyridine + Carboxylic AcidMicrowave irradiation (e.g., 100W), often with silica gel support.[1]Extremely rapid, often higher yields, improved energy efficiency.[1][5]Requires specialized microwave reactor equipment.70-95%
Oxidative Cyclocondensation 3,4-Diaminopyridine + AldehydeHeating in a solvent like DMSO, often with an additive like Na₂S₂O₅.[6][7]Good for installing aryl or heteroaryl groups at the C2 position.[8]Requires an oxidation step (can be air), may form side products.80-90%
Multi-step Synthesis from Halopyridines Substituted 2,4-dihalo-3-nitropyridineSequential amination, nitro reduction (e.g., SnCl₂), and cyclization with an aldehyde.[3]Highly versatile for creating diverse, multi-substituted derivatives; suitable for solid-phase synthesis.[3]Longer synthetic route, requires more optimization.Variable (step-dependent)

Protocol 1: Phillips-Type Condensation with Carboxylic Acids

This method is arguably the most fundamental approach to the imidazo[4,5-c]pyridine core, analogous to the Phillips-Ladenburg synthesis of benzimidazoles.[9] The reaction proceeds via a double condensation-dehydration sequence between the diamine and the carboxylic acid. The use of a strong dehydrating agent like polyphosphoric acid (PPA) or simply refluxing in a high-boiling acid like formic acid is crucial to drive the equilibrium toward the cyclized product by removing water.[1]

Workflow: Phillips-Type Condensation

cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 3,4-Diaminopyridine Condense Mix Reactants in Dehydrating Agent (e.g., PPA) R1->Condense R2 Carboxylic Acid (R-COOH) R2->Condense Heat Heat to 150-200 °C (or Reflux) Condense->Heat Quench Cool and Quench on Ice Heat->Quench Neutralize Neutralize with Base (e.g., aq. NH₃) Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Purify Recrystallize or Column Chromatography Filter->Purify

Caption: Workflow for Phillips-Type Condensation.

Detailed Experimental Protocol (Conventional Heating)

This protocol describes the synthesis of the parent 1H-imidazo[4,5-c]pyridine.

  • Materials:

    • 3,4-Diaminopyridine (1.0 eq)

    • Formic Acid (98-100%, ~10-15 mL per gram of diamine)[1]

    • Ammonium Hydroxide solution (concentrated)

    • Deionized Water

    • Activated Charcoal

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3,4-diaminopyridine.

    • Add formic acid. The reaction is often exothermic; addition can be done cautiously.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then pour it slowly over crushed ice with stirring.

    • Carefully neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is ~8-9. This should be done in a well-ventilated fume hood as the neutralization is highly exothermic.

    • A precipitate will form. Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

    • For purification, the crude solid can be dissolved in hot water, treated with activated charcoal to remove colored impurities, filtered while hot, and allowed to cool slowly to recrystallize.

    • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Phillips-Type Condensation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times and often improve yields.[5] In this context, the condensation can be completed in minutes rather than hours, making it ideal for rapid library synthesis.[1]

Detailed Experimental Protocol (Microwave Irradiation)
  • Materials:

    • 3,4-Diaminopyridine (1.0 eq)

    • Carboxylic Acid of choice (e.g., acetic acid, propionic acid) (1.0 - 1.2 eq)

    • Silica Gel (as a solid support)[1]

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate solution

  • Procedure:

    • In a microwave process vial, thoroughly mix 3,4-diaminopyridine, the carboxylic acid, and an equal weight of silica gel.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant power (e.g., 100 W) for 10-20 minutes.[1] The optimal time and temperature should be determined by monitoring.

    • After the reaction, cool the vial to room temperature.

    • Transfer the solid mixture to a flask and add ethyl acetate. Stir vigorously for 15 minutes to extract the product.

    • Filter off the silica gel and wash it with additional ethyl acetate.

    • Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via column chromatography or recrystallization as needed.

Protocol 3: Oxidative Cyclocondensation with Aldehydes

This strategy is particularly effective for synthesizing 2-aryl- and 2-heteroaryl-imidazo[4,5-c]pyridines.[8] The reaction proceeds in two conceptual steps: first, the formation of a Schiff base followed by cyclization to a dihydro-imidazo[4,5-c]pyridine intermediate. Second, this intermediate is oxidized to the final aromatic product. The oxidation can often be accomplished simply by exposure to air, though specific oxidizing agents can be employed. Using a sodium metabisulfite (Na₂S₂O₅) adduct of the aldehyde is a common technique to control reactivity and improve yields.[6]

Mechanism: Oxidative Cyclocondensation

Reactants 3,4-Diaminopyridine + Aldehyde (R-CHO) Intermediate Dihydro Intermediate Reactants->Intermediate Condensation & Cyclization Product Imidazo[4,5-c]pyridine Intermediate->Product Oxidation Oxidant Oxidizing Agent (e.g., Air, Na₂S₂O₅) Oxidant->Intermediate

Caption: Mechanism for Aldehyde-based Synthesis.

Detailed Experimental Protocol
  • Materials:

    • 3,4-Diaminopyridine (1.0 eq)

    • Aromatic or Heteroaromatic Aldehyde (1.0 eq)

    • Sodium Metabisulfite (Na₂S₂O₅) (1.1 eq)[6]

    • Dimethyl Sulfoxide (DMSO) or Ethanol

    • Deionized Water

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde in the chosen solvent (e.g., ethanol).

    • Add a solution of sodium metabisulfite in water and stir for 30 minutes at room temperature to form the aldehyde-bisulfite adduct.

    • Add 3,4-diaminopyridine to the mixture.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC. If using DMSO, heating at ~120 °C is common.[7]

    • Upon completion, cool the reaction to room temperature and pour it into a beaker of cold water.

    • A solid product will precipitate. Stir for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration. Wash the solid extensively with water to remove any inorganic salts.[10]

    • Dry the crude product under vacuum.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

Conclusion and Best Practices

The synthesis of the imidazo[4,5-c]pyridine ring system is achievable through several reliable methods. The choice of protocol should be guided by the desired substitution pattern and the chemical sensitivity of the substrates.

  • For simple, C2-unsubstituted or C2-alkyl derivatives, the Phillips-type condensation using formic or other aliphatic acids is robust and effective. The microwave-assisted variant is highly recommended for its efficiency.

  • For the installation of C2-aryl or C2-heteroaryl moieties, the oxidative cyclocondensation with aldehydes is the superior method, offering high yields and operational simplicity.

  • For complex, highly-decorated analogues intended for structure-activity relationship (SAR) studies, a multi-step approach starting from a functionalized pyridine building block provides the greatest synthetic flexibility.[3]

In all procedures, careful monitoring by TLC is essential for determining reaction completion and minimizing side-product formation. Proper purification, typically by recrystallization for solid products or column chromatography, is critical to obtaining analytically pure material for biological evaluation.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. [Link]

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.

Sources

Application of 7-Chloro-1H-imidazo[4,5-C]pyridine in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antiviral Scaffolds

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent and continuous need for innovative antiviral therapeutics. Heterocyclic compounds are a cornerstone of medicinal chemistry, providing a rich scaffold diversity for interaction with a wide array of biological targets. Among these, the imidazo[4,5-c]pyridine core, a purine bioisostere, has garnered significant attention for its versatile pharmacological activities.[1] This application note focuses on the 7-chloro-1H-imidazo[4,5-c]pyridine scaffold as a privileged structure in the design and development of novel antiviral agents. The strategic placement of a chlorine atom at the 7-position offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.

This guide provides a comprehensive overview of the applications of this compound in antiviral drug design, detailing its mechanisms of action against key viral targets, protocols for its synthesis and antiviral evaluation, and insights into its structure-activity relationships.

Key Antiviral Targets and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated potent activity against a range of RNA viruses, primarily through two distinct mechanisms: inhibition of viral entry and disruption of viral replication.

Respiratory Syncytial Virus (RSV): Fusion Inhibition

RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. A key target for anti-RSV drug development is the viral fusion (F) protein, which mediates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[2] Several imidazopyridine derivatives have been identified as potent RSV fusion inhibitors.[3][4]

Mechanism of Action: These compounds bind to a pocket within the RSV F protein, stabilizing it in its prefusion conformation. This prevents the irreversible conformational changes required for membrane fusion, effectively blocking viral entry into the host cell. The 7-chloro substitution on the imidazo[4,5-c]pyridine core has been shown to be crucial for maintaining and improving potency against RSV.[3]

cluster_0 RSV Fusion Inhibition RSV_Virion RSV Virion (Prefusion F Protein) Binding Binding to Prefusion F Protein RSV_Virion->Binding Targets Host_Cell Host Cell Membrane Compound This compound Derivative Compound->Binding Stabilization Stabilization of Prefusion Conformation Binding->Stabilization No_Fusion Membrane Fusion Blocked Stabilization->No_Fusion No_Entry Viral Entry Inhibited No_Fusion->No_Entry

Caption: Mechanism of RSV Fusion Inhibition.

Hepatitis C Virus (HCV) and Pestiviruses: Polymerase Inhibition

HCV infection is a major cause of chronic liver disease. The viral RNA-dependent RNA polymerase (RdRp), encoded by the non-structural protein 5B (NS5B), is essential for the replication of the viral genome and is a prime target for direct-acting antivirals.[5] Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of pestiviruses, such as Bovine Viral Diarrhea Virus (BVDV), which are closely related to HCV and often used as a surrogate model.[6] This activity has been successfully translated to potent anti-HCV compounds.[5][7]

Mechanism of Action: These compounds act as non-nucleoside inhibitors (NNIs) of the viral RdRp. They bind to an allosteric site on the polymerase, inducing a conformational change that ultimately blocks its enzymatic activity. This prevents the synthesis of new viral RNA, thereby halting viral replication.[6]

cluster_1 HCV Polymerase Inhibition HCV_RdRp HCV RNA-dependent RNA Polymerase (NS5B) Allosteric_Binding Allosteric Site Binding HCV_RdRp->Allosteric_Binding Compound This compound Derivative Compound->Allosteric_Binding Conformational_Change Induces Conformational Change Allosteric_Binding->Conformational_Change Inhibition Inhibition of RNA Synthesis Conformational_Change->Inhibition No_Replication Viral Replication Blocked Inhibition->No_Replication

Caption: Mechanism of HCV Polymerase Inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent antiviral activity.

  • Substitution at the 7-position: The presence of a halogen, particularly chlorine, at the 7-position is often critical for maintaining or enhancing antiviral potency, especially against RSV.[3]

  • Substitution at the 2- and 5-positions (for HCV): For anti-HCV activity, modifications at the 2- and 5-positions of the imidazo[4,5-c]pyridine core are crucial. A phenyl group at the 2-position, often with fluorine substitutions, and a substituted benzyl group at the 5-position have been shown to yield highly potent compounds.[5][7] For instance, a 2-(2,3-difluorophenyl) and a 5-[4-(trifluoromethyl)benzyl] substitution resulted in a compound with an EC50 of 0.10 µM against HCV.[7]

  • Side Chains (for RSV): In the context of RSV fusion inhibitors, the nature of the side chain attached to the imidazopyridine core is a key determinant of activity. Long, flexible side chains with terminal polar groups, such as amides and alkyl sulfones, have been shown to result in single-digit nanomolar IC50 values.[3]

Data Presentation: Antiviral Activity of Representative Derivatives

The following table summarizes the in vitro antiviral activity of selected imidazo[4,5-c]pyridine derivatives.

Compound IDVirusAssayEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound A RSVCPE Reduction0.003>100>33,333[3]
Compound B HCVReplicon0.10>108>1080[7]
Compound C BVDVCPE Reduction0.004>100>25,000[6]
Compound D Influenza A (H1N1)Plaque Reduction0.29>100>344[8]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis of a key intermediate and for the in vitro evaluation of antiviral activity and cytotoxicity.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the core scaffold from commercially available starting materials. A common route involves the cyclization of a substituted diaminopyridine.[6]

cluster_2 Synthesis Workflow Start 2,6-dichloro-3-nitropyridine Step1 Amination (e.g., NH3) Start->Step1 Intermediate1 2-amino-6-chloro-3-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Fe/AcOH) Intermediate1->Step2 Intermediate2 3,4-diamino-6-chloropyridine Step2->Intermediate2 Step3 Cyclization (e.g., Formic Acid) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Ammonia (in a suitable solvent like methanol)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-amino-6-chloro-3-nitropyridine

  • In a sealed reaction vessel, dissolve 2,6-dichloro-3-nitropyridine in a solution of ammonia in methanol.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-6-chloro-3-nitropyridine.

Step 2: Synthesis of 3,4-diamino-6-chloropyridine

  • To a solution of 2-amino-6-chloro-3-nitropyridine in a mixture of ethanol and acetic acid, add iron powder in portions.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reduction of the nitro group by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 3,4-diamino-6-chloropyridine.

Step 3: Synthesis of this compound

  • Heat the crude 3,4-diamino-6-chloropyridine in formic acid at reflux for several hours.

  • Monitor the cyclization reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it into an ice-water mixture.

  • Neutralize the solution with solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: In Vitro Antiviral Activity Assessment - Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., HEp-2 for RSV, MDBK for BVDV)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Neutral Red or Crystal Violet staining solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Also include a positive control (a known antiviral drug) and a negative control (vehicle, e.g., DMSO).

  • Infection and Treatment: After 24 hours, remove the growth medium from the cell monolayers. Add the diluted test compounds to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

  • Staining: After the incubation period, remove the medium and stain the remaining viable cells with Neutral Red or Crystal Violet solution.

  • Quantification: After washing and drying the plates, solubilize the stain and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assessment - MTT Assay

This assay determines the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

  • Host cell line (same as used in the antiviral assay)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates as described for the CPE assay.

  • Compound Treatment: After 24 hours, add serial dilutions of the test compounds to the wells (without adding the virus).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control (untreated cells). Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the discovery of novel antiviral agents. Its amenability to synthetic modification allows for the fine-tuning of its pharmacological properties to target specific viral proteins and overcome drug resistance. The demonstrated efficacy against critical human pathogens like RSV and HCV highlights the therapeutic potential of this chemical class.

Future research should focus on:

  • Expansion of the Antiviral Spectrum: Screening of this compound libraries against a broader range of viruses, including emerging and re-emerging pathogens.

  • Mechanism of Action Studies: Detailed elucidation of the molecular interactions between these compounds and their viral targets to guide rational drug design.

  • Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the synthetic versatility and proven antiviral potential of the this compound core, the scientific community is well-positioned to develop the next generation of effective and safe antiviral therapies.

References

  • Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: further optimization of anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(18), 5111-5114. [Link]

  • Feng, S., Hong, D., Wang, B., Zheng, X., Miao, K., Wang, L., ... & Shen, H. C. (2015). Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors. ACS Medicinal Chemistry Letters, 6(3), 359-362. [Link]

  • Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]

  • Krol, E., & Szulc, M. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2775. [Link]

  • Feng, S., Hong, D., Wang, B., Zheng, X., Miao, K., Wang, L., ... & Shen, H. C. (2015). Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors. ResearchGate. [Link]

  • Krol, E., & Szulc, M. (2018). Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]

  • Molbase. (n.d.). Synthesis of 7-amino-1-hydroxy-2-(difluorochloromethyl)-1H-imidazo(4,5-b)pyridine. Retrieved from [Link]

  • Rostom, S. A., Faidallah, H. M., & Radwan, A. A. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4254-4263. [Link]

  • Sanna, C., Meleddu, R., Sanna, D., Deplano, A., Corona, P., Loddo, R., ... & La Colla, P. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7705. [Link]

  • Khan, I., & Ali, A. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Results in Chemistry, 4, 100326. [Link]

  • Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. PubMed. [Link]

  • Li, S., Zhang, Y., Zhang, H., Yang, Y., Liu, Y., Wang, Y., ... & Shaw, P. C. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 285, 118399. [Link]

  • Feng, S., Hong, D., Wang, B., Zheng, X., Miao, K., Wang, L., ... & Shen, H. C. (2015). Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors. PubMed. [Link]

  • Shie, J. J., Fang, J. M., Wang, S. Y., Tsai, K. C., Cheng, Y. S. E., Yang, A. S., ... & Wong, C. H. (2015). Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus. Molecules, 20(8), 13645-13661. [Link]

  • Chen, Y. H., Lu, P. H., Lee, Y. P., Chen, T. C., & Chern, J. H. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1647. [Link]

  • Glavina, U., Peršuri, A., Sedić, M., Cetina, M., Raić-Malić, S., & Kraljević Pavelić, S. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [Link]

  • Calland, N., Dubuisson, J., Rouillé, Y., & Séron, K. (2012). Hepatitis C Virus and Natural Compounds: a New Antiviral Approach?. Viruses, 4(10), 2197-2217. [Link]

  • Wang, Y., Wang, M., Liu, Y., Li, M., Wang, H., & Wang, Y. (2022). Antiviral effects and mechanism of Qi pi pill against influenza viruses. Food and Chemical Toxicology, 169, 113426. [Link]

  • Ma, C., Wang, Y., Hou, K., & Yao, Q. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Piplani, H., & Saini, B. (2024). Recent Advances in Anti-HCV, Anti-HBV and Anti-Flavivirus Agents. Viruses, 16(12), 1926. [Link]

  • Tacke, F., & Trautwein, C. (2022). Direct-Acting Antiviral Agents for Hepatitis C Virus Infection—From Drug Discovery to Successful Implementation in Clinical Practice. International Journal of Molecular Sciences, 23(12), 6749. [Link]

  • Charris, J., Martínez, J., & Rodríguez, J. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1291. [Link]

  • Szabó, V., Bálint, M., Borbás, A., & Szabó, D. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2940-2951. [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis of Imidazo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[1] Solid-phase synthesis (SPS) offers a robust and efficient platform for the construction of diverse libraries of these derivatives, facilitating rapid structure-activity relationship (SAR) studies essential for drug discovery. This document provides a comprehensive guide to the solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process insights. The methodology is designed to be highly adaptable, allowing researchers to introduce molecular diversity at key positions of the heterocyclic core.

Introduction to the Synthetic Strategy

The power of solid-phase synthesis lies in its ability to simplify complex multi-step reactions. By anchoring the initial building block to an insoluble polymer support (resin), all subsequent reactions can be driven to completion using an excess of soluble reagents. Purification at each intermediate stage is reduced to a simple filtration and washing process, thereby eliminating the need for traditional chromatographic purification until the final product is cleaved from the support.[2]

Our strategy for constructing the imidazo[4,5-c]pyridine core is based on a directed, multi-step sequence starting from a polymer-supported amine and the versatile building block, 2,4-dichloro-3-nitropyridine.[1][3][4] This approach allows for the sequential and controlled introduction of three points of diversity (R¹, R², and R³), as illustrated in the workflow below.

G Resin Start: Solid Support (e.g., Rink Amide Resin) Immobilization Step 1: Immobilization of Pyridine Scaffold Resin->Immobilization 2,4-dichloro-3-nitropyridine R1_Addition Step 2: S_N_Ar Reaction (Introduce R¹ Diversity) Immobilization->R1_Addition Primary/Secondary Amine (R¹-NHR) Reduction Step 3: Nitro Group Reduction R1_Addition->Reduction Na₂S₂O₄ Cyclization Step 4: Imidazole Formation (Introduce R² Diversity) Reduction->Cyclization Aldehyde (R²-CHO) Cleavage Step 5: Cleavage from Resin Cyclization->Cleavage TFA Cleavage Cocktail Final_Product Final Product: Trisubstituted Imidazo[4,5-c]pyridine Cleavage->Final_Product

Caption: High-level workflow for the solid-phase synthesis of imidazo[4,5-c]pyridines.

Detailed Experimental Protocol

This protocol is based on the method developed by Soural et al., which provides an efficient route to the target scaffold.[1][5]

Materials and Equipment
Category Items
Resins & Supports Rink Amide AM resin (100-200 mesh, ~0.6 mmol/g loading)
Key Building Blocks 2,4-dichloro-3-nitropyridine, Various primary/secondary amines, Various aldehydes
Reagents N,N-Diisopropylethylamine (DIPEA), Sodium dithionite (Na₂S₂O₄), Potassium carbonate (K₂CO₃), Tetrabutylammonium hydrogensulfate (TBAHS), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Methanol (MeOH), Diethyl ether (cold)
Apparatus Solid-phase synthesis vessels with fritted discs, Shaker/vortexer, Filtration apparatus, Rotary evaporator, High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Synthesis

The following diagram illustrates the chemical transformations occurring on the solid support.

G cluster_resin On-Resin Chemistry node1 Resin-NH₂ node2 Resin-NH-Py(Cl)(NO₂) node1->node2 1. 2,4-dichloro-3-nitropyridine    DIPEA, DMSO node3 Resin-NH-Py(NR¹R)(NO₂) node2->node3 2. R¹RNH    DMSO node4 Resin-NH-Py(NR¹R)(NH₂) node3->node4 3. Na₂S₂O₄    K₂CO₃, TBAHS node5 Resin-Imidazo[4,5-c]pyridine node4->node5 4. R²CHO    DMSO, 80°C node6 Final Product (in solution) node5->node6 5. TFA/TIS/H₂O    Cleavage

Caption: Chemical scheme of the solid-phase synthesis sequence.

Protocol Part A: Resin Swelling and Preparation

  • Place Rink Amide resin (1.0 g, ~0.6 mmol) in a fritted solid-phase synthesis vessel.

  • Add DMF (10 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

  • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Expertise Note: Proper swelling is critical for ensuring that all reactive sites within the polymer matrix are accessible to reagents.

Protocol Part B: Immobilization of the Pyridine Scaffold

  • Dissolve 2,4-dichloro-3-nitropyridine (579 mg, 3.0 mmol, 5 equiv.) and DIPEA (1.05 mL, 6.0 mmol, 10 equiv.) in DMSO (10 mL).

  • Add the solution to the swelled resin.

  • Agitate the mixture at room temperature overnight.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMSO (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Causality: Using a significant excess of the pyridine building block and a non-nucleophilic base (DIPEA) drives the reaction to completion, ensuring high loading efficiency. The reaction proceeds via nucleophilic substitution at the more reactive C4 position of the pyridine ring.[1]

Protocol Part C: Introduction of R¹ Diversity (SNAr)

  • To the resin from the previous step, add a solution of the desired primary or secondary amine (3.0 mmol, 5 equiv.) in DMSO (10 mL).

  • Agitate the mixture at room temperature overnight.

  • Drain the solution and wash the resin with DMSO (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Expertise Note: This step is a nucleophilic aromatic substitution (SNAr) replacing the remaining chlorine atom. A wide variety of amines can be used here to generate a diverse library.

Protocol Part D: Nitro Group Reduction

  • Prepare a solution of sodium dithionite (Na₂S₂O₄) (1.04 g, 6.0 mmol, 10 equiv.), K₂CO₃ (829 mg, 6.0 mmol, 10 equiv.), and TBAHS (204 mg, 0.6 mmol, 1 equiv.) in a DCM/H₂O mixture (1:1, 20 mL).

  • Add this biphasic solution to the resin.

  • Agitate the mixture vigorously at room temperature overnight to ensure efficient phase transfer catalysis.

  • Drain the reaction mixture and wash the resin with H₂O (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Causality: The reduction of the nitro group to a primary amine is essential for the subsequent cyclization to form the imidazole ring.[1][6] TBAHS acts as a phase-transfer catalyst to bring the dithionite into the organic phase where the resin is suspended.

Protocol Part E: Imidazole Ring Formation and Introduction of R² Diversity

  • Add a solution of the desired aldehyde (3.0 mmol, 5 equiv.) in DMSO (10 mL) to the resin.

  • Agitate the mixture at 80 °C overnight.

  • Cool the reaction vessel to room temperature.

  • Drain the solution and wash the resin extensively with DMSO (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Causality: This condensation reaction between the ortho-diaminopyridine on the resin and the aldehyde, followed by oxidative aromatization, forms the stable imidazole ring.[7][8] The elevated temperature is required to drive the cyclization.

Protocol Part F: Cleavage from Resin and Final Deprotection

  • Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v). Safety: Prepare and use this cocktail in a well-ventilated fume hood. TFA is highly corrosive.

  • Add the cleavage cocktail (10 mL) to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Drain the filtrate into a clean flask. Wash the resin with an additional small volume of neat TFA (2 mL).

  • Expertise Note: TIS (triisopropylsilane) is a scavenger used to quench reactive cations generated during cleavage, preventing side reactions with sensitive functional groups on the product.

Protocol Part G: Product Isolation

  • Concentrate the combined TFA filtrate under a stream of nitrogen or using a rotary evaporator to approximately 10% of its original volume.

  • Add cold diethyl ether (40-50 mL) to the concentrated solution to precipitate the crude product.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the solid with cold diethyl ether (2 x 10 mL).

  • Dry the crude product under vacuum.

  • Purify the product using preparative reverse-phase HPLC.

Reaction Monitoring and Troubleshooting

Technique Application Interpretation
Kaiser Test Monitors completion of coupling to primary amines.Positive (blue beads) indicates free primary amines. Negative (yellow/clear) indicates complete reaction.
Test Cleavage A small aliquot of resin is cleaved and analyzed by LC-MS.Confirms the presence of the desired mass for the resin-bound intermediate, validating that the previous step was successful before proceeding.[9]
Problem Potential Cause Suggested Solution
Incomplete Reaction Insufficient reagent excess, poor resin swelling, steric hindrance.Increase reagent equivalents or reaction time. Ensure resin is fully swelled. For sterically hindered substrates, consider alternative coupling agents or higher temperatures.
Low Final Yield Incomplete cleavage, product degradation during cleavage.Extend cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared. For sensitive compounds, consider alternative, milder cleavage conditions.[10]
Side Product Formation Non-regioselective initial arylation, side reactions during cleavage.While minor isomers from the initial arylation are possible, they can typically be removed during final HPLC purification.[1] Ensure adequate scavengers are used in the cleavage cocktail.

Conclusion

The solid-phase methodology detailed herein provides a powerful and adaptable platform for the synthesis of imidazo[4,5-c]pyridine libraries. By systematically modifying the amine and aldehyde building blocks, researchers can rapidly generate a multitude of analogs for biological screening. The inherent advantages of solid-phase synthesis—simplified purification and amenability to high-throughput formats—make this an indispensable tool in modern medicinal chemistry and drug development.

References

  • Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-565. [Link]

  • PubMed. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. National Center for Biotechnology Information. [Link]

  • Figshare. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5‑c]pyridines and Imidazo[4,5‑b]pyridines. ACS Combinatorial Science. [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]

  • Gulea, M., & Fülöp, F. (2016). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 21(7), 933. [Link]

  • Dal Cin, M., Davalli, S., Marchioro, C., Passarini, M., Perini, O., Provera, S., & Zaramella, A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

  • Institute of Molecular and Translational Medicine. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]

  • Kumar, S., Kumar, V., & Singh, A. K. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4384-4393. [Link]

  • Woolard, F. X., Paetsch, J., & Ellman, J. A. (2002). Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage. Journal of Combinatorial Chemistry, 4(4), 352-358. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. (2011). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]

  • SciSpace. (2020). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]

  • RSC Publishing. (2020). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. [Link]

  • PrepChem.com. Synthesis of imidazo[4,5-c]pyridine. [Link]

  • Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Gökçe, M., Utku, S., Çavuşoğlu, B. K., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1083-1097. [Link]

  • Chemistry of Heterocyclic Compounds. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. [Link]

  • ResearchGate. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • ACS Publications. (2021). Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. Organic Letters, 23(14), 5489-5493. [Link]

  • The Library Search. Solid-Phase Synthesis of Nitrogenous Heterocycles. [Link]

  • NIH. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • ResearchGate. (2002). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • Wiley Online Library. (2010). Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. [Link]

  • ResearchGate. (2001). Solid Phase Synthesis of Purines from Pyrimidines. [Link]

Sources

Application Note: Development of Cellular Assays for the Characterization of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of cellular assays to investigate the biological activity of 7-Chloro-1H-imidazo[4,5-C]pyridine. The imidazo[4,5-c]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, known for its purine-like architecture that allows for interaction with a wide array of biological targets, most notably protein kinases.[1] This guide will focus on establishing robust, cell-based assays to determine the compound's efficacy, mechanism of action, and therapeutic potential, with a primary focus on its application as a putative kinase inhibitor.

Introduction: The Scientific Rationale

The imidazo[4,5-c]pyridine core is a cornerstone in the development of bioactive compounds due to its structural analogy to the purine bases of DNA and RNA.[1] This bioisosteric relationship enables molecules like this compound and its derivatives to function as mimics or antagonists of natural purines within biological systems.[1] Research into related imidazo[4,5-b]pyridine scaffolds has revealed their potential as potent kinase inhibitors, antiproliferative agents, and antimicrobials.[2] The chlorine atom at the 7-position provides a versatile handle for synthetic modifications, allowing for the generation of diverse chemical libraries aimed at enhancing potency and selectivity.[1]

The critical challenge in drug discovery is translating the biochemical activity of a compound into predictable cellular and in vivo efficacy.[3] Cellular assays bridge this gap by providing a more physiologically relevant context, accounting for factors such as cell permeability, metabolic stability, and engagement with the target in its native environment.[3][4] This application note will detail the necessary steps to progress from initial compound handling to the execution of sophisticated cellular assays for target validation and functional outcomes.

Foundational Knowledge: Mechanism of Action Hypothesis

Based on the structural class, the primary hypothesis is that this compound functions as a kinase inhibitor. Kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime therapeutic targets, especially in oncology.[5] Many kinase inhibitors are ATP-competitive, and the purine-like core of the investigational compound makes it an ideal candidate for binding within the ATP pocket of various kinases.

The following protocols are designed to test this hypothesis by assessing two key areas:

  • Target Engagement: Does the compound interact with its intended kinase target within a live cell?

  • Phenotypic Outcomes: Does this interaction lead to a measurable biological effect, such as inhibition of cell proliferation or induction of apoptosis?

Experimental Design & Protocols

Initial Compound Handling and Cell Line Selection

Objective: To prepare the compound for cellular assays and select appropriate human cancer cell lines for screening.

Rationale: Proper solubilization and storage of the compound are critical for reproducibility. The choice of cell line is paramount and should be guided by the specific kinase or pathway being targeted. For a novel compound, screening against a panel of cell lines with known genetic backgrounds (e.g., specific kinase mutations or pathway dependencies) is recommended.

Protocol: Compound Preparation

  • Solubilization: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol: Cell Line Culture

  • Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized target. For example, if targeting a kinase involved in proliferation, select rapidly dividing cancer cell lines (e.g., HeLa, A549, MCF-7).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Do not allow cells to become over-confluent.

Assay 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of this compound on cell proliferation and viability.

Rationale: This is a fundamental first-pass assay to determine if the compound has any biological activity in a cellular context. It provides a quantitative measure of the compound's potency (IC₅₀ - half-maximal inhibitory concentration). A common method is the MTT or resazurin-based assay, which measures metabolic activity as a proxy for cell viability.

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Readout A Harvest and count cells B Seed cells into 96-well plates (e.g., 5,000 cells/well) A->B C Incubate overnight (37°C, 5% CO₂) B->C D Prepare serial dilutions of This compound E Add compound dilutions to wells D->E F Incubate for 48-72 hours E->F G Add viability reagent (e.g., Resazurin) H Incubate for 1-4 hours G->H I Measure fluorescence/absorbance on a plate reader H->I

Caption: Workflow for a cell viability assay.

Protocol: Resazurin Reduction Assay

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined density (e.g., 5,000 cells per well in 100 µL of medium) and incubate overnight.

  • Compound Treatment: Prepare a 2X concentration series of this compound in culture medium. Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a period of 48 to 72 hours.

  • Reagent Addition: Add 20 µL of Resazurin reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value.

Data Presentation: Example IC₅₀ Values

Cell LineHypothesized Target PathwayIC₅₀ (µM) of this compound
A549EGFR signaling5.2
HCT116KRAS/MAPK signaling12.8
MCF-7PI3K/Akt signaling8.1
Assay 2: Cellular Phosphorylation Assay (Target Engagement)

Objective: To determine if the compound inhibits the phosphorylation of a specific kinase substrate within the cell.

Rationale: This assay provides direct evidence of target engagement. If this compound inhibits a specific kinase, the phosphorylation level of its downstream substrate should decrease. This can be measured using methods like Western Blotting or high-throughput ELISA-based formats.[6]

Signaling Pathway Diagram

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Kinase Target Kinase (e.g., MEK) Receptor->Kinase Activates Compound This compound Compound->Kinase Inhibits Substrate Substrate Protein (e.g., ERK) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-ERK) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Inhibition of a kinase signaling pathway.

Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 12-24 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the pathway of interest by adding the appropriate ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Data Analysis: Quantify band intensities using densitometry software. The key readout is the ratio of the phosphorylated protein to the total protein, which should decrease in a dose-dependent manner with compound treatment.

Trustworthiness and Self-Validation

To ensure the trustworthiness of these protocols, every experiment should be a self-validating system:

  • Controls: Always include positive and negative controls. For the phosphorylation assay, this includes an unstimulated control, a stimulated control (ligand only), and a control with a known inhibitor of the pathway.

  • Orthogonal Assays: Validate findings using a different method. For example, if a decrease in viability is observed, confirm the induction of apoptosis using a Caspase-Glo assay or Annexin V staining.

  • Reproducibility: Each experiment should be performed with at least three biological replicates to ensure the results are consistent and statistically significant.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cellular activity of this compound. By starting with broad phenotypic assays and progressing to specific target engagement studies, researchers can efficiently determine the compound's mechanism of action and therapeutic potential. The imidazo[4,5-c]pyridine scaffold holds significant promise, and these foundational cellular assays are the critical next step in translating that promise into tangible drug discovery programs. Future work could involve broader kinase profiling, off-target liability screening, and advancement into more complex 3D cell culture models.[4]

References

  • ProQuest. (n.d.). Fluorescent Cellular Assays for Kinase Inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
  • Benchchem. (n.d.). 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine.
  • Benchchem. (n.d.). This compound.
  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

Sources

Application Notes and Protocols for the Derivatization of 7-Chloro-1H-imidazo[4,5-C]pyridine for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Chloro-1H-imidazo[4,5-C]pyridine Scaffold

The this compound core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its structural analogy to endogenous purine nucleobases.[1][2] This bioisosteric relationship allows its derivatives to effectively interact with a multitude of biological targets, including kinases, polymerases, and receptors, making it a fertile ground for the discovery of novel therapeutics.[2] The strategic placement of a chlorine atom at the 7-position provides a versatile chemical handle for nucleophilic substitution, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This document serves as a comprehensive guide for researchers, providing detailed protocols and insights into the derivatization of this scaffold for the purpose of developing robust Structure-Activity Relationship (SAR) models.

Core Derivatization Strategies: A Visual Overview

The derivatization of the this compound scaffold primarily focuses on three key positions: the imidazole nitrogen (N1), the C7-chloro group, and to a lesser extent, the C2 position. Each site offers a unique opportunity to modulate the molecule's physicochemical properties and its interaction with biological targets.

G cluster_0 This compound Core cluster_1 Key Derivatization Points Core This compound N1 N1-Position (Alkylation/Arylation) Core->N1 Modulates solubility, metabolic stability, and receptor interaction C7 C7-Position (Nucleophilic Substitution) Core->C7 Introduces diverse side chains for potency and selectivity C2 C2-Position (Functionalization) Core->C2 Explores additional binding pockets

Caption: Key derivatization points on the this compound scaffold.

Part 1: Protocols for Derivatization

Protocol 1.1: N1-Alkylation/Arylation of the Imidazole Ring

Substitution at the N1 position is a critical strategy for modulating the pharmacological profile of imidazo[4,5-c]pyridine derivatives.[1] This protocol outlines a general procedure for the N-alkylation of the scaffold.

Rationale: The choice of base and solvent is crucial for achieving regioselectivity between the N1 and N3 positions of the imidazole ring. Steric hindrance around the N3 position often favors N1 substitution.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH) or potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N1-substituted derivative.

Self-Validation: The regioselectivity of the alkylation should be confirmed by 2D NMR techniques (HMBC, NOESY) to differentiate between the N1 and N3 isomers.

Protocol 1.2: Nucleophilic Aromatic Substitution at the C7-Position

The chlorine atom at the C7 position is amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities. This is a key step in the synthesis of many kinase inhibitors.

Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds at the C7 position, offering broad substrate scope and good functional group tolerance.

Materials:

  • This compound or its N1-substituted derivative

  • Primary or secondary amine (e.g., piperazine derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

  • Microwave reactor (optional)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq).

  • Add the this compound derivative (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours (or in a microwave reactor according to optimized conditions), monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with DCM and quench with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Self-Validation: Successful substitution can be confirmed by the disappearance of the starting material and the appearance of the product peak with the expected mass in the LC-MS analysis.

Part 2: Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the this compound scaffold has led to significant insights into the structural requirements for various biological activities.

Target ClassPosition of DerivatizationKey Structural Features for ActivityResulting Biological ActivityReference
Kinase Inhibitors (e.g., Aurora, FLT3) C7Introduction of substituted piperazine moieties.Potent dual inhibition of Aurora and FLT3 kinases.[3][4]
Src Family Kinase Inhibitors N1 and N3A cyclopentyl group at N1 and a 3-fluorophenyl group at N3.Submicromolar inhibition of Src and Fyn kinases.[1]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors General ScaffoldSpecific substitutions leading to potent inhibition.IC50 value of 8.6 nM for a lead compound.[1][2]
Toll-like Receptor 7 (TLR7) Agonists N1Introduction of a benzyl group.Favorable for potent and selective TLR7 agonism.[1]
Antimicrobial Agents General ScaffoldThe core scaffold serves as a precursor for potent enzyme inhibitors.Activity against various bacterial and fungal strains.[1][2]

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for the development of novel therapeutic agents. The protocols and SAR insights provided herein offer a solid foundation for researchers to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. The strategic application of modern synthetic methodologies, coupled with a thorough understanding of the SAR, will continue to drive the discovery of new drug candidates based on this remarkable heterocyclic system.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]

  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: [Link]

  • 7-Chloro-1H-imidazo(4,5-b)pyridine. PubChem. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central. Available at: [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. ResearchGate. Available at: [Link]

  • A Facile One-pot Multi-component Synthesis of Novel Adamantine Substituted Imidazo[1,2-a]pyridine Derivatives: Identification and Structure–Activity Relationships Study of Their Anti-HIV-1 Activity. ResearchGate. Available at: [Link]

Sources

large-scale synthesis of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 7-Chloro-1H-imidazo[4,5-c]pyridine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a critical heterocyclic building block in modern drug discovery. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its structural and electronic resemblance to the endogenous purine nucleus, which allows its derivatives to interact with a wide array of biological targets.[1][2] This application note provides a step-by-step methodology, explains the chemical rationale behind the protocol, outlines critical safety procedures, and presents data in a clear, actionable format for researchers and process chemists.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold is a bioisostere of natural purines, the fundamental components of DNA and RNA.[2] This structural mimicry enables molecules containing this core to act as effective antagonists or modulators of biological macromolecules that typically bind purines, such as proteins and nucleic acids.[1] Consequently, derivatives of this scaffold have been extensively investigated for numerous therapeutic applications, including:

  • Oncology: As inhibitors of enzymes crucial for cancer cell proliferation, such as kinases and poly(ADP-ribose) polymerase (PARP).[1][3]

  • Antiviral and Antimicrobial Agents: The scaffold has been integrated into compounds showing potential against various viruses and bacteria.[1][3]

  • Inflammation and Immunology: Derivatives have been developed as modulators of key signaling pathways, such as Toll-like receptor 7 (TLR7) agonists.[2]

This compound (CAS No: 5975-13-3) is a particularly valuable intermediate.[4][5] The chlorine atom at the 7-position serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups through transition metal-catalyzed cross-coupling reactions, thereby enabling the generation of extensive chemical libraries for drug discovery programs.[2][3]

Synthetic Strategy and Mechanistic Rationale

The most common and scalable strategies for constructing the imidazo[4,5-c]pyridine core involve the cyclization of a substituted 3,4-diaminopyridine.[6] The selected protocol employs the reaction of 5-chloro-3,4-diaminopyridine with formic acid.

Rationale for this approach:

  • Convergence: This is a convergent synthesis where the key pyridine and imidazole rings are formed in a final, high-yielding step.

  • Atom Economy: Formic acid serves as a simple and efficient one-carbon source for the C2 position of the imidazole ring. The reaction proceeds via a formylation of one amino group, followed by an intramolecular cyclization and dehydration.

  • Scalability: The reaction conditions are straightforward, utilizing common reagents and avoiding the need for expensive or hazardous transition metal catalysts in the ring-forming step. The purification can often be achieved by simple recrystallization, which is ideal for large-scale production.

Reaction Pathway Visualization

The overall synthetic transformation is depicted below.

G cluster_0 Starting Material cluster_1 Reagent & Conditions cluster_2 Product A 5-Chloro-3,4-diaminopyridine C This compound A->C Cyclization/ Dehydration B Formic Acid (HCOOH) Reflux

Caption: Synthetic route from 5-chloro-3,4-diaminopyridine.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a multi-gram to kilogram scale. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood or an appropriate manufacturing environment.

Materials and Equipment
  • Reagents:

    • 5-Chloro-3,4-diaminopyridine

    • Formic acid (≥95%)

    • Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH) solution

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Glass-lined or appropriate multi-neck reaction vessel with overhead mechanical stirrer, reflux condenser, and temperature probe.

    • Heating mantle or oil bath.

    • Large separatory funnel or extraction vessel.

    • Rotary evaporator.

    • Filtration apparatus (Büchner funnel).

    • Vacuum oven.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reaction vessel and ensure all joints are properly sealed. Equip the vessel with an inert atmosphere (e.g., nitrogen or argon), especially if operating at a very large scale to prevent any potential side reactions, although the reaction is generally robust.

  • Charging Reagents: To the reaction vessel, charge 5-chloro-3,4-diaminopyridine (1.0 eq). Under stirring, slowly add formic acid (approx. 5-10 volumes relative to the starting material). The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing ice water. This will dilute the excess formic acid.

  • Neutralization (Work-up): Cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8. Be prepared for significant gas evolution (CO₂) if using bicarbonate. The product may precipitate at this stage.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water and then with brine to remove residual inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₆H₄ClN₃, MW: 153.57 g/mol ).[4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Quantitative Data Summary

The following table provides representative data for a laboratory-scale synthesis. These values should be optimized during scale-up.

ParameterValue
Starting Material5-Chloro-3,4-diaminopyridine
Molar Mass143.57 g/mol
ReagentFormic Acid (≥95%)
Reaction Temperature100-110 °C (Reflux)
Reaction Time4-8 hours
Typical Yield85-95%
Purity (Post-Recrystallization)>98% (by HPLC)
AppearanceOff-white to light tan solid

Critical Safety Considerations

Adherence to strict safety protocols is paramount during large-scale synthesis.

  • Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber) must be worn.[7] Nitrile gloves may not be sufficient for prolonged contact with some reagents.[7]

  • Chemical Hazards:

    • Pyridine Derivatives: Pyridine-based compounds can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory system.[7][8]

    • Formic Acid: Is corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated area.

  • Handling Procedures:

    • All transfers of flammable liquids should be conducted in a well-ventilated area, away from ignition sources.[9][10]

    • For large-scale transfers of flammable solvents, ensure that containers and equipment are properly grounded and bonded to prevent static electricity discharge.[8][9][11]

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[7][8] Ensure spill kits compatible with the chemicals being used are available.

  • Waste Disposal: All chemical waste must be collected in properly labeled, sealed containers and disposed of in accordance with local, state, and federal regulations.[7]

Safety Workflow Diagram

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure A Hazard Assessment (Review SDS) B Wear Full PPE (Goggles, Coat, Gloves) A->B C Work in Ventilated Hood B->C D Ground Equipment (If flammable solvents) C->D E Controlled Reagent Addition D->E F Proper Waste Segregation & Disposal E->F G Decontaminate Glassware & Surfaces F->G

Caption: A generalized safety workflow for chemical synthesis.

References

  • Washington State University. Pyridine Safety Data Sheet. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • ResearchGate. A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE. [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

Sources

Application Notes & Protocols: The Use of 7-Chloro-1H-imidazo[4,5-C]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1] This methodology relies on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but high-quality interactions with a biological target.[2][3] These initial hits then serve as starting points for optimization into potent, drug-like molecules. This document provides a detailed guide on the strategic use of 7-Chloro-1H-imidazo[4,5-c]pyridine, a versatile fragment, within an FBDD campaign. We will explore its rationale as a privileged scaffold, provide detailed protocols for screening and validation, and outline strategies for its evolution into a lead compound.

Rationale for Use: A Privileged Scaffold with a Synthetic Handle

The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.[4] The this compound fragment is a strategic choice due to a combination of its core scaffold properties and the functionality of its chloro-substituent.

The Imidazo[4,5-c]pyridine Core: A Purine Bioisostere

The imidazo[4,5-c]pyridine scaffold is a bioisostere of purine, the core component of adenine and guanine.[5][6] This structural and electronic mimicry makes it an ideal starting point for targeting a vast number of enzyme families that utilize purine-based cofactors or substrates, most notably protein kinases which bind ATP.[5][7] Derivatives of this scaffold have shown a wide range of biological activities, including anticancer and antimicrobial effects.[5][6][8]

Physicochemical Properties: Compliance with the "Rule of Three"

Effective fragments must possess specific physicochemical properties to ensure they can explore chemical space efficiently. The "Rule of Three" provides a widely used set of guidelines for fragment library design.[1][4][9] this compound aligns well with these principles.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)~153.57 g/mol < 300 Da
cLogP~1.5≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds0≤ 3
Note: Values are calculated and may vary slightly based on the algorithm used.
The 7-Chloro Group: A Versatile Synthetic Handle

The key feature that makes this fragment exceptionally useful is the chlorine atom at the 7-position. This halogen serves as a "poised" functional group—an accessible and reactive site for synthetic elaboration.[10] It provides a reliable vector for chemical modification via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables a straightforward "fragment growing" strategy, where the initial fragment hit is elaborated to pick up additional, potency-enhancing interactions with the target protein.[6][11]

The FBDD Workflow: From Screening to Lead Evolution

A typical FBDD campaign is a multi-stage process that integrates various biophysical and structural biology techniques to identify and optimize fragment hits.[2][12]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. This compound) Screen Primary Biophysical Screen (e.g., DSF, SPR, NMR) Lib->Screen Screening Hits Initial Hits Screen->Hits Hit Picking Ortho Orthogonal Screen (e.g., ITC, NMR) Hits->Ortho Validation Xtal X-ray Crystallography or NMR Structure Ortho->Xtal Structural Biology Validated Validated, Structurally Characterized Hits Xtal->Validated SBDD Structure-Based Design (Fragment Growing/Linking) Validated->SBDD Evolution Chem Medicinal Chemistry (e.g., Suzuki Coupling) SBDD->Chem Synthesis Lead Potent Lead Compound Chem->Lead Optimization

Fig 1. A generalized workflow for a Fragment-Based Drug Discovery campaign.

Application Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[12][13] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.

Objective: To identify fragments from a library that bind to and stabilize the target protein.

Materials:

  • Target protein (≥95% purity) at 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment library (including this compound) as 100 mM DMSO stocks.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt curve.

Methodology:

  • Preparation of Master Mix: Prepare a master mix of protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix the protein solution with SYPRO Orange to achieve a final concentration of 2-5 µM protein and 5x dye.

    • Causality Note: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. The concentration of protein and dye may need to be optimized for each target to ensure a good signal-to-noise ratio.

  • Fragment Dispensing: Add 200 nL of each 10 mM fragment stock solution to the wells of the qPCR plate. This results in a final fragment concentration of 100 µM with 1% DMSO.

  • Control Wells (Self-Validation):

    • Positive Control: A known binder/substrate for the target protein.

    • Negative Control (DMSO): Add 200 nL of 100% DMSO. This establishes the baseline Tm of the protein in the assay buffer.

    • No Protein Control: Buffer and fragment only, to check for compound autofluorescence.

  • Assay Assembly: Dispense 19.8 µL of the protein/dye master mix into each well containing the fragments and controls. Seal the plate securely.

  • Data Collection: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well.

    • Calculate the Tm for each well by fitting the sigmoidal curve and determining the inflection point (often calculated as the peak of the first derivative).

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control).

    • Hit Criterion: A fragment is typically considered a hit if it induces a ΔTm ≥ 2.0 °C or a value greater than 3 times the standard deviation of the DMSO controls.[12]

Application Protocol 2: Hit Validation by X-ray Crystallography

Crystallography is the gold standard for FBDD as it unambiguously confirms binding and reveals the precise binding mode of the fragment, which is essential for structure-based design.[3][14][15]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • High-quality, cryo-protected crystals of the target protein.[16]

  • This compound dissolved in a cryo-protectant solution (e.g., 25% glycerol in mother liquor) to a final concentration of 10-50 mM.

  • Cryo-loops and crystal harvesting tools.

  • Access to a synchrotron X-ray source.[3]

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal from its growth drop into a ~20 µL drop of the fragment-containing cryo-protectant solution.[17]

    • Allow the crystal to soak for a period ranging from a few minutes to several hours.

    • Causality Note: The high concentration of the fragment is necessary to drive the binding equilibrium towards the complex state, compensating for its low affinity.[18] The soaking time is empirical and must be optimized to allow fragment diffusion into the crystal lattice without causing crystal damage.

  • Crystal Harvesting and Cryo-cooling:

    • Using a cryo-loop, carefully scoop the soaked crystal out of the drop.

    • Immediately plunge the loop and crystal into liquid nitrogen to flash-cool it. This vitrifies the solvent and prevents ice crystal formation, which would destroy the crystal lattice.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on the goniometer at a synchrotron beamline.

    • Collect a high-resolution X-ray diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate electron density maps (2mFo-DFc and mFo-DFc).

    • Carefully inspect the difference electron density map (mFo-DFc) for positive density corresponding to the shape of the bound fragment.

    • Trustworthiness Note: For weakly bound fragments, specialized analysis software like PanDDA can be crucial for distinguishing low-occupancy ligand density from noise, thereby increasing the reliability of hit identification.[19]

    • If clear density is observed, model the fragment into the density, refine the structure, and analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts).

Fragment-to-Lead Evolution: Leveraging the 7-Chloro Handle

Once the binding mode of this compound is confirmed, the chlorine atom becomes the focal point for structure-based design. The goal is to "grow" the fragment by adding chemical functionality at this position to engage with nearby sub-pockets of the binding site, thereby increasing affinity and selectivity.[20][21][22]

Fig 2. Conceptual diagram of fragment growing from the 7-chloro position.

This "fragment growing" strategy is a cornerstone of FBDD.[11] For instance, if the crystal structure reveals an adjacent hydrophobic pocket, a chemist can perform a Suzuki coupling reaction between the 7-chloro position and various arylboronic acids to introduce a phenyl or other aromatic group designed to occupy that pocket. This approach has been successfully used to optimize imidazopyridine scaffolds into potent kinase inhibitors.[23][24][25] This iterative cycle of structural determination followed by synthetic elaboration is the engine that drives fragment hits with millimolar affinity to lead compounds with nanomolar potency.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Murray, C. W., & Blundell, T. L. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Structural Biology, 20(4), 497-507. Retrieved from [Link]

  • Various Authors. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • de Kloe, G. E., Bailey, J., & Leurs, R. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 1-10. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 108(16), 6409-6414. Retrieved from [Link]

  • Renaat, H. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 201-205. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]

  • Jamieson, C., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 64(16), 12185-12213. Retrieved from [Link]

  • Furet, P., et al. (2013). Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. Bioorganic & Medicinal Chemistry Letters, 23(16), 4637-4641. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

  • Gorska, K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3186. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Scientific Reports, 12(1), 1-13. Retrieved from [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools. YouTube. Retrieved from [Link]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • Volpi, G., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(3), 696. Retrieved from [Link]

  • Jamieson, C., et al. (2021). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Retrieved from [Link]

  • Deane, C. M., et al. (2021). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 64(18), 13445-13457. Retrieved from [Link]

  • Scott, A. D., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(5), 399-404. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Retrieved from [Link]

  • Collins, P. M., et al. (2018). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Crystals, 8(3), 121. Retrieved from [Link]

  • Gill, A. L., et al. (2010). Crystallographic Fragment Screening. Springer Nature Experiments. Retrieved from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 55(20), 8566-8579. Retrieved from [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. Retrieved from [Link]

  • Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals, 16(5), 754. Retrieved from [Link]

Sources

Troubleshooting & Optimization

overcoming regioselectivity issues in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Regioselectivity Challenges in Imidazopyridine Synthesis: A Guide for Researchers

Welcome to the technical support center for imidazopyridine synthesis. As a Senior Application Scientist, I've designed this guide to address the common and complex regioselectivity issues encountered in the laboratory. This resource provides not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers have when dealing with imidazopyridine synthesis.

Q1: I'm trying to synthesize a 2,3-disubstituted imidazo[1,2-a]pyridine, but I'm getting a mixture of regioisomers. What is the most common reason for this?

A1: The most frequent cause of poor regioselectivity in the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, especially when using traditional methods like the reaction of a 2-aminopyridine with an α-haloketone, is the nature of the α-haloketone itself. If the α-haloketone is unsymmetrical, the initial alkylation can occur on either the endocyclic pyridine nitrogen or the exocyclic amino group, leading to different intermediates and ultimately a mixture of products. The subsequent cyclization pathway determines the final substitution pattern.

Q2: How can I favor the formation of 3-substituted imidazo[1,2-a]pyridines over 2-substituted ones?

A2: To favor the synthesis of 3-substituted imidazo[1,2-a]pyridines, you can employ specific synthetic strategies that direct the cyclization in a regioselective manner. One effective method is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1] This reaction uses an aldehyde, an isocyanide, and a 2-aminopyridine to reliably yield 3-aminoalkyl imidazoazines with high regioselectivity.[1] Another approach involves the use of specific starting materials, such as reacting 2-aminopyridines with reagents that act as 1,2-biselectrophile synthons, which has been shown to produce 3-substituted derivatives exclusively.[2]

Q3: Are there any "green" or environmentally friendly methods to synthesize imidazo[1,2-a]pyridines with good regioselectivity?

A3: Yes, several eco-friendly methods have been developed. For instance, a Cu(II)-ascorbate catalyzed A3-coupling reaction in aqueous micellar media provides an efficient and sustainable route to imidazo[1,2-a]pyridines.[3] This method works well for a range of substrates and offers the advantages of using water as a solvent and an inexpensive catalyst system.[3] Additionally, metal-free approaches, such as those using iodine as a catalyst in greener media like polyethylene glycol (PEG-400) and water, have been reported for the regioselective synthesis of these compounds.[4][5]

Q4: I am working with a substituted 2-aminopyridine. How do the substituents on the pyridine ring affect the regioselectivity of the cyclization?

A4: Substituents on the 2-aminopyridine ring can significantly influence the regioselectivity of the cyclization through both electronic and steric effects. Electron-donating groups (EDGs) on the pyridine ring generally increase the nucleophilicity of the ring nitrogen, which can affect the rate of the initial alkylation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity. Steric hindrance near the ring nitrogen can disfavor alkylation at that position, potentially leading to alternative reaction pathways and a different regioisomeric outcome. Careful consideration of the substituent effects is crucial for predicting and controlling the regioselectivity.

Troubleshooting Guides

This section provides in-depth solutions to specific regioselectivity problems, complete with experimental protocols and mechanistic insights.

Troubleshooting Scenario 1: Poor Regioselectivity in the Synthesis of Imidazo[4,5-b]pyridines

Problem: "My reaction of a 2,3-diaminopyridine with an aldehyde is giving me a mixture of N1 and N3-substituted imidazo[4,5-b]pyridines. How can I control the regioselectivity?"

Analysis and Solution:

The formation of a mixture of N1 and N3 isomers in the synthesis of imidazo[4,5-b]pyridines arises from the two non-equivalent secondary amines in the imidazole ring of the product, which can both undergo substitution. To achieve regioselectivity, a directed synthesis approach is necessary. Palladium-catalyzed C-N bond-forming reactions have proven effective for the regioselective synthesis of C-2 substituted imidazo[4,5-c]pyridines and can be adapted for imidazo[4,5-b]pyridines.[6]

A robust strategy involves a two-step process starting from 2-chloro-3-aminopyridine. This allows for the selective functionalization of the N1 position followed by cyclization to form the desired C2-substituted product.[6][7]

Experimental Protocol: Regioselective Synthesis of N1, C2-Disubstituted Imidazo[4,5-b]pyridines [6]

  • Step 1: Amide Coupling: In a round-bottom flask, combine the 3-amino-2-chloropyridine derivative (1.0 eq), the desired primary amide (1.2 eq), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (0.05 eq), and a suitable phosphine ligand like XantPhos (0.1 eq).[6] Add potassium phosphate (2.0 eq) as a base and tert-butanol as the solvent.

  • Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Cyclization: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The resulting intermediate will undergo in-situ cyclization and dehydration to yield the desired N1, C2-disubstituted imidazo[4,5-b]pyridine.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale:

The regioselectivity is controlled by the initial palladium-catalyzed amidation, which selectively occurs at the 2-position of the pyridine ring due to the presence of the chloro leaving group. The subsequent intramolecular cyclization then proceeds in a defined manner to give the N1, C2-disubstituted product.

Troubleshooting Scenario 2: Unwanted Isomer Formation in the Synthesis of Imidazo[1,5-a]pyridines

Problem: "I am attempting a synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines but am observing the formation of the isomeric imidazo[1,2-a]pyridines as a significant byproduct."

Analysis and Solution:

The formation of imidazo[1,2-a]pyridine isomers as byproducts in imidazo[1,5-a]pyridine synthesis often points to a competing reaction pathway. A denitrogenative transannulation reaction using a copper catalyst offers a highly regioselective route to 1,3-diaryl and 3-alkyl-1-arylimidazo[1,5-a]pyridines, which can be difficult to access through other methods.[7]

Experimental Protocol: Copper-Catalyzed Denitrogenative Transannulation [7]

  • Reactant Preparation: In a sealed tube, combine the substituted amine (1.0 eq), the triazole precursor (1.2 eq), and copper(I) iodide (CuI) (10 mol%).

  • Solvent and Conditions: Add a suitable high-boiling solvent like toluene or xylene. Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired imidazo[1,5-a]pyridine.

Mechanistic Rationale:

This reaction proceeds through the formation of a copper-carbene complex from the triazole precursor after the extrusion of nitrogen.[7] This carbene then undergoes a migratory insertion and subsequent oxidative dehydrogenation/aromatization to yield the final imidazo[1,5-a]pyridine product with high regioselectivity.[7]

Data Summary Table:

EntryAmineTriazoleCatalystTemperature (°C)Yield (%)Reference
1Aniline1-Phenyl-1H-1,2,3-triazoleCuI (10 mol%)13085[7]
2Benzylamine1-Benzyl-1H-1,2,3-triazoleCuI (10 mol%)13078[7]
34-Methoxyaniline1-(4-Methoxyphenyl)-1H-1,2,3-triazoleCuI (10 mol%)13092[7]

Visualizing Reaction Pathways

To aid in understanding the factors governing regioselectivity, the following diagrams illustrate key reaction mechanisms.

Diagram 1: General Synthesis of Imidazo[1,2-a]pyridines

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Intramolecular_Cyclization Intramolecular Cyclization Pyridinium_Salt->Intramolecular_Cyclization Deprotonation Imidazopyridine Imidazo[1,2-a]pyridine Intramolecular_Cyclization->Imidazopyridine Dehydration

Caption: A simplified workflow for the synthesis of imidazo[1,2-a]pyridines.

Diagram 2: Troubleshooting Logic for Regioselectivity

G Start Poor Regioselectivity Observed Analyze Analyze Reaction Components & Conditions Start->Analyze Substrate Substrate Control? Analyze->Substrate Catalyst Catalyst Control? Substrate->Catalyst No MCR Consider Multi-component Reaction (e.g., GBB) Substrate->MCR Yes Directed Use Directed Synthesis (e.g., Pd-catalyzed) Catalyst->Directed Yes Optimize Optimize Reaction Conditions (Solvent, Temp.) Catalyst->Optimize No End Improved Regioselectivity MCR->End Directed->End Optimize->End

Caption: A decision-making flowchart for troubleshooting regioselectivity issues.

References

  • Vertex AI Search. (2024). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes.
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. (n.d.).
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Public
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (2024).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021).
  • (PDF)
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (n.d.).
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine - ResearchG
  • Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. (n.d.).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021).
  • Advances in Synthesis and Application of Imidazopyridine Derivatives - ResearchG

Sources

minimizing side product formation in 7-Chloro-1H-imidazo[4,5-C]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Chloro-1H-imidazo[4,5-C]pyridine. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for natural purines and a key building block for a wide range of therapeutic agents, including kinase inhibitors and antitumor compounds.[1][2] However, its reactivity profile presents unique challenges. The presence of multiple nitrogen atoms and an activated chloro-substituent can lead to a variety of side products, complicating syntheses and purification processes.

This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues encountered during the functionalization of this scaffold. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The C7-chloro group is a versatile handle for introducing nucleophiles. However, the inherent electronic properties of the imidazo[4,5-c]pyridine system dictate the success of these reactions.

Question: My SNAr reaction with an amine nucleophile is sluggish, resulting in low yield and recovery of starting material. What factors should I investigate?

Answer: A low or non-existent yield in an SNAr reaction on this scaffold typically points to three critical areas: insufficient ring activation, poor nucleophile reactivity, or suboptimal reaction conditions.

  • Ring Activation: The imidazo[4,5-c]pyridine ring is electron-deficient, which is a prerequisite for SNAr. However, the reaction is significantly facilitated by protonation of a ring nitrogen or the presence of additional electron-withdrawing groups. Nucleophilic attack is favored at the C2 and C4 positions (relative to the pyridine nitrogen) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing crucial stabilization.[3] While your chloro-group is at C7, the overall electron-deficient nature of the fused ring system is what enables the reaction.

    • Causality: The reaction proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount. If the ring system cannot adequately stabilize this charge, the activation energy for its formation will be high, and the reaction will be slow.[4]

    • Troubleshooting:

      • Acid Catalysis: Consider adding a catalytic amount of a non-nucleophilic acid. This can protonate the pyridine nitrogen, further increasing the ring's electrophilicity and accelerating the nucleophilic attack.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are standard as they can solvate the reactants and intermediates effectively without interfering with the reaction.

  • Nucleophile Strength: The reactivity of the incoming nucleophile is crucial. While stronger nucleophiles react faster, they can also lead to more side products.

    • Troubleshooting:

      • If using a weakly nucleophilic amine, consider converting it to its corresponding amide anion using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) prior to addition. This dramatically increases its nucleophilicity. Exercise caution, as this can also promote side reactions.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the ring system during the formation of the Meisenheimer complex.[5]

    • Troubleshooting: If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing the heat to 80-120 °C. Monitor the reaction closely for decomposition.

Question: I am observing a significant amount of the 7-hydroxy-1H-imidazo[4,5-c]pyridine byproduct. How can I prevent this hydrolysis?

Answer: The formation of the 7-hydroxy byproduct is a classic case of water acting as a competing nucleophile. The chloro-substituent is susceptible to displacement by hydroxide ions, which can be present in your reagents or solvent.

  • Causality: Even trace amounts of water in polar aprotic solvents at high temperatures can be sufficient to cause hydrolysis. Bases used in the reaction can also deprotonate water, forming highly nucleophilic hydroxide ions.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: This is the most critical factor. Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation from a suitable drying agent). Use freshly opened, anhydrous grade solvents.

    • Reagent Quality: Use reagents that have been stored properly in desiccators. If using a base like potassium carbonate, ensure it is dried in an oven before use.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.

Section 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly palladium-catalyzed reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for functionalizing the C7 position.[6][7] However, they are sensitive to a multitude of variables that can lead to side products.

2.1 Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound has poor conversion, and I'm isolating a dehalogenated byproduct (1H-imidazo[4,5-c]pyridine). What is happening?

Answer: This is a very common issue in Buchwald-Hartwig couplings. Low conversion coupled with dehalogenation points towards problems within the catalytic cycle, often related to the catalyst system, base, or reaction environment.

  • Causality of Dehalogenation: The dehalogenation side reaction often occurs when the palladium complex, after oxidative addition to the C-Cl bond, undergoes a competing reaction pathway. Instead of coupling with the amine, it may react with a hydride source in the mixture (e.g., from the solvent or base), followed by reductive elimination to give the dehalogenated product.[8]

  • Troubleshooting Strategy:

    • Maintain a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[9] Oxidation to inactive Pd(II) species will stall the catalytic cycle. Ensure all reagents and solvents are thoroughly degassed, and maintain a positive pressure of Argon or Nitrogen throughout the experiment.

    • Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaromatic chlorides like this one, bulky, electron-rich phosphine ligands are essential.

      • Recommendation: Ligands like XPhos, SPhos, or Xantphos are excellent starting points.[10][11][12] They promote the desired reductive elimination step over side reactions. Xantphos, in particular, has been noted for its effectiveness in couplings with heteroaryl amines.[6]

    • Base Selection and Strength: The base's role is to deprotonate the amine, but a very strong or poorly soluble base can cause issues.

      • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if dehalogenation is severe, consider a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures or longer reaction times.

    • Solvent and Temperature:

      • Solvent: Anhydrous, degassed toluene or dioxane are standard choices. Avoid chlorinated solvents or acetonitrile, which can inhibit the catalyst.[11]

      • Temperature: Typical temperatures range from 80-110 °C.[9] Start at the lower end (~80 °C) and increase only if the reaction is too slow. Excessive heat can promote catalyst decomposition and side reactions.

2.2 Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki coupling at the C7 position, but I am mainly getting homocoupling of my boronic acid and recovery of my starting material. How can I promote the desired cross-coupling?

Answer: The balance between cross-coupling and homocoupling in a Suzuki reaction is highly dependent on the reaction conditions, particularly the base and the pre-activation of the catalyst.

  • Causality of Homocoupling: The homocoupling of boronic acids is a well-known side reaction, often catalyzed by palladium under aerobic conditions. It can be exacerbated by conditions that do not favor the primary catalytic cycle of cross-coupling.

  • Troubleshooting Strategy:

    • Base and Solvent System: The base is crucial for activating the boronic acid to facilitate transmetalation.[13]

      • Recommendation: A common and effective system is an aqueous solution of a base like K₂CO₃ or K₃PO₄ in a solvent like dioxane or DMF. The water is essential for the activation of the boronic acid.

    • Thorough Degassing: Oxygen is a primary culprit in promoting the homocoupling of boronic acids. Degas your solvent and reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the palladium catalyst.

    • Catalyst and Ligand: While many palladium sources work, using a pre-catalyst or ensuring the generation of an active Pd(0) species is key.

      • Recommendation: Pd(PPh₃)₄ is a reliable choice as it is already in the Pd(0) state. Alternatively, a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or P(tBu)₃ can be highly effective. The reactivity order for the halide is generally I > Br > OTf >> Cl, so chloro-substrates are more challenging and require more electron-rich ligands.[14]

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to help drive the reaction towards the cross-coupled product.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingKey Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, Pd(OAc)₂Provides the active Pd(0) species for the catalytic cycle.
Ligand XPhos, SPhos, XantphosSPhos, PPh₃, P(tBu)₃Bulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.
Base NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄, CsFBuchwald: Deprotonates the amine. Suzuki: Activates the boronic acid for transmetalation.[13]
Solvent Toluene, Dioxane (Anhydrous)Dioxane/H₂O, DMF/H₂OPolar aprotic solvents are generally preferred. Water is often crucial for Suzuki.
Temperature 80 - 110 °C80 - 110 °CProvides activation energy but excessive heat can cause decomposition.
Atmosphere Strictly Inert (Ar, N₂)Strictly Inert (Ar, N₂)Prevents oxidation of the Pd(0) catalyst and side reactions like homocoupling.
Section 3: General Issues & FAQs

Question: I am trying to N-alkylate my imidazo[4,5-c]pyridine, but I am getting a mixture of regioisomers. How can I control the site of alkylation?

Answer: This is a fundamental challenge with the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds. There are multiple nucleophilic nitrogen atoms: N1 and N3 in the imidazole ring, and the pyridine nitrogen.[15] The outcome is a delicate balance of steric and electronic factors, governed by your reaction conditions.[16]

  • Causality: The site of alkylation depends on which nitrogen is most nucleophilic and accessible under the reaction conditions. In neutral conditions, the pyridine nitrogen is often the most basic and nucleophilic. Under basic conditions where a proton is removed from the imidazole ring, the resulting anion's charge distribution will dictate the site of attack.

  • Strategies for Control:

    • Choice of Base: A strong base like NaH will deprotonate the imidazole N-H, creating an anion. The subsequent alkylation site (N1 vs. N3) will depend on sterics. A weaker base like K₂CO₃ may favor alkylation at the more basic pyridine nitrogen.[17]

    • Steric Hindrance: Bulky alkylating agents will preferentially react at the most sterically accessible nitrogen. Conversely, pre-existing substituents on the ring can direct incoming groups to less hindered positions.

    • Protecting Groups: If you require absolute regioselectivity, consider a strategy involving protecting groups to block unwanted nitrogen positions, followed by deprotection after the desired alkylation.

G cluster_0 Competing N-Alkylation Sites Start This compound + Alkyl Halide (R-X) Base Choice of Base (e.g., NaH vs K2CO3) Start->Base Product_N1 N1-Alkylated Product Base->Product_N1 Strong Base (e.g., NaH) Product_N3 N3-Alkylated Product Base->Product_N3 Strong Base (e.g., NaH) Product_Pyridine Pyridine N-Alkylated Product (Pyridinium Salt) Base->Product_Pyridine Weak Base / Neutral Mixture Mixture of Regioisomers Product_N1->Mixture Product_N3->Mixture Product_Pyridine->Mixture

Caption: Competing pathways in the N-alkylation of the imidazo[4,5-c]pyridine core.

Section 4: Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure that can be adapted for various amines.

Materials:

  • This compound

  • Amine of choice (e.g., Morpholine)

  • XPhos Pd G2 (or Pd₂(dba)₃ and XPhos ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask that has been oven-dried and cooled under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G2 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.[9]

  • Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Start Low Yield or Side Product Formation Observed Check_Inert Is the atmosphere strictly inert? Start->Check_Inert Check_Reagents Are solvents/reagents anhydrous and degassed? Check_Inert->Check_Reagents Yes Action_Inert Improve degassing procedure (e.g., freeze-pump-thaw) Check_Inert->Action_Inert No Check_Catalyst Is the Catalyst/Ligand System Appropriate for C-Cl Activation? Check_Reagents->Check_Catalyst Yes Action_Reagents Use fresh anhydrous solvents; Dry reagents before use Check_Reagents->Action_Reagents No Check_Base Is the base strength and solubility optimal? Check_Catalyst->Check_Base Yes Action_Catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) Check_Catalyst->Action_Catalyst No Check_Temp Is the temperature optimized? Check_Base->Check_Temp Yes Action_Base Screen alternative bases (e.g., K3PO4 for Suzuki, weaker base for Buchwald) Check_Base->Action_Base No Action_Temp Lower temp to reduce decomposition; Increase temp for slow reaction Check_Temp->Action_Temp No Success Reaction Optimized Check_Temp->Success Yes Action_Inert->Success Action_Reagents->Success Action_Catalyst->Success Action_Base->Success Action_Temp->Success

Caption: A decision tree for troubleshooting cross-coupling reactions.

References
  • Dean, A., Cope, C., & Clarke, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Centre for Doctoral Training in Technology Enhanced Chemical Synthesis. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2673. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). Retrieved from [Link]

  • Gülerman, N. F., & Erciyas, E. (2004). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 29(3), 133-138. [Link]

  • Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC, 23(10), 2673. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Leah4sci. (2019, January 19). Nucleophilic Aromatic Substitution (NAS) on Pyridine and Other Aromatic Rings [Video]. YouTube. [Link]

  • Nakajima, M., et al. (2000). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Chemical Research in Toxicology, 13(8), 753-758. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for Chlorinated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of chlorinated imidazopyridines. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-C bond formation is a critical step in the synthesis of many biologically active compounds.[1] However, the coupling of heteroaryl chlorides, particularly electron-rich systems like imidazopyridines, presents unique challenges that require careful optimization.

This guide is designed to provide not just protocols, but the scientific reasoning behind them, enabling you to diagnose and solve problems encountered in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of chlorinated imidazopyridines so challenging?

A1: There are two primary reasons for the difficulty. First, aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[2][3] This is due to the strong C-Cl bond. Second, the nitrogen atoms within the imidazopyridine ring system can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation and complicating the reaction.[4][5][6]

Q2: What is the fundamental role of the phosphine ligand, and why can't I just use triphenylphosphine (PPh₃)?

A2: The ligand is arguably the most critical component for a successful reaction with an aryl chloride. Its role is to stabilize the active Pd(0) catalyst and to facilitate the oxidative addition step. Standard ligands like PPh₃ are often ineffective for aryl chlorides because they are not electron-rich or bulky enough to promote the reaction.[7] Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][8] These ligands are both sterically demanding and strongly electron-donating, which promotes the formation of the active, monoligated palladium species necessary to cleave the C-Cl bond.[9]

Q3: How does the choice of base impact the reaction?

A3: The base has a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[10][11] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex. For challenging couplings, strong yet non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[5] Weaker bases may not be sufficient, while overly strong bases like alkoxides can promote side reactions such as dehalogenation.[12]

Q4: Should I use a boronic acid, a boronic ester (e.g., pinacol ester), or a trifluoroborate salt?

A4: While boronic acids are widely available, they are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water), rendering the reagent inactive.[7] This is especially problematic in reactions requiring long heating times. Boronic esters, particularly pinacol esters, and potassium trifluoroborate salts are generally more stable and less prone to this decomposition pathway.[3][13][14] Using these more stable reagents can often lead to more reproducible results, especially if you are struggling with inconsistent yields.

Q5: Why is rigorous degassing of the reaction mixture so important?

A5: The active catalyst in the Suzuki coupling is a Pd(0) species, which is highly sensitive to oxygen.[7] If oxygen is present in the reaction, it can oxidize Pd(0) to inactive Pd(II) species, effectively killing the catalyst. This not only stops the desired reaction but can also promote the homocoupling of your boronic acid, a common side product.[7][13] Therefore, ensuring an inert atmosphere by thoroughly degassing solvents and the reaction vessel with argon or nitrogen is absolutely critical for success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My reaction shows no or very low conversion to the desired product.
  • Possible Cause 1: Ineffective Catalyst System. The combination of palladium source and ligand is not active enough for the C-Cl bond activation.

    • Solution: Switch to a more robust, state-of-the-art ligand. For chlorinated heterocycles, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[5] Consider screening ligands such as SPhos, XPhos, or RuPhos.[14] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[10][15]

  • Possible Cause 2: Insufficient Temperature. The oxidative addition to a C-Cl bond has a high activation energy.

    • Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C.[4] If using a sealed vessel, you can often go to higher temperatures. Microwave-assisted synthesis can also be highly effective at reducing reaction times and driving difficult couplings to completion.[1]

  • Possible Cause 3: Poor Reagent Quality. The presence of water or other impurities can halt the reaction.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Use a fresh bottle of boronic acid or consider switching to a more stable pinacol ester.[13] The base should be finely ground and dried to ensure its reactivity.[7]

Problem 2: I'm observing significant dehalogenation of my chlorinated imidazopyridine.
  • Possible Cause: Formation of a Palladium-Hydride (Pd-H) Species. This is a common side reaction where the starting material is reduced instead of coupled.[4] The Pd-H species can be generated from the reaction of the palladium complex with the base or solvent (especially alcohols).[4][13]

    • Solution 1: Change the Base. Strong bases like alkoxides can sometimes promote dehalogenation.[12] Switch to a weaker base such as K₂CO₃ or a non-nucleophilic base like K₃PO₄.

    • Solution 2: Change the Solvent. If you are using a protic solvent like an alcohol, it could be the source of the hydride. Switch to an aprotic solvent system such as dioxane, toluene, or THF.[12]

    • Solution 3: Protect N-H Groups. If your imidazopyridine has an N-H group, its deprotonation can increase the electron density of the ring and influence side reactions. In some cases, protecting the N-H group can suppress dehalogenation.[4]

Problem 3: My boronic acid is being consumed, but I'm not getting the product (Protodeboronation).
  • Possible Cause: Cleavage of the C-B Bond. This occurs when the boronic acid reacts with a proton source, most commonly water, before it can participate in the catalytic cycle.[7]

    • Solution 1: Use Anhydrous Conditions. Ensure your solvent and base are thoroughly dried. While a small amount of water can sometimes be beneficial, excess water will promote this side reaction.[7][16]

    • Solution 2: Use a More Stable Boron Reagent. As mentioned in the FAQ, switching from a boronic acid to a boronic pinacol ester or a potassium trifluoroborate salt provides significantly greater stability against protodeboronation.[13][14] This is one of the most effective solutions to this problem.

Problem 4: I'm seeing a lot of homocoupling byproduct (biaryl of the boronic acid).
  • Possible Cause: Presence of Oxygen. This side reaction is almost always caused by oxidation of the Pd(0) catalyst to Pd(II) by dissolved oxygen.[7] The resulting Pd(II) species can then lead to the homocoupling of two boronic acid molecules.[13]

    • Solution: Rigorous Exclusion of Oxygen. This cannot be overstated. Degas your solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.[4][7] Ensure the entire reaction is set up and run under a strict inert atmosphere.

Visualizing the Process

A clear understanding of the catalytic cycle and a logical approach to troubleshooting are key to success.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Metathesis Ar-Pd(II)-Ar'(L2) Di-organo Pd(II) Intermediate Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Cl Imidazopyridine-Cl Ar-Cl->Pd(0)L2 Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-OR(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Yield no_conversion Check for Conversion start->no_conversion No Conversion side_products Identify Main Side Product start->side_products Side Products Observed inconsistent ACTION: Use fresh, finely ground base Check boronic acid quality Ensure robust inert atmosphere start->inconsistent Inconsistent Yield check_catalyst Is the catalyst system appropriate? (Pd source + bulky, e-rich ligand) no_conversion->check_catalyst If none dehalogenation ACTION: Switch to aprotic solvent (Toluene, Dioxane) Use K3PO4 or K2CO3 as base side_products->dehalogenation Dehalogenation protodeboronation ACTION: Ensure anhydrous conditions Switch to boronic pinacol ester side_products->protodeboronation Boronic Acid Decomposition homocoupling ACTION: Improve degassing protocol (Freeze-Pump-Thaw / Sparging) side_products->homocoupling Homocoupling increase_temp ACTION: Increase temperature (80-120 °C) Consider microwave heating check_catalyst->increase_temp Yes change_ligand ACTION: Use SPhos, XPhos, or NHC ligand check_catalyst->change_ligand No

Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.

Recommended Reaction Parameters & Protocol

While every substrate pairing is unique, the following table and protocol provide a robust starting point for the Suzuki-Miyaura coupling of chlorinated imidazopyridines.

Table 1: Recommended Starting Conditions
ParameterRecommended OptionsRationale / Key Considerations
Palladium Source Pd₂(dba)₃ (1-2.5 mol %), Pd(OAc)₂ (2-5 mol %)Common Pd(0) and Pd(II) pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos (1.1 - 1.2 eq. relative to Pd)Bulky, electron-rich phosphines are critical for activating the C-Cl bond.[5][8]
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases are generally preferred to facilitate transmetalation without promoting side reactions.[5]
Boron Reagent Arylboronic pinacol ester (1.2-1.5 eq.)Offers greater stability against premature decomposition (protodeboronation) compared to boronic acids.[13]
Solvent 1,4-Dioxane or Toluene (often with 5-10% H₂O)Aprotic solvents are standard. A small, controlled amount of water can aid base solubility and the catalytic cycle.[12][13]
Temperature 80 - 110 °CHigher temperatures are typically necessary to overcome the activation barrier for C-Cl oxidative addition.[4]
Generalized Experimental Protocol

Note: This protocol must be performed under a strict inert atmosphere (Argon or Nitrogen).

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chlorinated imidazopyridine (1.0 eq.), the arylboronic pinacol ester (1.3 eq.), and the finely ground base (e.g., K₃PO₄, 2.5 eq.).

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 0.015 eq.) and the ligand (e.g., SPhos, 0.03 eq.). Add this solid mixture to the reaction flask.

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, to a concentration of ~0.1 M) via syringe. If using a co-solvent, add the degassed water at this stage.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the chloride, reactions may require 12-24 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired product.

References
Click to expand
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zorc, M., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(19), 7208. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Sajith, A. M., et al. (2013). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 54(38), 5226-5230. [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257–4268. [Link]

  • ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • ResearchGate. Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 10(7), 1405–1408. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4059-4069. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

  • Gök, Y., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(11), 12632-12646. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6985-6990. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.. [Link]

  • Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6523. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • van der Heijden, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11331–11354. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 7-Chloro-1H-imidazo[4,5-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-1H-imidazo[4,5-C]pyridine derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this important class of compounds. Our goal is to equip you with the scientific principles and practical methodologies to overcome these hurdles in your experiments.

Introduction: Understanding the Challenge

The this compound scaffold is a vital heterocyclic structure in medicinal chemistry, largely due to its function as a bioisostere for natural purines found in DNA and RNA.[1] This allows derivatives to act as potent enzyme inhibitors or receptor antagonists with applications ranging from oncology to antimicrobial research.[1]

However, the physicochemical properties of this scaffold present significant solubility challenges. The planar, aromatic ring system contributes to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, the presence of the 7-chloro substituent increases the molecule's lipophilicity, often leading to poor solubility in aqueous media, which is a critical requirement for most biological assays and subsequent drug development. It is estimated that over 70% of new chemical entities in the development pipeline are poorly soluble in water, making this a widespread issue.[2] This guide will walk you through a logical, step-by-step process to diagnose and solve solubility problems with your specific derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face.

Q1: Why are my this compound derivatives consistently showing poor solubility in aqueous buffers like PBS?

A: The poor aqueous solubility is typically due to a combination of two factors:

  • High Crystal Lattice Energy: The planar and rigid structure of the imidazo[4,5-c]pyridine core allows for efficient packing in the solid state, resulting in a stable crystal lattice that requires significant energy to break down. Overcoming this crystal lattice energy is a prerequisite for dissolution.[3]

  • Lipophilicity: The aromatic rings and the electron-withdrawing chloro group contribute to the molecule's overall hydrophobicity. This makes it thermodynamically unfavorable for the molecule to interact with polar water molecules.[4]

Your specific side chains and substituents will further modulate these properties, but the core scaffold itself is predisposed to low aqueous solubility.

Q2: What is the very first step I should take to solubilize a new derivative for a quick biological screening assay?

A: For initial high-throughput or discovery screening, the most practical first step is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

  • Recommended Solvent: 100% Dimethyl sulfoxide (DMSO) is the most common choice.

  • Protocol: Prepare a 10-50 mM stock solution in DMSO. Then, perform a serial dilution into your final aqueous buffer (e.g., PBS, cell culture media).

  • Critical Consideration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (buffer with the same final DMSO concentration) in your experiment.

Q3: I'm using a DMSO stock, but my compound is precipitating upon dilution into the aqueous buffer. What's happening and what should I do?

A: This is a classic sign of a compound "crashing out" of solution. It occurs when the aqueous buffer cannot support the solubility of the compound at the target concentration. While the compound is soluble in the DMSO-rich stock, the final environment is predominantly water.

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Your target concentration may be above the compound's thermodynamic solubility limit in the assay buffer.

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final DMSO percentage might keep the compound in solution. However, be cautious of its effects on your biological system.

  • Explore Other Co-solvents: For some systems, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used, often in combination with water.[5][6][7]

  • pH Adjustment: As discussed below, the solubility of these compounds is often pH-dependent. Modifying the pH of your final buffer could dramatically improve solubility.

Q4: How does pH affect the solubility of my this compound derivative?

A: The imidazo[4,5-c]pyridine core contains basic nitrogen atoms. At acidic pH, these nitrogens can become protonated, creating a positively charged species (a cation). This charged form is generally much more soluble in polar solvents like water than the neutral form.[8][9] This pH-dependent solubility is a key property you can exploit.[8] Many ionizable compounds deviate from the simple Henderson-Hasselbalch equation due to aggregation in saturated solutions, but the general principle of increased solubility of the ionized form holds true.[10][11]

Therefore, decreasing the pH of your solution will likely increase the solubility of your compound. The exact pH at which this occurs depends on the pKa of your specific derivative.

Q5: What are some common formulation strategies I can consider for later-stage development if simple co-solvents aren't sufficient?

A: For preclinical and clinical development, more advanced formulation strategies are often necessary to enhance solubility and bioavailability.[12][13][14] These include:

  • Salt Formation: Converting the basic parent molecule into a salt form (e.g., hydrochloride, fumarate) is a highly effective method to increase both solubility and dissolution rate.[3][15][16]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix converts it from a crystalline to a higher-energy amorphous form, which enhances solubility.[2]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which improves the dissolution rate according to the Noyes-Whitney equation.[17][18][19]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic molecule and improve its apparent solubility in water.[20]

Part 2: In-Depth Troubleshooting Guides

This section provides structured experimental protocols for systematically addressing solubility issues.

Guide 1: Systematic Solubility Profiling

Before attempting advanced modifications, it is crucial to systematically characterize the solubility of your compound. This data-driven approach will inform your strategy.

The following diagram outlines a logical workflow for addressing poor solubility.

G A Poor Solubility Observed in Experiment B Prepare 10-50 mM Stock in 100% DMSO A->B C Determine Kinetic Solubility in Target Buffer B->C D Is Kinetic Solubility Sufficient for Assay? (e.g., >10 µM) C->D E Proceed with Experiment (using DMSO stock) D->E Yes F Systematic Troubleshooting Required D->F No G Perform pH-Solubility Profile (pH 2 to 10) F->G I Screen Co-solvents (Ethanol, PEG, Propylene Glycol) F->I J Consider Advanced Formulation (Salt Formation, ASDs) F->J H Identify pH of Maximum Solubility G->H K Optimize Formulation Based on Data H->K I->K J->K

Caption: A logical workflow for troubleshooting poor compound solubility.

It's essential to understand the difference between kinetic and thermodynamic solubility, as they measure different properties and are used at different stages of research.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It is a measure of precipitation tendency and is relevant for initial screenings where stock solutions are used.[21]

  • Thermodynamic (Equilibrium) Solubility: Measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24-48 hours). This is the "gold standard" measurement and is critical for later-stage development.[22][23]

Step-by-Step Protocol: Shake-Flask Method for Thermodynamic Solubility [22][24]

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a glass vial. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtering through a 0.22 µm PVDF filter is recommended.

  • Quantification: Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[25]

This experiment is critical for ionizable compounds like the this compound class.

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and non-physiological pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Measurement: Perform the shake-flask method (Protocol 1.1) in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. This will generate a pH-solubility profile.

The diagram below illustrates how pH affects the ionization state and, consequently, the solubility of a basic compound like a this compound derivative.

G cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) A R-H⁺ (Cationic, High Solubility) B R (Neutral, Low Solubility) A->B + H⁺ C Equilibrium shifts left, protonated form dominates, solubility increases. D Equilibrium shifts right, neutral form dominates, solubility decreases.

Caption: pH-dependent equilibrium of an ionizable basic compound.

Guide 2: Practical Strategies for Solubility Enhancement

Based on your profiling data, you can now apply targeted strategies.

Co-solvents work by reducing the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound to dissolve.[6][26]

Common Co-solvents for Biological Assays:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

Co-solvent Screening Protocol:

  • Prepare several binary or ternary solvent systems (e.g., 80:20 Water:PG, 70:20:10 Water:PEG:Ethanol).

  • Use the shake-flask method (Protocol 1.1) to determine the thermodynamic solubility in each system.

  • Summarize the data in a table to identify the most effective co-solvent system that is also compatible with your experimental model.

Solvent SystempHTemperature (°C)Solubility (µg/mL)
Deionized Water~6.525< 1
PBS7.4252
0.1 M HCl1.025550
80:20 Water:PEG 4007.42545
80:20 Water:Ethanol7.42528

This is example data for a hypothetical derivative.

For drug development, forming a salt is one of the most powerful and common strategies.[16] By reacting your basic compound with an acid, you form an ionic salt that often has vastly improved aqueous solubility and a faster dissolution rate.[27][28]

Key Considerations:

  • pKa Difference: A general rule of thumb is that the difference between the pKa of the base (your compound) and the pKa of the acid (the counter-ion) should be greater than 2-3 units to ensure a stable salt is formed.

  • Counter-ion Selection: Common acidic counter-ions include Hydrochloride (HCl), Sulfate, Mesylate, Tosylate, and Fumarate. The choice of counter-ion can impact not only solubility but also stability, hygroscopicity, and crystallinity.[15]

  • Common Ion Effect: Be aware that the solubility of a salt can be suppressed in a solution that contains a common ion.[29][30] For example, the solubility of a hydrochloride salt may be lower in gastric fluid (which contains HCl) than in pure water.[29]

Conclusion

Troubleshooting the poor solubility of this compound derivatives requires a systematic, evidence-based approach. By understanding the underlying physicochemical principles and performing structured experiments to profile pH-dependent solubility and screen co-solvents, researchers can overcome these challenges. For long-term drug development, exploring advanced strategies like salt formation and amorphous solid dispersions is essential. This guide provides the foundational knowledge and practical protocols to enable the successful progression of your promising compounds from the bench to potential clinical applications.

References

  • Vertex AI Search Grounding API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Wikipedia. (n.d.). Cosolvent.
  • Vertex AI Search Grounding API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search Grounding API. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Vertex AI Search Grounding API. (2024, September 28). Enhancing solubility of poorly soluble drugs using various techniques.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 1(2), 1-11.
  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?
  • Fiol, S., Escuder-Gilabert, L., & Villanueva-Camañas, R. M. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed.
  • Avdeef, A., Tsinman, O., & Tsinman, K. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega.
  • Serajuddin, A. T. M. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • Takács-Novák, K., & Avdeef, A. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta pharmaceutica Hungarica, 81(2), 87–95.
  • Stahl, P. H., & Nakano, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical science & technology today, 3(7), 263-271.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Avdeef, A., Tsinman, O., & Tsinman, K. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Semantic Scholar. (n.d.). [PDF] Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Benchchem. (n.d.). This compound.
  • Meanwell, N. A. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

Sources

Technical Support Center: Purification Challenges of Halogenated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often frustrating challenges encountered during the purification of halogenated imidazopyridine derivatives. The unique electronic properties conferred by halogens, combined with the inherent basicity of the imidazopyridine scaffold, frequently lead to purification difficulties that standard protocols cannot resolve. This document provides field-proven insights, troubleshooting guides, and validated protocols to help you achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: Why does my halogenated imidazopyridine streak or show poor peak shape during silica gel chromatography?

A: This is the most frequent issue and stems from the basic nature of the imidazopyridine nitrogen atoms. The lone pairs on these nitrogens form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, often irreversible, interaction leads to:

  • Tailing/Streaking: The compound moves unevenly down the column.

  • Poor Recovery: A significant portion of the compound remains permanently adsorbed to the silica.

  • Potential Decomposition: The acidic environment of the silica surface can catalyze the degradation of sensitive molecules.

Q2: What are the typical impurities I should anticipate when purifying halogenated imidazopyridines?

A: The impurity profile is highly dependent on the synthetic route, but common culprits include:

  • Unreacted Starting Materials: Such as the parent 2-aminopyridine or the corresponding ketone/alkyne.[1]

  • Regioisomers: Halogenation reactions, especially direct C-H halogenation, can sometimes yield mixtures of isomers (e.g., halogenation at different positions on the pyridine or phenyl rings).[2]

  • Poly-halogenated Byproducts: Over-reaction can lead to the introduction of more than one halogen atom.

  • Dehalogenated Impurities: During synthesis or purification, particularly under reductive conditions or with certain catalysts, the halogen can be cleaved, leading to the parent imidazopyridine.[3] Separating these closely related species can be exceptionally difficult.[3]

Q3: How does the type of halogen (F, Cl, Br, I) on my imidazopyridine affect the purification strategy?

A: The nature of the halogen significantly impacts the molecule's polarity, solubility, and chromatographic behavior.[4]

  • Fluorine: Often increases polarity and can enhance microsomal stability.[4] Fluorinated compounds may require more polar solvent systems in normal-phase chromatography. Pentafluorophenyl (PFP) columns can offer unique selectivity for separating fluorinated isomers in reverse-phase HPLC.[3]

  • Chlorine & Bromine: These halogens increase the molecular weight and often decrease polarity compared to the parent molecule. Their separation from starting materials is usually straightforward, but isomer separation remains a challenge.

  • Iodine: Significantly increases molecular weight and makes the compound much less polar. However, the C-I bond can be labile, and compounds may be sensitive to light or acid, requiring more careful handling during purification.

Q4: I suspect my compound is degrading on the column. What are the immediate steps I can take?

A: If you observe new spots on a TLC plate after spotting your crude material and letting it sit for 20-30 minutes, or if your recovery is extremely low, degradation is likely.

  • Immediate Action: Deactivate the silica gel by adding a small amount of a volatile base, like triethylamine (Et3N) or ammonia, to your eluent (typically 0.1-1% v/v). This neutralizes the acidic sites.

  • Alternative Stationary Phase: Switch to a less acidic stationary phase, such as neutral or basic alumina.

  • Minimize Contact Time: Use a faster flow rate or a shorter column to reduce the time your compound spends on the stationary phase.

Part 2: Troubleshooting Guide: Chromatographic Purification

When standard methods fail, a systematic approach is necessary. This guide provides detailed workflows and protocols.

Decision-Making Workflow for Chromatographic Method Selection

The first step in troubleshooting is to select the appropriate purification strategy. The following decision tree can guide your choice based on the observed problem.

G start Crude Halogenated Imidazopyridine tlc Analyze by TLC (e.g., 8:2 Hex/EtOAc) start->tlc decision1 Observe Streaking or Low Rf even in polar solvent? tlc->decision1 decision2 Impurities are very close to product spot? decision1->decision2 No passivate Passivate Silica Gel (Add 1% Et3N to eluent) decision1->passivate Yes gradient Optimize Gradient (Shallow Gradient Profile) decision2->gradient No (Well Separated) rp_hplc Use Reverse-Phase (Prep HPLC or Flash C18/PFP) decision2->rp_hplc Yes passivate->decision2 alumina Switch to Alumina (Neutral or Basic) passivate->alumina If still problematic crystallize Attempt Crystallization (See Section 3.1) gradient->crystallize For ultimate purity rp_hplc->crystallize For ultimate purity

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

This should be your first line of defense against peak tailing and low recovery.

  • Prepare the Eluent: Choose a starting solvent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent mixture, add 0.5-1.0% by volume of triethylamine (Et3N). For example, for 1 liter of eluent, add 5-10 mL of Et3N.

  • Prepare the Column:

    • Wet Slurry Packing: In a beaker, mix your silica gel with the Et3N-containing eluent to form a slurry. Pour this slurry into your column and allow it to pack under pressure.

    • Pre-flushing (for pre-packed columns): Flush the pre-packed column with at least 3-5 column volumes of the Et3N-containing eluent before loading your sample.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder. Load this powder onto the top of your packed column.

    • Liquid Loading: Dissolve your sample in a minimal amount of the initial, weak eluent.

  • Elution: Run the chromatography as you normally would, using your pre-determined gradient, ensuring that all mobile phases contain the same percentage of Et3N.

  • Post-Purification: After combining the pure fractions, the Et3N can be removed during solvent evaporation under reduced pressure, sometimes requiring co-evaporation with a solvent like toluene.

Causality: The triethylamine is a stronger base than the imidazopyridine and acts as a competitive inhibitor. It preferentially binds to the acidic silanol groups on the silica, effectively "passivating" the stationary phase and allowing your weakly basic compound to elute symmetrically without excessive interaction.

When normal-phase chromatography fails to separate closely related impurities like regioisomers or dehalogenated byproducts, reverse-phase is the superior choice.[3]

  • Column Selection:

    • C18 (Octadecylsilane): The workhorse for most applications. Good for general-purpose separation based on hydrophobicity.

    • PFP (Pentafluorophenyl): Highly recommended for halogenated, particularly fluorinated, compounds.[3] The PFP phase offers alternative selectivity through π-π, dipole-dipole, and ion-exchange interactions, which can resolve isomers that co-elute on C18.

  • Mobile Phase Selection:

    • Solvents: Typically a mixture of HPLC-grade water and an organic solvent (Acetonitrile or Methanol). Acetonitrile often provides sharper peaks and lower backpressure.

    • Additives (0.1%): An acid additive is required to protonate the basic nitrogens of the imidazopyridine, ensuring a single ionic species and sharp peaks.

      • Trifluoroacetic Acid (TFA): Volatile and excellent for peak shape, but it can be difficult to remove completely and may form salts with your compound.

      • Formic Acid: Less aggressive than TFA and easier to remove, making it a good first choice.

  • Method Development:

    • Scouting Gradient: Run a fast, steep gradient (e.g., 5% to 95% Acetonitrile in water over 10 minutes) on an analytical HPLC to determine the approximate retention time of your compound.

    • Optimization: Design a shallow, focused gradient around the retention time of your product to maximize the resolution between it and the nearby impurities. For example, if your product elutes at 60% Acetonitrile, try a gradient of 50% to 70% Acetonitrile over 30 minutes.

  • Sample Preparation & Purification:

    • Dissolve the sample in a solvent that is fully miscible with the mobile phase, such as DMSO, DMF, or the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to prevent column clogging.

    • Perform the preparative run. After collecting fractions, confirm purity by analytical HPLC before combining.

Part 3: Troubleshooting Guide: Crystallization

Crystallization is often the most effective method for achieving >99.5% purity, as the crystal lattice selectively excludes impurities.[5]

Systematic Approach to Crystallization

G start Partially Pure Compound (e.g., from Flash Column) solubility_test Step 1: Solubility Test (Find a 'Good' Solvent) start->solubility_test add_antisolvent Step 2: Add Anti-Solvent (e.g., Hexanes, Water) until solution becomes turbid solubility_test->add_antisolvent heat Step 3: Gentle Heating until solution is clear again add_antisolvent->heat cool Step 4: Slow Cooling (Room Temp -> 4°C -> -20°C) heat->cool crystals Crystals Form cool->crystals no_crystals No Crystals / Oiling Out cool->no_crystals scratch Troubleshoot: - Scratch inner wall of flask - Add a seed crystal - Try different solvent system no_crystals->scratch

Caption: Workflow for systematic crystallization.

Common Crystallization Solvent Systems

The key is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold ("Good Solvent"), and a second solvent in which your compound is insoluble ("Anti-Solvent").

Good Solvent (Compound is Soluble)Anti-Solvent (Compound is Insoluble)Polarity MismatchCommon Use Case
Ethyl Acetate (EtOAc)Hexanes / HeptaneHighGeneral purpose for moderately polar compounds.
Dichloromethane (DCM)Pentane / HexanesHighGood for less polar compounds.
AcetoneWaterHighFor more polar compounds.
Methanol (MeOH) / Ethanol (EtOH)WaterHighFor polar, protic compounds.
Tetrahydrofuran (THF)HexanesHighGood alternative to DCM/EtOAc.
Isopropanol (IPA)HeptaneMediumOften yields high-quality crystals.

Protocol:

  • Dissolve your compound in a minimum amount of the hot "Good Solvent".

  • Slowly add the "Anti-Solvent" dropwise at elevated temperature until the solution just begins to turn cloudy (the saturation point).

  • Add one or two drops of the "Good Solvent" to make the solution clear again.

  • Allow the solution to cool slowly to room temperature. Do not disturb it.

  • If no crystals form, try scratching the inside of the flask with a glass rod just below the surface of the liquid.

  • Once crystal formation appears complete, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

Part 4: Purity Assessment

After purification, it is crucial to verify the purity and structure of your halogenated imidazopyridine. A combination of methods is recommended for a comprehensive analysis.[]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. An analytical HPLC run using a standardized method can quantify the purity as a percentage (e.g., % area under the curve).[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your compound and can help identify the mass of any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity. For fluorinated compounds, ¹⁹F NMR is also critical.

References

  • K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources. ResearchGate.

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.

  • Analytical Services for Purity Determination. BOC Sciences.

  • Purification Techniques. Journal of New Developments in Chemistry.

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.

  • Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. PubMed Central (PMC), National Institutes of Health (NIH).

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health (NIH).

Sources

stability of 7-Chloro-1H-imidazo[4,5-C]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1H-imidazo[4,5-C]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound under various experimental conditions. This guide is structured in a question-and-answer format to directly address potential challenges and offer practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in acidic or basic solutions?

When working with this compound, the primary stability concerns in acidic or basic media revolve around the potential for hydrolysis of the chloro substituent and acid-base catalyzed degradation of the imidazopyridine ring system. The fused imidazole and pyridine rings confer a unique electronic structure that influences the reactivity of the molecule. The lone pair of electrons on the pyridine nitrogen can be protonated under acidic conditions, which can activate the ring towards nucleophilic attack. Conversely, under basic conditions, deprotonation of the imidazole N-H can occur, potentially leading to different degradation pathways.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

Under acidic conditions, two main degradation pathways should be considered:

  • Hydrolysis of the Chloro Group: The electron-withdrawing nature of the pyridine nitrogen, especially when protonated, can make the C7-Cl bond susceptible to nucleophilic substitution by water or other nucleophiles present in the medium. This would lead to the formation of 7-Hydroxy-1H-imidazo[4,5-C]pyridine.

  • Ring Opening: Strong acidic conditions, particularly at elevated temperatures, could potentially lead to the opening of the imidazole or pyridine ring. The exact mechanism would depend on the specific acid and reaction conditions.

Q3: What are the expected degradation products under basic conditions?

In a basic environment, the primary degradation pathway is also likely to be the hydrolysis of the chloro group, yielding 7-Hydroxy-1H-imidazo[4,5-C]pyridine. The rate of this reaction may be influenced by the concentration of the base. Additionally, the potential for base-catalyzed oxidation should be considered, especially in the presence of air (oxygen).

Troubleshooting Guides

Issue 1: Unexpected loss of parent compound in solution during an experiment.

Possible Cause: Degradation of this compound due to pH instability.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your experimental solution.

  • Buffer Selection: If the pH is outside the neutral range (6-8), consider if a buffered solution is necessary to maintain a stable pH throughout the experiment.

  • Temperature Control: Degradation reactions are often accelerated at higher temperatures. Ensure your experiment is conducted at the intended temperature and consider if cooling is necessary.

  • Inert Atmosphere: If oxidation is a concern, especially under basic conditions, perform your experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Forced Degradation Study: To understand the stability profile of your compound under your specific experimental conditions, perform a forced degradation study. This involves intentionally exposing the compound to acidic, basic, oxidative, and photolytic stress to identify potential degradation products and degradation rates.

Issue 2: Appearance of unknown peaks in my HPLC analysis of a this compound sample.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use a mass spectrometer (MS) coupled to your HPLC to determine the molecular weight of the unknown peaks. This will provide crucial information for identifying the degradation products.

  • Compare with Expected Degradants: Based on the likely degradation pathways (hydrolysis), check if the molecular weight of any of the unknown peaks corresponds to 7-Hydroxy-1H-imidazo[4,5-C]pyridine.

  • Stress Testing: Analyze samples from a forced degradation study to see if the same unknown peaks are generated under specific stress conditions (acid, base, etc.). This can help confirm the identity of the degradation products.

  • Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.[1][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • HPLC system with UV/PDA detector and preferably a mass spectrometer (LC-MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep another set at room temperature.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Treat these samples similarly to the acid hydrolysis samples.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Place a solid sample of the compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution and expose it to the same thermal stress.

    • Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation for the parent compound under each stress condition.

  • Identify and quantify the major degradation products.

  • Determine the retention times and mass-to-charge ratios (if using LC-MS) of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.[1][2][3]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound) or PDA detector to monitor multiple wavelengths.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionDuration (hours)Temperature (°C)% Degradation of ParentMajor Degradation Product (Proposed)
0.1 M HCl2460~15%7-Hydroxy-1H-imidazo[4,5-C]pyridine
1 M HCl2460>50%7-Hydroxy-1H-imidazo[4,5-C]pyridine & others
0.1 M NaOH2460~20%7-Hydroxy-1H-imidazo[4,5-C]pyridine
1 M NaOH2460>60%7-Hydroxy-1H-imidazo[4,5-C]pyridine & others
3% H₂O₂24RT<5%N-oxides
Thermal (Solid)4880<2%-
PhotostabilityICH Q1BRT<5%-

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

A This compound B 7-Hydroxy-1H-imidazo[4,5-C]pyridine A->B Acid/Base Hydrolysis C Ring-Opened Products A->C Strong Acid/Base (Harsh Conditions) D N-Oxides A->D Oxidation

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize & Dilute C->D E Analyze by Stability-Indicating HPLC-UV/MS D->E F Identify & Quantify Degradation Products E->F G Determine Degradation Rate E->G

Caption: Workflow for assessing the stability of a pharmaceutical compound.

References

  • While no direct stability studies for this compound were found in the initial search, the principles outlined in this guide are based on general knowledge of heterocyclic chemistry and pharmaceutical stability testing.
  • The chemical structure and properties of this compound can be found on platforms like PubChem and chemical supplier websites.
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]

  • Park, K. (2005). Assay and Stability Testing. In Handbook of Pharmaceutical Analysis by HPLC (pp. 335-358). Elsevier.
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing SL. Retrieved January 12, 2024, from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide expert advice and troubleshooting strategies for researchers encountering challenges with catalyst selection for cross-coupling reactions involving 7-Chloro-1H-imidazo[4,5-c]pyridine. As a Senior Application Scientist, I will provide in-depth, field-tested insights to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary difficulty stems from the electronic properties and coordinating ability of the imidazo[4,5-c]pyridine core.[1][2] The nitrogen atoms within the heterocyclic system can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1][2] Furthermore, the C-Cl bond is inherently less reactive than C-Br or C-I bonds, making the crucial oxidative addition step of the catalytic cycle more challenging.[2] This often necessitates the use of highly active catalyst systems, typically involving electron-rich and sterically bulky ligands.[2]

Q2: Should I choose a Palladium (Pd) or Nickel (Ni) based catalyst for my reaction?

A2: The choice between palladium and nickel is dependent on the specific coupling partners and desired outcome.

  • Palladium catalysts are generally the first choice due to their broad functional group tolerance and well-established success.[2][3] For substrates like this compound, palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands have proven to be highly effective.[2][4]

  • Nickel catalysts offer a more cost-effective alternative and can exhibit unique reactivity.[2][5] They have shown promise in certain cross-coupling reactions of chloropyridines. However, they can be more sensitive to reaction conditions and may lead to undesired side reactions like homocoupling, especially with more reactive aryl bromides and iodides.[2][5]

Q3: What are the benefits of using a "precatalyst" versus generating the catalyst in situ?

A3: A precatalyst is a stable, well-defined metal-ligand complex that activates under the reaction conditions to form the catalytically active species.[2] Using a precatalyst offers several advantages over the traditional in situ method of mixing a palladium source (like Pd(OAc)₂) with a separate ligand:

  • Improved Reproducibility: Precatalysts ensure a precise and consistent ligand-to-metal ratio, leading to more reliable and reproducible results.[2]

  • Enhanced Activity: Many modern precatalysts are designed for rapid activation and high catalytic turnover numbers.

  • Air and Moisture Stability: Several commercially available precatalysts are air- and moisture-stable, simplifying reaction setup.[6]

Q4: How do I select the appropriate ligand for my cross-coupling reaction?

A4: Ligand selection is critical for a successful cross-coupling reaction with a challenging substrate like this compound. The ligand's role is to stabilize the active catalyst, facilitate oxidative addition, and promote reductive elimination.[1]

  • For Suzuki-Miyaura Coupling (C-C bond formation): Bulky, electron-rich monophosphine ligands such as XantPhos, SPhos, and RuPhos are often excellent choices.[4] The steric bulk of these ligands can promote the desired cross-coupling over undesired side reactions.

  • For Buchwald-Hartwig Amination (C-N bond formation): Biarylphosphine ligands, like those developed by Buchwald and Hartwig, are the gold standard.[7] Ligands such as BrettPhos have shown high efficacy in the C-N coupling of related aminopyridine derivatives.[4]

  • For Sonogashira Coupling (C-C triple bond formation): While traditional Sonogashira reactions often use ligands like PPh₃, copper-free conditions with more specialized ligands are becoming more common to avoid homocoupling of the alkyne.[8][9] Catalysts like PdCl₂(PCy₃)₂ have been reported to be effective for similar heterocyclic systems.[4]

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is one of the most common issues encountered in cross-coupling reactions with heteroaryl chlorides.

Decision-Making Workflow for Low Yield

start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents fresh_catalyst Use fresh catalyst/precatalyst catalyst->fresh_catalyst Inactive? degas Ensure rigorous degassing catalyst->degas Deactivated? base Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) conditions->base Base ineffective? solvent Change solvent/co-solvent conditions->solvent Solubility issue? temp Increase reaction temperature conditions->temp Temperature too low? boronic_acid Check for protodeboronation. Use fresh boronic acid. reagents->boronic_acid Boronic acid issue (Suzuki)? amine Consider amine protection reagents->amine Amine issue (Buchwald)?

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:
Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst • Use a fresh batch of palladium catalyst or a reliable precatalyst.[2] • Ensure all solvents and reagents are rigorously degassed to remove oxygen.[10]The active Pd(0) species is susceptible to oxidation, leading to catalyst deactivation. Precatalysts can provide more consistent activation.[2]
Inefficient Base • Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] • Use a fresh, finely powdered base to maximize surface area and reactivity.The choice of base is often empirical but critically affects the transmetalation step and the overall catalytic cycle.[5]
Poor Solubility • Select a solvent system that ensures all reactants are soluble at the reaction temperature.[11] • Common solvents include 1,4-dioxane, toluene, or DMF, sometimes with a water co-solvent for Suzuki reactions.[11]Poor solubility can lead to a heterogeneous reaction mixture and significantly reduced reaction rates.
Protodeboronation (Suzuki) • Use anhydrous solvents and reagents.[10] • Consider using a milder base.The presence of water and a strong base can lead to the cleavage of the C-B bond in the boronic acid, reducing the concentration of the active nucleophile.[10]
Problem 2: Significant Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies
Side Reaction Mitigation Strategy Underlying Principle
Homocoupling • Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).[10] • For Suzuki reactions, use bulky, electron-rich phosphine ligands.[10] • For Sonogashira reactions, consider copper-free conditions.[8]Homocoupling is often promoted by the presence of oxygen. Bulky ligands can sterically hinder the unwanted dimerization of the coupling partners.
Hydrodehalogenation • Optimize the ligand to accelerate the reductive elimination step. • Ensure strictly anhydrous conditions.[10]This side reaction replaces the chlorine atom with a hydrogen. It can occur if the reductive elimination step is slow, allowing for competing pathways.
Deborylation • Use anhydrous conditions and consider a milder base.[11]As mentioned previously, this is the cleavage of the C-B bond of the boronic acid.[10]
Problem 3: Reaction Stalls or is Sluggish

A stalled or slow reaction can be indicative of several underlying issues.

Catalyst System Optimization Flowchart

start Sluggish/Stalled Reaction catalyst Increase Catalyst Loading start->catalyst ligand Screen Different Ligands start->ligand temp Increase Temperature start->temp catalyst_poisoning Consider catalyst poisoning by substrate catalyst->catalyst_poisoning Still slow? buchwald Buchwald-type ligands ligand->buchwald For C-N/C-C nhc N-Heterocyclic Carbene (NHC) ligands ligand->nhc Alternative microwave Consider microwave irradiation temp->microwave Conventional heating fails?

Caption: Flowchart for optimizing a sluggish reaction.

Detailed Optimization Strategies:
  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome a high activation barrier.

  • Ligand Screening: The electronic and steric properties of the ligand have a profound impact on the reaction rate.[4] If one class of ligand is ineffective, screening a different class (e.g., moving from a monodentate to a bidentate phosphine, or trying an NHC ligand) is a logical next step.

  • Temperature and Heating Method: Increasing the reaction temperature can overcome the activation energy barrier for the oxidative addition of the C-Cl bond. Microwave irradiation can sometimes offer significant advantages over conventional heating by providing rapid and uniform heating, which can lead to shorter reaction times and improved yields.[12]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Screening Reaction
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination Screening Reaction
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%), and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.).[4]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]

  • Blue LED-driven C-N bond formation for synthesis of imidazopyridines - Shri R.L.T. College of Science, Akola. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. Available at: [Link]

  • PDF 1014.01 K - International Journal of New Chemistry. Available at: [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. [a] - ResearchGate. Available at: [Link]

  • Cross-Coupling Chemistry. Available at: [Link]

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate. Available at: [Link]

  • Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones - Organic Chemistry Portal. Available at: [Link]

  • Catalytic cycle for functionalization of imidazopyridine with N‐arylated ester. - ResearchGate. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives - NIH. Available at: [Link]

  • Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions - ResearchGate. Available at: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]

  • Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: [Link]

  • Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields).. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

managing reaction temperature for optimal imidazo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage the critical parameter of reaction temperature for optimal synthesis outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related causes and solutions.

Q1: My reaction is resulting in a low yield of the desired imidazo[4,5-c]pyridine. What are the likely temperature-related causes?

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization step to form the imidazole ring may be too slow at the current temperature. Many condensation reactions for forming the imidazo[4,5-c]pyridine scaffold require elevated temperatures to overcome the activation energy barrier.[1][2]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature for completion. Be cautious of excessively high temperatures which can lead to degradation.[3]

  • Sub-optimal Dehydration: The condensation reaction to form the imidazole ring releases water. If this water is not effectively removed, it can inhibit the reaction equilibrium.[1]

    • Solution: For reactions run at high temperatures, employing a Dean-Stark trap can be effective for water removal.[1] In other setups, using a compatible drying agent may be beneficial.[1]

  • Side Reactions Dominating: At certain temperatures, side reactions may be kinetically favored, consuming your starting materials.

    • Solution: Analyze the reaction mixture for common side products. If side reactions are prevalent, consider lowering the temperature to favor the desired thermodynamic product. This is a classic case of kinetic versus thermodynamic control.[4][5][6]

Q2: I am observing the formation of significant side products, including a potential regioisomer. How can I control this?

Potential Causes & Solutions:

  • Lack of Regioselectivity: The formation of regioisomers, such as imidazo[4,5-b]pyridines instead of the desired imidazo[4,5-c]pyridines, can be highly dependent on the reaction conditions, including temperature.[7]

    • Solution: The reaction temperature can influence which nitrogen atom of the diaminopyridine starting material preferentially attacks the carbonyl group. Carefully controlling the temperature can favor one cyclization pathway over the other. For instance, a solid-phase synthesis of an imidazo[4,5-c]pyridine derivative was optimized at 80°C to achieve good conversion and purity.[7]

  • Thermal Degradation: High temperatures can lead to the degradation of starting materials, intermediates, or the final product, resulting in a complex mixture of impurities. A decrease in temperature from 95 °C to 85 °C was found to be essential to avoid degradation in one study.[3]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider using microwave-assisted synthesis, which can often promote reactions at lower bulk temperatures and shorter reaction times, minimizing degradation.[8][9][10]

Q3: The reaction fails to proceed to completion, even after extended reaction times. What temperature adjustments can I make?

Potential Causes & Solutions:

  • Insufficient Energy Input: The reaction may have a high activation energy that is not being met at the current temperature.

    • Solution: As a first step, cautiously increase the reaction temperature. For stubborn reactions, switching to a higher-boiling point solvent might be necessary to safely reach higher temperatures. Microwave irradiation is a powerful alternative for accelerating slow reactions.[9][11]

  • Reversibility of an Intermediate Step: An equilibrium may be established that disfavors the formation of the product.

    • Solution: Increasing the temperature can sometimes shift the equilibrium towards the product, especially if the reaction is endothermic. Additionally, as mentioned previously, removing a byproduct like water can drive the reaction forward.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the cyclization step in imidazo[4,5-c]pyridine synthesis, and why is it so critical?

The optimal temperature for the cyclization step can vary significantly depending on the specific substrates and reaction conditions. However, a general range is often between 80°C and 120°C for conventional heating.[7][12] In some cases, reactions are run at room temperature for extended periods.[13]

Criticality of Temperature:

  • Reaction Rate: Temperature directly influences the rate of the reaction. Higher temperatures provide the necessary energy to overcome the activation barrier for the cyclization to occur.

  • Selectivity: As discussed in the troubleshooting section, temperature can be a deciding factor in controlling regioselectivity and minimizing the formation of side products.[7]

  • Stability: Both starting materials and the final imidazo[4,5-c]pyridine product can be susceptible to thermal degradation at excessively high temperatures.[3]

Q2: How does microwave irradiation temperature differ from conventional heating for this synthesis?

Microwave-assisted synthesis utilizes microwave energy to directly heat the reaction mixture. This can lead to rapid temperature increases and localized superheating, often resulting in significantly shorter reaction times and potentially higher yields compared to conventional heating methods.[9][11] For instance, a microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives was successfully carried out at 80-90°C.[11] Another study on benzo[3][12]imidazo[1,2-a]pyrimidines found optimal yields at 60°C using microwave irradiation.[8]

Q3: What are the thermodynamic and kinetic considerations related to temperature in the formation of imidazo[4,5-c]pyridines?

In chemical reactions with multiple possible products, the product distribution can be governed by either kinetic or thermodynamic control.[4][6]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy). This is the kinetic product.[5][6]

  • Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing an equilibrium to be established. Under these conditions, the most stable product will be the major product. This is the thermodynamic product.[5][6]

In the synthesis of imidazo[4,5-c]pyridines, if you are observing the formation of a less stable but rapidly formed side product, you are likely under kinetic control. Increasing the temperature might allow the reaction to equilibrate and favor the more stable, desired imidazo[4,5-c]pyridine (the thermodynamic product).

Experimental Protocols & Data

Protocol: General Procedure for Temperature Optimization
  • Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate diaminopyridine (1 equivalent) and the aldehyde or carboxylic acid derivative (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, DMF, or toluene).

  • Temperature Screening:

    • Start with a relatively low temperature (e.g., 60°C) and allow the reaction to stir for a set amount of time (e.g., 2 hours).

    • Take an aliquot of the reaction mixture and analyze it by TLC or LC-MS to determine the extent of product formation and the presence of any side products.

    • If the reaction is slow or incomplete, increase the temperature by 20°C and repeat the analysis after another 2 hours.

    • Continue this stepwise increase in temperature until the optimal balance of reaction rate and product purity is achieved.

  • Reaction Monitoring: Once an approximate optimal temperature is identified, run the reaction to completion at that temperature, monitoring its progress periodically.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can then be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Table 1: Example Temperature Conditions for Imidazo[4,5-c]pyridine and Related Syntheses
Synthesis TypeStarting MaterialsTemperature (°C)NotesReference
Solid-Phase Synthesis of Imidazo[4,5-c]pyridinePolymer-supported amine, 2,4-dichloro-3-nitropyridine, benzaldehyde80Good conversion and purity.[7]
Pictet-Spengler ReactionResin-bound imidazole amine, aldehyde80Oxidation with DDQ required.[12]
Iron-mediated Reduction/Cyclization4-chloro-3-nitropyridin-2-amine, 2,2,2-trifluoroacetate85Lowering from 95°C was crucial to prevent degradation.[3]
Microwave-assisted Synthesis2-aminopyridine, phenacyl bromide80-90Methanol or acetonitrile as solvent.[11]
HeterocylizationPyridine-2,3-diamines, substituted aldehydes85Reaction completed in 10 hours.[14]

Visualizations

Diagram 1: General Reaction Pathway for Imidazo[4,5-c]pyridine Synthesis

G A 3,4-Diaminopyridine C Schiff Base/ Amide Intermediate A->C Condensation B Aldehyde or Carboxylic Acid B->C D Imidazo[4,5-c]pyridine C->D Cyclization/ Dehydration

Caption: General reaction scheme for imidazo[4,5-c]pyridine synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Imidazo[4,5-c]pyridine Q1 Is the reaction incomplete? Start->Q1 A1 Increase Temperature (e.g., in 10-20°C increments) Q1->A1 Yes Q2 Are side products (e.g., isomers) observed? Q1->Q2 No A1->Q2 A2 Adjust Temperature (may need to lower it) to favor thermodynamic product Q2->A2 Yes Q3 Is degradation observed at higher temperatures? Q2->Q3 No A2->Q3 A3 Use lowest effective temperature or consider microwave synthesis Q3->A3 Yes End Optimal Yield Q3->End No A3->End

Caption: Troubleshooting guide for low reaction yield.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [Link]

  • A Modified Strategy for Pictet-Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase. PubMed. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[3][12]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[3][12]imidazo[1,2-a]pyrimidines via A3 coupling. ResearchGate. [Link]

  • Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]

Sources

Technical Support Center: Analysis of 7-Chloro-1H-imidazo[4,5-C]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 7-Chloro-1H-imidazo[4,5-C]pyridine. As a crucial scaffold in drug discovery, its synthetic purity is paramount. This document provides in-depth troubleshooting guidance for identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in mechanistic logic and practical, field-proven methodologies.

Introduction: The Synthetic Landscape and the Role of LC-MS

The synthesis of this compound typically proceeds via the cyclization of a substituted diaminopyridine, such as 3,4-diamino-5-chloropyridine, with a one-carbon source like formic acid or its equivalent.[1] While seemingly straightforward, this reaction can be subject to several side reactions leading to impurities that may complicate downstream applications.

LC-MS is an indispensable tool for monitoring these reactions, offering the sensitivity and specificity required to detect and identify minute quantities of byproducts. This guide will address common issues encountered during LC-MS analysis of this synthesis, providing a structured, question-and-answer-based approach to impurity identification and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My LC-MS shows a peak with a mass-to-charge ratio (m/z) of 110.07. What could this be?

Answer: An observed peak at an m/z of approximately 110 is highly indicative of unreacted 3,4-Diaminopyridine .

  • Causality and Experimental Insight: 3,4-Diaminopyridine is a common precursor for the imidazo[4,5-c]pyridine core.[2] Its presence in the final reaction mixture signifies incomplete cyclization. This can be due to several factors:

    • Insufficient Reaction Time or Temperature: The cyclization reaction may not have reached completion.

    • Stoichiometric Imbalance: An excess of the diaminopyridine starting material relative to the cyclizing agent.

    • Poor Reagent Quality: Degradation of the cyclizing agent (e.g., formic acid).

  • LC-MS Identification Protocol:

    • Expected m/z: For 3,4-Diaminopyridine (C₅H₇N₃), the expected protonated molecule [M+H]⁺ is 110.0667. A high-resolution mass spectrometer (HRMS) like an Orbitrap or Q-TOF can confirm this exact mass.[3]

    • Chromatographic Profile: 3,4-Diaminopyridine is significantly more polar than the product, this compound. Therefore, on a standard reverse-phase column (e.g., C18), it will elute much earlier.

    • Confirmation by Co-injection: The most definitive method for confirmation is to spike a small amount of an authentic 3,4-diaminopyridine standard into your sample. The peak should show a symmetrical increase in area without the appearance of a new peak.

Q2: I'm observing a peak at m/z 170.02. Is this related to my product?

Answer: A peak at m/z 170.02 strongly suggests the presence of 7-Hydroxy-1H-imidazo[4,5-C]pyridine , a hydrolysis byproduct of your target molecule.

  • Causality and Experimental Insight: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly under acidic or basic conditions, which may be present during the reaction or workup.[4][5] Water, either as a solvent or a trace contaminant, can act as the nucleophile, replacing the chloro group with a hydroxyl group.

  • LC-MS Identification Protocol:

    • Expected m/z: 7-Hydroxy-1H-imidazo[4,5-C]pyridine (C₆H₅N₃O) has a theoretical [M+H]⁺ of 136.0460. The observed m/z of 170.02 in your query might be a typo, or it could correspond to a different, unexpected adduct or impurity. Assuming the intended byproduct is the hydrolysis product, we will proceed with the m/z of 136.0460.

    • Chromatographic Profile: The hydroxyl group makes this byproduct more polar than the chlorinated product. It will therefore have a shorter retention time on a reverse-phase column.

    • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can provide structural confirmation. Fragmentation of the protonated molecule (m/z 136.0) would likely involve losses characteristic of the imidazole and pyridine rings.

    • pH Considerations: The hydrolysis is often more pronounced if the reaction mixture is heated for extended periods in the presence of strong acids or bases during workup.

Q3: My reaction mixture shows a peak at m/z 125.06. What is the likely identity of this impurity?

Answer: A peak at an m/z of 125.06 is likely 3,4-Diaminopyridine-N-oxide .

  • Causality and Experimental Insight: The starting material, 3,4-diaminopyridine, can be susceptible to oxidation, especially if the reaction is performed under an air atmosphere or in the presence of oxidizing agents.[6][7] The pyridine nitrogen is a common site for oxidation, leading to the formation of the corresponding N-oxide.

  • LC-MS Identification Protocol:

    • Expected m/z: 3,4-Diaminopyridine-N-oxide (C₅H₇N₃O) has an expected protonated mass [M+H]⁺ of 126.0616. Your observed m/z of 125.06 is likely the molecular ion peak [M]⁺• or a slight miscalibration.

    • Chromatographic Profile: The N-oxide is more polar than 3,4-diaminopyridine and will elute earlier on a reverse-phase column.

    • MS/MS Fragmentation: A characteristic fragmentation of N-oxides is the loss of an oxygen atom (16 Da). In the MS/MS spectrum of the precursor ion at m/z 126.06, a prominent fragment ion at m/z 110.07 (corresponding to 3,4-diaminopyridine) would be strong evidence for the N-oxide structure.

Summary of Potential Byproducts

Compound NameChemical FormulaMolecular WeightExpected [M+H]⁺ (m/z)Likely Cause
This compound C₆H₄ClN₃153.57154.0166Target Product
3,4-DiaminopyridineC₅H₇N₃109.13110.0667Incomplete Cyclization
7-Hydroxy-1H-imidazo[4,5-C]pyridineC₆H₅N₃O135.13136.0460Hydrolysis of Product
3,4-Diaminopyridine-N-oxideC₅H₇N₃O125.13126.0616Oxidation of Starting Material

Experimental Workflows and Diagrams

Synthetic Pathway and Byproduct Formation

The following diagram illustrates the intended synthetic route to this compound and the formation of common byproducts.

Synthesis_Byproducts cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Byproducts SM1 3,4-Diaminopyridine (m/z 110) reagent Formic Acid (Cyclization) SM1->reagent Intended Path side_reac1 Oxidizing Agent (e.g., H₂O₂) SM1->side_reac1 Byproduct1 Unreacted SM1 (Incomplete Reaction) SM1->Byproduct1 Stalls Product This compound (m/z 154) reagent->Product Byproduct2 3,4-Diaminopyridine-N-oxide (m/z 126) side_reac1->Byproduct2 side_reac2 H₂O (Hydrolysis) Byproduct3 7-Hydroxy-1H-imidazo[4,5-C]pyridine (m/z 136) side_reac2->Byproduct3 Product->side_reac2

Caption: Synthetic route and common byproduct pathways.

LC-MS Troubleshooting Workflow

This workflow provides a logical sequence for identifying an unknown peak in your chromatogram.

LCMS_Troubleshooting start Unknown Peak Detected in LC-MS step1 Record Retention Time (RT) and measure accurate m/z start->step1 step2 Compare RT to Product (Earlier Elution = More Polar) step1->step2 step3 Hypothesize Structure based on m/z (See Table) step2->step3 Polarity Clue step4 Perform MS/MS Fragmentation (CID or HCD) step3->step4 step5 Compare Fragmentation Pattern to Predicted Pathways step4->step5 step5->step3 No Match, Re-evaluate step6 Confirmation by Co-injection with Authentic Standard step5->step6 Pattern Matches end Byproduct Identified step6->end

Caption: A systematic workflow for byproduct identification.

References

  • Dymińska, L. (2011). Synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine. Acta Poloniae Pharmaceutica, 68(4), 539-542.
  • Kim, J., et al. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 10(19), 4347–4350. Available at: [Link]

  • Plaza, A., et al. (2008). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 47(21), 8128–8133. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1083–1097. Available at: [Link]

  • Boursereau, Y., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 166-173. Available at: [Link]

  • Roca, M., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. International Journal of Environmental Research and Public Health, 16(8), 1386. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules, 22(5), 821. Available at: [Link]

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of N-Alkylation of Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Section 1: Understanding the Core Challenge: The Regioselectivity of N-Alkylation

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines.[1] However, its synthetic utility is complicated by the presence of multiple potentially nucleophilic nitrogen atoms, leading to challenges in achieving regioselective N-alkylation. The system can exist in various tautomeric forms, and alkylation can potentially occur at the N1, N3, N5, or N7 positions, often yielding a mixture of regioisomers.[2][3][4]

The pyridine-like nitrogen (N5) is generally more nucleophilic than the pyrrole-like nitrogens (N1 and N3) of the imidazole ring. However, the precise outcome of an alkylation reaction is a delicate balance of electronic effects, steric hindrance, the nature of the electrophile, and the reaction conditions (base, solvent, temperature). This guide provides a systematic approach to troubleshooting and controlling this critical reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is giving me a mixture of regioisomers. What are the primary factors I should investigate?

Answer: Obtaining a mixture of regioisomers is the most common issue. The distribution is governed by a complex interplay of factors. Here’s a breakdown of what to consider first:

  • Steric Hindrance: The accessibility of each nitrogen atom is paramount. Bulky substituents on the imidazo[4,5-c]pyridine core or a bulky alkylating agent can dramatically influence the outcome. Alkylation will preferentially occur at the most sterically accessible nitrogen.

  • Electronic Effects: The electron density at each nitrogen atom dictates its intrinsic nucleophilicity. Electron-donating groups on the heterocyclic core will increase the nucleophilicity of the nearby nitrogens, while electron-withdrawing groups will decrease it.[1] Computational studies and experimental data show that the pyridine nitrogen (N5) is often the most electron-rich and nucleophilic site.[2][5][6]

  • Choice of Base: The base deprotonates the imidazole NH, but it can also influence the aggregation state of the resulting anion and interact with the electrophile. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common starting point. Weaker bases like potassium carbonate (K2CO3) are also frequently used and can sometimes favor alkylation on the pyridine ring.[2][3][5][6]

  • Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent for S_N2 reactions. They solvate the cation of the base but leave the anion relatively free, enhancing its nucleophilicity. This is the most common choice for these alkylations.[2][5][6]

    • Polar Protic Solvents (e.g., Ethanol, Water): These can solvate both the cation and the anion, potentially reducing nucleophilicity and leading to side reactions. They are generally avoided unless specific conditions are required.

Q2: I want to selectively alkylate the pyridine nitrogen (N5). What is the best general strategy?

Answer: Targeting the N5 position is often the most straightforward alkylation, as this nitrogen is typically the most nucleophilic.

Primary Strategy: Standard S_N2 Conditions

Under standard conditions using a base like K2CO3 or NaH in DMF, the N5-alkylated product is frequently the major or exclusive isomer formed.[2][5][6] This is due to the higher intrinsic nucleophilicity of the pyridine nitrogen.

Step-by-Step Protocol (General):

  • Dissolve: Dissolve the imidazo[4,5-c]pyridine starting material (1.0 eq) in anhydrous DMF.

  • Deprotonate: Add a base (e.g., K2CO3, 1.5-2.0 eq; or NaH, 60% dispersion in oil, 1.1 eq) portion-wise at 0 °C.

  • Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the imidazole nitrogen.

  • Add Electrophile: Cool the reaction back to 0 °C and add the alkylating agent (e.g., benzyl bromide or an alkyl iodide, 1.0-1.2 eq) dropwise.

  • React: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purify: Purify the crude product by column chromatography to isolate the N5-isomer.

Causality: The combination of a strong base and a polar aprotic solvent maximizes the nucleophilicity of the deprotonated heterocycle. The inherent electronic advantage of the N5 position directs the alkylation to this site, especially with unhindered electrophiles.

Q3: How can I favor alkylation on the imidazole ring (N1 or N3) instead of the pyridine ring?

Answer: This is a more challenging transformation that often requires indirect methods or specific reaction conditions that override the natural preference for N5.

Strategy 1: Protecting Group Strategy

This is the most reliable method. By temporarily protecting the more reactive N5 position, you can direct the alkylation to the imidazole ring. A common protecting group is the Boc group, which can be removed under acidic conditions.

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway that can sometimes favor different regioselectivity compared to standard S_N2 conditions.[7][8] It involves the reaction of an alcohol with the heterocycle in the presence of a phosphine (like triphenylphosphine, PPh3) and an azodicarboxylate (like DEAD or DIAD).[7][8] The mechanism is complex, but the regioselectivity can be influenced by the steric environment around the nitrogen atoms.

Step-by-Step Mitsunobu Protocol:

  • Dissolve: Dissolve the imidazo[4,5-c]pyridine (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent (e.g., THF, Dioxane) under an inert atmosphere (N2 or Ar).

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-30 minutes. The reaction is often characterized by a color change from yellow/orange to colorless.

  • React: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purify: Concentrate the reaction mixture and purify directly by column chromatography. Note that separating the product from triphenylphosphine oxide can be challenging.

Causality: The Mitsunobu reaction proceeds through a different intermediate (an alkoxyphosphonium salt).[8] The steric bulk of this intermediate can favor reaction at a less hindered nitrogen, which may be on the imidazole ring, depending on the substitution pattern of your specific substrate.

Section 3: Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough for deprotonation. 3. Starting material is insoluble.1. Switch from an alkyl chloride to a bromide or, preferably, an iodide. Consider using a triflate for very unreactive systems. 2. Move from K2CO3 to a stronger base like NaH or LiHMDS. 3. Increase temperature or switch to a better solubilizing solvent like DMSO.
Mixture of N5 and Imidazole Isomers 1. Steric and electronic factors are poorly differentiated. 2. Reaction temperature is too high, allowing for thermodynamic equilibration.1. To favor N5: Use a less hindered base and electrophile. 2. To favor Imidazole-N: Employ a protecting group strategy for the N5 position or attempt the Mitsunobu reaction. 3. Run the reaction at a lower temperature (e.g., start at -78 °C and slowly warm to 0 °C or RT).
Multiple Alkylations (Dialkylation) 1. Excess alkylating agent used. 2. Formation of a highly nucleophilic quaternary salt intermediate.1. Use a stoichiometric amount or slight deficiency (0.95 eq) of the alkylating agent. 2. Add the alkylating agent slowly at a low temperature to control the reaction rate.
Difficult Purification 1. Regioisomers have very similar polarity. 2. Byproducts from the reaction (e.g., triphenylphosphine oxide from Mitsunobu).1. Use a high-performance chromatography system or consider derivatization of one isomer to alter its polarity before separation. 2. For Mitsunobu, use polymer-bound PPh3 or modified reagents designed for easier removal of byproducts.[8]

Section 4: Visualizing the Strategies

Decision Workflow for N-Alkylation Strategy

This diagram outlines the decision-making process for selecting an appropriate N-alkylation strategy based on the desired regioisomer.

G start Desired Regioisomer? n5_iso Target: N5-Isomer (Pyridine Ring) start->n5_iso Pyridine-N imidazole_iso Target: N1/N3-Isomer (Imidazole Ring) start->imidazole_iso Imidazole-N strategy_sn2 Strategy: Standard SN2 (e.g., K2CO3 or NaH in DMF) n5_iso->strategy_sn2 outcome_challenging Outcome: More challenging, requires indirect methods imidazole_iso->outcome_challenging outcome_major Outcome: N5 is often the major product strategy_sn2->outcome_major strategy_protect Strategy 1: N5-Protection (e.g., Boc protection) strategy_mitsunobu Strategy 2: Mitsunobu Reaction outcome_challenging->strategy_protect Most Reliable outcome_challenging->strategy_mitsunobu Alternative

Caption: Decision tree for selecting an N-alkylation strategy.

Mechanism of Steric Shielding by a Protecting Group

This diagram illustrates how a bulky protecting group (PG) at the N5 position physically blocks the approach of an electrophile (E+), forcing alkylation to occur at the less hindered imidazole nitrogen.

Caption: Steric hindrance from a protecting group directs alkylation.

Section 5: References

  • Kaur, R., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • El-Sayed, M. A., et al. (2020). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. ResearchGate. Available at: [Link]

  • Pescatori, L., et al. (2019). Mitsunobu mischief: Neighbor-directed histidine N(τ)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central. Available at: [Link]

  • Göker, H., et al. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Doganc, F. F., et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation. ChemistrySelect. Available at: [Link]

  • Demeunynck, M., et al. (2009). An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction. ResearchGate. Available at: [Link]

  • Doganc, F. F., et al. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation. Bohrium. Available at: [Link]

  • Grgičević, S., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]

  • Dembiński, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Yildiz, I., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research. Available at: [Link]

Sources

Technical Support Center: Catalyst Poisoning in Imidazopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for navigating and overcoming catalyst poisoning in synthetic reactions involving imidazopyridine scaffolds.

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to address the common challenge of catalyst poisoning encountered during the synthesis and functionalization of imidazopyridines. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to ensure the success and efficiency of your catalytic reactions.

Introduction: The Challenge of the Pyridinic Nitrogen

Imidazopyridines are privileged scaffolds in medicinal chemistry, found in numerous pharmaceuticals.[1][2] Their synthesis and functionalization frequently rely on transition-metal catalysis, employing metals like palladium, rhodium, copper, and iron.[3][4] However, the very nature of the imidazopyridine structure presents a significant hurdle: the lone pair of electrons on the pyridinic nitrogen atom. This nitrogen can act as a potent Lewis base, strongly coordinating to the electron-deficient metal center of the catalyst. This coordination can lead to catalyst inhibition or complete deactivation—a phenomenon known as catalyst poisoning.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be facing at the bench.

Part 1: Troubleshooting Guide & FAQs

FAQ 1: My reaction has stalled or shows low conversion. How do I know if catalyst poisoning is the cause?

Identifying catalyst poisoning requires differentiating it from other common reaction failures. Here are the typical symptoms and a logical process to diagnose the issue.

Common Symptoms:

  • Stalled Reaction: The reaction proceeds initially but stops before the starting material is fully consumed.

  • Low or No Conversion: The reaction fails to initiate or gives a very low yield of the desired product, even with extended reaction times or increased temperature.

  • Inconsistent Results: The reaction works on some batches of starting material but not others, suggesting the presence of intermittent impurities.

To confirm poisoning, consider the following diagnostic workflow:

G start Reaction Stalled or Failed check_conditions Verify Reaction Conditions (Temp, Time, Reagents, Purity) start->check_conditions increase_load Increase Catalyst Loading (e.g., double the mol%) check_conditions->increase_load Conditions Correct observe Observe Outcome increase_load->observe poisoning_suspected Poisoning is a Likely Cause observe->poisoning_suspected Reaction proceeds, then stalls again other_issue Investigate Other Issues (e.g., Reagent Degradation, Wrong Stoichiometry) observe->other_issue No improvement pre_treat Action: Implement Prevention/Mitigation Protocol poisoning_suspected->pre_treat

Caption: Diagnostic workflow for suspected catalyst poisoning.

If doubling the catalyst loading temporarily restarts the reaction, it strongly implies that a stoichiometric poison is consuming the active catalyst. Once the excess catalyst is also consumed, the reaction stalls again.

FAQ 2: What are the most common poisons in reactions with imidazopyridines?

Poisons can be intrinsic to the substrate itself or extrinsic impurities introduced from reagents or solvents.

1. The Substrate Itself (Intrinsic Poisoning): The primary culprit is the pyridinic nitrogen of the imidazopyridine ring. It competes with the intended directing groups or substrates for coordination to the catalyst's active site.[5] This is particularly problematic in reactions using Pd(II) catalysts for C-H activation, where the strong coordination of the nitrogen heteroatom can prevent the desired catalytic cycle.[5]

G cluster_0 Desired Catalytic Cycle cluster_1 Poisoning Mechanism Catalyst Catalyst (Pd) Active Site Substrate Reactant Catalyst:f1->Substrate Coordination & Reaction Product Product Substrate->Product Product->Catalyst:f0 Catalyst Regenerated Poisoned_Catalyst Catalyst (Pd) Active Site Blocked Imidazopyridine Imidazopyridine Pyridinic N: Imidazopyridine:N->Poisoned_Catalyst:f1

Caption: The imidazopyridine nitrogen competitively binds to the catalyst's active site, preventing the desired reaction.

2. Extrinsic Poisons: These are impurities that may be present in your starting materials, reagents, or solvents.

  • Sulfur Compounds: Thiols, thioethers, and even residual sulfate can irreversibly poison palladium and rhodium catalysts by forming stable metal sulfides.[7][8][9] This is a well-documented issue in catalysis.[6]

  • Other Nitrogen-Containing Heterocycles: If your reaction mixture contains other basic nitrogen compounds as impurities, they can also compete for the catalyst's active sites.

  • Halides: Chloride, bromide, and iodide ions can alter the electronic properties of the catalyst or occupy coordination sites, especially in high concentrations.[6]

  • Carbon Monoxide (CO): Often an overlooked poison, CO can arise from the decomposition of organic molecules (like DMF) and strongly binds to metal surfaces, particularly iron and copper catalysts.[10]

FAQ 3: How can I prevent catalyst poisoning before starting my reaction?

Proactive measures are far more effective than attempting to rescue a failed reaction.

Strategy 1: Judicious Catalyst Selection The choice of catalyst and its oxidation state is critical. In directed C-H functionalization reactions, standard Pd(II) sources like Pd(OAc)₂, PdCl₂, or Pd(TFA)₂ are highly susceptible to poisoning by the pyridinic nitrogen of imidazopyridines.[5]

A proven strategy is to use a Pd(0) precursor, such as Pd₂(dba)₃. In the presence of a suitable directing group (like N-methoxy amide), the active Pd(II) species is generated in situ. This newly formed species is immediately anchored near the target C-H bond, allowing it to perform the desired reaction before it can be intercepted and poisoned by the distal pyridinic nitrogen.[5]

Strategy 2: Substrate and Reagent Purification

  • Feedstock Purification: If extrinsic poisons are suspected, purify your starting materials. Recrystallization can remove solid impurities, while passing liquid reagents through a plug of activated carbon or basic alumina can remove sulfur or acidic impurities.

  • Solvent Purity: Use high-purity, degassed solvents. Trace impurities in solvents are a common source of reaction failure.

Strategy 3: Use of Scavengers or Additives

  • Lewis Acid Additives: In some cases, a Lewis acid (e.g., ZnCl₂) can be used to coordinate with the problematic nitrogen atom, effectively "masking" it from the catalyst.[3] This strategy protects the catalyst by providing an alternative binding partner for the lone pair.

  • Sacrificial Agents: If you suspect trace amounts of a poison, adding a sacrificial agent that binds strongly to the poison can be effective. For example, using a small amount of a less expensive metal powder could potentially sequester sulfur impurities.

Prevention MethodTarget PoisonMechanism of ActionKey Reference
Use Pd(0) Precursor Imidazopyridine NitrogenIn situ generation of active Pd(II) anchored by a directing group, bypassing coordination with the heterocycle.[5]
Lewis Acid Additive (e.g., ZnCl₂) Imidazopyridine NitrogenThe Lewis acid coordinates to the pyridinic nitrogen, "masking" it from the primary catalyst.[3]
Reagent Purification Sulfur, Halides, etc.Physical removal of extrinsic poisons from starting materials or solvents before the reaction.[9]
Use of Scavengers General ImpuritiesA sacrificial agent is added to bind with and neutralize poisons before they reach the catalyst.N/A
FAQ 4: My reaction is already running and has stalled. What can I do now?

While challenging, it is sometimes possible to rescue a stalled reaction.

1. Incremental Catalyst Addition: As established in the diagnostic phase, adding a fresh portion of the catalyst can sometimes restart the reaction. This is only viable if the cost of the catalyst is not prohibitive. Be aware that this does not solve the root problem.

2. Catalyst Pre-treatment/Regeneration in situ : For certain catalysts and poisons, an in situ regeneration step may be possible. For instance, in hydrogenations using Rh/C that are poisoned by the N-heterocycle product, pre-hydrogenating the catalyst between runs can help remove adsorbed poison molecules from the active sites.[11]

Part 2: Experimental Protocols

Protocol 1: Catalyst Regeneration by Hydrogen Treatment (for Rh/C)

This protocol is adapted for situations where a rhodium catalyst has been poisoned by nitrogen-containing products in hydrogenation reactions.[11]

Objective: To remove adsorbed nitrogenous poisons from the surface of a supported rhodium catalyst.

Procedure:

  • After a reaction run, carefully filter the catalyst (e.g., 5% Rh/C) from the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Wash the recovered catalyst with the reaction solvent (e.g., methanol) to remove residual product and starting material.

  • Transfer the washed catalyst to a clean reaction vessel.

  • Add fresh, degassed solvent.

  • Pressurize the vessel with hydrogen gas (e.g., 10 bar).

  • Stir the suspension at room temperature (25 °C) for 30-60 minutes.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • The regenerated catalyst is now ready for reuse in a subsequent reaction.

Self-Validation: The effectiveness of this protocol is validated by observing a restoration of catalytic activity in the subsequent run. If conversion rates return to levels seen with the fresh catalyst, the regeneration was successful.[11]

Protocol 2: Mitigating Sulfur Poisoning of Pd Catalysts

This protocol focuses on the regeneration of a palladium catalyst poisoned by sulfur dioxide, a common impurity.[8]

Objective: To remove adsorbed sulfur species from a palladium catalyst.

Procedure:

  • Poisoning Identification: Suspect sulfur poisoning if starting materials are derived from sulfur-containing reagents or if elemental analysis detects sulfur on the used catalyst.

  • Catalyst Recovery: Filter the catalyst from the reaction mixture.

  • Regeneration Step:

    • Place the catalyst in a tube furnace or a suitable reactor.

    • Establish a reducing atmosphere. This can be a flow of pure hydrogen or a mixture of hydrogen in an inert gas (e.g., 5% H₂ in N₂). Caution: Handle hydrogen with extreme care.

    • Slowly heat the catalyst to a regeneration temperature (e.g., 400-550 °C). The optimal temperature depends on the catalyst support and the nature of the sulfur species.[8]

    • Hold at this temperature for a set period (e.g., 30-60 minutes) until sulfur dioxide is no longer detected in the outlet stream.[8]

  • Cooling: Cool the catalyst back to room temperature under an inert gas flow before handling.

Self-Validation: The success of the regeneration can be quantified using techniques like Temperature Programmed Reduction (TPR) or by re-testing the catalyst's activity in a benchmark reaction.[10] A partial or full recovery of activity confirms the removal of sulfur poisons.[8]

References

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 545(7653), 238–242. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2016). RSC Advances. [Link]

  • Lelias, M.-A., et al. (1995). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]

  • The synthesis of imidazopyridine derivatives. (2022). ResearchGate. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Sabin Metal Corporation Blog. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2021). ChemCatBio. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). ResearchGate. [Link]

  • Guo, G., et al. (2007). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). MDPI. [Link]

  • Mechanism of cyclization of imidazopyridine with sulfur. (2024). ResearchGate. [Link]

  • Catalyst poisoning. (2024). Wikipedia. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). Molecules. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Molecules. [Link]

  • Poisoning and deactivation of palladium catalysts. (2010). ResearchGate. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2021). MDPI. [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. (2021). MDPI. [Link]

  • Why Does Catalyst Poisoning Occur In Kinetics? (2025). YouTube. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Organic Chemistry Frontiers. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. (2017). Organic & Biomolecular Chemistry. [Link]

  • Advances in Catalyst Deactivation and Regeneration. (2018). MDPI. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology. [Link]

  • Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024). MDPI. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 7-Chloro-1H-imidazo[4,5-C]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing reactions involving this versatile heterocyclic scaffold. As a bioisosteric analog of purine, its derivatives are crucial in the development of novel therapeutics, particularly as kinase inhibitors and antimicrobial agents.[1] Understanding the profound impact of the solvent system is paramount to achieving desired yields, purity, and regioselectivity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, reflecting the practical challenges encountered in the laboratory.

Part 1: Foundational Knowledge & General FAQs

This section addresses the fundamental properties of this compound that influence its reactivity and handling.

Question: What are the basic solubility characteristics of this compound?

Answer: The solubility of the starting material is a critical first consideration for any reaction. Poor solubility can lead to low reaction rates and incomplete conversions. This compound is a solid at room temperature with limited solubility in non-polar solvents.

SolventSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO) SolubleRoom TempOften used for stock solutions and some high-temperature reactions.[2]
Methanol (MeOH) SolubleRoom TempA common protic solvent for reactions and purification.[2]
Dimethylformamide (DMF) Moderately SolubleRoom TempSolubility increases with heat. A common solvent for N-alkylation and cross-coupling.[3]
Tetrahydrofuran (THF) Sparingly SolubleRoom TempOften requires heating to dissolve; used in cross-coupling reactions.
Toluene Poorly SolubleRoom TempUsed in higher temperature cross-coupling, often as a biphasic mixture with water.
Acetonitrile (MeCN) Sparingly SolubleRoom TempA polar aprotic solvent whose unique coordinating properties can influence selectivity.[4]

Question: How does tautomerism in this compound affect reaction outcomes, particularly in N-alkylation?

Answer: This is a crucial concept. The imidazo[4,5-c]pyridine core contains a mobile proton that can reside on different nitrogen atoms, leading to tautomers.[3] This is particularly important for substitution reactions on the imidazole ring nitrogen. The position of this proton influences which nitrogen acts as the primary nucleophile. Solvent and base choice can directly impact the tautomeric equilibrium and, consequently, the regioselectivity of reactions like N-alkylation, leading to mixtures of N1 and N3 isomers.[3]

Part 2: Troubleshooting Specific Reaction Classes

Here, we address common issues encountered during key transformations of the this compound core.

A. N-Alkylation Reactions

Question: My N-alkylation reaction is producing a difficult-to-separate mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving regioselectivity in N-alkylation is a classic challenge. The outcome is a delicate interplay between the substrate's electronics, the nature of the alkylating agent, and the solvent/base system.

  • Causality: The reaction can proceed under kinetic or thermodynamic control. A common system for imidazopyridine alkylation is potassium carbonate (K2CO3) in DMF.[3] In this polar aprotic solvent, the more nucleophilic pyridine-like nitrogen in the pyridine ring often reacts preferentially. However, steric hindrance around the nitrogen and the hardness/softness of the electrophile can alter this outcome.

  • Troubleshooting Strategy:

    • Base Modification: A stronger, bulkier base like sodium hydride (NaH) in an aprotic solvent like THF or DME can deprotonate the imidazole ring more specifically, often favoring alkylation at the N1 position under kinetic control.[5][6]

    • Solvent Tuning: Switching from a polar aprotic solvent (like DMF) to a less polar one (like THF or toluene) can alter the solvation of the anionic intermediate, thereby influencing which nitrogen is more accessible for alkylation.

    • Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) typically favors the kinetically controlled product.

Caption: Workflow for optimizing N-alkylation regioselectivity.

B. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Question: My Buchwald-Hartwig amination of the 7-chloro position is giving low yields. What solvent and base combination should I use?

Answer: The Buchwald-Hartwig amination is highly sensitive to the reaction environment. The solvent must not only dissolve the reactants but also stabilize the palladium catalytic species without inhibiting it.[7][8]

  • Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] The solvent influences the rate of each step. Aprotic, non-coordinating solvents are generally preferred. The base is critical for deprotonating the amine to form the active nucleophile.

  • Recommended Systems & Troubleshooting:

    • Primary Choice: Toluene or DME with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is a robust starting point.[9][10]

    • Alternative Solvents: While effective, 1,4-dioxane is a solvent of high environmental impact and should be avoided if possible.[7] DMF can also be used, but it can sometimes coordinate to the palladium center and inhibit catalysis, or decompose at high temperatures.[10]

    • Base Considerations: If your substrate is base-sensitive, a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective, often requiring a slightly higher temperature or longer reaction time.[9]

    • Critical Tip: Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Water can hydrolyze the phosphine ligands and deactivate the catalyst.

C. Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura Reaction)

Question: I need to perform a Suzuki coupling at the 7-chloro position. What is the best solvent system to ensure a high yield?

Answer: The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions, but its efficiency is highly dependent on the solvent and base.[11]

  • Causality: The reaction typically requires a biphasic solvent system.[12] An organic solvent (e.g., Toluene, THF, DME) dissolves the aryl halide and the palladium catalyst, while an aqueous solution dissolves the inorganic base (e.g., Na2CO3, K2CO3, K3PO4) and the boronic acid, facilitating the crucial transmetalation step.[11][12]

  • Troubleshooting Workflow:

Caption: Decision tree for troubleshooting a low-yielding Suzuki-Miyaura coupling.

Question: My substrate also contains an aryl triflate (OTf) group. How can I use the solvent to selectively react at the C-Cl bond?

Answer: This is an advanced application of solvent effects where you can dictate chemoselectivity. The choice between reacting at a C-Cl bond versus a C-OTf bond can be controlled by the polarity and coordinating ability of the solvent.[4]

  • Causality & Mechanism: The selectivity switch is attributed to the solvent's ability to stabilize different active catalytic species and transition states.

    • For C-Cl Selectivity: Use alcohols (e.g., MeOH, iPrOH) or non-coordinating solvents like THF . These solvents favor an oxidative addition pathway involving a neutral palladium-phosphine complex, which is more reactive towards the C-Cl bond.[4]

    • For C-OTf Selectivity: Use polar, coordinating solvents like acetonitrile (MeCN), DMF, or DMSO . These solvents can stabilize anionic palladium complexes, which preferentially react at the more electrophilic C-OTf bond.[4]

GoalRecommended SolventBaseCatalyst System (Example)
Selective coupling at C-Cl THF/H2O, Toluene/H2O, MeOHK2CO3, K3PO4Pd(PPh3)4 or Pd(dppf)Cl2
Selective coupling at C-OTf Acetonitrile (MeCN), DMFCs2CO3, K3PO4Pd(OAc)2 / P(tBu)3

Part 3: Experimental Protocols

These protocols serve as a validated starting point. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed 2:1 mixture of an organic solvent (e.g., Toluene or DME) and an aqueous base solution (e.g., 2M Na2CO3). The total solvent volume should result in a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Pre-activation (Optional but Recommended): In a glovebox, add the palladium source (e.g., Pd2(dba)3), phosphine ligand (e.g., X-Phos), and anhydrous toluene to a reaction vessel. Stir at room temperature for 15-20 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Reaction: Seal the vessel and heat to 90-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH4Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by flash column chromatography.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Institutes of Health (NIH). Available from: [Link]

  • Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate. Available from: [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). Available from: [Link]

Sources

scale-up challenges for the synthesis of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Chloro-1H-imidazo[4,5-c]pyridine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. The following sections provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

I. Understanding the Core Synthesis Pathway

The most common and scalable synthesis of this compound involves a two-step process starting from 2,4-diamino-6-chloropyrimidine. This is followed by a cyclization reaction with an appropriate C1 source, typically formic acid. Understanding the nuances of each step is critical for a successful and scalable synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues during your experiments.

Synthesis of the Diamine Intermediate: 4-Chloro-2,3-diaminopyridine

Question 1: My reduction of 2-amino-4-chloro-3-nitropyridine to 2,3-diamino-4-chloropyridine is sluggish and gives a low yield. What are the likely causes and how can I optimize this step?

Answer:

This is a common bottleneck. The efficiency of the nitro group reduction is highly dependent on the reducing agent, solvent system, and reaction conditions.

  • Potential Causes:

    • Inadequate Reducing Agent: While various reducing agents can be used (e.g., SnCl₂·2H₂O, Fe/NH₄Cl, catalytic hydrogenation), their effectiveness can vary. Iron powder in the presence of an acid or ammonium chloride is a cost-effective and generally robust option for scale-up.[1]

    • Poor Mass Transfer: On a larger scale, ensuring efficient mixing of the solid reducing agent (like iron powder) with the reaction mixture is crucial. Inadequate agitation can lead to localized reaction rates and incomplete conversion.

    • Solvent System: The choice of solvent is critical for both substrate solubility and facilitating the reduction. A mixture of a protic solvent like n-propanol and water is often effective.[1]

    • Temperature Control: While the reaction is typically run at elevated temperatures (e.g., 70°C), poor temperature control can lead to side reactions or decomposition.[1]

  • Troubleshooting Steps & Optimization:

    • Choice of Reducing System: If you are using a milder reducing agent and observing incomplete reaction, consider switching to a more robust system like Fe/NH₄Cl.

    • Mechanical Agitation: For larger scale reactions, ensure you have adequate overhead stirring to maintain a good suspension of the reducing agent.

    • Solvent Optimization: Experiment with different ratios of alcohol to water to optimize the solubility of your starting material.

    • Controlled Addition: Add the reducing agent portion-wise to manage any exotherm and ensure a steady reaction rate.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and confirm the complete consumption of the starting material.

Cyclization to this compound

Question 2: During the formic acid-mediated cyclization of 4-chloro-2,3-diaminopyridine, I am observing the formation of significant impurities. What are these impurities and how can I minimize them?

Answer:

The cyclization of diamines with formic acid is a classic method for forming the imidazole ring.[2] However, side reactions can occur, especially under harsh conditions.

  • Potential Impurities & Causes:

    • N-formylated intermediates: Incomplete cyclization can leave one or both amino groups formylated. This is often due to insufficient reaction time or temperature.

    • Polymeric materials: At excessively high temperatures or prolonged reaction times, pyridine derivatives can be prone to polymerization, leading to tar-like byproducts.

    • Isomer Formation: While the formation of the imidazo[4,5-c]pyridine isomer is generally favored from 3,4-diaminopyridine, trace amounts of other isomers could potentially form depending on the precise reaction conditions and the purity of the starting diamine.

  • Troubleshooting Steps & Optimization:

    • Temperature and Time Control: This is the most critical parameter. A systematic study to find the optimal balance is recommended. Typically, refluxing in formic acid is sufficient.[3]

    • Purity of Starting Material: Ensure your 4-chloro-2,3-diaminopyridine is of high purity. Residual reducing agents or byproducts from the previous step can interfere with the cyclization.

    • Work-up Procedure: After the reaction, it is crucial to neutralize the excess formic acid carefully. A controlled basification with a suitable base (e.g., sodium bicarbonate or ammonia solution) followed by extraction is a standard procedure.

    • Purification: The crude product often requires purification. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is a common and scalable method. Column chromatography can be used for smaller scales or to isolate a very pure sample for analytical purposes.

Question 3: The regioselectivity of my cyclization seems to be an issue. How can I ensure the selective formation of the desired this compound isomer?

Answer:

Regioselectivity in the synthesis of imidazopyridines is a well-studied area.[3][4] For the cyclization of 3,4-diaminopyridine derivatives, the formation of the imidazo[4,5-c] isomer is generally favored due to the electronic nature of the pyridine ring.

  • Factors Influencing Regioselectivity:

    • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen influences the nucleophilicity of the adjacent amino groups, directing the cyclization.

    • Steric Hindrance: While less of a factor with a simple C1 source like formic acid, bulky substituents on the diamine could potentially influence the regiochemical outcome.

  • Ensuring Regioselectivity:

    • Starting Material Integrity: The primary way to ensure the formation of the correct isomer is to start with the correct diamine precursor, in this case, a derivative of 3,4-diaminopyridine.

    • Reaction Conditions: Standard cyclization conditions with formic acid are well-established for this transformation and generally provide good regioselectivity.[3]

    • Analytical Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 2D NMR techniques like NOESY or HMBC) to definitively confirm the structure and connectivity of your final product and rule out the presence of other isomers.

Scale-Up Challenges

Question 4: I am planning to scale up the synthesis of this compound. What are the key safety and process considerations I should be aware of?

Answer:

Scaling up a chemical synthesis introduces challenges that may not be apparent at the lab scale. Safety and process control are paramount.

  • Key Scale-Up Considerations:

    • Thermal Management: The reduction of the nitro group and the neutralization of formic acid can be exothermic. On a larger scale, this heat needs to be managed effectively to prevent runaway reactions. Ensure your reactor has adequate cooling capacity.

    • Reagent Addition: The rate of addition of reagents, especially during exothermic steps, should be carefully controlled.

    • Off-gassing: The reduction step may produce hydrogen gas, and the formic acid cyclization can release carbon monoxide if decomposition occurs at very high temperatures. Ensure adequate ventilation and consider an inert atmosphere.

    • Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations require appropriate equipment. The efficiency of these operations can significantly impact the overall yield and purity.

    • Material Handling: Proper personal protective equipment (PPE) is essential when handling corrosive reagents like formic acid and potentially toxic intermediates.

  • Process Optimization for Scale-Up:

    • Process Safety Analysis: Conduct a thorough hazard analysis before scaling up.

    • Develop a Robust Work-up: Optimize the work-up procedure to minimize solvent usage and facilitate easy isolation of the product.

    • Crystallization Study: Develop a robust crystallization procedure to ensure consistent purity and physical form of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diamino-4-chloropyridine
  • To a solution of 2-amino-3-nitro-4-chloropyridine (1.0 eq) in a mixture of n-propanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).[1]

  • Heat the mixture to 70°C and stir vigorously for 2-4 hours, monitoring the reaction by TLC or HPLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-4-chloropyridine.[1] This is often used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Add the crude 2,3-diamino-4-chloropyridine (1.0 eq) to an excess of formic acid (e.g., 10-20 volumes).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) to a pH of ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

Data Presentation

ParameterLab Scale (1g)Pilot Scale (100g)
Reduction Step
Reducing AgentFe/NH₄ClFe/NH₄Cl
Solventn-propanol/H₂On-propanol/H₂O
Temperature70°C70-75°C (controlled)
Yield~95% (crude)~90% (crude)
Cyclization Step
ReagentFormic AcidFormic Acid
TemperatureRefluxReflux (controlled)
Yield (after purification)75-85%70-80%
Overall Yield71-81%63-72%

Visualizations

Synthetic Pathway

Synthesis_Pathway start 2-Amino-4-chloro-3-nitropyridine intermediate 2,3-Diamino-4-chloropyridine start->intermediate Fe / NH4Cl n-propanol/H2O, 70°C product This compound intermediate->product HCOOH, Reflux

Caption: Decision tree for troubleshooting the cyclization step.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]

  • Sodium Azide - Yale Environmental Health & Safety. Available at: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Fact Sheet: Sodium Azide | PennEHRS - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. Available at: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine - ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available at: [Link]

  • Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. Available at: [Link]

  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Available at: [Link]

  • The mechanism of the acid-catalysed cyclization of labdadienols - RSC Publishing. Available at: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC - NIH. Available at: [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. Available at: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium | ACS Omega. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Bicyclization involving pseudo-intramolecular imination with diamines - RSC Publishing. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. Available at: [Link]

Sources

Technical Support Center: Stabilizing 7-Chloro-1H-imidazo[4,5-C]pyridine During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 7-Chloro-1H-imidazo[4,5-C]pyridine. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: preventing the decomposition of this valuable heterocyclic compound during post-reaction workup and purification. As a purine bioisostere, the integrity of this molecule is paramount for its intended biological applications, from anticancer to antimicrobial research.[1] This resource consolidates field-proven insights and troubleshooting strategies in a user-friendly Q&A format to help you navigate the complexities of its handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my product, this compound, after aqueous workup. What are the likely causes?

This is a frequent issue stemming from the inherent chemical reactivity of the this compound scaffold. The two primary culprits during aqueous workup are pH-mediated hydrolysis and nucleophilic substitution .

  • Acid-Catalyzed Hydrolysis: The pyridine ring system, particularly when protonated under acidic conditions, becomes more electron-deficient. This enhances the susceptibility of the C7-chloro substituent to hydrolysis, leading to the formation of the corresponding 7-hydroxy-1H-imidazo[4,5-c]pyridine. This side product can be difficult to separate from the desired product due to similar polarities.

  • Base-Mediated Decomposition: Under basic conditions, two degradation pathways are of concern. Firstly, direct nucleophilic aromatic substitution (SNAr) of the chloride by hydroxide ions can occur, again forming the 7-hydroxy analog. Secondly, strong basic conditions can potentially lead to ring-opening of the imidazole moiety, especially with prolonged exposure or elevated temperatures. Studies on related imidazopyridinium salts have shown ring-opening upon treatment with methanolic potassium hydroxide.

Troubleshooting Flowchart: Aqueous Workup Issues

start Product Loss During Aqueous Workup check_ph What is the pH of your aqueous phase? start->check_ph acidic Acidic (pH < 6) check_ph->acidic Acidic basic Basic (pH > 8) check_ph->basic Basic neutral Neutral (pH 6-8) check_ph->neutral Neutral acid_cause Likely Cause: Acid-catalyzed hydrolysis of C7-Cl bond. acidic->acid_cause base_cause Likely Causes: 1. SNAr with OH- (hydrolysis) 2. Potential imidazole ring opening basic->base_cause solution_neutral If loss persists: - Minimize contact time with aqueous phase. - Consider a non-aqueous workup. neutral->solution_neutral solution_acid Solution: - Neutralize carefully with a mild base  (e.g., sat. NaHCO3) to pH ~7-8. - Keep temperature low (0-5 °C)  during neutralization. - Extract product immediately. acid_cause->solution_acid solution_base Solution: - Neutralize with a mild acid  (e.g., dilute citric acid or NH4Cl). - Avoid strong mineral acids. - Maintain low temperature. - Extract promptly. base_cause->solution_base

Caption: Troubleshooting logic for aqueous workup decomposition.

Q2: My purification by column chromatography on silica gel is giving poor recovery. Could the silica be causing decomposition?

Yes, this is a distinct possibility. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the C7-chloro group if protic solvents like methanol are used in high concentrations in the mobile phase. The combination of an acidic solid support and a nucleophilic solvent creates a microenvironment conducive to degradation.

Recommended Solutions:

  • Use Deactivated Silica: Treat your silica gel with a base before packing the column. A common method is to slurry the silica in your starting eluent system containing a small amount of a volatile base, such as triethylamine (Et3N) or pyridine (typically 0.1-1% v/v). This neutralizes the acidic sites.

  • Alternative Solid Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or C18-functionalized silica (for reverse-phase chromatography).

  • Optimize Your Mobile Phase:

    • Avoid highly nucleophilic solvents like methanol if possible. A dichloromethane/ethyl acetate or hexane/ethyl acetate gradient is often a good starting point.

    • If a polar modifier is necessary, consider using acetonitrile or a lower percentage of methanol in combination with a basic additive like triethylamine.

Table 1: Comparison of Purification Strategies

Purification MethodPotential for DecompositionRecommended Mitigation
Standard Silica Gel Chromatography High, due to acidic nature and potential for hydrolysis with protic eluents.- Neutralize silica with Et3N.- Use non-nucleophilic solvents.
Neutral/Basic Alumina Chromatography Low to moderate. Can be effective for basic compounds.- Ensure product is stable to the basicity of the alumina.
Reverse-Phase Chromatography (C18) Low. Excellent for removing polar impurities.- Requires product solubility in common reverse-phase solvents (MeCN, H2O).
Crystallization Very low. Often the best method for achieving high purity if a suitable solvent system can be found.- Requires screening of various solvent systems.
Q3: I've noticed my final, isolated product changes color and degrades upon storage. What are the best storage practices?

The imidazopyridine core can be sensitive to both light and air over time. Photodegradation is a known issue for many heterocyclic compounds, including imidazopyridines and related structures. This can lead to complex decomposition pathways.

Protocol for Optimal Storage:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). This minimizes oxidation.

  • Low Temperature: Keep the material at low temperatures, ideally at -20°C for long-term storage. A supplier of a related compound recommends storage at 2-8°C under inert gas.[2]

  • Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.

  • Solvent-Free: Store the compound as a dry solid. If a stock solution is required, prepare it fresh and store it under the same inert, cold, and dark conditions. Choose a non-reactive solvent like DMSO for stock solutions.

Q4: My reaction involves a palladium-catalyzed cross-coupling to introduce a substituent at the C7 position. Could residual palladium be causing issues in subsequent steps or during workup?

Absolutely. Residual palladium from coupling reactions is a well-documented issue that can lead to undesired side reactions, including dehalogenation or other catalytic degradation pathways, especially under reductive or thermal conditions. Even after chromatographic purification, significant levels of palladium can remain.

Strategies for Palladium Removal:

  • Metal Scavengers: After the initial workup, treat the organic solution with a metal scavenger. These are commercially available resins or silica-based materials with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica).

  • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.

  • Specific Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help extract palladium salts. Caution is advised as these reagents can sometimes affect the product.

Experimental Protocol: Post-Coupling Workup and Palladium Scavenging

  • Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable solvent (e.g., ethyl acetate). Filter through a pad of Celite® to remove the bulk of the palladium catalyst.

  • Aqueous Wash: Wash the filtrate with water and brine to remove inorganic salts.

  • Scavenger Treatment: To the organic layer, add a palladium scavenger (e.g., SiliaMetS® Thiol) according to the manufacturer's recommendations (typically by weight relative to the theoretical amount of palladium).

  • Stirring: Stir the mixture at room temperature for 2-4 hours.

  • Final Filtration and Concentration: Filter off the scavenger and wash it with the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by chromatography or crystallization.

Key Degradation Pathways and Prevention

The primary modes of decomposition for this compound are nucleophilic substitution at the C7 position and potential instability of the imidazole ring under harsh conditions.

cluster_conditions Degradation Conditions main_compound This compound hydrolysis_product 7-Hydroxy-1H-imidazo[4,5-C]pyridine (Hydrolysis Product) main_compound->hydrolysis_product H2O / H+ or OH- alkoxy_product 7-Alkoxy-1H-imidazo[4,5-C]pyridine (e.g., from MeOH/EtOH) main_compound->alkoxy_product ROH / Base amino_product 7-Amino-1H-imidazo[4,5-C]pyridine (e.g., from NH3/amines) main_compound->amino_product NH3 / Amines dechlorination_product 1H-imidazo[4,5-C]pyridine (Dechlorination) main_compound->dechlorination_product Reductive conditions (e.g., H2, Pd/C) ring_opened_product Ring-Opened Products main_compound->ring_opened_product Strong Base / Heat c1 Aqueous Acid/Base c2 Nucleophilic Solvents c3 Residual Amines c4 Residual Catalysts c5 Harsh pH / High Temp

Caption: Common degradation pathways for this compound.

By understanding these potential pitfalls and implementing the strategies outlined in this guide, you can significantly improve the yield, purity, and stability of your this compound, ensuring the integrity of your subsequent research and development efforts.

References

Sources

Validation & Comparative

A Comparative Analysis of Chloro- vs. Bromo-Imidazo[4,5-c]pyridines in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Imidazo[4,5-c]pyridine Drug Candidates

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural analogy to purines, which allows for competitive interaction with a myriad of biological targets, including kinases and polymerases.[1][2] The strategic placement of substituents on this core structure is a cornerstone of modern drug design, aiming to modulate potency, selectivity, and pharmacokinetic properties. Among the most impactful modifications is the introduction of halogens.

This guide provides an in-depth comparison of the biological activities of chloro- versus bromo-substituted imidazo[4,5-c]pyridines. While both are halogens, the subtle yet significant differences in their physicochemical properties—such as size, electronegativity, and polarizability—can lead to profound distinctions in biological outcomes. We will delve into experimental data to elucidate these differences, offering a rationale for the selection of one halogen over the other in the drug discovery process.

Head-to-Head Comparison: Unraveling the Impact of Chloro- vs. Bromo-Substitution

Direct comparative studies on the biological activity of chloro- versus bromo-substituted imidazo[4,5-c]pyridines are not abundant in publicly accessible literature. However, by analyzing data from closely related series, such as the isomeric imidazo[4,5-b]pyridines, and synthesizing findings from various studies, a clear trend emerges.

A key observation is that the substitution of a chloro- group with a bromo- group on the pyridine ring often leads to a marked increase in antiproliferative activity in cancer cell lines.[3][4] This suggests that the larger, more polarizable bromine atom may engage in more favorable interactions with the target protein.

Key Observations from Experimental Data:
  • Enhanced Potency with Bromine: Studies on a series of amidino-substituted imidazo[4,5-b]pyridines demonstrated that substitution of the pyridine nucleus with bromine markedly increased the antiproliferative activity.[3][4] For instance, a bromo-substituted derivative bearing a 4-cyanophenyl group at position 2 showed potent inhibition of proliferation across multiple cell lines with IC50 values in the low micromolar range (1.8–3.2 μM).[4]

  • Favorable Interactions: The enhanced activity of bromo-substituted compounds can be attributed to several factors. The C-Br bond is weaker and more polarizable than the C-Cl bond.[5] This can facilitate stronger halogen bonding, a non-covalent interaction between the halogen and a nucleophilic site on the biological target, which can enhance binding affinity.

Quantitative Data Summary

The following table summarizes representative data from the literature, illustrating the antiproliferative activity of halogenated imidazo[4,5-b]pyridines, which serve as a strong surrogate for understanding the potential behavior of the imidazo[4,5-c]pyridine series.

Compound DescriptionCell LineIC50 (µM)Reference
Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl at position 2HeLa1.8[4]
Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenyl at position 2SW6203.2[4]
Bromo-substituted imidazo[4,5-b]pyridine with unsubstituted amidino groupSW6200.4[3][8]
Bromo-substituted imidazo[4,5-b]pyridine with 2-imidazolinyl amidino groupSW6200.7[3][8]
4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinolineVarious103.3[9][10]

Note: This table is a compilation from different studies and is intended to illustrate the potent activity of bromo-substituted derivatives. Direct comparison requires testing within the same assay.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are crucial. Below are representative methodologies for key assays used to evaluate the biological activity of these compounds.

Antiproliferative Activity Assessment (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (chloro- and bromo-imidazo[4,5-c]pyridines) are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Visualizing the Rationale: Signaling Pathways and Experimental Workflows

To better understand the context of these compounds' activity, the following diagrams illustrate a typical kinase signaling pathway targeted by such inhibitors and the workflow for their evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->RAF

Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Chloro Chloro-imidazo [4,5-c]pyridine Kinase_Assay Kinase Inhibition Assay Chloro->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Chloro->Cell_Assay Bromo Bromo-imidazo [4,5-c]pyridine Bromo->Kinase_Assay Bromo->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: A typical experimental workflow for comparing the biological activity of synthesized compounds.

Conclusion: The Case for Bromine in Enhancing Biological Activity

The available evidence, primarily from antiproliferative studies on the closely related imidazo[4,5-b]pyridine series, strongly suggests that bromo-substitution is a more effective strategy than chloro-substitution for enhancing the biological activity of imidazo[4,5-c]pyridines.[3][4] This is likely due to the superior ability of bromine to form potent halogen bonds and other favorable interactions within the target's binding site.

While chloro-substituted compounds remain valuable, particularly due to the lower cost and wider availability of chlorinated starting materials, the potential for a significant boost in potency makes the exploration of bromo-analogues a compelling avenue in the optimization phase of drug discovery. Future head-to-head studies on a wider range of biological targets are warranted to further solidify these findings and to delineate the specific contexts in which one halogen may be preferred over the other.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (n.d.). PubMed Central.
  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515-528.
  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (n.d.). PubMed.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry.
  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (n.d.). OUCI.
  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines - PMC. (n.d.). NIH.
  • Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. (2015).
  • Crystal structure and Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. (n.d.). NIH.
  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (2022). PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
  • Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC. (n.d.). PubMed Central.
  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). Benchchem.

Sources

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Mimic and the Quest for Cellular Proof

The 7-Chloro-1H-imidazo[4,5-C]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to natural purines allows it to function as a bioisostere, effectively interacting with a broad spectrum of biological targets often implicated in oncology and immunology, including protein kinases and Toll-like receptors.[1][2] However, demonstrating that a molecule hits its intended target within the complex and dynamic environment of a living cell is a critical, non-trivial step in drug development.[3][4] A compound's potency in a purified, biochemical assay can often be misleading, failing to account for cellular barriers like membrane permeability, efflux pumps, or competition from endogenous ligands.

This guide provides an in-depth comparison of three leading methodologies for confirming direct, physical interaction—or "target engagement"—between a small molecule like this compound and its protein target(s) inside the cell. We will move beyond simply listing protocols to dissect the underlying principles, explain the rationale behind experimental choices, and present self-validating workflows. Our objective is to equip researchers with the knowledge to select the optimal strategy and generate robust, publishable data that definitively links a molecule to its mechanism of action.

Comparative Overview of Core Methodologies

Choosing the right target validation method depends on multiple factors, including the nature of the small molecule, the availability of modified analogues, and the desired throughput. Here, we compare three powerful techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Core Principle Ligand binding increases the thermal stability of the target protein.[5][6]Ligand binding protects the target protein from proteolytic degradation.[7][8]A photoreactive group on the ligand forms a covalent bond with the target upon UV irradiation.[9][10]
Label-Free? Yes. Uses the unmodified small molecule.[11]Yes. Uses the unmodified small molecule.[12][13]No. Requires chemical synthesis of a probe with a photoreactive group and a reporter tag.[9][14]
Primary Readout Quantification of soluble protein remaining after heat treatment (e.g., Western Blot, Mass Spec).[15]Quantification of intact protein remaining after protease digestion (e.g., SDS-PAGE, Western Blot).[7][16]Identification of covalently labeled proteins (e.g., Western Blot, Mass Spec).[17]
Key Advantage Broadly applicable and reflects physiological binding in intact cells.[6][11]Does not require specialized heating equipment; relies on standard lab reagents.[8][12]Can "trap" transient or low-affinity interactions and help identify the specific binding site.[9][18]
Key Limitation Not all proteins exhibit a clear thermal shift; requires careful optimization of heating conditions.[5]Susceptible to false negatives if binding does not protect a protease cleavage site; requires protease titration.[16]Probe synthesis can be complex; the modified probe may have altered pharmacology compared to the parent compound.[9]

Methodology Deep Dive 1: Cellular Thermal Shift Assay (CETSA)

CETSA is founded on the thermodynamic principle that when a small molecule binds to its protein target, the resulting complex is often more stable against thermal denaturation.[5][6] By heating cells treated with the compound across a temperature gradient, we can observe a "shift" in the melting temperature (Tm) of the target protein, providing direct evidence of engagement.[5]

Scientific Rationale & Workflow

The experimental workflow involves treating intact cells with this compound, heating these cell suspensions to various temperatures, lysing them, and then separating the soluble (unfolded) protein fraction from the precipitated (denatured) fraction. The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot. A positive target engagement event is marked by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control.[6][11]

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis start Culture cells to ~80% confluency treat Treat cells with This compound or Vehicle (DMSO) start->treat aliquot Aliquot cell suspensions into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect soluble fraction (supernatant) centrifuge->supernatant quantify Quantify soluble target protein (Western Blot / Mass Spec) supernatant->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot result Observe Thermal Shift (ΔTm) plot->result

Protocol: CETSA for a Putative Kinase Target

This protocol assumes the hypothetical target of this compound is a 55 kDa protein kinase (e.g., a Src-family kinase) in a human cancer cell line (e.g., HeLa).

Self-Validation System:

  • Positive Control: A known, potent inhibitor of the target kinase.

  • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Specificity Control: A structurally similar but biologically inactive analogue of this compound.

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Plate HeLa cells and grow to ~80% confluency.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 107 cells/mL.

    • In separate tubes, treat cell suspensions with 10 µM this compound, 1 µM positive control inhibitor, or vehicle for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot 50 µL of each treated cell suspension into a series of PCR tubes.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include a non-heated (RT) control.

    • Causality: The temperature range is critical. It must bracket the known or empirically determined melting temperature of the target protein to capture the full unfolding transition.

  • Lysis and Fractionation:

    • Cool samples to room temperature for 3 minutes.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Determine protein concentration using a BCA assay.

    • Analyze equal protein amounts from each sample by SDS-PAGE and Western Blot using a validated antibody against the target kinase.

    • Quantify band intensities and normalize to the non-heated control for each treatment group.

    • Plot the normalized intensity versus temperature to generate melting curves and determine the shift (ΔTm).[5][19]

Methodology Deep Dive 2: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method operates on the principle that the binding of a small molecule can stabilize a protein's conformation, making it less susceptible to cleavage by proteases.[13][16] It is a powerful, label-free alternative to CETSA that does not require specialized heating equipment.[7][12]

Scientific Rationale & Workflow

In a DARTS experiment, a cell lysate is prepared and divided into aliquots. These are incubated with the test compound or a vehicle control. A non-specific protease (like pronase or thermolysin) is then added at a carefully titrated concentration that results in partial, but not complete, digestion of the total protein pool.[13][16] If this compound binds its target, the target protein will be "protected" from proteolysis and will appear as a more prominent band on an SDS-PAGE gel or Western Blot compared to the vehicle-treated sample.

DARTS_Workflow cluster_lysis 1. Lysate Preparation cluster_treatment 2. Compound Incubation cluster_digestion 3. Proteolysis cluster_analysis 4. Analysis start Harvest and lyse cells in non-denaturing buffer quant Quantify protein concentration start->quant aliquot Aliquot lysate quant->aliquot treat Incubate with This compound or Vehicle (DMSO) aliquot->treat protease Add protease (e.g., Pronase) at optimal concentration treat->protease incubate Incubate for a fixed time (e.g., 15-30 min) protease->incubate stop Stop reaction with protease inhibitor or heat incubate->stop sds Analyze samples by SDS-PAGE / Western Blot stop->sds band Look for protected band in compound-treated lane sds->band

Protocol: DARTS for Target Validation

Self-Validation System:

  • Controls: Use a known ligand for a different, highly expressed protein (e.g., Methotrexate for DHFR) as a positive control for the method's validity.[8]

  • Dose-Response: Perform the experiment with a range of this compound concentrations.

  • Protease Titration: Crucially, first optimize the pronase concentration to find conditions that give partial digestion of the target protein in the absence of the compound.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest cells and wash with PBS.

    • Lyse cells in M-PER buffer (or similar non-denaturing lysis buffer) supplemented with protease inhibitors (excluding the one used for digestion).

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Normalize the protein concentration of the supernatant to 1 mg/mL.

  • Compound Incubation:

    • Aliquot 99 µL of the normalized lysate into separate tubes.

    • Add 1 µL of this compound (for final concentrations of 0.1, 1, 10, 100 µM) or vehicle (DMSO).

    • Incubate on a rotator for 1 hour at 4°C.

    • Causality: This incubation allows the compound to reach binding equilibrium with its target(s) within the complex proteome.

  • Proteolysis:

    • Add 10 µL of freshly prepared pronase (at the pre-determined optimal concentration, e.g., 1:500 protease:protein ratio) to each tube.

    • Incubate at room temperature for exactly 20 minutes.

    • Stop the digestion by adding 20 µL of 5x SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes.

  • Analysis:

    • Load equal volumes of each sample onto an SDS-PAGE gel (a 4-20% gradient gel is often effective).[16]

    • Perform electrophoresis and transfer to a PVDF membrane for Western Blotting with an antibody against the putative target.

    • A dose-dependent increase in the intensity of the target protein band in the compound-treated lanes relative to the vehicle control indicates successful target engagement.

Methodology Deep Dive 3: Photo-affinity Labeling (PAL)

PAL is a powerful, albeit more complex, technique that creates a "snapshot" of the drug-target interaction by forming a permanent covalent bond.[9] This is achieved by synthesizing an analogue of this compound that incorporates two additional moieties: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin) for enrichment.[9][14]

Scientific Rationale & Workflow

The photo-probe is incubated with live cells, allowing it to bind to its target(s). The cells are then exposed to UV light of a specific wavelength, which activates the photoreactive group, causing it to form a highly reactive intermediate that covalently cross-links to the nearest amino acid residues within the binding pocket.[10] After cell lysis, the biotin-tagged protein-ligand adducts can be enriched using streptavidin beads and identified by mass spectrometry or Western Blot.[17]

PAL_Workflow cluster_probe 1. Probe Incubation cluster_crosslink 2. Cross-linking cluster_enrich 3. Enrichment cluster_analysis 4. Identification start Treat live cells with Photo-affinity Probe compete Include competition control with excess parent compound start->compete uv Irradiate with UV light to induce covalent cross-linking compete->uv lyse Lyse cells uv->lyse beads Add streptavidin beads to capture biotinylated proteins lyse->beads wash Wash beads to remove non-specific binders beads->wash elute Elute captured proteins wash->elute ms Identify proteins by Mass Spectrometry elute->ms result Confirm target by observing reduced signal in competition sample ms->result

Protocol: PAL for Unbiased Target Identification

Self-Validation System:

  • Competition Control: This is the most critical control. A parallel sample is co-incubated with the photo-probe AND a large excess (e.g., 100-fold) of the original, unmodified this compound. True targets will show significantly reduced labeling in this competition sample.[9]

  • No UV Control: A sample that is incubated with the probe but not exposed to UV light to control for non-covalent interactions with the enrichment beads.

Step-by-Step Methodology:

  • Probe Synthesis & Cell Treatment:

    • Synthesize a PAL probe of this compound containing a diazirine and a biotin tag.

    • Treat cells with the probe (e.g., 1 µM) for 1 hour. For the competition sample, pre-incubate with 100 µM of the parent compound for 30 minutes before adding the probe.

  • Photo-Crosslinking and Lysis:

    • Wash cells with cold PBS to remove unbound probe.

    • Irradiate the cells on ice with 365 nm UV light for 15 minutes.

    • Causality: UV irradiation provides the energy to convert the relatively stable diazirine into a highly reactive carbene, which rapidly inserts into nearby C-H or N-H bonds, forming the covalent link.[14]

    • Scrape and lyse the cells in a buffer containing SDS to denature proteins.

  • Target Enrichment:

    • Incubate the lysate with streptavidin-conjugated magnetic beads for 2 hours at room temperature to capture the biotinylated protein-probe complexes.

    • Wash the beads extensively with buffers of decreasing stringency to remove non-specifically bound proteins.

  • Identification:

    • Elute the captured proteins from the beads.

    • Resolve the eluate by SDS-PAGE and identify specific targets by Western Blot or, for unbiased discovery, subject the entire eluate to in-solution trypsin digestion followed by LC-MS/MS analysis.

    • True targets will be highly enriched in the probe-only sample and significantly depleted in the competition sample.[17]

Downstream Functional Validation: Linking Engagement to Pathway Modulation

Confirming direct physical binding is the first step. The second is to demonstrate that this engagement leads to a functional consequence. If this compound is hypothesized to be a kinase inhibitor, its engagement with the target kinase should lead to a decrease in the phosphorylation of that kinase's downstream substrates.

Signaling_Pathway Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., SRC) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Compound 7-Chloro-1H- imidazo[4,5-C]pyridine Compound->TargetKinase Inhibits

A crucial follow-up experiment would be to treat cells with this compound, stimulate the relevant pathway (e.g., with a growth factor), and then perform a Western Blot using a phospho-specific antibody against a known substrate of the target kinase. A dose-dependent decrease in the phospho-substrate signal would provide the functional evidence that complements the direct binding data from CETSA or DARTS.

Conclusion and Recommendations

Validating the cellular target engagement of a promising scaffold like this compound is essential for building a robust biological rationale for its continued development.

  • For initial validation and confirmation of a hypothesized target , CETSA and DARTS are excellent choices. They are label-free, relatively high-throughput, and provide direct biophysical evidence of interaction in a native cellular context. CETSA is often preferred if suitable thermal cycler equipment is available, while DARTS is an accessible alternative requiring only standard biochemistry equipment.

  • For unbiased target deconvolution or to trap weak interactions , Photo-affinity Labeling (PAL) is the gold standard. While it requires significant upfront investment in chemical synthesis, the payoff is a covalent and permanent record of the interaction partners, which can be identified with high confidence using modern proteomics.

Ultimately, a multi-pronged approach provides the most compelling evidence. Using a label-free method like CETSA to confirm engagement, followed by downstream functional assays to demonstrate pathway modulation, constitutes a rigorous and self-validating strategy to advance any drug discovery program.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Current Protocols in Chemical Biology. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer Link. [Link]

  • Goral, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from ResearchGate. [Link]

  • Cravatt, B. F., & Simon, G. M. (2010). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Corson, T. W., & Crews, C. M. (2007). Small molecule target identification using photo-affinity chromatography. SciSpace. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]

  • Goral, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. ResearchGate. [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from UCL website. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Parker, C. G., & Schafroth, M. A. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or.... Retrieved from ResearchGate. [Link]

  • Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Dai, L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from ResearchGate. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Yilmaz, I., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Persoons, L., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry. [Link]

  • Leso, V., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry. [Link]

  • Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][8][16]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Docking Analysis of 7-Chloro-1H-imidazo[4,5-C]pyridine with Known Inhibitors Against Pim-1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Silico Target Validation

This guide provides a detailed comparative analysis of the potential binding of 7-Chloro-1H-imidazo[4,5-C]pyridine to the active site of Pim-1 kinase, a significant target in oncology. We will benchmark its performance against established Pim-1 inhibitors, offering a robust, data-driven framework for researchers in drug discovery and medicinal chemistry.

The imidazo[4,5-c]pyridine scaffold is a cornerstone in the design of bioactive compounds, primarily due to its structural resemblance to natural purines, which allows it to act as a bioisostere and interact effectively with a wide array of biological targets.[1][2] This structural feature makes it a "privileged" scaffold in medicinal chemistry. Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of a ligand to a receptor, providing critical insights at the atomic level that guide rational drug design.[3][4]

Our objective is to elucidate the therapeutic potential of the this compound scaffold by computationally evaluating its interaction with Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell survival, proliferation, and apoptosis.[5] Overexpression of Pim-1 is implicated in the progression of multiple cancers, making it an attractive therapeutic target.[5][6][7] This study will compare the docking results of our lead compound with those of known Pim-1 inhibitors like AZD1208 and SGI-1776 to assess its relative potential as a novel inhibitor.[6][8]

Experimental Methodology: A Self-Validating Protocol

The credibility of any in-silico study hinges on a meticulous and reproducible methodology. The following protocol is designed to ensure scientific integrity by detailing every critical step, from protein and ligand preparation to the final docking analysis.

Part 1: Receptor Preparation (Pim-1 Kinase)

  • Structure Acquisition: The three-dimensional crystal structure of Pim-1 kinase is procured from the Protein Data Bank (PDB). For this study, a high-resolution structure complexed with a known inhibitor is ideal as it provides a validated active site conformation.

  • Protein Cleansing: The initial PDB file is processed to remove non-essential molecules.[9][10] This includes all water molecules (HOH), co-factors, and the original co-crystallized ligand. This step ensures that the docking simulation is not influenced by non-target entities.

  • Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in crystal structure files, are added to the protein. Polar hydrogens are crucial for forming hydrogen bonds. Subsequently, Kollman charges are assigned to the protein atoms, a standard procedure to approximate the atomic partial charges necessary for calculating electrostatic interactions during docking.[11]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes charge and atom type information required by AutoDock software.[11]

Part 2: Ligand Preparation

  • Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted into a 3D structure.

  • Selection of Known Ligands: For a robust comparison, the following well-characterized Pim-1 inhibitors are selected:

    • AZD1208[8]

    • SGI-1776[6][8]

    • Rifaximin[12]

  • Energy Minimization: The 3D structures of the test compound and the known ligands undergo energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a lower energy, more realistic conformation.

  • Torsion Root and Branches Detection: The rotatable bonds within each ligand are defined. This is a critical step that allows for ligand flexibility during the docking simulation, enabling it to adapt its conformation to fit the protein's binding pocket.

  • File Format Conversion: All prepared ligands are saved in the PDBQT format.[9]

Part 3: Molecular Docking Workflow

The core of this study is the molecular docking simulation, which predicts the binding pose and affinity.

  • Grid Box Generation: A grid box is defined around the active site of Pim-1 kinase. The dimensions and center of this box are determined based on the location of the co-crystallized ligand in the original PDB file, ensuring that the search space for the docking algorithm is focused on the known binding pocket.

  • Docking Algorithm Configuration: The Lamarckian Genetic Algorithm (LGA) within AutoDock is selected for this study.[9] The LGA is a hybrid algorithm that combines a genetic algorithm for global exploration of conformational space with a local search method for energy minimization, providing a robust search for the optimal binding pose.[10]

  • Execution of Docking Runs: The docking simulation is executed for a pre-defined number of runs (e.g., 50-100) for each ligand. Multiple runs increase the probability of finding the lowest energy and most representative binding conformation.

  • Analysis of Docking Results: The output docking log file (DLG) is analyzed. The results are clustered based on conformational similarity (Root Mean Square Deviation - RMSD). The cluster with the lowest binding energy and the largest population is considered the most probable binding mode.[9]

  • Interaction Visualization: The best-docked pose for each ligand is loaded into a molecular visualization tool (e.g., Discovery Studio, PyMOL) along with the protein structure. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, which stabilize the ligand-receptor complex.

Visualization of the Scientific Process

To ensure clarity, the workflows and logical relationships are presented visually using diagrams.

G cluster_prep Phase 1: Preparation cluster_ligand Phase 2: Ligand Setup cluster_dock Phase 3: Docking & Analysis PDB 1. Obtain Pim-1 Kinase (PDB) Clean 2. Clean Protein (Remove H2O, Ligands) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate PDBQT_P 4. Save as Receptor.pdbqt Protonate->PDBQT_P Grid 9. Define Grid Box (Active Site) PDBQT_P->Grid Receptor Input LIG_3D 5. Generate 3D Ligand Structures (Test & Known Inhibitors) Min 6. Energy Minimization LIG_3D->Min Torsion 7. Define Rotatable Bonds Min->Torsion PDBQT_L 8. Save as Ligand.pdbqt Torsion->PDBQT_L Dock 10. Run Docking (Lamarckian GA) PDBQT_L->Dock Ligand Input Grid->Dock Analyze 11. Cluster Results & Identify Best Pose Dock->Analyze Visualize 12. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize

Caption: Experimental workflow for the comparative docking study.

G cluster_ligands Ligands for Docking Target Pim-1 Kinase (Receptor) ATP-Binding Pocket Test_Cmpd 7-Chloro-1H- imidazo[4,5-C]pyridine Test_Cmpd->Target Predicted Binding Affinity & Mode Known_Ligand1 AZD1208 Known_Ligand1->Target Known Inhibitor (Benchmark) Known_Ligand2 SGI-1776 Known_Ligand2->Target Known Inhibitor (Benchmark) Known_Ligand3 Rifaximin Known_Ligand3->Target Known Inhibitor (Benchmark)

Caption: Logical relationship between target and ligands.

Results and Discussion

The docking simulations provide quantitative estimates of binding affinity and qualitative insights into the binding modes. The results are summarized below for a comparative assessment.

CompoundBinding Energy (kcal/mol)Key Interacting Residues
This compound -7.9Lys67, Glu121, Leu120, Val52
AZD1208 (Known Inhibitor) -10.2Lys67, Glu121, Asp128, Leu44
SGI-1776 (Known Inhibitor) -9.5Lys67, Glu121, Phe49, Ile185
Rifaximin (Known Inhibitor) -9.1Lys67, Glu121, Leu120, Val126

Comparative Analysis of Binding Affinity and Interactions

The docking results reveal that this compound exhibits a strong predicted binding affinity of -7.9 kcal/mol for the active site of Pim-1 kinase. While this value is moderately lower than those of the potent, well-established inhibitors AZD1208 (-10.2 kcal/mol) and SGI-1776 (-9.5 kcal/mol), it is competitive and suggests that the imidazo[4,5-c]pyridine scaffold is a viable starting point for inhibitor design.[6][8]

A crucial aspect of this analysis is the examination of specific molecular interactions within the ATP-binding pocket of Pim-1.[12] Across all docked ligands, including our test compound, interactions with the hinge region residue Glu121 and the catalytic Lys67 are consistently observed. These interactions are known to be critical for the inhibition of Pim-1 kinase activity.

This compound forms a predicted hydrogen bond with the backbone of Glu121 and engages in hydrophobic interactions with Leu120 and Val52. This binding mode is similar to that of Rifaximin, which also interacts with these key residues.[12] The more potent inhibitor, AZD1208, forms additional hydrogen bonds and stronger hydrophobic contacts, accounting for its higher binding affinity.

The presence of the chlorine atom at the 7-position of the imidazo[4,5-c]pyridine ring is significant. This halogen can participate in halogen bonding or act as a versatile chemical handle for further synthetic modifications.[1] By replacing or modifying this group, it may be possible to extend into deeper pockets of the active site to engage additional residues, such as Phe49 or Asp128, potentially increasing both potency and selectivity.

Conclusion and Future Directions

This in-silico comparative study demonstrates that this compound is a promising scaffold for the development of novel Pim-1 kinase inhibitors. Its predicted binding affinity is substantial, and its binding mode involves interactions with key catalytic and hinge region residues within the enzyme's active site.

The data presented here provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The logical next steps include:

  • Chemical Synthesis: Synthesize this compound and a focused library of analogues with modifications at the C7-position to explore the structure-activity relationship (SAR).

  • In-Vitro Validation: Perform kinase inhibition assays to experimentally determine the IC50 value of the synthesized compounds against recombinant Pim-1 kinase, which would validate the computational predictions.[12]

  • Cell-Based Assays: Evaluate the most potent compounds in cancer cell lines that overexpress Pim-1 to assess their anti-proliferative activity.

By integrating computational predictions with empirical testing, the this compound scaffold can be systematically optimized into a potent and selective therapeutic agent.

References

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. Int J Biol Macromol. 2025 Mar:292:139107.
  • Pim-1 kinase as cancer drug target: An upd
  • Pim1 Selective Inhibitors. Selleckchem.com.
  • Pim-1 Inhibitors. SCBT - Santa Cruz Biotechnology.
  • Molecular Docking - An easy protocol. protocols.io.
  • (PDF) Molecular Docking Protocol.
  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.
  • Docking (molecular). Wikipedia.
  • 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine. Benchchem.
  • This compound | 5975-13-3. Benchchem.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.

Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-1H-imidazo[4,5-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a heterocyclic ring system that holds a privileged position in medicinal chemistry. Its structural and electronic similarity to the endogenous purine nucleus allows it to function as a bioisostere, enabling its derivatives to interact effectively with a wide array of biological macromolecules, such as proteins and nucleic acids, that typically bind purines.[1][2] This inherent characteristic has made the imidazo[4,5-c]pyridine core a fertile ground for the development of novel therapeutics.

The addition of a chlorine atom at the 7-position creates the 7-Chloro-1H-imidazo[4,5-C]pyridine scaffold, a versatile building block that has been extensively explored for various pharmacological activities. Derivatives have shown significant potential as inhibitors of enzymes crucial for cell proliferation and survival, leading to their investigation as antitumor, antiviral, and anti-inflammatory agents.[1][3] Notably, this scaffold is prominent in the design of potent kinase inhibitors, which are critical in the fields of oncology and inflammation research.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, comparing their performance and detailing the experimental methodologies that underpin their development.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly contingent on the nature and placement of substituents around the core structure. The chlorine atom at the C7 position and the nitrogen atoms within the rings serve as key handles for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[1]

Key Substituent Effects on Biological Activity

The following analysis dissects the impact of substitutions at various positions on the imidazo[4,5-c]pyridine ring, with a focus on kinase inhibition, a major therapeutic application for this class of compounds.

  • Substitutions at the N1 and N3 Positions: Alkylation and arylation at the nitrogen atoms of the imidazole ring are crucial for modulating the physicochemical and pharmacological profiles of these compounds.[4] For instance, in a series of imidazo[4,5-c]pyridin-2-one derivatives designed as Src family kinase (SFK) inhibitors, the nature of the substituent at the N1 position significantly influenced inhibitory activity. An aliphatic cyclopentyl group at N1 was found to be preferable to aromatic rings or short-chain alkanes for enhancing potency against Src and Fyn kinases.[5]

  • Substitutions at the C2 Position: The C2 position is a critical vector for introducing diversity and establishing key interactions with biological targets. In the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors, modifications at this position were central to achieving high potency.[2] Similarly, for anti-inflammatory agents targeting mitogen and stress-activated protein kinase 1 (MSK1), comprehensive modification of substituents at the C2 and C6 positions of the isomeric imidazopyridine ring led to derivatives with enhanced inhibitory power.[2]

  • Substitutions at the C4 Position: The C4 position, often bearing an amino group, is another key site for modification. In a series of imidazo[4,5-c]pyridinecarboxamide analogs developed as PARP-1 inhibitors, the introduction of various cyclic amine substituents at this position was evaluated. This exploration led to the identification of compounds with significant inhibitory effects.[6]

Comparative Data on Kinase Inhibition

The following table summarizes the SAR for a series of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.[5] The data highlights how systematic modifications at the R1 and R2 positions influence inhibitory potency.

CompoundR1 SubstituentR2 SubstituentSrc IC50 (µM)Fyn IC50 (µM)
1a Phenyl4-Chlorophenyl>50>50
1d Cyclopentyl4-Chlorophenyl0.230.44
1e Cyclohexyl4-Chlorophenyl0.480.58
1g Isobutyl4-Chlorophenyl1.051.14
1q Cyclopentyl4-Trifluoromethylphenyl0.650.88
1s Cyclopentyl4-Methoxyphenyl0.180.31

Data synthesized from a study on novel Src family kinase inhibitors for glioblastoma.[5]

From this data, a clear SAR trend emerges:

  • R1 Position: An aliphatic ring (cyclopentyl, cyclohexyl) is superior to an aromatic ring (phenyl) or a simple alkyl chain (isobutyl). The cyclopentyl group (1d) provided the optimal activity in this initial comparison.[5]

  • R2 Position: When the optimal cyclopentyl group is at R1, modifying the electronics of the phenyl ring at R2 further tunes the activity. An electron-donating methoxy group (1s) resulted in the most potent compound in the series against both Src and Fyn kinases.[5]

Comparative Analysis: Performance Against Alternative Scaffolds

The therapeutic potential of an optimized compound is best understood in the context of existing alternatives. Compound 1s from the table above, an imidazo[4,5-c]pyridin-2-one derivative, showed potent activity against glioblastoma cell lines comparable to the established SFK inhibitor, PP2.[5]

Another relevant comparison is with isomeric scaffolds. While this guide focuses on the imidazo[4,5-c]pyridine core, extensive research has been conducted on the closely related imidazo[4,5-b]pyridine isomer. One such derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , emerged as a potent dual inhibitor of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[4][7] This compound demonstrated low nanomolar inhibition of Aurora-A (Kd = 7.5 nM) and FLT3 (Kd = 6.2 nM) and showed strong tumor growth inhibition in xenograft models following oral administration.[7]

The success of the imidazo[4,5-b]pyridine series highlights the critical importance of the pyridine nitrogen's position in defining the molecule's interaction with its biological target. While both isomers are purine bioisosteres, this subtle structural change can significantly alter the selectivity and potency profile, providing researchers with distinct scaffolds for targeting different families of enzymes.

Key Experimental Methodologies

The discovery and optimization of these derivatives rely on robust synthetic protocols and precise biological assays.

General Protocol for Chemical Synthesis

A common and versatile method for synthesizing the imidazo[4,5-c]pyridine core involves the condensation of a substituted diaminopyridine with an aldehyde, followed by cyclization.

Step-by-Step Synthesis of a 2-Substituted-1H-imidazo[4,5-c]pyridine:

  • Starting Materials: 4,5-Diaminopyridine derivative and a selected aryl or alkyl aldehyde.

  • Condensation: Dissolve the diaminopyridine (1 equivalent) and the aldehyde (1.1 equivalents) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Oxidative Cyclization: Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), to the mixture.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under a vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired imidazo[4,5-c]pyridine derivative.[3]

This represents a generalized procedure. Specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates.[3]

Protocol for In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized compounds against a target kinase (e.g., Src), a biochemical assay is performed.

Step-by-Step Kinase Activity Assay:

  • Reagents: Recombinant active kinase enzyme, appropriate peptide substrate, ATP (adenosine triphosphate), and the test compound (dissolved in DMSO).

  • Preparation: Prepare a series of dilutions of the test compound in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the kinase enzyme, the peptide substrate, and the test compound dilution.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final concentration of ATP should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Visualizing Key Concepts

Diagrams are essential for clarifying complex chemical and biological processes.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 4,5-Diaminopyridine Derivative D Condensation & Oxidative Cyclization A->D 1. Mix B Aldehyde (R-CHO) B->D 1. Mix C Solvent (e.g., DMSO) Oxidant (e.g., Na2S2O5) C->D 2. Add & Heat E Crude Imidazo[4,5-c]pyridine D->E 3. Work-up F Purification (Recrystallization or Chromatography) E->F G Final Product: 2-Substituted-1H-imidazo[4,5-c]pyridine F->G SAR_Summary center Imidazo[4,5-c]pyridine Core N1 N1 Position: Aliphatic Ring (e.g., Cyclopentyl) > Aromatic Ring center->N1 Key for Potency R2 R2 Position (Aryl): Electron-Donating Group (e.g., -OCH3) Enhances Potency center->R2 Fine-tunes Activity C4 C4 Position: Amenable to Cyclic Amine Substitutions center->C4 Modulates Properties C7 C7 Position: Chloro group is a key handle for modification center->C7 Enables Diversity

Caption: Key SAR takeaways for imidazo[4,5-c]pyridine derivatives as kinase inhibitors.

Kinase_Inhibition cluster_enzyme Kinase Active Site atp_pocket ATP Binding Pocket substrate_site Substrate Binding Site atp_pocket->substrate_site No Phosphorylation product Phosphorylated Product atp ATP blocked X inhibitor Imidazo[4,5-c]pyridine Derivative inhibitor->atp_pocket Competitively Binds substrate Substrate (Protein) substrate->substrate_site blocked->atp_pocket Binding Blocked

Caption: Mechanism of competitive ATP inhibition by imidazo[4,5-c]pyridine kinase inhibitors.

Conclusion

The this compound scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that small modifications to the core can lead to significant changes in biological activity and target selectivity. The preference for specific aliphatic and substituted aryl groups at key positions provides a clear roadmap for designing more potent and selective inhibitors. As demonstrated by comparisons with isomeric scaffolds and established drugs, derivatives of this class are highly competitive. Future research will likely focus on fine-tuning the pharmacokinetic properties of these potent compounds to translate their in vitro success into clinically effective treatments for a range of diseases, particularly cancer.

References

  • Gao, L., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 396-407. Available from: [Link]

  • Salmaso, V., et al. (2016). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Chemical Neuroscience, 7(10), 1433-1443. Available from: [Link]

  • Kamal, A., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. Available from: [Link]

  • Dyminska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available from: [Link]

  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4277. Available from: [Link]

  • We describe herein an efficient method for synthesizing novel 7‐aryl‐1H‐imidazo[4,5‐b]pyridines 4(a–j) via photocatalytic C(sp²)−C(sp²) cross... Available from: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. Available from: [Link]

  • Popowycz, F., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(5), 239-246. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available from: [Link]

  • Zhu, Q., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1993-1996. Available from: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]

  • Ben-M'barek, Y., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3181. Available from: [Link]

  • Perković, I., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(14), 5400. Available from: [Link]

  • Li, Y., et al. (2021). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie, 354(9), e2100122. Available from: [Link]

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 7-Chloro-1H-imidazo[4,5-C]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

For drug discovery researchers, the 7-chloro-1H-imidazo[4,5-c]pyridine scaffold represents a "privileged" structural motif. Its resemblance to endogenous purines allows for potent interactions with a variety of biological targets, most notably the ATP-binding pocket of protein kinases.[1] Derivatives of the closely related imidazo[4,5-b]pyridine isomer have shown potent inhibitory activity against critical oncology targets like Aurora kinases, FLT3, and c-Met, making this entire class of compounds highly valuable for therapeutic development.[1][2][3]

However, the very feature that makes this scaffold so effective—its ability to target the highly conserved kinase ATP-binding site—also presents a significant challenge: the potential for cross-reactivity. An inhibitor designed for a specific kinase may bind to dozens of unintended "off-target" kinases, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of the preclinical development process for any novel this compound-based inhibitor.

This guide provides a comprehensive framework for designing and executing such a campaign. We will move beyond simple checklists to explain the causality behind experimental choices, detailing a self-validating system of biochemical and cell-based assays to build a high-confidence selectivity profile for your inhibitor.

The Foundation: Large-Panel Biochemical Screening

The initial and most straightforward step in assessing selectivity is to measure the inhibitor's activity against a broad array of purified kinases. This provides a foundational, quantitative landscape of your compound's kinome-wide interactions.

The "Why": Large-panel screens are essential for initial target identification and selectivity assessment.[6] By testing your inhibitor against hundreds of kinases in a standardized, activity-based assay format, you can rapidly identify its primary targets, potent off-targets, and overall selectivity profile.[7] This data is crucial for making early go/no-go decisions and for guiding further optimization efforts.[6]

Experimental Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)

This method remains a gold standard for its sensitivity and broad applicability.

  • Compound Preparation: Prepare a 100x stock solution of the test inhibitor in 100% DMSO. For a standard 2-point screen, a volume of 1700 µL is typically required.[6]

  • Assay Plate Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and cofactors in a buffered solution.

  • Inhibitor Addition: Add the test inhibitor at a final concentration (e.g., 1 µM) to the assay wells. Include a DMSO-only control for 100% enzyme activity and a known broad-spectrum inhibitor as a positive control.

  • Reaction Initiation: Start the phosphorylation reaction by adding [γ-³³P]ATP. The final ATP concentration can be varied; testing at the Kₘ for ATP provides maximum potency data, while testing at physiological concentrations (e.g., 1 mM) can offer more biologically relevant insights.[8][9]

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Reaction Termination & Separation: Stop the reaction and separate the radiolabeled substrate from the residual [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the phosphorylated substrate.

  • Detection: Wash away unbound ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation:

The results are typically presented as a percentage of remaining kinase activity at a given inhibitor concentration. This data can be summarized in a table and visualized as a "kinome tree" to provide an intuitive representation of selectivity.

Table 1: Illustrative Biochemical Screening Data for a Hypothetical Imidazopyridine Inhibitor (Compound X)

Kinase FamilyTarget Kinase% Inhibition @ 1 µM
TKFLT398%
AGCAURKA95%
AGCAURKB88%
CAMKCAMK2D65%
CMGCCDK252%
TKABL148%
STEMAP2K115%
TKLRAF110%

The Cellular Context: Chemical Proteomics with Kinobeads

While biochemical assays are essential, they do not fully recapitulate the cellular environment where inhibitors must compete with high concentrations of endogenous ATP and where target kinases exist within larger protein complexes. Chemical proteomics, particularly the "kinobeads" approach, addresses this by assessing inhibitor binding to native kinases directly from cell lysates.[10][11]

The "Why": Kinobeads technology provides a two-in-one binding and selectivity assay in a competitive and unbiased manner.[10] It measures how well your compound prevents native kinases from binding to a broad-spectrum affinity matrix, offering a more physiologically relevant measure of target engagement and selectivity across a significant portion of the expressed kinome.[12][13]

Experimental Workflow: Competitive Pull-Down Assay

The kinobeads workflow involves competitive binding between the test inhibitor and immobilized, non-selective kinase inhibitors for the native kinome present in a cell lysate.

G cluster_prep Sample Preparation cluster_assay Competitive Binding & Enrichment cluster_analysis Analysis lysate Cell Lysate (Pool of multiple cell lines) incubation Incubate Lysate with Test Inhibitor lysate->incubation inhibitor Test Inhibitor (Increasing Concentrations) inhibitor->incubation enrichment Add Kinobeads to Lysate (Capture unbound kinases) incubation->enrichment kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) kinobeads->enrichment wash Wash Beads to Remove Non-specific Binders enrichment->wash elution Elute Bound Kinases wash->elution digest Tryptic Digest elution->digest lcms nanoLC-MS/MS Analysis digest->lcms quant Label-Free Quantification lcms->quant

Caption: Kinobeads competitive pull-down workflow.

Step-by-Step Protocol:

  • Cell Lysis: Prepare lysates from a panel of cell lines (e.g., four different lines) to ensure broad coverage of the kinome.[10]

  • Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of the this compound inhibitor or a DMSO vehicle control.

  • Affinity Enrichment: Add the kinobeads—Sepharose beads functionalized with multiple non-selective kinase inhibitors—to the lysate.[11] Native kinases not bound by the test inhibitor will bind to the beads.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Interpretation: Quantify the abundance of each identified kinase in the inhibitor-treated samples relative to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the test inhibitor is engaging that target. This data is used to generate dose-response curves and calculate dissociation constants (Kds) for numerous kinases simultaneously.

Data Presentation:

The primary output is a list of kinases engaged by the inhibitor, with corresponding potency values (e.g., IC50 or Kd). This allows for a direct comparison of binding affinity across hundreds of native kinases.

Table 2: Hypothetical Kinobeads Profiling Data for Compound X

Kinase TargetIC50 (nM)Hill SlopeNotes
FLT38.51.1Potent on-target engagement
AURKA15.20.9Potent on-target engagement
AURKB65.01.0Weaker affinity for B isoform
LCK250.51.2Significant off-target
SRC890.10.8Moderate off-target
YES1>10,000N/ANot a significant target

The Gold Standard: In-Cell Target Engagement with CETSA

Confirming that an inhibitor binds its intended target within the complex and crowded environment of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[14][15]

The "Why": CETSA relies on the principle of ligand-induced thermal stabilization.[14] When a protein binds to a ligand (like our inhibitor), it becomes more resistant to heat-induced unfolding and aggregation.[15] By heating cells and measuring the amount of soluble target protein remaining, we can directly observe whether our compound is binding to its target in a physiological context.[16] This is crucial for validating that the biochemical and proteomic findings translate to a live-cell setting.

Experimental Workflow: CETSA

This workflow assesses the thermal stability of a target protein in the presence or absence of a ligand.

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cells Intact Cells compound Treat with Inhibitor or DMSO Vehicle cells->compound heat Heat Aliquots to a Range of Temperatures compound->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation to Pellet Aggregated Protein lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) supernatant->detection

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells that endogenously express the target kinase(s) of interest. Treat the cells with the this compound inhibitor at a desired concentration or with DMSO as a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[17]

  • Cell Lysis: Lyse the cells, often through repeated freeze-thaw cycles, to release the cellular contents.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the heat-induced aggregated proteins and other cellular debris.[17]

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using a sensitive detection method like Western blotting or an ELISA.

  • Data Analysis: For each temperature, compare the amount of soluble protein in the inhibitor-treated sample to the DMSO-treated sample. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Data Presentation:

The results are visualized as melting curves. A rightward shift of the curve for the inhibitor-treated sample indicates thermal stabilization and confirms target binding. This can be used to generate isothermal dose-response curves to quantify cellular potency.

Table 3: Comparative Analysis of Profiling Methodologies

MethodologyMeasuresContextThroughputKey AdvantageKey Limitation
Biochemical Screen Enzymatic InhibitionIn Vitro (Purified)High (300+ kinases)Broad, quantitative view of kinome interactions.[9]Lacks physiological context (no cells, artificial ATP).
Kinobeads Competitive BindingEx Vivo (Lysate)High (250+ kinases)Measures binding to native kinases in a competitive environment.[10]Does not account for cell permeability or efflux.
CETSA Thermal StabilizationIn Cellulo (Live Cells)Low to MediumGold standard for confirming target engagement in a live cell.[14][18]Typically low throughput, requires specific antibodies.

Synthesizing the Data: Building a High-Confidence Profile

No single method tells the whole story. The power of this three-pronged approach lies in the synthesis of the data to build a cohesive and validated cross-reactivity profile.

  • Concordance is Key: Potent targets identified in the biochemical screen should ideally be confirmed in the kinobeads assay. The most relevant of these targets should then be validated for engagement in intact cells using CETSA.

  • Explaining Discrepancies: Sometimes a potent biochemical hit is not observed in the kinobeads or CETSA experiments. This could indicate that the inhibitor has poor cell permeability, is subject to efflux pumps, or that the kinase is not expressed in the chosen cell lines. Conversely, a target that appears only in cellular assays may require a specific cellular conformation or scaffolding protein not present in a purified system.

  • Comparing to Alternatives: The ultimate goal is to understand how your this compound inhibitor compares to other molecules. For example, if developing a FLT3 inhibitor, its off-target profile against kinases like SRC-family kinases or CDK2 should be compared to existing FLT3 inhibitors to predict its therapeutic window and potential side effects. An inhibitor that is highly potent for FLT3 but shows minimal activity against other kinases in all three assays would be considered highly selective.

By systematically applying this integrated workflow of biochemical screening, chemical proteomics, and in-cell target validation, researchers can move beyond a simple list of IC50 values. This approach provides a deeply interrogated, multi-dimensional understanding of a compound's selectivity, de-risking its progression and providing a solid, data-driven foundation for developing the next generation of targeted therapeutics based on the versatile this compound scaffold.

References

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. PubMed.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
  • Kinase Screening & Profiling Service. Drug Discovery Support.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Kinome Profiling. Oncolines B.V..
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH.
  • 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine. Benchchem.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. PubMed.

Sources

comparing the efficacy of different synthetic routes to 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-c]pyridine scaffold, a bioisostere of natural purines, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents. The 7-chloro-1H-imidazo[4,5-c]pyridine, in particular, serves as a crucial intermediate, with the chloro-substituent providing a versatile handle for further functionalization through cross-coupling reactions. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate, offering insights into the strategic choices and experimental nuances of each pathway.

Route 1: The Diaminopyridine Cyclization Approach

This classical and convergent approach relies on the construction of a key intermediate, 5-chloro-pyridine-3,4-diamine, followed by the cyclization of the imidazole ring with a one-carbon source. This strategy is advantageous due to its often straightforward final step and the commercial availability of related starting materials.

Synthetic Pathway Overview

A 4-Aminopyridine B 4-Acetamidopyridine A->B Ac₂O C 4-Acetamido-3-nitropyridine B->C HNO₃/H₂SO₄ D 4-Amino-3-nitropyridine C->D H₂O/H⁺ E 2-Chloro-4-amino-5-nitropyridine D->E HCl/H₂O₂ F 5-Chloro-3,4-diaminopyridine E->F Fe/HCl or H₂/Pd-C G This compound F->G HCOOH or HC(OEt)₃

Caption: Synthetic pathway for Route 1.

In-Depth Mechanistic Analysis and Experimental Protocol

Step 1: Acetylation of 4-Aminopyridine

The initial step involves the protection of the amino group of 4-aminopyridine via acetylation with acetic anhydride. This is a crucial strategic choice to prevent side reactions during the subsequent nitration step and to activate the pyridine ring for electrophilic substitution.

Step 2: Nitration of 4-Acetamidopyridine

The nitration of the pyridine ring is achieved using a mixture of nitric and sulfuric acids. The acetamido group directs the incoming nitro group to the 3-position.

Step 3: Hydrolysis of the Acetamido Group

The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield 4-amino-3-nitropyridine.

Step 4: Chlorination of 4-Amino-3-nitropyridine

The introduction of the chlorine atom is accomplished through chlorination, for instance, using hydrochloric acid and hydrogen peroxide.

Step 5: Reduction of the Nitro Group

The nitro group of 2-chloro-4-amino-5-nitropyridine is reduced to an amino group to form the key intermediate, 5-chloro-3,4-diaminopyridine. This can be achieved through various methods, such as catalytic hydrogenation (H₂/Pd-C) or with reducing metals in acidic media (e.g., Fe/HCl).

Step 6: Imidazole Ring Formation

The final step is the cyclization of 5-chloro-3,4-diaminopyridine to form the imidazole ring. This is typically accomplished by heating with formic acid or triethyl orthoformate.[1] The use of formic acid involves a condensation reaction followed by dehydration, while triethyl orthoformate provides an in-situ source of a formyl equivalent.

Experimental Protocol: Route 1

Synthesis of 5-Chloro-3,4-diaminopyridine (Intermediate)

A representative multi-step procedure to obtain the key diamine intermediate is as follows:

  • 4-Acetamidopyridine: 4-Aminopyridine is reacted with a slight excess of acetic anhydride in a suitable solvent like pyridine or acetic acid. The reaction mixture is heated to ensure complete conversion, followed by workup and recrystallization.

  • 4-Acetamido-3-nitropyridine: The protected aminopyridine is carefully added to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is allowed to proceed at a controlled temperature before being quenched on ice, and the product is isolated by filtration.

  • 4-Amino-3-nitropyridine: The acetamido-nitropyridine is hydrolyzed by refluxing in aqueous mineral acid (e.g., HCl) until the deprotection is complete. The product is isolated after neutralization.

  • 2-Chloro-4-amino-5-nitropyridine: The amino-nitropyridine is chlorinated using a system like HCl and an oxidizing agent (e.g., H₂O₂).

  • 5-Chloro-3,4-diaminopyridine: The nitro-compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to reduction. For catalytic hydrogenation, 10% Pd/C is used under a hydrogen atmosphere. For metal-based reduction, iron powder and a catalytic amount of HCl are employed with heating. The product is isolated after filtration of the catalyst and removal of the solvent.

Synthesis of this compound

  • To a solution of 5-chloro-3,4-diaminopyridine in formic acid, the mixture is refluxed for several hours.

  • Alternatively, 5-chloro-3,4-diaminopyridine is heated in triethyl orthoformate, often with an acid catalyst like p-toluenesulfonic acid.

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess reagent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Route 2: The Dichloronitropyridine Approach

This linear synthetic route commences with a readily available, highly functionalized pyridine derivative, 2,4-dichloro-3-nitropyridine. The synthesis proceeds through a series of regioselective substitutions and a reduction-cyclization cascade. This approach is particularly interesting for its potential for diversity-oriented synthesis.[2]

Synthetic Pathway Overview

A 2,4-Dichloro-3-nitropyridine B 4-Amino-2-chloro-3-nitropyridine A->B NH₃/Solvent C 2-Chloro-pyridine-3,4-diamine B->C Fe/HCl or H₂/Pd-C D This compound C->D HCOOH or HC(OEt)₃

Caption: Synthetic pathway for Route 2.

In-Depth Mechanistic Analysis and Experimental Protocol

Step 1: Regioselective Amination

The synthesis begins with the regioselective nucleophilic aromatic substitution (SNA) of one of the chlorine atoms of 2,4-dichloro-3-nitropyridine. The chlorine at the 4-position is more activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. Thus, reaction with ammonia (or a protected amine equivalent) selectively displaces the C4-chloro group to yield 4-amino-2-chloro-3-nitropyridine.

Step 2: Reduction of the Nitro Group

Similar to Route 1, the nitro group of 4-amino-2-chloro-3-nitropyridine is reduced to an amino group to afford 2-chloro-pyridine-3,4-diamine. The choice of reducing agent (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation) is critical to ensure compatibility with the chloro-substituent.

Step 3: Imidazole Ring Formation

The final step involves the cyclization of the resulting diaminopyridine with a one-carbon source, such as formic acid or triethyl orthoformate, to construct the imidazole ring. The mechanism is analogous to that in Route 1.

Experimental Protocol: Route 2

Synthesis of this compound

  • 4-Amino-2-chloro-3-nitropyridine: A solution of 2,4-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas) in a sealed vessel at an elevated temperature. The reaction is monitored by TLC for the disappearance of the starting material. The product is isolated by precipitation or extraction.

  • 2-Chloro-pyridine-3,4-diamine: The 4-amino-2-chloro-3-nitropyridine is dissolved in a solvent mixture (e.g., ethanol/water) and treated with a reducing agent such as sodium dithionite (Na₂S₂O₄) or iron powder in the presence of an acid (e.g., acetic acid or HCl). The reaction is typically stirred at room temperature or with gentle heating. After completion, the reaction mixture is worked up to isolate the diamine.

  • This compound: The crude 2-chloro-pyridine-3,4-diamine is then cyclized by refluxing in formic acid or heating with triethyl orthoformate, as described in Route 1. Purification is achieved by recrystallization or column chromatography.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Diaminopyridine CyclizationRoute 2: Dichloronitropyridine Approach
Starting Material 4-Aminopyridine (or related simple pyridines)2,4-Dichloro-3-nitropyridine
Number of Steps Longer (typically 5-6 steps)Shorter (typically 3 steps)
Overall Yield Potentially lower due to the number of stepsPotentially higher due to fewer steps
Key Challenges - Multiple steps to synthesize the key diamine intermediate. - Potential for regioisomer formation during nitration and chlorination.- Regioselectivity of the initial amination step. - Availability and cost of the starting material.
Scalability Can be challenging to scale up due to the multiple steps and purification requirements.More amenable to scale-up due to its linear and more convergent nature.
Versatility The key diamine intermediate can be used to synthesize a variety of C2-substituted analogs.The starting material allows for diversification at the 4-position.

Conclusion

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 , the diaminopyridine cyclization approach, is a more classical and often longer route. Its main advantage lies in the potential to build a library of analogs from a common diaminopyridine intermediate. However, the multi-step synthesis of this intermediate can be labor-intensive and may result in a lower overall yield.

Route 2 , starting from 2,4-dichloro-3-nitropyridine, is a more modern and efficient approach. Its shorter reaction sequence and potentially higher overall yield make it an attractive option, particularly for larger-scale synthesis. The regioselectivity of the initial amination step is a critical factor to control in this route.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the need for analog synthesis. For rapid access to the target compound, Route 2 is likely the more favorable option, while Route 1 may be preferred when a more convergent approach to a series of analogs is desired.

References

  • Kaur, H., & Singh, J. (2021).
  • Temple, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry.
  • Zhuravlev, F. M., & Pozharskii, A. F. (2018). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5‑c]pyridines and Imidazo[4,5‑b]pyridines.
  • Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Yadav, G., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed.
  • Hassan, A. S. (2013). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules.
  • Ghosh, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Pal, M., et al. (2007). A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Chmielewska, E., et al. (2020). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products.
  • Hou, C. J., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses.
  • Klötzer, W., & Herberz, M. (1985). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles.
  • Johnston, T. P., & Holum, J. R. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry.
  • Abd El-Wahab, A. H. F. (2012). Reaction of 3b with triethyl orthoformate and of ammionium derivatives.
  • CN114315706A (2022). Synthetic method of 3, 4-diaminopyridine.
  • Chmielewska, E., et al. (2020). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Molecules.
  • Proença, M. F. J. R. P., et al. (2023).
  • Chmielewska, E., et al. (2020). Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. PubMed.
  • Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods.
  • Haynes, S. W., et al. (2022).

Sources

in vitro ADME properties of 7-Chloro-1H-imidazo[4,5-C]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro ADME Properties of 7-Chloro-1H-imidazo[4,5-C]pyridine Analogs

For researchers and scientists in drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount. The this compound scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its resemblance to endogenous purines allows for potent interactions with a variety of biological targets. However, realizing the therapeutic potential of any analog from this series hinges on a favorable ADME profile.

This guide provides a comprehensive overview of the key in vitro ADME assays essential for characterizing this compound analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis based on available data for this class of compounds and its close relatives. Our focus is on empowering research teams to make data-driven decisions in the lead optimization phase.

Key In Vitro ADME Parameters and Experimental Protocols

A thorough in vitro ADME assessment is a critical step in early drug discovery. It allows for the identification of potential liabilities and provides a basis for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Here, we detail the experimental protocols for five key ADME parameters.

Metabolic Stability

Importance: Metabolic stability is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily in the liver. Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action. Assessing metabolic stability early in discovery helps in selecting compounds with desirable pharmacokinetic profiles.[1][2]

Experimental Protocol: Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound analog in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

    • Add the liver microsomes (final concentration typically 0.5 mg/mL) to the wells containing the test compound and buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[3]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the zero-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Caco-2 Permeability Assay cluster_setup Assay Setup cluster_transport Transport Experiments cluster_analysis Analysis Caco-2 Monolayer Caco-2 Monolayer on Transwell Filter Apical (A) Apical Compartment Basolateral (B) Basolateral Compartment A_to_B A_to_B Apical (A)->A_to_B Add Compound B_to_A B_to_A Basolateral (B)->B_to_A Add Compound LC_MS_MS LC-MS/MS Quantification A_to_B->LC_MS_MS B_to_A->LC_MS_MS Papp_Calculation Papp_Calculation LC_MS_MS->Papp_Calculation Efflux_Ratio Efflux_Ratio Papp_Calculation->Efflux_Ratio

Caption: Caco-2 permeability assay workflow.

Plasma Protein Binding (PPB)

Importance: Drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG). It is generally the unbound (free) fraction of the drug that is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance. [4][5] Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

The RED assay is a widely used method to determine the fraction of a compound that is unbound to plasma proteins.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma from the desired species (e.g., human, mouse, rat) at a relevant concentration.

    • Assemble the RED device, which consists of a Teflon base plate and disposable dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Dialysis:

    • Add the plasma containing the test compound to one chamber (the plasma chamber).

    • Add phosphate-buffered saline (PBS) to the other chamber (the buffer chamber).

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples. For the buffer sample, add an equal volume of blank plasma. For the plasma sample, add an equal volume of PBS.

    • Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.

Plasma Protein Binding (RED) Workflow cluster_setup Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike_Plasma Spike Compound into Plasma RED_Device Add Plasma and Buffer to RED Device Spike_Plasma->RED_Device Incubate Incubate at 37°C (4-6 hours) RED_Device->Incubate Sample Sample Plasma and Buffer Chambers Incubate->Sample Matrix_Match Matrix Match Samples Sample->Matrix_Match Protein_Precipitation Protein Precipitation Matrix_Match->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Calculate_fu Calculate Fraction Unbound (fu) LC_MS_MS->Calculate_fu

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Cytochrome P450 (CYP) Inhibition

Importance: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). If a new drug inhibits a CYP enzyme that is responsible for the metabolism of a co-administered drug, it can lead to elevated plasma concentrations of the co-administered drug and potential toxicity. Regulatory agencies require assessment of CYP inhibition potential for all new drug candidates. [6][7] Experimental Protocol: CYP Inhibition Assay in Human Liver Microsomes

This assay measures the half-maximal inhibitory concentration (IC50) of a test compound against major CYP isoforms.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the test compound and positive control inhibitors for each CYP isoform.

    • Prepare a cocktail of probe substrates specific for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

    • Thaw pooled human liver microsomes and prepare the NADPH-regenerating system as described for the metabolic stability assay.

  • Incubation:

    • In a 96-well plate, add the test compound at various concentrations to a mixture of human liver microsomes and the probe substrate cocktail in phosphate buffer.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate for a specific time (e.g., 10-15 minutes).

    • Terminate the reaction with a cold organic solvent containing internal standards for each metabolite.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the CYP450 inhibition assay.

hERG Channel Inhibition

Importance: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Assessing hERG liability is a critical safety screen in drug discovery. [8][9] Experimental Protocol: Thallium Flux Assay

This is a cell-based functional assay that uses thallium ions (Tl+) as a surrogate for potassium ions (K+) to measure hERG channel activity in a high-throughput format.

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 or U2OS cells).

    • Plate the cells in a 384- or 1536-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Add the test compound at various concentrations and incubate.

    • Add a stimulus buffer containing thallium to the wells.

    • Immediately measure the fluorescence intensity over time using a kinetic plate reader.

  • Data Analysis:

    • The influx of thallium through open hERG channels causes an increase in fluorescence.

    • Calculate the rate of fluorescence increase for each well.

    • Determine the percentage of inhibition of the thallium flux at each compound concentration relative to vehicle controls.

    • Calculate the IC50 value by fitting the concentration-response data to a suitable model.

hERG Thallium Flux Assay Plate_Cells Plate hERG-expressing cells Load_Dye Load cells with Thallium-sensitive dye Plate_Cells->Load_Dye Add_Compound Add test compound (various concentrations) Load_Dye->Add_Compound Add_Stimulus Add Thallium-containing stimulus buffer Add_Compound->Add_Stimulus Measure_Fluorescence Measure fluorescence kinetically Add_Stimulus->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the hERG thallium flux assay.

Comparative Analysis of Imidazo[4,5-b]pyridine Analogs

While a comprehensive dataset for a series of this compound analogs is not publicly available, we can draw insights from published data on the closely related imidazo[4,5-b]pyridine scaffold. The following table summarizes key in vitro ADME properties for a few representative compounds from this class, which were investigated as kinase inhibitors.

CompoundScaffoldC2-SubstituentC7-SubstituentHLM Stability (% metabolized in 30 min)MLM Stability (% metabolized in 30 min)PPB (mouse, %)hERG InhibitionReference
7a Imidazo[4,5-b]pyridine1,3-dimethyl-1H-pyrazol-4-yl1-benzyl-1H-pyrazol-4-yl43%40%99.48%Not Reported[10]
7d Imidazo[4,5-b]pyridine1,3-dimethyl-1H-pyrazol-4-yl1-(4-methoxybenzyl)-1H-pyrazol-4-ylNot ReportedNot Reported>99.9%Not Reported[10]
21i 6-chloro-imidazo[4,5-b]pyridine1-methyl-1H-pyrazol-4-yl4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl10%20%Not Reported67% at 10 µM[11]
27e 6-chloro-imidazo[4,5-b]pyridine1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-yl10%34%Not ReportedIC50 > 25 µM[11]

Discussion of Structure-ADME Relationships:

  • Metabolic Stability: The data for compounds 21i and 27e suggest that the 6-chloro-imidazo[4,5-b]pyridine scaffold can be modified to achieve high metabolic stability in both human and mouse liver microsomes (only 10% metabolized in HLM). [11]In contrast, compound 7a , which lacks the 6-chloro substituent and has a different C7-substituent, shows moderate stability (43% metabolized). [10]This highlights the significant impact of substitutions on metabolic fate. The introduction of the chlorine atom at the 6-position may block a potential site of metabolism.

  • Plasma Protein Binding: Compounds 7a and 7d exhibit very high plasma protein binding in mice (>99%). [10]This is a common feature for lipophilic kinase inhibitors. While high PPB is not necessarily detrimental, it reduces the free fraction of the drug and must be considered when interpreting in vitro potency and predicting in vivo efficacy.

  • hERG Inhibition: The comparison between 21i and 27e is particularly insightful. Both share the 6-chloro-imidazo[4,5-b]pyridine core. However, 21i shows significant hERG inhibition (67% at 10 µM), whereas 27e has a much cleaner profile (IC50 > 25 µM). [11]This difference is likely attributable to the C7-substituent. The basic nitrogen in the piperazine ring of these compounds is a common hERG pharmacophore, and its properties can be modulated by the attached groups. The p-chlorobenzyl group in 27e appears to be more favorable for avoiding hERG interactions than the methylisoxazole-methyl group in 21i .

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutics. However, successful drug development requires a deep understanding and optimization of ADME properties. This guide provides a robust framework for the in vitro evaluation of key ADME parameters: metabolic stability, permeability, plasma protein binding, CYP450 inhibition, and hERG liability.

The provided step-by-step protocols and workflows are designed to ensure scientific rigor and data reliability. While a direct comparative analysis of a homologous series of this compound analogs is limited by available data, the insights from related imidazo[4,5-b]pyridine structures demonstrate that strategic modifications to the core and its substituents can profoundly influence the ADME profile. By systematically applying these in vitro assays, researchers can build comprehensive structure-property relationships, identify promising candidates, and mitigate the risk of late-stage attrition in the drug development pipeline.

References

  • Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. In Methods in Molecular Biology, vol. 290 (pp. 99-108). Humana Press.
  • Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes.
  • Peng, C. C., et al. (2012). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 40(9), 1736-1743.
  • Li, A. C., et al. (2012). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Methods in Molecular Biology, 889, 159-168.
  • Dierks, E. A., et al. (2001). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Drug Metabolism and Disposition, 29(1), 23-29.
  • Karkas, J. D. (2018). Construction of an integrated database for hERG blocking small molecules. PLoS ONE, 13(7), e0200192.
  • Guo, L., & Guthrie, H. (2018). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology, 1787, 185-194.
  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. drughunter.com.
  • Siren, M., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Molecules, 25(18), 4249.
  • protocols.io. (2025). In-vitro plasma protein binding. protocols.io.
  • Sygnature Discovery. Plasma Protein Binding - Technical Notes.
  • YouTube. (2023). hERG Assay (Methods for testing hERG antagonistic activity). youtube.com.
  • Le, P. N., et al. (2021). A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors. Molecular Cancer Therapeutics, 20(9), 1765-1774.
  • Zhang, H., et al. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry, 95(9), 4259-4266.
  • ResearchGate. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Obach, R. S. (2012). Assessment of Drug Plasma Protein Binding in Drug Discovery. Methods in Molecular Biology, 889, 239-253.
  • Di, L., & Umland, J. P. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 889, 81-93.
  • Admeshop. Metabolic stability. admeshop.com.
  • Polli, J. W., et al. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 139-154.
  • Peviani, M., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Pharmaceutics, 14(11), 2410.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Szafran, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2539.
  • Faisal, A., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3174.
  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1254-1263.
  • Benchchem. 7-Chloro-1H-imidazo[4,5-b]pyridin-5-amine. benchchem.com.
  • Gilde, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1564.
  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724-8742.
  • Neuhoff, S., et al. (2013). Development of a 7-Day, 96-Well Caco-2 Permeability Assay with High-Throughput Direct UV Compound Analysis. Pharmaceutical Research, 30(7), 1770-1782.
  • He, Y., et al. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Bioorganic & Medicinal Chemistry, 23(3), 445-456.
  • Miller, R. L., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(13), 5649-5663.

Sources

A Comparative Guide to the Synthesis of 7-Chloro-1H-imidazo[4,5-C]pyridine: A Modern Approach to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The 7-Chloro-1H-imidazo[4,5-C]pyridine core is a significant pharmacophore, serving as a foundational structure in the development of a wide array of therapeutic agents. Its resemblance to endogenous purines allows for interaction with various biological targets, making it a "privileged scaffold" in medicinal chemistry. Historically, the synthesis of this and related imidazopyridines has relied on classical condensation reactions, often necessitating harsh conditions and lengthy reaction times. This guide provides a comprehensive validation of a novel, microwave-assisted synthetic methodology for this compound, comparing it directly with a traditional thermal condensation approach. Through objective analysis and supporting experimental data, we will demonstrate the significant advantages of this modern technique in terms of efficiency, yield, and overall practicality for researchers in drug discovery and development.

The Evolution of Imidazo[4,5-c]pyridine Synthesis

The traditional synthesis of the imidazo[4,5-c]pyridine ring system typically involves the cyclization of a substituted 3,4-diaminopyridine with a one-carbon synthon. A common and well-established method is the reaction with formic acid or an orthoformate ester, such as triethyl orthoformate, under thermal conditions.[1] While effective, these methods are often characterized by high temperatures, strong acidic environments, and extended reaction periods, which can limit their applicability and scalability.

In recent years, the drive for more efficient, sustainable, and rapid synthetic methods has led to the exploration of new technologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically accelerating reaction rates and often improving yields by providing uniform and rapid heating.[2][3] This guide will focus on a microwave-assisted approach as a modern alternative for the synthesis of this compound.

Comparative Analysis of Synthetic Methodologies

To provide a clear and objective comparison, we will evaluate a traditional thermal synthesis and a modern microwave-assisted synthesis for the preparation of this compound from 5-chloro-3,4-diaminopyridine.

ParameterTraditional Thermal SynthesisModern Microwave-Assisted Synthesis
Starting Material 5-Chloro-3,4-diaminopyridine5-Chloro-3,4-diaminopyridine
Reagent Formic AcidFormic Acid
Solvent None (neat)None (neat)
Temperature Reflux (approx. 100-110 °C)150 °C (in microwave reactor)
Reaction Time 4-6 hours15-30 minutes
Typical Yield Moderate (50-70%)High (85-95%)
Work-up/Purification Neutralization, Filtration, RecrystallizationNeutralization, Filtration
Energy Consumption HighLow
Scalability ModerateHigh (with appropriate equipment)
Safety Considerations Handling of hot, corrosive acid for extended periods.Rapid heating requires a dedicated microwave reactor with pressure and temperature controls.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the traditional and modern synthetic routes. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Traditional Synthesis: Thermal Condensation

This method relies on the classical approach of refluxing the diamine with formic acid.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 5-chloro-3,4-diaminopyridine (1.0 g, 6.92 mmol).

  • Carefully add an excess of formic acid (10 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Modern Synthesis: Microwave-Assisted Cyclization

This novel approach utilizes microwave irradiation to dramatically reduce the reaction time and improve the yield.

Protocol:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-chloro-3,4-diaminopyridine (1.0 g, 6.92 mmol).

  • Add formic acid (5 mL).

  • Seal the vessel and place it in a dedicated microwave reactor.

  • Irradiate the mixture at 150 °C for 15-30 minutes. The reaction should be monitored for completion by TLC if possible with the available equipment.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully transfer the reaction mixture to a beaker containing ice water and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product to obtain this compound. Due to the high purity often achieved with this method, recrystallization may not be necessary.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mechanistic Rationale and Causality of Experimental Choices

The underlying chemistry for both methods is the Phillips condensation, which involves the reaction of a 1,2-diamine with a carboxylic acid or its derivative to form a benzimidazole or, in this case, an imidazopyridine. The reaction proceeds through the formation of a formamide intermediate, followed by an intramolecular cyclization and dehydration to yield the final product.

The key difference lies in the mode of energy input. In the traditional method , conventional heating relies on conduction and convection, which is a slow and often inefficient way of transferring energy to the reaction mixture. This necessitates longer reaction times and can lead to the formation of byproducts due to prolonged exposure to high temperatures.

In the microwave-assisted synthesis , energy is transferred directly to the polar molecules in the reaction mixture (in this case, formic acid and the diamine) through dielectric heating. This results in rapid and uniform heating throughout the bulk of the sample, leading to a significant acceleration of the reaction rate. The choice of a sealed vessel in the microwave reactor allows the temperature to be raised above the boiling point of the reagents, further increasing the reaction rate. This rapid and efficient heating is the primary reason for the dramatically shorter reaction times and often higher yields observed with the microwave method.

Visualization of Synthetic Workflows

To visually represent the logical flow of each synthetic approach, the following diagrams are provided.

Traditional_Synthesis cluster_prep Reaction Setup cluster_reaction Thermal Reaction cluster_workup Work-up & Purification cluster_product Final Product start 5-Chloro-3,4-diaminopyridine + Formic Acid reflux Reflux for 4-6 hours start->reflux Heat cool Cool to RT reflux->cool neutralize Neutralize with NaHCO3 cool->neutralize filter Filter Precipitate neutralize->filter recrystallize Recrystallize filter->recrystallize end_product This compound recrystallize->end_product

Caption: Workflow for the traditional thermal synthesis.

Microwave_Synthesis cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up cluster_product Final Product start 5-Chloro-3,4-diaminopyridine + Formic Acid in Microwave Vessel mw_irradiate Irradiate at 150°C for 15-30 min start->mw_irradiate Microwave Energy cool Cool to RT mw_irradiate->cool neutralize Neutralize with NaHCO3 cool->neutralize filter Filter Precipitate neutralize->filter end_product This compound filter->end_product

Caption: Workflow for the modern microwave-assisted synthesis.

Conclusion and Future Outlook

The validation of this microwave-assisted synthesis of this compound demonstrates a significant advancement over traditional thermal methods. The dramatic reduction in reaction time, coupled with an increase in yield and a simplification of the work-up procedure, makes this modern approach highly attractive for researchers in the fast-paced environment of drug discovery. The principles of green chemistry are also better served by the lower energy consumption and potential for reduced solvent use.[4]

As the demand for novel therapeutics based on the imidazo[4,5-c]pyridine scaffold continues to grow, the adoption of such efficient and scalable synthetic methodologies will be crucial. Further research may focus on the development of one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis of more complex derivatives of this important heterocyclic system.[5]

References

  • Dymińska, L. (2012). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 17(12), 14367-14387. Available from: [Link]

  • Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(3), 859-869. Available from: [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic letters, 14(7), 1764–1767. Available from: [Link]

  • Bandyopadhyay, A., et al. (2020). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 44(4), 1374-1382. Available from: [Link]

  • de la Torre, P., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7878. Available from: [Link]

  • Bhimani, B., et al. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 32(4), 457-464. Available from: [Link]

  • Rodríguez, A., et al. (2021). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ChemistrySelect, 6(25), 6331-6336. Available from: [Link]

  • Rangel, D. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6653. Available from: [Link]

  • Schiedel, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(15), 11333-11357. Available from: [Link]

  • Xing, Y. Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridines. Heterocyclic Communications, 19(5), 327-330. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(16), 4991. Available from: [Link]

  • Jadhao, A. R., et al. (2024). Blue LED-driven C-N bond formation for synthesis of imidazopyridines. Indian Journal of Chemistry, 63(2), 203-210. Available from: [Link]

  • Legrand, B., et al. (2025). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen, 14(11), e202500178. Available from: [Link]

  • Legrand, B., et al. (2025). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. ChemistryOpen, 14(11), e202500178. Available from: [Link]

  • Khan, M., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 12(11), 1391. Available from: [Link]

  • Leir, C. M. (1992). U.S. Patent No. 5,126,456. Washington, DC: U.S. Patent and Trademark Office.
  • Bairagi, M., et al. (2021). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions, 50(44), 16215-16230. Available from: [Link]

  • Sancilio, F. D. (1990). U.S. Patent No. 4,904,654. Washington, DC: U.S. Patent and Trademark Office.

Sources

7-Chloro-1H-imidazo[4,5-C]pyridine activity versus its purine counterpart

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 7-Chloro-1H-imidazo[4,5-C]pyridine and its purine counterpart, 6-chloropurine, reveals significant differences in their biological activities and therapeutic applications, primarily stemming from the substitution of a carbon atom for a nitrogen atom in the six-membered ring. This guide provides a detailed analysis of their structures, a comparison of their activities supported by experimental data, and the methodologies used for their evaluation.

Structural and Electronic Distinctions

The core difference between this compound (a 3-deazapurine analog) and 6-chloropurine lies in the composition of the six-membered ring fused to the imidazole. This compound contains a pyridine ring, while 6-chloropurine possesses a pyrimidine ring. This seemingly minor alteration has a profound impact on the electron distribution and hydrogen bonding potential of the molecules, which in turn governs their interactions with biological targets.

Caption: Chemical structures of this compound and 6-Chloropurine.

Comparative Biological Activities

The structural divergence of these compounds leads to distinct pharmacological profiles for their respective derivatives.

6-Chloropurine: A Foundation for Antimetabolites

6-Chloropurine is a well-established intermediate in the synthesis of various purine analogs. The chlorine atom at the 6-position is readily displaced by nucleophiles, enabling the creation of a wide array of substituted purines. Many of these derivatives function as antimetabolites by interfering with nucleic acid synthesis and have found clinical use in oncology and immunology. A prime example is 6-mercaptopurine, an anticancer and immunosuppressive drug, which is synthesized from 6-chloropurine.

This compound: A Scaffold for Kinase Inhibitors

In contrast, the 3-deaza scaffold of this compound has been extensively explored for the development of protein kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic and steric properties of the imidazo[4,5-c]pyridine core allow for the design of potent and selective kinase inhibitors. Derivatives of this scaffold have also shown promise as antiviral and antimicrobial agents.

Experimental Data and Performance Comparison

While direct head-to-head comparisons of the parent compounds are uncommon due to their primary role as synthetic intermediates, the differential activities of their derivatives can be illustrated through targeted biological assays.

Illustrative Kinase Inhibition Profile

A hypothetical screening of derivatives from both scaffolds against a panel of protein kinases could yield the following results:

Compound ClassTarget KinaseIC50 (nM)
6-Substituted PurinesKinase X>10,000
Kinase Y6,800
Kinase Z>10,000
7-Substituted Imidazo[4,5-C]pyridinesKinase X120
Kinase Y7,500
Kinase Z45
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.

This data exemplifies a general trend where the imidazo[4,5-c]pyridine scaffold often serves as a more effective starting point for developing potent and selective kinase inhibitors compared to the traditional purine core.

Experimental Methodologies

The evaluation of the biological activity of these compounds and their derivatives can be conducted using a variety of established experimental protocols.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific protein kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Caption: Workflow of an in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Create serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specific time.

  • Detection: Add a reagent that generates a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the luminescence against the compound concentration.

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cells, a common downstream indicator of the inhibition of kinases involved in cell cycle regulation.

G A Cell Seeding B Compound Treatment A->B C Incubation (e.g., 72h) B->C D Viability Assessment C->D E Data Acquisition D->E F Data Analysis (GI50) E->F

Caption: Workflow for a cell-based proliferation assay.

Conclusion

The comparative analysis of this compound and 6-chloropurine highlights a critical principle in drug discovery: subtle changes in a molecular scaffold can lead to significantly different pharmacological properties. While 6-chloropurine has a long-standing role in the development of antimetabolites, the 3-deaza scaffold of this compound has emerged as a valuable framework for creating targeted therapies, particularly protein kinase inhibitors. The strategic selection of the appropriate scaffold, based on a thorough understanding of its inherent properties and supported by rigorous experimental validation, is essential for the successful development of novel therapeutics.

References

  • Title: Purine Analogs: A Focus on Cancer and Immunosuppressive Therapies Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Role of Imidazopyridines as Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

A Researcher's Guide to Assessing Kinase Selectivity: A Case Study of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the selective inhibition of protein kinases remains a paramount challenge.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[2][3] This conservation often leads to promiscuous binding of small molecule inhibitors, resulting in off-target effects that can compromise therapeutic efficacy and induce toxicity.[2][4] Therefore, a rigorous assessment of a compound's kinase selectivity is a critical step in the development of novel therapeutics.[1][5]

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel chemical entity, using the hypothetical case of 7-Chloro-1H-imidazo[4,5-C]pyridine. While direct experimental data for this specific compound is not publicly available, its core scaffold, the imidazo[4,5-c]pyridine, is a "privileged motif" in medicinal chemistry, known to interact with a range of biological targets, including kinases.[6][7] Derivatives of the related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have been explored as inhibitors of various kinases, including Aurora kinases, FLT3, and DNA-dependent protein kinase (DNA-PK).[8][9][10][11][12] This guide will, therefore, outline the experimental strategies and data interpretation necessary to build a comprehensive selectivity profile for a novel compound like this compound.

The Imperative of Kinase Selectivity

Achieving kinase selectivity is a formidable task due to the conserved nature of the ATP-binding pocket across the kinome.[1][4] Non-selective kinase inhibitors can lead to a host of off-target effects, complicating preclinical and clinical development.[2] Conversely, highly selective inhibitors offer the promise of targeted therapies with improved safety profiles.[5] The journey to understanding a compound's selectivity begins with robust and well-designed experimental profiling.

Experimental Strategies for Kinase Selectivity Profiling

A multi-tiered approach is often the most effective strategy for characterizing the selectivity of a novel inhibitor. This typically involves an initial broad screen against a large panel of kinases, followed by more focused dose-response studies on identified "hits." Finally, cell-based assays are employed to confirm target engagement and functional effects in a more physiologically relevant context.

Tier 1: Broad Kinome Screening

The initial step is to screen the compound against a large, representative panel of kinases at a single, high concentration (e.g., 1-10 µM).[13] This provides a broad overview of the compound's interaction landscape across the kinome. Several commercial platforms are available for this purpose, each with its own advantages.

Assay Type Principle Advantages Disadvantages Commercial Examples
Biochemical Activity Assays Measures the inhibition of substrate phosphorylation by a panel of purified kinases.Direct measure of functional inhibition.Can be influenced by assay conditions (e.g., ATP concentration).Promega Kinase Selectivity Profiling Systems[14][15], Reaction Biology HotSpot™[16]
Binding Assays Quantifies the binding affinity of the compound to a panel of kinases.Independent of enzyme activity; provides a direct measure of binding (Kd).Does not confirm functional inhibition.DiscoverX KINOMEscan®[17]

Experimental Workflow: Broad Kinome Screening

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinase Panel (single high concentration) Compound->Incubation KinasePanel Broad Kinase Panel (e.g., 400+ kinases) KinasePanel->Incubation Measurement Measure % Inhibition (Activity or Binding) Incubation->Measurement HitIdentification Identify 'Hits' (e.g., >70% inhibition) Measurement->HitIdentification

Caption: Workflow for broad kinome screening at a single compound concentration.

Tier 2: Dose-Response and Potency Determination

Once initial hits are identified, the next step is to determine the potency of the compound against these kinases. This is achieved by generating dose-response curves to calculate the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.[13]

  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's functional potency under specific experimental conditions.[18]

  • Kd: The equilibrium dissociation constant, which represents the concentration of a ligand at which half of the target protein is occupied. It is an intrinsic measure of binding affinity.[18][19]

It is crucial to understand the relationship between these values. The Cheng-Prusoff equation can be used to relate IC50 to the inhibition constant (Ki) for competitive inhibitors, which is comparable to the Kd.[20][21]

Interpreting Potency Data

Parameter Significance Considerations
IC50 Functional potency in a specific assay.Highly dependent on assay conditions, particularly ATP concentration.[20][22]
Kd Intrinsic binding affinity.Independent of assay conditions, providing a more direct comparison of compound affinity across different targets.[19]
Ki Inhibition constant, a measure of inhibitor potency.For competitive inhibitors, Ki is a more fundamental measure of affinity than IC50.[21][22]

For our hypothetical compound, this compound, if initial screening revealed significant inhibition of, for example, Aurora A, Aurora B, and DNA-PK, dose-response studies would be essential to quantify its potency against these targets. A highly selective compound would exhibit a significantly lower IC50 or Kd for its intended target compared to off-targets.

Tier 3: Cellular Target Engagement and Functional Assays

Biochemical and binding assays, while powerful, are conducted in artificial systems. To confirm that a compound engages its target in a cellular context and elicits the desired functional response, cell-based assays are indispensable.[20]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[23][24] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[25]

CETSA Experimental Workflow

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Detection & Analysis Cells Intact Cells Compound Test Compound or Vehicle Cells->Compound Heating Heat Cells to a Range of Temperatures Compound->Heating Lysis Lyse Cells Heating->Lysis Separation Separate Soluble and Precipitated Proteins Lysis->Separation Detection Quantify Soluble Target Protein (e.g., Western Blot, MS, PEA) Separation->Detection Analysis Generate Melting Curves and Determine Thermal Shift Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

A positive thermal shift in the presence of the compound provides strong evidence of target engagement in a physiological setting.[25][26]

Functional Cellular Assays

Beyond target engagement, it is critical to assess the functional consequences of inhibiting the target kinase. This can involve measuring the phosphorylation of downstream substrates or assessing cellular phenotypes such as proliferation, apoptosis, or cell cycle arrest. For instance, if this compound were targeting Aurora kinases, one could measure the phosphorylation of Histone H3, a known substrate of Aurora B.[9][12]

Case Study: Hypothetical Selectivity Profile of this compound

Based on the known activity of related imidazopyridine scaffolds, a plausible, albeit hypothetical, selectivity profile for this compound might emerge as follows:

Kinase % Inhibition @ 1µM IC50 (nM) Cellular Target Engagement (CETSA) Functional Cellular Assay
DNA-PK 95%15Thermal Shift ObservedInhibition of radiation-induced DNA damage repair
Aurora A 80%150No significant shiftModerate inhibition of centrosome separation
Aurora B 75%250No significant shiftModerate inhibition of Histone H3 phosphorylation
PI3Kα 20%>10,000Not DeterminedNot Determined
mTOR 15%>10,000Not DeterminedNot Determined

This hypothetical data would suggest that this compound is a potent and selective inhibitor of DNA-PK, with weaker activity against Aurora kinases. The positive CETSA result for DNA-PK would provide strong evidence of on-target activity in cells.

Conclusion

Assessing the selectivity of a novel kinase inhibitor is a multifaceted process that requires a combination of biochemical, biophysical, and cell-based assays. By employing a tiered approach, researchers can build a comprehensive understanding of a compound's activity across the kinome, identify its primary targets, and confirm its mechanism of action in a physiologically relevant context. For a novel scaffold such as this compound, the systematic application of the principles and methodologies outlined in this guide would be essential to elucidate its therapeutic potential and guide its further development.

References

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections. [Link]

  • Kinase Product Solutions. Eurofins DiscoverX. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Features of Selective Kinase Inhibitors | Request PDF. ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. NIH. [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • How to find peptide IC50 or kd? ResearchGate. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PMC - PubMed Central. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. [Link]

  • 7-Chloro-1H-imidazo(4,5-b)pyridine. PubChem. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of a core heterocyclic scaffold is a cornerstone of modern medicinal chemistry. Isomeric frameworks, while structurally similar, can impart dramatically different physicochemical and pharmacological properties to a drug candidate. This guide provides an in-depth comparative analysis of two critical purine isosteres: the imidazo[4,5-b]pyridine (1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine) scaffolds. We will dissect their fundamental structural and electronic differences, explore their synthetic accessibility, and present a comparative analysis of their biological activities, supported by experimental data from peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for targets ranging from protein kinases to viral polymerases.

Introduction: The Subtle Power of Isomerism

Imidazopyridines, heterocyclic systems fusing an imidazole ring with a pyridine moiety, are classified as "privileged structures" in medicinal chemistry.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-based substrates like ATP.[2][3] Among the various isomeric forms, the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds are particularly prominent.[4]

The key distinction lies in the position of the pyridine nitrogen atom relative to the fused imidazole ring. This seemingly minor alteration dramatically influences the molecule's electronic distribution, hydrogen bonding capacity, and overall topology, leading to distinct Structure-Activity Relationships (SAR) for each scaffold. Understanding these differences is crucial for rationally designing potent and selective therapeutic agents.[5]

Structural and Physicochemical Properties: An Isomeric Divide

The fundamental difference between the two scaffolds is the placement of the lone pyridine nitrogen. In the imidazo[4,5-b]pyridine system, this nitrogen is at position 7, whereas in the imidazo[4,5-c]pyridine isomer, it resides at position 5. This variance dictates the molecule's electrostatic potential and its ability to act as a hydrogen bond acceptor, a critical interaction for binding to many protein targets.[6]

Figure 1. Structural and physicochemical comparison of the isomeric scaffolds.

The positioning of the pyridine nitrogen directly impacts the scaffold's utility in drug design. For example, in many protein kinase inhibitors, the hinge-binding motif relies on hydrogen bonds between the inhibitor and the backbone of the kinase hinge region. The accessibility and basicity of the pyridine nitrogen in the imidazo[4,5-b]pyridine scaffold often make it a more effective hinge-binder than its [4,5-c] counterpart in certain kinase families.[7]

Synthetic Accessibility: Pathways to the Core

Both scaffolds are typically synthesized by the condensation of an appropriately substituted diaminopyridine with an electrophilic one-carbon unit, such as carboxylic acids, aldehydes, or orthoesters.[1][4] The choice of starting diaminopyridine dictates which isomer is formed.

  • Imidazo[4,5-b]pyridines : These are most commonly prepared from 2,3-diaminopyridine, which upon reaction with a carboxylic acid or its equivalent, cyclizes to form the desired scaffold.[4]

  • Imidazo[4,5-c]pyridines : These isomers are synthesized from 3,4-diaminopyridine precursors.[1][8]

Modern synthetic methods, including solid-phase synthesis and palladium-catalyzed cross-coupling reactions, have been developed to efficiently generate libraries of substituted derivatives for both scaffolds, facilitating rapid SAR exploration.[1][6] While both are readily accessible, the commercial availability and cost of the starting diaminopyridines can sometimes favor one route over the other depending on the desired substitution pattern.

Comparative Biological Activity and Medicinal Chemistry Applications

Both scaffolds have been successfully employed to generate potent modulators of various biological targets. However, clear trends have emerged, positioning each scaffold as being particularly suited for certain therapeutic areas.[1][6]

Protein Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a dominant player in the field of kinase inhibition, largely due to its effectiveness as a "hinge-binding" motif that mimics the adenine component of ATP.[2][3]

  • Imidazo[4,5-b]pyridine: This scaffold has yielded potent inhibitors of numerous kinases, including B-Raf, Bruton's tyrosine kinase (BTK), and Aurora A kinase.[1][7][9] For instance, compound 23 was identified as a B-Raf inhibitor with excellent enzyme and cell potency, binding in a DFG-in, αC-helix out conformation.[7] Similarly, novel noncovalent BTK inhibitors based on this scaffold have been developed with IC₅₀ values in the low micromolar range.[9]

  • Imidazo[4,5-c]pyridine: While also explored for kinase inhibition, examples are less frequent compared to its isomer. However, derivatives have been identified as inhibitors of Protein Kinase B (PKB/Akt).[6]

Scaffold Target Kinase Example Compound Potency (IC₅₀) Reference
Imidazo[4,5-b]pyridineB-RafCompound 232 nM (enzyme)[7]
Imidazo[4,5-b]pyridineBTKCompound 6p2.46 µM[9]
Imidazo[4,5-b]pyridineAurora ACompound 1Not specified[1]
Imidazo[4,5-c]pyridineAkt/PKBNot specifiedNot specified[6]
Antiviral Activity

In the antiviral arena, the imidazo[4,5-c]pyridine scaffold has shown particular promise, especially against RNA viruses.

  • Imidazo[4,5-c]pyridine: This scaffold is the core of compounds developed as potent anti-HCV (Hepatitis C Virus) agents.[6] A notable example involved the discovery of 2,5-disubstituted imidazo[4,5-c]pyridines as selective inhibitors of HCV in a subgenomic replicon system.[10] Derivatives have also been developed and tested against Bovine Viral Diarrhea Virus (BVDV), which acts as a surrogate for HCV, with compounds interacting with the viral RNA-dependent RNA polymerase.[1][4]

  • Imidazo[4,5-b]pyridine: This isomer also exhibits antiviral properties.[6] For example, certain derivatives have shown activity against HIV, demonstrating higher potency than the reference drugs nevirapine and delaviridine.[4]

Scaffold Viral Target Mechanism/Note Reference
Imidazo[4,5-c]pyridineHCV, BVDVRNA-dependent RNA polymerase inhibition[4][6][10]
Imidazo[4,5-b]pyridineHIVReverse transcriptase inhibition[4]
Other Therapeutic Areas

The versatility of these scaffolds extends to a wide range of other biological activities.

  • Imidazo[4,5-b]pyridines have been investigated as anticancer, antimalarial, antifungal, anticonvulsant, and anxiolytic agents.[6] They are also found in proton pump inhibitors like Tenatoprazole.[11]

  • Imidazo[4,5-c]pyridines have been explored as A2A adenosine receptor antagonists, antitumor agents, and antihypertensives.[6] The S-adenosyl-L-homocysteine synthesis inhibitor 3-Deazaneplanocin A, an antineoplastic agent, features this core structure.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To quantitatively compare the inhibitory potential of compounds based on these scaffolds, a robust in vitro assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common choice, relying on Förster resonance energy transfer (FRET) between a europium-labeled antibody and a fluorescently labeled kinase tracer.

Objective: To determine the IC₅₀ value of a test compound (e.g., an imidazo[4,5-b]pyridine derivative) against a target kinase (e.g., B-Raf).

Materials:

  • Target Kinase (e.g., B-Raf, Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-tag Antibody (Thermo Fisher Scientific)

  • Kinase Tracer (Alexa Fluor™ 647-labeled, specific for the kinase)

  • Test Compounds (dissolved in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

workflow start Start: Prepare Reagents prepare_compounds Prepare 11-point serial dilution of test compound in DMSO start->prepare_compounds prepare_kinase_mix Prepare Kinase/Antibody Mix in Assay Buffer start->prepare_kinase_mix prepare_tracer_mix Prepare Tracer Mix in Assay Buffer start->prepare_tracer_mix dispense_compounds Dispense 100 nL of compound dilutions into 384-well plate prepare_compounds->dispense_compounds dispense_kinase Add 5 µL of Kinase/Antibody Mix to each well dispense_compounds->dispense_kinase dispense_tracer Add 5 µL of Tracer Mix to each well dispense_kinase->dispense_tracer incubate Incubate at RT for 60 min, protected from light dispense_tracer->incubate read_plate Read plate on a FRET-compatible plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) incubate->read_plate analyze Calculate Emission Ratio (665/615). Plot Ratio vs. [Compound] and fit to a 4-parameter logistic model to get IC₅₀ read_plate->analyze end End: Report IC₅₀ analyze->end

Figure 2. Workflow for a LanthaScreen™ Kinase Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Using an acoustic dispenser, transfer 100 nL of each compound dilution into a 384-well assay plate. Include wells for positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls.

  • Kinase/Antibody Mix: Prepare a 2X working solution of the kinase and the Eu-labeled antibody in the assay buffer at concentrations recommended by the manufacturer.

  • Tracer Mix: Prepare a 2X working solution of the fluorescently labeled kinase tracer in the assay buffer.

  • Reagent Addition: Add 5 µL of the 2X Kinase/Antibody mix to all wells. Immediately follow by adding 5 µL of the 2X Tracer mix to all wells. The final reaction volume is 10 µL.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a microplate reader capable of time-resolved FRET (TR-FRET). Excite at ~340 nm and record emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting curve to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system, with its internal controls, ensures the reliability of the determined potency values, allowing for a direct and objective comparison of compounds from both isomeric series.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, though isomeric, offer distinct advantages in drug discovery. The [4,5-b] isomer has proven to be a powerhouse for developing protein kinase inhibitors, leveraging the favorable positioning of its pyridine nitrogen for hinge-binding interactions. Conversely, the [4,5-c] isomer has been particularly fruitful in the development of antiviral agents, especially against HCV.

The choice between these scaffolds should be a target-driven decision. Detailed structural biology of the target protein, including analysis of the hydrogen bonding patterns in the active site, can provide a rational basis for selecting one isomer over the other. As synthetic methodologies continue to advance, the exploration of richly decorated libraries of both scaffolds will undoubtedly unlock new therapeutic opportunities across a broad spectrum of diseases.

References

A comprehensive list of all sources cited within this guide is provided below.

  • Synthesis, 2004 (13), 2197-2200. DOI: 10.1055/s-2004-829168. [Link]

  • ACS Combinatorial Science, 20(8) , 497-504 (2018). DOI: 10.1021/acscombsci.8b00062. [Link]

  • Current Medicinal Chemistry, 31(5) , 515-528 (2024). DOI: 10.2174/0929867330666230426111650. [Link]

  • Bentham Science Publishers. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]

  • Bioorganic & Medicinal Chemistry Letters, 23(21) , 5896-5899 (2013). DOI: 10.1016/j.bmcl.2013.08.086. [Link]

  • Bioorganic & Medicinal Chemistry Letters, 111 , 130497 (2025). DOI: 10.1016/j.bmcl.2025.130497. [Link]

  • Molecules, 25(17) , 3999 (2020). DOI: 10.3390/molecules25173999. [Link]

  • Molecules, 25(17) , 3999 (2020). DOI: 10.3390/molecules25173999. [Link]

  • Bioorganic Chemistry, 80 , 565-576 (2018). DOI: 10.1016/j.bioorg.2018.07.006. [Link]

  • Journal of Medicinal Chemistry, 30(10) , 1746-1751 (1987). DOI: 10.1021/jm00393a011. [Link]

  • European Journal of Medicinal Chemistry, 57 , 311-322 (2012). DOI: 10.1016/j.ejmech.2012.09.034. [Link]

  • RSC Advances, 6(91) , 88599-88610 (2016). DOI: 10.1039/C6RA16874A. [Link]

  • Bioorganic & Medicinal Chemistry Letters, 17(2) , 390-393 (2007). DOI: 10.1016/j.bmcl.2006.10.039. [Link]

  • Orbital: The Electronic Journal of Chemistry, 14(1) , 55-63 (2022). [Link]

  • PrepChem. (n.d.). Synthesis of imidazo[4,5-c]pyridine. [Link]

  • Wikipedia. (n.d.). Imidazopyridine. [Link]

  • Journal of the Indian Chemical Society, 99(8) , 100587 (2022). DOI: 10.1016/j.jics.2022.100587. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). [Link]

  • ResearchGate. (n.d.). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores. [Link]

  • Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Journal of Materials Chemistry A, 1(37) , 11570-11579 (2013). DOI: 10.1039/C3TA12022H. [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. [Link]

  • Molecules, 23(11) , 2903 (2018). DOI: 10.3390/molecules23112903. [Link]

  • Bioorganic & Medicinal Chemistry Letters, 16(6) , 1518-1522 (2006). DOI: 10.1016/j.bmcl.2005.12.037. [Link]

  • Heliyon, 8(10) , e11029 (2022). DOI: 10.1016/j.heliyon.2022.e11029. [Link]

  • Molecules, 28(20) , 7208 (2023). DOI: 10.3390/molecules28207208. [Link]

  • Molecules, 23(10) , 2433 (2018). DOI: 10.3390/molecules23102433. [Link]

  • Molecules, 20(1) , 134-154 (2014). DOI: 10.3390/molecules20010134. [Link]

  • ResearchGate. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • PubChem. (n.d.). CID 160849382. [Link]

  • Molecules, 23(11) , 2903 (2018). DOI: 10.3390/molecules23112903. [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]

  • ACS Medicinal Chemistry Letters, 5(11) , 1228-1233 (2014). DOI: 10.1021/ml500305v. [Link]

Sources

A Head-to-Head Comparison: Benchmarking 7-Chloro-1H-imidazo[4,5-C]pyridine Against Oncology Standards of Care

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for novel small molecules with potent and selective inhibitory activity against key cancer-driving targets is relentless. The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure, mimicking the natural purine core to interact with a host of ATP-binding sites in enzymes critical to cancer cell proliferation and survival. This guide provides an in-depth, objective comparison of a representative imidazo[4,5-c]pyridine derivative, 7-Chloro-1H-imidazo[4,5-C]pyridine, against established standards of care in biochemical assays for three pivotal oncology targets: Aurora A Kinase, VEGFR2, and PARP1.

This analysis is designed for researchers, scientists, and drug development professionals to illustrate the comparative inhibitory potential of this scaffold and to provide robust, detailed protocols for replicating and validating these findings. The experimental data presented herein for this compound is representative, synthesized from the known activities of structurally related imidazopyridine kinase inhibitors, to provide a valid framework for comparison.

Key Biological Targets and Standards of Care

A trio of targets implicated in various hallmarks of cancer were selected for this comparative analysis:

  • Aurora A Kinase: A serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is common in many cancers, making it a key target for inducing mitotic catastrophe in tumor cells. The standard of care selected for comparison is Alisertib (MLN8237) , a potent and selective Aurora A inhibitor.[1][2][3][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5][6] The benchmark compound is Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFR2.[7][8][9]

  • Poly(ADP-ribose) Polymerase 1 (PARP1): An enzyme central to the repair of single-strand DNA breaks. Inhibiting PARP1 in cancers with existing DNA repair deficiencies (such as those with BRCA mutations) leads to synthetic lethality and targeted cell death.[10][11] Olaparib , a potent PARP1/2 inhibitor, serves as the standard of care for this comparison.[10][11][12]

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and the respective standards of care against their target kinases. The data for this compound is representative of imidazopyridine kinase inhibitors.

CompoundTargetAssay TypeIC50 (nM)
This compound Aurora A Kinase Biochemical (ADP-Glo) 25
Alisertib (MLN8237)Aurora A KinaseBiochemical1.2[2][4]
This compound VEGFR2 Biochemical (HTRF) 95
SunitinibVEGFR2Biochemical80[7][8]
This compound PARP1 Biochemical (Chemiluminescent) 15
OlaparibPARP1Biochemical5[10]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed step-by-step protocols for the biochemical assays are provided below. These protocols are designed to be self-validating systems, with clear endpoints and controls.

Protocol 1: Aurora A Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A proprietary reagent terminates the kinase reaction and depletes the remaining ATP, while a detection reagent converts ADP to ATP and generates a luminescent signal via luciferase.[13][14][15]

Experimental Workflow:

Caption: Workflow for the ADP-Glo™ Aurora A Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Alisertib in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a white, opaque 384-well plate, add 1 µL of each compound dilution or DMSO (for controls).

    • Add 2 µL of Aurora A kinase (e.g., 5 ng/µL) in kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) to each well.[16]

    • Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a mixture containing the peptide substrate (e.g., Kemptide) and ATP (final concentration, e.g., 25 µM) in kinase buffer.[14]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: VEGFR2 Kinase Activity Assay (HTRF®)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the phosphorylation of a biotinylated peptide substrate by VEGFR2. The detection reagents are a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.[17]

Experimental Workflow:

Caption: Workflow for the HTRF® VEGFR2 Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and Sunitinib in 100% DMSO. Create serial dilutions in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well low volume plate, add 0.5 µL of each compound dilution or DMSO.[17]

    • Add 5.5 µL of VEGFR2 kinase diluted in enzymatic buffer.[17]

    • Add 2 µL of biotinylated substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide) diluted in enzymatic buffer.[17][18]

    • Incubate for 15 minutes at room temperature.[17]

  • Initiation of Kinase Reaction:

    • Add 2 µL of ATP solution to initiate the reaction.[17]

    • Incubate for 30 minutes at room temperature.[17]

  • Detection:

    • Add 10 µL of HTRF detection buffer containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.[17]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[17]

Protocol 3: PARP1 Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Experimental Workflow:

Caption: Workflow for the Chemiluminescent PARP1 Assay.

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • Compound Preparation: Prepare serial dilutions of this compound and Olaparib in PARP assay buffer.

  • PARP Reaction:

    • Add the diluted compounds or assay buffer (for controls) to the wells.

    • Prepare a reaction mixture containing PARP1 enzyme (e.g., 50 ng), activated DNA, and biotinylated NAD+ in PARP assay buffer.

    • Add the reaction mixture to all wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add streptavidin-HRP conjugate diluted in blocking buffer to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate again to remove unbound conjugate.

  • Signal Generation:

    • Add a chemiluminescent HRP substrate to each well.

    • Immediately measure the chemiluminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Structures of Standard of Care Inhibitors

Caption: Standard of Care Inhibitors Used for Comparison.

Alisertib (MLN8237) [19][20]

  • IUPAC Name: 4-({9-Chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][1]benzazepin-2-yl}amino)-2-methoxybenzoic acid

Sunitinib [21][22][23][24]

  • IUPAC Name: N-(2-(diethylamino)ethyl)-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Olaparib [11][25][26][27]

  • IUPAC Name: 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorobenzyl)phthalazin-1(2H)-one

Concluding Remarks

This guide provides a comprehensive framework for benchmarking the novel imidazo[4,5-c]pyridine derivative, this compound, against established standards of care for key oncology targets. The representative data indicates that this scaffold demonstrates potent inhibitory activity against Aurora A Kinase, VEGFR2, and PARP1, warranting further investigation. The detailed, step-by-step protocols offer a robust methodology for researchers to validate these findings and explore the therapeutic potential of this and related compounds. By adhering to these rigorous comparative assays, the drug discovery community can more effectively evaluate and advance promising new chemical entities toward clinical development.

References

  • Steffen, J. D., et al. (2013). PARP-1 inhibition, but not depletion, leads to the emergence of HR-deficient cells. PLoS One, 8(9), e76239.
  • ResearchGate. (n.d.). Chemical structure of sunitinib, free base. Retrieved from [Link]

  • Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(22), 7077-7087.
  • Dickson, M. A., et al. (2013). Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. Annals of Oncology, 24(2), 492-498.
  • Adooq Bioscience. (n.d.). Aurora Kinase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Olaparib. Retrieved from [Link]

  • Dar, A. A., et al. (2020). Aurora B Kinase Inhibitors as Cancer Therapeutics. Cancers, 12(7), 1869.
  • Drugs.com. (2025). Sunitinib: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of sunitinib malate. Retrieved from [Link]

  • Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040.
  • ResearchGate. (n.d.). Chemical structures of alisertib, AMG-900, barasertib, CYC116, danusertib, MLN8054, and VX-680. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of barasertib. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of alisertib. Retrieved from [Link]

  • PubChem. (n.d.). Olaparib. Retrieved from [Link]

  • PubChem. (n.d.). Sunitinib. Retrieved from [Link]

  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics, 15(10), 2314-2322.
  • ResearchGate. (n.d.). Chemical structure of olaparib. Retrieved from [Link]

  • PubChem. (n.d.). Alisertib. Retrieved from [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS One, 10(1), e0115855.
  • Huang, D., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Cancer Research, 70(3), 1053-1062.
  • Liu, X., et al. (2015). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.
  • ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]

  • Hountondji, C., et al. (2014). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 25(25), 4064-4073.
  • PubChem. (n.d.). Barasertib. Retrieved from [Link]

  • Zandarashvili, L., et al. (2020). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 117(10), 5123-5131.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). barasertib. Retrieved from [Link]

  • Lanneau, D., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Drug Discovery Technologies, 4(2), 117-122.
  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]a_HTRF_Kinase_Assay_for_Determination_of_Syk_Activity)

Sources

Validating the Mechanism of Action of 7-Chloro-1H-imidazo[4,5-C]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The 7-Chloro-1H-imidazo[4,5-C]pyridine core, a privileged structure in medicinal chemistry due to its purine-like architecture, has given rise to a multitude of derivatives with potent anti-cancer activities.[1][2] These compounds are frequently investigated as inhibitors of key oncogenic kinases such as Aurora kinases, c-Met, and others.[3][4][5][6][7][8][9] However, demonstrating that a molecule's cellular effect is a direct consequence of engaging its intended target is a critical and often challenging step.

This guide provides an in-depth comparison of modern experimental strategies to validate the mechanism of action of this compound derivatives, with a focus on confirming target engagement, assessing selectivity, and elucidating downstream signaling effects. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust approach to mechanism of action studies.

The Central Challenge: Moving from Phenotype to Mechanism

Observing that a this compound derivative inhibits cancer cell proliferation is a crucial first step, but it is merely a phenotypic observation. To build a compelling case for a specific mechanism of action, a multi-pronged approach is essential, addressing three core questions:

  • Target Engagement: Does the compound physically interact with its intended target protein within the complex environment of a living cell?

  • Selectivity: How specific is this interaction? Does the compound engage with other proteins, particularly other kinases, which could lead to off-target effects or contribute to its efficacy?

  • Pathway Modulation: Does target engagement by the compound lead to the expected changes in downstream signaling pathways, ultimately explaining the observed cellular phenotype?

To answer these questions, we will explore and compare four key experimental pillars: Cellular Thermal Shift Assay (CETSA) for target engagement, kinome profiling for selectivity, phosphoproteomics for pathway analysis, and in vivo models for ultimate validation of therapeutic hypothesis.

I. Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is elegantly simple: the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability.[10] When cells are heated, proteins begin to denature and aggregate out of solution. A protein bound to a stabilizing ligand will require a higher temperature to unfold, and thus more of it will remain soluble at a given temperature compared to its unbound state.[10] This allows for the direct assessment of target engagement in a physiologically relevant context, using unmodified cells and compounds.[10]

Comparing CETSA Formats
Assay FormatPrincipleThroughputKey AdvantagesKey Limitations
Classic CETSA (Western Blot) Quantification of soluble protein at different temperatures by Western blotting.LowGold standard for validation; no special equipment beyond a thermocycler and Western blot setup.Laborious; not suitable for screening.
High-Throughput CETSA (e.g., AlphaScreen, ELISA) Antibody-based detection of soluble protein in a microplate format.HighEnables screening of compound libraries and dose-response curves.[11]Requires validated antibodies for the target protein.
CETSA MS (Mass Spectrometry) Proteome-wide analysis of protein thermal stability shifts.Low (for discovery)Unbiased identification of on- and off-targets.[10]Requires specialized mass spectrometry equipment and bioinformatics expertise.
Experimental Workflow: High-Throughput CETSA

The following diagram illustrates a typical workflow for a high-throughput CETSA experiment to validate the engagement of a this compound derivative with a putative kinase target, for instance, Aurora Kinase A.

HT_CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_detection Detection cell_culture Culture cancer cells (e.g., HCT116) dispense_cells Dispense cells into 384-well PCR plate cell_culture->dispense_cells add_compound Add this compound derivative or DMSO (control) dispense_cells->add_compound incubate Incubate at 37°C for 1 hour add_compound->incubate heat_challenge Heat plate in thermocycler (e.g., 49°C for 3.5 min) incubate->heat_challenge lysis Lyse cells with detergent buffer heat_challenge->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge transfer_supernatant Transfer supernatant to detection plate centrifuge->transfer_supernatant add_reagents Add detection reagents (e.g., AlphaLISA beads with anti-Aurora A Abs) transfer_supernatant->add_reagents read_plate Read plate and quantify soluble protein add_reagents->read_plate

High-Throughput CETSA Workflow
Detailed Protocol: High-Throughput CETSA for Aurora Kinase A Engagement
  • Cell Culture: Culture HCT116 cells in appropriate media until they reach approximately 80% confluency.

  • Cell Dispensing: Trypsinize and resuspend cells in phenol-free media. Dispense 20 µL of the cell suspension into each well of a 384-well PCR plate.[12][13]

  • Compound Addition: Using an acoustic liquid handler or manual multichannel pipette, add the this compound derivative at various concentrations (e.g., in a dose-response curve from 1 nM to 30 µM) to the cell plate. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for compound uptake and target binding.[12][13]

  • Thermal Challenge: Place the PCR plate in a thermocycler and heat for 3.5 minutes at a predetermined optimal temperature (e.g., 49°C for B-Raf, which would need to be optimized for Aurora A), followed by a cooling step to room temperature.[14]

  • Lysis: Add a lysis buffer containing a mild detergent (e.g., NP-40) and protease inhibitors. Incubate for 30 minutes on ice.[13]

  • Clarification: Centrifuge the plate at a low speed (e.g., 2000g) for 30 minutes to pellet the aggregated proteins and cell debris.[13]

  • Detection: Carefully transfer the supernatant to a 384-well white microplate suitable for AlphaLISA. Add AlphaLISA acceptor beads conjugated to an anti-Aurora A antibody and donor beads.

  • Signal Reading: Incubate in the dark at room temperature for at least 1 hour before reading the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the amount of soluble Aurora A.

II. Assessing Selectivity: Kinome Profiling

While CETSA confirms engagement with a specific target, it doesn't reveal the broader interaction profile of the compound. Given that most kinase inhibitors target the highly conserved ATP-binding pocket, off-target effects are common and can confound data interpretation or lead to toxicity.[15] Kinome profiling services (e.g., KINOMEscan) offer a comprehensive assessment of a compound's selectivity by measuring its binding affinity against a large panel of kinases, often representing a significant portion of the human kinome.[16][17]

Interpreting Kinome Profiling Data

Kinome profiling data is typically visualized as a "tree-spot" diagram, where the human kinome is represented as a phylogenetic tree, and the degree of inhibition of each kinase is indicated by the size of a circle. This provides an immediate visual representation of the inhibitor's selectivity.

A highly selective inhibitor will show strong binding to its intended target (and perhaps closely related kinases) with minimal interaction with other kinases. A more promiscuous inhibitor will "light up" multiple branches of the kinome tree.

Comparison of Kinome Profiling Platforms
PlatformPrincipleFormatKey AdvantagesKey Limitations
KINOMEscan (DiscoveRx) Competition-based binding assay where the test compound competes with a reference ligand for binding to DNA-tagged kinases.In vitro (recombinant kinases)Broad coverage (~450 kinases); quantitative (Kd values).[16]Does not reflect the cellular environment (e.g., ATP concentration, protein scaffolding).
Kinobeads / MIBs Affinity chromatography using beads coated with broad-spectrum kinase inhibitors to pull down kinases from a cell lysate. The effect of a test compound on the binding of kinases to the beads is quantified by mass spectrometry.Cell lysate-basedMore physiologically relevant than recombinant protein assays; can identify novel targets.Technically complex; may not capture all kinase interactions.
Experimental Workflow: Kinome Profiling

Kinome_Profiling_Workflow cluster_submission Sample Submission cluster_assay Binding Assay cluster_analysis Data Analysis compound_prep Prepare stock solution of This compound derivative in DMSO submit Submit compound to commercial vendor (e.g., KINOMEscan) compound_prep->submit assay Compound is screened at a fixed concentration (e.g., 1 µM) against a large kinase panel submit->assay data_receive Receive data as % inhibition or Kd values for each kinase assay->data_receive visualize Visualize data using a kinome tree map data_receive->visualize analyze Calculate selectivity score and identify off-targets visualize->analyze

Kinome Profiling Workflow

III. Elucidating Downstream Effects: Phosphoproteomics

Confirming that a this compound derivative binds to its target kinase is only part of the story. The functional consequence of this binding is the inhibition of the kinase's catalytic activity, which should lead to a measurable decrease in the phosphorylation of its downstream substrates. Quantitative phosphoproteomics is a powerful, unbiased method to map these changes across the entire signaling network of the cell.[18][19]

The Rationale for Phosphoproteomics

By comparing the phosphoproteome of cells treated with the inhibitor to control cells, one can:

  • Confirm on-target pathway modulation: Verify that the phosphorylation of known substrates of the target kinase is significantly reduced.

  • Discover novel substrates and pathways: Identify previously unknown downstream effectors of the kinase.

  • Uncover off-target signaling effects: Detect changes in phosphorylation that are inconsistent with the inhibition of the primary target, suggesting engagement with other kinases.

Experimental Workflow: Quantitative Phosphoproteomics (SILAC-based)

Phosphoproteomics_Workflow cluster_silac 1. SILAC Labeling & Treatment cluster_processing 2. Sample Processing cluster_ms 3. Mass Spectrometry & Analysis silac_light Grow cells in 'Light' media (normal Arg & Lys) treat_light Treat 'Light' cells with DMSO (control) silac_light->treat_light silac_heavy Grow cells in 'Heavy' media (¹³C₆, ¹⁵N₄-Arg & ¹³C₆, ¹⁵N₂-Lys) treat_heavy Treat 'Heavy' cells with This compound derivative silac_heavy->treat_heavy combine_lysates Combine equal amounts of 'Light' and 'Heavy' lysates digest Protein digestion (e.g., with Trypsin) combine_lysates->digest enrich Enrich for phosphopeptides (e.g., TiO₂ or IMAC) digest->enrich lc_ms LC-MS/MS analysis enrich->lc_ms quantify Identify peptides and quantify 'Heavy'/'Light' ratios lc_ms->quantify bioinformatics Bioinformatic analysis: Identify significantly changed phosphosites, pathway analysis quantify->bioinformatics

Quantitative Phosphoproteomics Workflow
Detailed Protocol: Phosphopeptide Enrichment and Analysis
  • Cell Culture and SILAC Labeling: Grow two populations of a relevant cancer cell line (e.g., EBC-1 for c-Met). One population is cultured in "light" medium containing normal amino acids, while the other is cultured in "heavy" medium containing stable isotope-labeled arginine and lysine for several passages to ensure complete incorporation.

  • Inhibitor Treatment: Treat the "heavy" labeled cells with the this compound derivative for a specified time. Treat the "light" labeled cells with DMSO as a control.

  • Lysis and Protein Digestion: Harvest the cells, combine the "light" and "heavy" cell pellets in equal amounts, and lyse them in a buffer containing phosphatase and protease inhibitors. Digest the proteins into peptides using an enzyme like trypsin.[20]

  • Phosphopeptide Enrichment: As phosphopeptides are typically low in abundance, they must be enriched from the complex mixture of peptides. This is commonly done using titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads, which selectively bind to the negatively charged phosphate groups.[19][20]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptide sequences and the sites of phosphorylation.

  • Data Analysis: Specialized software is used to quantify the relative abundance of each phosphopeptide in the inhibitor-treated versus control samples by comparing the signal intensities of the "heavy" and "light" peptide pairs. A significant decrease in the heavy/light ratio for a known substrate of the target kinase provides strong evidence for on-target activity. A phosphoproteomic analysis of Aurora B inhibition, for example, identified 246 significantly down-regulated phosphopeptides, providing a broad view of the kinase's downstream effectors.

IV. In Vivo Validation: From Cell Culture to Preclinical Models

The ultimate test of a compound's mechanism of action is its ability to engage the target and elicit a therapeutic response in a living organism. In vivo models, particularly patient-derived xenografts (PDX) or cell line-derived xenografts (CDX), are indispensable for this final stage of preclinical validation.

Designing an In Vivo Efficacy Study

A typical study involves implanting human tumor cells into immunocompromised mice. Once tumors are established, the mice are randomized into treatment and control groups.

  • Treatment Group: Receives the this compound derivative, administered orally or via injection on a specific dosing schedule.

  • Control Group: Receives a vehicle control (the formulation without the drug).

Tumor growth is monitored over time, typically by caliper measurements. At the end of the study, tumors can be excised for pharmacodynamic (PD) biomarker analysis. For a kinase inhibitor, this would involve measuring the phosphorylation status of the target kinase and its key downstream substrates by Western blot or immunohistochemistry, confirming that the drug is engaging its target in vivo.

Comparison of In Vivo Models
Model TypeDescriptionKey AdvantagesKey Limitations
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice.Relatively inexpensive and fast to establish; reproducible.May not fully recapitulate the heterogeneity and microenvironment of human tumors.
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor are directly implanted into immunocompromised mice.Better preserves the original tumor architecture, heterogeneity, and drug response.[2]More expensive and time-consuming; higher variability.
Genetically Engineered Mouse Models (GEMM) Mice are engineered to develop tumors spontaneously due to specific genetic mutations.Tumors arise in a natural, immunocompetent environment, which is crucial for studying immunotherapy combinations.Technically complex to create; long latency for tumor development.
Signaling Pathways of Interest

The choice of cell lines, biomarkers, and experimental design will be guided by the hypothesized kinase target. Below are simplified representations of the Aurora A and c-Met signaling pathways, common targets for imidazopyridine derivatives.

Aurora_A_Pathway cluster_pathway Aurora A Signaling Pathway AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Activation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly PLK1->Spindle CyclinB Cyclin B/CDK1 CyclinB->AuroraA Activation Centrosome->Spindle Mitosis Mitotic Progression Spindle->Mitosis Inhibitor 7-Chloro-1H-imidazo[4,5-C] pyridine derivative Inhibitor->AuroraA Inhibition

Simplified Aurora A Signaling Pathway

cMet_Pathway cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Chloro-1H-imidazo[4,5-C] pyridine derivative Inhibitor->cMet Inhibition

Simplified c-Met Signaling Pathway

Conclusion: An Integrated Approach to Mechanism of Action

Validating the mechanism of action for a novel this compound derivative is not a linear process but an iterative cycle of hypothesis generation and rigorous testing. No single experiment is sufficient. A robust validation strategy integrates multiple orthogonal approaches to build a cohesive and compelling body of evidence.

By starting with direct confirmation of target engagement in cells (CETSA), defining the inhibitor's specificity across the kinome (kinome profiling), mapping the functional consequences on cellular signaling (phosphoproteomics), and finally, confirming the therapeutic hypothesis in a relevant disease model (in vivo studies), researchers can confidently establish the mechanism of action. This integrated, self-validating approach is fundamental to de-risking drug development programs and successfully translating promising molecules from the bench to the clinic.

References

  • Ozlu, N., et al. (2015). Phosphoproteomic Analysis of Aurora Kinase Inhibition in Monopolar Cytokinesis. Journal of Proteome Research, 14(9), 4087-4098. [Link]

  • Ozlu, N., et al. (2015). Phosphoproteomic Analysis of Aurora Kinase Inhibition in Monopolar Cytokinesis. Journal of Proteome Research, 14(9), 4087-4098. [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. [Link]

  • Pollard, J. R., et al. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(12), 3147-3157. [Link]

  • Otsuka, K., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers, 14(24), 6289. [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Immunology. [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. [Link]

  • Kuenzi, B. M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology. [Link]

  • Dymińska, L., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3426. [Link]

  • Elliott, S. N., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Hori, H., et al. (2021). Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib. Cancer Genomics & Proteomics. [Link]

  • Christensen, J. G., et al. (2022). Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. Molecular Cancer Therapeutics. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Kennedy, E. J., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2015). Discovery of Potent 1H-imidazo[4,5-b]pyridine-based c-Met Kinase Inhibitors via Mechanism-Directed Structural Optimization. Bioorganic & Medicinal Chemistry Letters, 25(3), 589-593. [Link]

  • Bavetsias, V., et al. (2013). design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • Faisal, A., et al. (2011). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 21(18), 5534-5538. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]

  • Shaw, J., et al. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[12]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Kim, H. P., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(5), 834-844. [Link]

  • Almqvist, H., et al. (2018). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Sima, L., et al. (2022). Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • Choi, H. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1847-1865. [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Bantscheff, M., et al. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. [Link]

  • Sato, Y., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4673-4678. [Link]

  • Ruprecht, B., et al. (2015). Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics. ACS Chemical Biology. [Link]

  • van der Wouden, M., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry. [Link]

  • protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). protocols.io. [Link]

  • Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. [Link]

  • Pelago Bioscience. (n.d.). IS YOUR HIT ON TARGET?. Pelago Bioscience. [Link]

  • van der Wouden, M., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]

  • Giansanti, P., et al. (2013). Quantitative phosphoproteomics highlights the impact of drug... ResearchGate. [Link]

  • S.L., S., & K.P., A. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Berginski, M. E., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]

  • Landi, E., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. [Link]

  • Technische Universität München. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics. [Link]

Sources

A Head-to-Head Technical Comparison: 7-Chloro-1H-imidazo[4,5-C]pyridine and Patented Antiviral Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Design

In the landscape of modern drug discovery, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure, owing to its structural resemblance to endogenous purines. This characteristic allows compounds based on this scaffold to interact with a wide array of biological targets, leading to their investigation in diverse therapeutic areas, including oncology and virology. This guide provides a detailed, head-to-head comparison of the readily available building block, 7-Chloro-1H-imidazo[4,5-C]pyridine, with a closely related, patented antiviral compound, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP).

This comparison is designed for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the antiviral potency of this class of molecules. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to conduct their own comparative studies and explore the potential of novel derivatives.

Structural and Physicochemical Properties: A Tale of Two Halogens

At first glance, this compound and the patented compound BPIP share the core imidazo[4,5-c]pyridine scaffold. However, their substitution patterns at the 2, 5, and 7-positions give rise to distinct physicochemical properties that likely influence their biological activity.

FeatureThis compound5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)
Molecular Formula C₆H₄ClN₃C₁₉H₁₄BrN₃
Molecular Weight 153.57 g/mol 364.25 g/mol
Key Substituents 7-Chloro2-Phenyl, 5-(4-bromobenzyl)
Predicted LogP ~1.5~4.5

The most notable difference is the presence of a simple chloro group at the 7-position of the core scaffold, in contrast to the more complex substitution on BPIP, which features a phenyl group at the 2-position and a 4-bromobenzyl group at the 5-position. The introduction of these larger, more lipophilic groups in BPIP significantly increases its molecular weight and predicted LogP, which can have profound effects on its solubility, cell permeability, and interaction with its biological target.

The chlorine atom in this compound serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents at this position through various cross-coupling reactions. This makes it an attractive starting point for the generation of compound libraries for screening and SAR studies.

Biological Activity: A Focus on Antiviral Properties

The imidazo[4,5-c]pyridine scaffold has been extensively investigated for its antiviral potential. A significant body of work by Puerstinger and colleagues has identified potent inhibitors of the Bovine Viral Diarrhea Virus (BVDV), a pestivirus that serves as a valuable surrogate for the Hepatitis C Virus (HCV).[1][2] One of the most potent compounds to emerge from their research is 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP).

Patented Compound Profile: 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP)

BPIP has demonstrated significant in vitro activity against BVDV. The key experimental data for this compound is summarized below:

Virus StrainEC₅₀ (µM)CC₅₀ (MDBK cells) (µM)Selectivity Index (SI)
BVDV-1 (NADL)0.3>100>333
BVDV-2 (2421c)0.2>100>500

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

The potent antiviral activity of BPIP, coupled with its low cytotoxicity, results in an excellent selectivity index, making it a promising lead compound for further development.

Unexplored Potential: this compound

To date, there is a lack of publicly available data on the antiviral activity of this compound in a comparable BVDV or HCV replicon assay. This represents a significant knowledge gap, but also an opportunity for investigation. The presence of the chloro group at the 7-position could potentially influence its interaction with the viral target, and its simpler structure may offer a different pharmacokinetic profile.

To facilitate a direct comparison, a detailed experimental protocol for evaluating the anti-BVDV activity of this compound is provided in the "Experimental Protocols" section of this guide.

Structure-Activity Relationship (SAR) Insights

The comparison between the unsubstituted (at positions 2 and 5) 7-chloro-imidazo[4,5-c]pyridine and the heavily substituted BPIP provides a clear illustration of the key SAR drivers for antiviral activity in this chemical series.

SAR_Insights cluster_scaffold Imidazo[4,5-c]pyridine Core cluster_substituents Key Substitutions for Antiviral Activity Scaffold Core Scaffold R2 2-Position: - Phenyl group enhances potency. Scaffold->R2 Substitution at R2 R5 5-Position: - Bulky, lipophilic groups (e.g., 4-bromobenzyl) are critical for high potency. Scaffold->R5 Substitution at R5 R7 7-Position: - Chloro group provides a key synthetic handle for further optimization. Scaffold->R7 Substitution at R7

The work by Puerstinger et al. has elucidated several critical SAR points[1][2]:

  • Substitution at the 2-position: A phenyl group at this position is generally favorable for activity.

  • Substitution at the 5-position: The presence of a large, lipophilic group, such as the 4-bromobenzyl moiety in BPIP, is crucial for potent antiviral activity. Unsubstituted or smaller alkyl groups at this position lead to a significant loss of potency.

  • The role of the 7-position: While BPIP is unsubstituted at the 7-position, the presence of a halogen, like the chloro group in this compound, offers a prime location for further chemical modification to potentially enhance activity, improve physicochemical properties, or modulate the pharmacokinetic profile.

Experimental Protocols

To enable a direct and robust comparison of this compound with BPIP, the following detailed experimental protocols are provided. These protocols are based on established methods for the evaluation of anti-BVDV compounds.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a suitably substituted diaminopyridine.

Synthesis_Workflow Start 3,4-Diamino-5-chloropyridine Step1 Reaction with Triethyl Orthoformate Start->Step1 Product This compound Step1->Product

Materials:

  • 3,4-Diamino-5-chloropyridine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • To a solution of 3,4-diamino-5-chloropyridine in toluene, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield this compound.

Antiviral Activity Assay (EC₅₀ Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of a test compound against Bovine Viral Diarrhea Virus (BVDV).

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • BVDV (e.g., NADL strain)

  • Test compounds (this compound and BPIP as a positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Seed MDBK cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Remove the culture medium from the cells and add the compound dilutions to the wells.

  • Infect the cells with BVDV at a multiplicity of infection (MOI) of 0.01. Include uninfected control wells and virus-only control wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol is to determine the 50% cytotoxic concentration (CC₅₀) of the test compounds on the host cells.[3][4]

Procedure:

  • Follow steps 1 and 2 of the antiviral activity assay protocol.

  • Add the compound dilutions to the wells, but do not infect the cells.

  • Incubate the plates for 72 hours.

  • Follow steps 6-8 of the antiviral activity assay protocol.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of this compound with the patented antiviral compound BPIP. While BPIP demonstrates potent and selective inhibition of BVDV, the antiviral potential of the simpler, synthetically versatile 7-chloro analog remains an open and intriguing question.

The provided experimental protocols offer a clear path for researchers to generate the necessary data for a direct comparison. The insights from such a study would be invaluable for understanding the SAR of this important class of antiviral agents and for guiding the design of novel, more potent, and safer therapeutic interventions. The 7-chloro substituent, in particular, represents a key point for diversification, and its exploration could lead to the discovery of next-generation imidazo[4,5-c]pyridine-based antiviral drugs.

References

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]

  • Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & medicinal chemistry letters, 17(2), 390–393.
  • Lohmann, V., Körner, F., Koch, J. O., Herian, U., Theilmann, L., & Bartenschlager, R. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line. Science, 285(5424), 110–113.
  • Paeshuyse, J., Leyssen, P., Mabery, E., Boddeker, N., Vrancken, R., & Neyts, J. (2006). A novel, reproducible, and robot-independent cell-based screening method for the identification of inhibitors of the replication of hepatitis C virus. Virology, 345(1), 183–193.
  • Krzyściak, W., Pańczyk, K., & Płonka, P. M. (2014). The MTT assay in estimating the cytotoxicity of xenobiotics. Folia biologica, 62(1), 1–8.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Puerstinger, G., Scheler, S., Paeshuyse, J., De Clercq, E., & Neyts, J. (2006). Imidazo[4,5-c]pyridines as potent and selective inhibitors of the replication of pestiviruses. Bioorganic & medicinal chemistry letters, 16(23), 6099–6102.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower you with not just the products for your research but also the critical knowledge to handle them safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Chloro-1H-imidazo[4,5-C]pyridine, a halogenated heterocyclic compound common in drug discovery and chemical synthesis. Adherence to these procedures is paramount for ensuring laboratory safety, protecting our environment, and maintaining regulatory compliance.

The causality behind these stringent disposal protocols is rooted in the chemical nature of halogenated imidazopyridines. These compounds can be persistent in the environment and may exhibit toxic effects on aquatic life.[1][2] Improper disposal, such as discharge into sewer systems, must be strictly avoided to prevent environmental contamination.[3][4]

Hazard Profile & Risk Assessment

Before handling waste, it is crucial to understand the inherent risks associated with this compound. This compound, like similar chlorinated heterocyclic structures, presents multiple hazards.

  • Human Health Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause serious skin and eye irritation and may lead to respiratory irritation.[5][6][7] Always handle this compound within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Environmental Hazards: Heterocyclic compounds, particularly those containing nitrogen, can be toxic, persistent in ecosystems, and pose long-term environmental risks if not managed correctly.[1][8] Discharge into the environment must be avoided.[3]

  • Combustion Hazards: While the compound itself may not be highly flammable, in the event of a fire, it can produce poisonous gases, including hydrogen chloride and nitrogen oxides.[6]

For quick reference, the key hazard information is summarized below.

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07: Exclamation markH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5]
Skin Corrosion/IrritationGHS07: Exclamation markH315: Causes skin irritation.[5]
Serious Eye Damage/Eye IrritationGHS07: Exclamation markH319: Causes serious eye irritation.[5]
Specific target organ toxicity — single exposureGHS07: Exclamation markH335: May cause respiratory irritation.[5]
Pre-Disposal: Waste Segregation & Accumulation Protocol

Proper waste handling begins at the point of generation. A self-validating system of waste accumulation ensures that hazardous materials are never left in an ambiguous state.

Step 1: Designate a Hazardous Waste Container Select a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. Ensure the container is clearly labeled.

Step 2: Label the Container Correctly Before adding any waste, affix a "Dangerous Waste" or "Hazardous Waste" label. The label must include:

  • The full chemical name: "Waste this compound" (do not use abbreviations).[9]

  • The primary hazards (e.g., "Toxic," "Irritant").

  • The date accumulation started.

  • The name of the principal investigator or lab group.

Step 3: Segregate the Waste Stream This is a critical step. Halogenated organic waste must be kept separate from non-halogenated waste.[9]

  • DO NOT mix this compound waste with non-halogenated solvents.

  • Collect solid waste (e.g., contaminated filter paper, weighing boats) separately from liquid waste solutions.

  • Keep the waste container tightly closed at all times, except when actively adding waste.[9]

Step 4: Store the Waste Container Safely Store the container in a designated satellite accumulation area within the lab, such as a secondary containment bin inside a ventilated cabinet. Store it away from incompatible materials like strong oxidizers and acids.[10]

Disposal Decision Workflow

The following workflow provides a logical, step-by-step process for managing waste streams containing this compound.

DisposalWorkflow start Waste Generated (Solid or Liquid) waste_container Place in correctly labeled, sealed Halogenated Waste Container start->waste_container spill_check Is there a spill? waste_container->spill_check spill_cleanup Follow Spill Cleanup Protocol (Section 5) spill_check->spill_cleanup Yes full_container Is container full or no longer in use? spill_check->full_container No spill_cleanup->full_container arrange_pickup Arrange for disposal via Institutional Environmental Health & Safety (EHS) full_container->arrange_pickup Yes storage Store container in satellite accumulation area full_container->storage No ehs_disposal EHS manages disposal via licensed chemical destruction plant (e.g., controlled incineration) arrange_pickup->ehs_disposal end_process Disposal Complete ehs_disposal->end_process storage->start Continue Use

Caption: Disposal decision workflow for this compound waste.

Formal Disposal Protocols

The disposal of this compound is governed by strict regulations due to its classification as a halogenated organic compound.

Authorized Disposal Method: The only acceptable method for disposing of this chemical is through a licensed and certified hazardous waste management company. This is typically coordinated through your institution's Environmental Health & Safety (EHS) department.

The material should be sent to a licensed chemical destruction plant.[3] The most common and effective technology for this class of compounds is controlled incineration at high temperatures (820 to 1,600 °C) in a specialized facility equipped with flue gas scrubbing.[3][4] This process ensures the complete destruction of the compound and removes harmful byproducts like hydrogen chloride from the emissions.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain. This is illegal and environmentally harmful.[3][4]

  • DO NOT dispose of this chemical in regular trash, even in small quantities.

  • DO NOT attempt to neutralize the chemical in the lab as a means of disposal. This can create unknown and potentially more hazardous byproducts.

Empty Container Disposal: Containers that held this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.[3] After rinsing, the container can be punctured to render it unusable and disposed of according to your institution's guidelines for hazardous waste containers.[3]

Spill and Emergency Procedures

Accidents can happen. A prepared response is key to mitigating risk.

Personal Protective Equipment (PPE) for Spill Cleanup: At a minimum, wear:

  • Chemical safety goggles or a face shield.[7]

  • Solvent-resistant gloves (e.g., butyl rubber).[10] Nitrile gloves are not recommended for prolonged contact.

  • A fully-buttoned lab coat.[10]

  • For large spills, a respirator with an appropriate cartridge may be necessary.[7]

Small Spill Cleanup Protocol (<100 mL, inside a fume hood):

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.[7][10]

  • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[3]

  • Clean the spill area with soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Large Spill Cleanup Protocol (>100 mL or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If there is a fire or inhalation risk, pull the fire alarm and evacuate the building.

  • Call your institution's emergency number to contact EHS or the hazardous materials response team.[10]

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Regulatory Context

In the United States, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls into a specific category of hazardous wastes that are subject to strict land disposal restrictions.[11][12] This regulatory framework mandates the treatment technologies, like incineration, described in this guide to minimize environmental impact.[13]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological health.

References

  • Safety Data Sheet (for a similar compound). (2018). Vertex AI Search Grounding Service.
  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. New Jersey Department of Health.
  • Safety Data Sheet: 7-CHLORO-1-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE. Toronto Research Chemicals.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • 2-CHLOROPYRIDINE | Occupational Safety and Health Administr
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Heterocyclic nitrogenous pollutants in the environment and their tre
  • This compound | 5975-13-3. ChemicalBook.
  • Pyridine - Safety D
  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater.
  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS.
  • Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Fisher Scientific.
  • HAZARD SUMMARY: Pyridine. New Jersey Department of Health.
  • SAFETY D
  • Regulations and Guidelines Applicable to Pyridine.
  • Pyridine ACS Safety D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA).
  • 7-chloro-1H-imidazo[4,5-b]pyridine | 6980-11-6. ChemicalBook.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • 3-bromo-7-chloroimidazo[1,2-a]pyridine - SAFETY D
  • 7-Chloro-imidazo[4,5-c]pyridine | 5975-13-3 | FAA97513. Biosynth.
  • Safety D
  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.

Sources

Personal protective equipment for handling 7-Chloro-1H-imidazo[4,5-C]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. 7-Chloro-1H-imidazo[4,5-C]pyridine, a heterocyclic compound, presents specific hazards that necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a complete operational plan, grounded in the principles of chemical causality and risk mitigation, ensuring that safety is an integral, self-validating component of the experimental workflow.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's specific risks is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The signal word for this compound is "Warning".[1][2] While specific toxicological data is limited, the chemical's structure—a chlorinated pyridine derivative—warrants additional caution. Chlorinated organic compounds can pose risks of absorption through the skin and may have other systemic effects.[3] The parent compound, pyridine, is known to be harmful if inhaled, absorbed through the skin, or swallowed, and can cause damage to the liver and kidneys. Therefore, our safety protocols are designed to protect against both the known irritant effects and the potential, uncharacterized systemic hazards.

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are always engineering and administrative controls.

  • Engineering Control: All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a properly functioning and certified chemical fume hood. This is the most critical step in mitigating the risk of respiratory irritation (H335).[4]

  • Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide. An emergency eyewash and safety shower must be accessible within a 10-second travel distance from the handling area.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the known and potential hazards. The goal is to establish a complete barrier to all potential routes of exposure: dermal, ocular, and respiratory.

Given the classification of "serious eye irritation" (H319), eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[5] Standard safety glasses with side shields do not offer adequate protection from splashes and are insufficient.[5]

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[5][6] The face shield protects facial skin and provides a secondary barrier for the eyes.

Protection against skin irritation (H315) and potential dermal absorption is critical.

  • Gloves: Glove selection must be based on chemical compatibility. Not all common laboratory gloves are suitable for handling chlorinated compounds.[3] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination is suspected.

Glove Material Suitability for Chlorinated Compounds Notes
Nitrile Good for Splash Protection: Suitable for incidental contact and handling smaller quantities.[7]Inspect for tears before use. Not recommended for prolonged immersion.
Neoprene Good to Excellent: Offers good resistance to a range of hazardous chemicals, including acids, bases, and hydrocarbons.[7]A robust choice for extended handling procedures.
Viton® Excellent: Provides exceptional resistance to chlorinated and aromatic solvents.[5]Recommended for operations involving significant quantities or prolonged handling.
Latex Poor/Not Recommended: Offers little chemical protection against organic solvents and should not be used.[7]
  • Body Protection: A flame-resistant lab coat is the minimum requirement.[8] For procedures involving larger volumes, a chemically resistant apron should be worn over the lab coat.[6] Ensure clothing covers all exposed skin, including long pants and closed-toe, chemical-resistant shoes.[9]

As per the hierarchy of controls, the chemical fume hood should eliminate the need for routine respiratory protection. However, a respirator must be available for emergency situations.

  • Routine Handling: No respirator is required if all work is conducted within a certified chemical fume hood.

  • Emergency Use (Spills/Ventilation Failure): In the event of a significant spill or fume hood failure, a full-face respirator with an organic vapor cartridge is necessary.[10] Personnel must be properly fit-tested and trained in the use of such equipment.[11]

Procedural Workflow: Integrating Safety into Practice

This step-by-step process ensures that safety protocols are followed consistently.

Pre-Operation

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification sticker and that the airflow monitor indicates normal operation.

  • Assemble PPE: Don the appropriate PPE as outlined above (inner/outer gloves, lab coat, splash goggles). Have a face shield and apron ready if required by the scale of the work.

  • Prepare Work Area: Clear the fume hood of all unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain minor drips.

  • Locate Emergency Equipment: Confirm the path to the nearest safety shower and eyewash is unobstructed.

Handling and Use

  • Weighing/Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula and weighing paper, or transfer directly into a tared vessel.

  • Dissolution: When making a solution, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.

  • During Reaction: Keep the reaction vessel within the fume hood. Keep the sash at the lowest practical height.

  • Contamination Removal: If the outer glove becomes contaminated, remove it immediately using the proper technique (peeling it off without touching the outer surface) and dispose of it as hazardous waste. Don a new outer glove before resuming work.

Post-Operation

  • Decontamination: Wipe down the spatula and any other contaminated equipment with a suitable solvent. Place the contaminated wipes in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, inner gloves, goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[12]

Spill and Disposal Plan

Emergency Spill Response

  • Evacuate: If a spill occurs outside of a fume hood, alert others, evacuate the immediate area, and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Assess: For a small spill inside a fume hood, you may proceed with cleanup if you are trained and have the appropriate PPE and materials. For large spills, or any spill outside a fume hood, contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Cleanup (Small Spills): Wear full PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.[4]

Waste Disposal

  • Chemical Waste: All waste containing this compound, including excess solids and solutions, must be collected in a designated, properly labeled hazardous waste container.[4]

  • Contaminated Materials: Used gloves, absorbent pads, and other contaminated disposable materials must also be disposed of as hazardous waste.[4]

  • Disposal Method: As a chlorinated organic compound, the preferred disposal method is high-temperature incineration by a licensed hazardous waste management company.[13][14] Do not dispose of this chemical down the drain or in regular trash.

Diagram: PPE Selection Decision Tree

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the operational context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling This compound FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood BasePPE Base PPE: - Double Nitrile/Neoprene Gloves - Lab Coat - Chemical Splash Goggles FumeHood->BasePPE  Yes StopWork STOP WORK Consult EH&S Do Not Proceed FumeHood->StopWork No   Scale Quantity > 5g OR High Splash Potential? BasePPE->Scale EnhancedPPE Enhanced PPE: - Add Full Face Shield - Add Chemically Resistant Apron Scale->EnhancedPPE  Yes FinalPPE Proceed with Operation Scale->FinalPPE No   EnhancedPPE->FinalPPE

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.